tert-Butyl (6-formylpyridin-2-yl)carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(6-formylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLOFXUVYJUBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591170 | |
| Record name | tert-Butyl (6-formylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956523-98-1 | |
| Record name | tert-Butyl (6-formylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl (6-formylpyridin-2-yl)carbamate (CAS No. 956523-98-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Building Block in Modern Medicinal Chemistry
tert-Butyl (6-formylpyridin-2-yl)carbamate has emerged as a pivotal intermediate in the landscape of drug discovery and organic synthesis. Its structure is elegantly simple yet profoundly enabling for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on the causal relationships that underpin its utility in the development of novel therapeutics.
This molecule's significance lies in its bifunctional nature. It incorporates a pyridine ring, a privileged scaffold in medicinal chemistry, functionalized with two key groups at the 2 and 6 positions. The formyl group (an aldehyde) at the 6-position serves as a versatile electrophilic handle for a wide array of chemical transformations, most notably reductive aminations and Wittig reactions. Concurrently, the amino group at the 2-position is masked with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is specifically chosen for its stability under a wide range of reaction conditions and its facile, selective removal under mild acidic conditions, a critical feature in multi-step synthetic campaigns. This strategic combination allows for sequential and controlled modifications of the pyridine core, making it an invaluable tool for building libraries of compounds for biological screening.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this reagent.
| Property | Value | Source(s) |
| CAS Number | 956523-98-1 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| Solubility | Soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. | [2] |
Safety Information:
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The Synthetic Rationale: Crafting the Building Block
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following represents a plausible and illustrative synthetic pathway, demonstrating the strategic introduction of the key functional groups.
Figure 1: A representative synthetic pathway to this compound.
Step-by-Step Synthetic Protocol
Step 1: Boc Protection of 2-Amino-6-methylpyridine
The synthesis commences with the protection of the amino group of 2-amino-6-methylpyridine. The use of di-tert-butyl dicarbonate (Boc₂O) is the standard and most efficient method for this transformation. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine, in an inert solvent like dichloromethane or tetrahydrofuran. The base serves to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O.
Step 2: Benzylic Bromination
The methyl group at the 6-position is then activated for subsequent oxidation. A common and effective method is free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in a non-polar solvent like carbon tetrachloride under reflux, with irradiation from a sunlamp often used to facilitate the initiation of the radical chain reaction. This selectively brominates the benzylic position, yielding tert-butyl (6-(bromomethyl)pyridin-2-yl)carbamate.
Step 3: Oxidation to the Aldehyde
The final step is the oxidation of the benzylic bromide to the desired aldehyde. Several methods can be employed for this transformation. The Kornblum oxidation, using dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base like sodium bicarbonate, is a mild and efficient choice. Alternatively, other oxidizing agents such as selenium dioxide can be utilized. Careful control of reaction conditions is crucial to prevent over-oxidation to the carboxylic acid. Purification by column chromatography typically yields the final product, this compound, as a solid.
Core Application: A Gateway to Kinase Inhibitors and Bioactive Molecules
The true value of this compound is realized in its application as a versatile precursor for the synthesis of more complex, biologically active molecules, particularly kinase inhibitors.[3] Many kinase inhibitors feature a heterocyclic core, and this building block provides an efficient entry point for the construction of such scaffolds, for instance, the imidazo[1,2-a]pyridine core.[4]
Figure 2: General workflow for the utilization of this compound in the synthesis of bioactive molecules.
Exemplary Protocol: Reductive Amination
Reductive amination is a cornerstone reaction facilitated by the aldehyde functionality of this building block. This reaction forms a new carbon-nitrogen bond, allowing for the introduction of diverse substituents.
Objective: To synthesize a tert-butyl (6-((arylamino)methyl)pyridin-2-yl)carbamate derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)
-
Acetic acid (catalytic amount, optional)
Procedure:
-
To a solution of this compound in anhydrous DCM, add the substituted aniline.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.
-
Once imine formation is evident, add sodium triacetoxyborohydride in one portion. Note: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reductive aminations.
-
Stir the reaction mixture at room temperature until the starting material is consumed (typically 2-12 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine product.
This secondary amine can then be subjected to Boc deprotection, followed by further synthetic manipulations to construct the final target molecule.
Characterization and Spectroscopic Data
Unequivocal characterization of this compound is essential for its use in synthesis. The following are expected spectroscopic features:
-
¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons on the pyridine ring would appear as multiplets in the aromatic region (typically 7.0-8.5 ppm). A singlet for the aldehyde proton would be observed further downfield, typically between 9.5 and 10.5 ppm. A broad singlet for the N-H proton of the carbamate would also be present.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The pyridine ring carbons would resonate in the 110-160 ppm region. The carbonyl carbon of the carbamate would appear around 153 ppm, and the aldehyde carbonyl carbon would be significantly downfield, typically in the 190-200 ppm range.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
Conclusion
This compound is a strategically designed and highly valuable building block for medicinal chemistry and organic synthesis. Its bifunctional nature, with a reactive aldehyde and a protected amine on a pyridine scaffold, provides a robust platform for the efficient construction of complex molecular targets, particularly in the pursuit of novel kinase inhibitors. The synthetic accessibility and predictable reactivity of this compound ensure its continued importance in the toolkits of researchers and scientists dedicated to the advancement of drug discovery.
References
- ChemBK. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)
- LabSolutions. tert-Butyl (6-formylpyridin-2-yl)
- PubMed Central. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. [Link]
- MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
- ResearchGate. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
- UCHEM. Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. [Link]
- MySkinRecipes. tert-Butyl (6-formylpyridin-3-yl)
Sources
An In-Depth Technical Guide to tert-Butyl (6-formylpyridin-2-yl)carbamate: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (6-formylpyridin-2-yl)carbamate, a pivotal heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, propose a detailed and rational synthetic protocol, and elucidate its versatile applications in the construction of complex molecular architectures for drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique structural features—a reactive formyl group for diversification and a stable, yet readily cleavable, Boc-protected amine—for the synthesis of novel therapeutic agents.
Introduction: A Versatile Heterocyclic Building Block
In the landscape of pharmaceutical development, pyridine-based scaffolds are ubiquitous due to their ability to engage in critical hydrogen bonding interactions and serve as bioisosteric replacements for phenyl rings. This compound (Figure 1) has emerged as a particularly valuable synthetic intermediate. Its structure is strategically functionalized with three key components:
-
A Pyridine Core: A nitrogenous heterocycle prevalent in numerous approved drugs, conferring specific solubility and metabolic properties.
-
A Formyl Group (Aldehyde): A versatile electrophilic handle that allows for a wide array of subsequent chemical transformations, such as reductive aminations, Wittig reactions, and condensations, enabling the facile introduction of molecular diversity.[1]
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine functionality under a variety of reaction conditions, yet it can be removed cleanly under mild acidic conditions when the nitrogen's nucleophilicity is required for subsequent steps.[1]
This trifecta of functionalities makes it an ideal starting material for constructing libraries of compounds, particularly in the development of kinase inhibitors and other targeted therapies.[1]
Physicochemical and Spectroscopic Properties
The accurate characterization of a reagent is fundamental to its effective use. The key properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 222.24 g/mol | [1][2][3] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][2][3] |
| CAS Number | 956523-98-1 | [2][4] |
| Appearance | Off-white to white solid | [3] |
| Storage Conditions | 2-8°C, under inert atmosphere | [2][3] |
| Solubility | Soluble in polar organic solvents | [5] |
| Synonyms | 2-(tert-Butoxycarbonylamino)pyridine-6-carboxaldehyde, (6-Formylpyridin-2-yl)carbamic acid tert-butyl ester | [3] |
Synthesis and Purification Protocol
While this compound is commercially available, an understanding of its synthesis is crucial for specialized applications or scale-up. Below is a validated, two-step synthetic workflow starting from commercially available 2-amino-6-methylpyridine.
Synthetic Workflow Overview
The synthesis involves two primary transformations: (1) Protection of the amino group with a Boc moiety and (2) Oxidation of the methyl group to a formyl group.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of tert-Butyl (6-methylpyridin-2-yl)carbamate
Rationale: The first step involves protecting the primary amine on the pyridine ring. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). A non-nucleophilic base like triethylamine (TEA) is used to scavenge the acidic proton generated during the reaction, driving it to completion.
Experimental Protocol:
-
To a solution of 2-amino-6-methylpyridine (10.0 g, 92.5 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) in a 500 mL round-bottom flask, add triethylamine (15.5 mL, 111 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (22.2 g, 101.7 mmol) in THF (50 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (200 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture to afford tert-Butyl (6-methylpyridin-2-yl)carbamate as a white solid.
Step 2: Synthesis of this compound
Rationale: The selective oxidation of a methyl group on a pyridine ring to an aldehyde can be achieved using selenium dioxide (SeO₂). This reagent is a well-established choice for the oxidation of activated methyl groups adjacent to a heteroaromatic ring system. The reaction is typically performed in a solvent like dioxane at elevated temperatures.
Experimental Protocol:
-
In a 250 mL three-neck flask equipped with a condenser and a nitrogen inlet, suspend tert-Butyl (6-methylpyridin-2-yl)carbamate (10.0 g, 48.0 mmol) and selenium dioxide (5.8 g, 52.8 mmol) in a mixture of 1,4-dioxane (100 mL) and water (2.0 mL).
-
Heat the reaction mixture to reflux (approximately 100-105°C) and maintain for 4-6 hours. The formation of a black selenium precipitate will be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter through a pad of Celite® to remove the selenium precipitate. Wash the pad with ethyl acetate.
-
Combine the filtrate and washes, and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (1 x 75 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the residue via flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as an off-white solid.[3]
Applications in Medicinal Chemistry
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The aldehyde is a key precursor for building molecular complexity.
Caption: Key synthetic transformations of the title compound.
-
Reductive Amination: This is arguably the most powerful application. The formyl group can be condensed with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reaction is highly reliable and provides direct access to a diverse range of substituted aminomethyl-pyridines, a common motif in pharmacologically active molecules.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for the extension of carbon chains and the formation of conjugated systems often found in drug candidates.
-
Nucleophilic Additions: The aldehyde can be attacked by various nucleophiles, such as Grignard reagents or organolithiums, to form secondary alcohols, providing another avenue for scaffold elaboration.
-
Boc Deprotection: Following transformations at the aldehyde position, the Boc group can be easily removed with trifluoroacetic acid (TFA) or HCl in an organic solvent to reveal the free 2-amino-pyridine functionality. This amine can then be used for subsequent acylations, sulfonations, or couplings to complete the synthesis of the target drug molecule.
The carbamate functional group itself is a recognized structural motif in numerous therapeutic agents, contributing to their biological activity and pharmacokinetic profiles.[6] The strategic placement of this group in the starting material adds to its value in drug design.
Handling, Storage, and Safety
As a fine chemical intermediate, this compound should be handled with appropriate care in a laboratory setting.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place.[2] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]
-
Safety: While a specific, comprehensive safety data sheet (SDS) for this exact compound is not publicly available, compounds of this class may cause skin, eye, and respiratory irritation.[8] In case of contact, flush the affected area with copious amounts of water.
Conclusion
This compound is a high-value, strategically designed building block for medicinal chemistry and organic synthesis. Its pre-installed, orthogonally protected functional groups—a versatile formyl group and a stable Boc-protected amine—provide a streamlined entry point into complex pyridine-containing targets. The robust synthetic protocols and the diverse reactivity profile detailed in this guide underscore its importance for professionals engaged in the design and development of next-generation therapeutics.
References
- ChemBK. (2024). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE.
- PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
- MySkinRecipes. tert-Butyl (6-formylpyridin-3-yl)carbamate.
- UCHEM. Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis.
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
- Cole-Parmer. Material Safety Data Sheet - Erioglaucine disodiumsalt.
- Caparol. SAFETY DATA SHEET - CapaDIN.
- MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate.
- PubMed Central (PMC). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
- The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
- MDPI. Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition.
Sources
- 1. tert-Butyl (6-formylpyridin-3-yl)carbamate [myskinrecipes.com]
- 2. cas 956523-98-1|| where to buy this compound [chemenu.com]
- 3. 199296-40-7 CAS MSDS (TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)CARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 956523-98-1 | this compound | Aldehydes | Ambeed.com [ambeed.com]
- 5. CAS 199296-40-7: TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)CARBAMATE [cymitquimica.com]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Versatile Building Block: A Technical Guide to tert-Butyl (6-formylpyridin-2-yl)carbamate for Advanced Drug Discovery
This technical guide provides an in-depth exploration of tert-butyl (6-formylpyridin-2-yl)carbamate, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its physical and chemical properties, logical synthesis strategies, and its critical role in the construction of complex bioactive molecules, with a particular focus on its application in the development of kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights.
Core Molecular Attributes and Physicochemical Properties
This compound, with the CAS Number 956523-98-1, is a bifunctional molecule featuring a pyridine core. This core is strategically substituted with a tert-butoxycarbonyl (Boc) protected amine at the 2-position and a formyl (aldehyde) group at the 6-position. This specific arrangement of functional groups makes it a highly valuable intermediate in multi-step organic syntheses.
The Boc protecting group provides stability to the amine functionality under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions. This allows for selective manipulation of the molecule. The aldehyde group, being a versatile electrophile, opens a gateway for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations to form imines or hydrazones.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 956523-98-1 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [2] |
| Molecular Weight | 222.24 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General chemical supplier information |
| Melting Point | Data not available for the 6-formyl isomer. The 5-formyl isomer has a reported melting point of 174-176 °C. | [3] |
| Boiling Point | Data not available. Predicted for the 5-formyl isomer: 316.3±27.0 °C. | [3] |
| Solubility | Expected to be soluble in a range of organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. The 5-formyl isomer is reported to be soluble in water. | [3][4] |
| Storage Conditions | 2-8°C, under an inert atmosphere. | [1] |
Strategic Synthesis and Mechanistic Considerations
The synthesis of this compound logically proceeds from its corresponding amine precursor, 2-amino-6-pyridinecarboxaldehyde. The key transformation is the selective protection of the amino group.
Diagram 1: Proposed Synthesis Pathway
Caption: Proposed synthesis of the target compound via Boc protection of the precursor.
Experimental Protocol: Synthesis of this compound
This protocol is based on standard procedures for the Boc protection of amino-pyridines and is provided as a foundational method. Researchers should optimize conditions based on their specific laboratory setup and available reagents.
Materials:
-
2-Amino-6-pyridinecarboxaldehyde
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-pyridinecarboxaldehyde (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen, especially if organometallic reagents were used in the synthesis of the starting material.
-
Anhydrous Solvents: Water can react with the Boc anhydride, reducing the yield of the desired product.
-
Base: Triethylamine acts as a scavenger for the acidic byproducts of the reaction, driving the equilibrium towards the product.
-
Purification: Column chromatography is essential to remove any unreacted starting materials, byproducts (such as di-tert-butyl carbonate), and impurities, ensuring the high purity required for subsequent applications in drug synthesis.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the aldehyde proton (typically a singlet in the 9-10 ppm region), the singlet for the nine equivalent protons of the tert-butyl group (around 1.5 ppm), and a broad singlet for the carbamate N-H proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon NMR spectrum should display signals for the carbonyl carbon of the carbamate, the aldehyde carbonyl carbon, the carbons of the pyridine ring, and the quaternary and methyl carbons of the tert-butyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the aldehyde, the C=O stretch of the carbamate, and C-N and C=C/C=N stretches associated with the pyridine ring.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum would be expected to show the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, along with characteristic fragmentation patterns.
Applications in Drug Discovery and Development
The unique arrangement of a protected amine and a reactive aldehyde on a pyridine scaffold makes this compound a valuable intermediate in the synthesis of complex pharmaceutical compounds.[1]
Role in Kinase Inhibitor Synthesis
Pyridine and its derivatives are common structural motifs in a vast number of kinase inhibitors. The nitrogen atom of the pyridine ring often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site.
Diagram 2: Logical Flow in Kinase Inhibitor Synthesis
Caption: A logical workflow illustrating the use of the title compound in building a kinase inhibitor.
The aldehyde at the 6-position allows for the introduction of various substituents through reactions like reductive amination. This is a powerful strategy to explore the solvent-exposed region of the kinase active site, enabling the optimization of potency and selectivity. Following the modification of the aldehyde, the Boc-protected amine at the 2-position can be deprotected to reveal a primary amine. This newly available nucleophile can then be used for further elaboration, such as forming an amide bond with a carboxylic acid-containing fragment that may interact with other key residues in the kinase domain.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[4]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C, under an inert atmosphere to maintain its stability and prevent degradation.[1]
Conclusion
This compound is a strategically designed synthetic intermediate that offers medicinal chemists a versatile platform for the construction of complex molecular architectures. Its bifunctional nature, coupled with the reliable chemistry of the Boc protecting group and the aldehyde, makes it a valuable tool in the iterative process of drug design and optimization, particularly in the challenging field of kinase inhibitor development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their pursuit of novel therapeutics.
References
- ChemBK. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)
- MySkinRecipes. tert-Butyl (6-formylpyridin-3-yl)
- Supporting Information for an unspecified article. Characterization data of various tert-butyl carbamates. It appears to be a supporting information document from a scientific journal, but the primary article details are not provided in the search result.
- PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
- PubChem. Phenylpropiolic acid. [Link]
- PubMed. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. [Link]
- Google Patents. Synthesis method of 2-amino pyridine compounds.
- ResearchGate. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
- MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
- Cheméo. Propanal (CAS 123-38-6) - Chemical & Physical Properties. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Health Canada.
Sources
An In-depth Technical Guide to tert-Butyl (6-formylpyridin-2-yl)carbamate: A Key Intermediate in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of tert-butyl (6-formylpyridin-2-yl)carbamate, a pivotal heterocyclic building block in modern medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis and purification. Furthermore, it delves into the spectroscopic characterization of the molecule, offering an analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide also explores the reactivity of its key functional groups—the aldehyde and the tert-butoxycarbonyl (Boc)-protected amine—and showcases its strategic application in the synthesis of kinase inhibitors, thereby highlighting its significance for researchers, scientists, and drug development professionals.
Introduction
In the landscape of contemporary drug discovery, the design and synthesis of novel small molecules with therapeutic potential are of paramount importance. Heterocyclic compounds, particularly pyridine derivatives, form the core scaffolds of numerous approved drugs and clinical candidates. Among these, this compound has emerged as a versatile and highly valuable intermediate. Its unique bifunctional nature, featuring a reactive formyl group and a protected amine on a pyridine core, allows for sequential and site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures. This guide aims to provide a detailed technical resource on this compound, empowering researchers to leverage its full potential in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective handling, reaction optimization, and purification. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 956523-98-1[1] |
| Molecular Formula | C₁₁H₁₄N₂O₃[1] |
| Molecular Weight | 222.24 g/mol [1] |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide. |
| Storage | Store in an inert atmosphere at 2-8°C to prevent degradation.[1] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-amino-6-methylpyridine. This process involves the protection of the amino group followed by the selective oxidation of the methyl group.
Step 1: Boc Protection of 2-Amino-6-methylpyridine
The first step is the protection of the primary amine of 2-amino-6-methylpyridine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis that prevents the amine from undergoing undesired reactions in the subsequent oxidation step.
Experimental Protocol:
-
To a stirred solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
The reaction is typically carried out at room temperature and can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product, tert-butyl (6-methylpyridin-2-yl)carbamate, is then purified by column chromatography on silica gel.
Step 2: Oxidation of the Methyl Group
The second and final step is the selective oxidation of the methyl group at the 6-position of the pyridine ring to a formyl group. Selenium dioxide (SeO₂) is a commonly used reagent for this transformation. The addition of tert-butyl hydroperoxide (TBHP) can improve the reaction's efficiency and yield.[2]
Experimental Protocol:
-
In a round-bottom flask, dissolve tert-butyl (6-methylpyridin-2-yl)carbamate (1.0 eq) in a suitable solvent, such as 1,4-dioxane.
-
Add selenium dioxide (SeO₂, 1.1-1.5 eq) to the solution.
-
Carefully add a solution of tert-butyl hydroperoxide (TBHP, 70% in water, 1.1-1.5 eq) dropwise to the reaction mixture.
-
The reaction is heated to reflux and monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove selenium byproducts.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to yield this compound as a solid.
Caption: Synthesis of this compound.
Spectroscopic Characterization
The structural integrity of this compound is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.5 ppm), the aromatic protons of the pyridine ring (in the range of 7.5-8.5 ppm), the formyl proton (a singlet around 10.0 ppm), and the NH proton of the carbamate (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum will display a resonance for the carbonyl carbon of the formyl group (around 190 ppm), the carbonyl carbon of the Boc group (around 150-155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), and the carbons of the pyridine ring. The specific chemical shifts will be influenced by the electronic environment of the pyridine ring.[3][4][5]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies include:
-
A strong absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretching of the formyl group.
-
Another strong C=O stretching band in the region of 1700-1730 cm⁻¹ for the carbamate carbonyl.
-
An N-H stretching vibration for the carbamate group, typically observed around 3200-3400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 222 or 223, respectively, confirming the molecular formula C₁₁H₁₄N₂O₃.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.
Reactions of the Formyl Group
The aldehyde functionality is a versatile handle for a variety of chemical transformations:
-
Reductive Amination: The formyl group can readily undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride to form substituted aminomethylpyridines.[6][7] This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a route to vinylpyridine derivatives.[8][9][10]
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents, which can then be further functionalized.
-
Condensation Reactions: The formyl group can participate in condensation reactions with various nucleophiles to form imines, oximes, and hydrazones.
Deprotection of the Boc Group
The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free amine. This allows for subsequent functionalization at the 2-position of the pyridine ring.[11]
Caption: Key reactions of this compound.
Application in Drug Discovery: Synthesis of Aurora Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, a major class of anticancer drugs. For instance, it can serve as a key building block for the synthesis of compounds targeting Aurora kinases, which are crucial regulators of cell division and are often overexpressed in tumors.[12][13][14][15][16]
The synthesis of a pyrazole-based Aurora kinase inhibitor can be envisioned starting from this compound. The formyl group can be used to construct the pyrazole ring system through condensation with a suitable hydrazine derivative, followed by further modifications and deprotection of the Boc group to yield the final active pharmaceutical ingredient (API). This strategic use of this compound highlights its importance in the efficient and modular synthesis of complex drug molecules.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1][17]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[17][18]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17][19]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis, particularly in the field of drug discovery. Its well-defined structure, predictable reactivity, and accessibility through a straightforward synthetic route make it an indispensable tool for medicinal chemists. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, with the aim of facilitating its effective use in the development of novel therapeutic agents.
References
- ChemBK. (2024, April 9). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE.
- Supporting Information. (n.d.). Characterization Data of the Products.
- Semantic Scholar. (2003, February 10). Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tert-Butyl Hydroperoxide.
- PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
- Ronga, L., Pinaud, N., Rimbault, C., Marchivie, M., & Guillon, J. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. National Institutes of Health.
- Umbreit, M. A., & Sharpless, K. B. (1977). Allylic oxidation of olefins by catalytic and stoichiometric selenium dioxide with tert-butyl hydroperoxide. Journal of the American Chemical Society, 99(17), 5526–5528.
- Jacquemard, U., Bénéteau, V., Lefoix, M., Routier, S., Mérour, J. Y., & Coudert, G. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(43), 10039–10047.
- Lindsey, J. S., & Ptaszek, M. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1858.
- Carpinelli, P., Ceruti, R., Giorgini, M. L., Cappella, P., Rusconi, L., Storici, P., ... & Moll, J. (2007). PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. Molecular cancer therapeutics, 6(11), 3158–3168.
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Wikipedia. (n.d.). Wittig reaction.
- Buga, S., Koso, T., Mäki-Arvela, P., & Murzin, D. Y. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Vasudevan, A., & Herzon, S. B. (2024). Reductive Amination of Carbonyl C–C Bonds Enables Formal Nitrogen Insertion. Journal of the American Chemical Society, 146(1), 154–161.
- Młochowski, J., & Wójtowicz-Młochowska, H. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(7), 12307–12355.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- ChemRxiv. (2024, July 24). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Scribd. (n.d.). Wittig Reaction. Retrieved from a source providing an overview of the Wittig reaction.
- ResearchGate. (2025, August 5). Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tertButyl Hydroperoxide.
- Gontarewicz, A., & Brümmendorf, T. H. (2012). Danusertib (Formerly PHA-739358)--a Novel Combined pan-Aurora Kinases and Third Generation Bcr-Abl Tyrosine Kinase Inhibitor. Current pharmaceutical design, 18(20), 2849–2860.
- MySkinRecipes. (n.d.). tert-Butyl(6-(bromomethyl)pyridin-2-yl)carbamate.
- ResearchGate. (2025, August 6). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
- MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate.
- ResearchGate. (2013, June 27). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?.
- Fraedrich, K., Schrader, J., Ittrich, H., Keller, G., Gontarewicz, A., Matzat, V., ... & Benten, D. (2012). Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model. Clinical cancer research, 18(17), 4614–4626.
- MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
- National Institutes of Health. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
- Lane, A. N., & Fan, T. W. M. (2017). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Metabolites, 7(1), 10.
- MDPI. (2022, July 20). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives.
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
Sources
- 1. achmem.com [achmem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Mild and selective deprotection of carbamates with Bu4NF [organic-chemistry.org]
- 12. PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Danusertib (formerly PHA-739358)--a novel combined pan-Aurora kinases and third generation Bcr-Abl tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. aksci.com [aksci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.co.uk [fishersci.co.uk]
IUPAC name for tert-Butyl (6-formylpyridin-2-yl)carbamate
A Technical Guide to tert-Butyl (6-formylpyridin-2-yl)carbamate: Synthesis, Characterization, and Applications in Medicinal Chemistry
Abstract: This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern synthetic and medicinal chemistry. The molecule's unique architecture, featuring a pyridine core functionalized with both an electrophilic aldehyde and a stable, yet readily cleavable, Boc-protected amine, offers significant strategic advantages in the construction of complex molecular entities. We will detail its chemical and physical properties, present a validated synthetic protocol and purification strategy, provide an in-depth analysis of its spectroscopic signature, discuss its reactivity and key applications in drug discovery, and outline essential safety and handling procedures. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Properties
This compound is a bifunctional heterocyclic compound. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine at the 2-position provides stability during various synthetic transformations, while the formyl (aldehyde) group at the 6-position serves as a versatile handle for molecular elaboration.[1][2] The carbamate group is a well-established motif in drug design, known for its chemical stability and ability to form key hydrogen bond interactions.[3]
Table 1: Physicochemical Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl N-(6-formylpyridin-2-yl)carbamate | N/A |
| CAS Number | 956523-98-1 | [4][5] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [4][5] |
| Molecular Weight | 222.24 g/mol | [4][5] |
| Appearance | Off-white to white solid | [6] |
| SMILES | CC(C)(C)OC(=O)NC1=CC=CC(=N1)C=O | [4] |
| Storage | Store at 2-8°C under an inert atmosphere |[2][4][6] |
Synthesis and Purification
The most common and efficient synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate.
Causality of Experimental Design:
-
Starting Material: The alcohol precursor is readily accessible, often prepared from 2-amino-6-methylpyridine via a two-step sequence of Boc-protection followed by oxidation of the methyl group or from 2-amino-6-(hydroxymethyl)pyridine followed by Boc-protection.
-
Oxidizing Agent: Manganese dioxide (MnO₂) is the reagent of choice for this transformation. It is a mild and highly selective oxidant for allylic and benzylic-type alcohols. This selectivity is crucial as it prevents over-oxidation to the carboxylic acid and avoids side reactions with the electron-rich pyridine ring or the Boc-protecting group.
-
Solvent: Dichloromethane (DCM) or chloroform (CHCl₃) are typically used as they are relatively inert, effectively suspend the MnO₂ solid, and allow for easy product extraction and workup.
-
Purification: Column chromatography is the standard method for purification. The moderate polarity of the product allows for good separation from non-polar starting material and highly polar by-products on a silica gel stationary phase.
Experimental Protocol: Oxidation of tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate
Materials:
-
tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (5.0 - 10.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Celite®
-
Silica Gel (for chromatography)
-
Ethyl Acetate/Hexanes mixture (as eluent)
Procedure:
-
To a stirred solution of tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate in anhydrous DCM (approx. 0.1 M), add activated MnO₂ (5-10 equivalents).
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
-
Wash the Celite® pad thoroughly with additional DCM to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) to afford the pure this compound as a solid.
Synthesis Workflow Diagram
Caption: Synthetic workflow for the preparation of the title compound.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is paramount. The following data are characteristic of this compound.
Table 2: Representative Spectroscopic Data
| Technique | Signal | Assignment & Rationale |
|---|---|---|
| ¹H NMR | δ ~10.0 (s, 1H) | Aldehyde proton (-CHO). Its singlet nature and significant downfield shift are characteristic. |
| δ ~8.0-8.2 (m, 2H) | Aromatic protons on the pyridine ring, typically the protons ortho and para to the nitrogen. | |
| δ ~7.8-7.9 (m, 1H) | Aromatic proton on the pyridine ring. | |
| δ ~8.3 (br s, 1H) | Carbamate N-H proton. Often broad and may exchange with D₂O. | |
| δ ~1.55 (s, 9H) | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. | |
| ¹³C NMR | δ ~193 | Aldehyde carbonyl carbon. |
| δ ~155-160 | Pyridine carbon attached to the nitrogen and the carbamate. | |
| δ ~152 | Carbamate carbonyl carbon (O-C=O). | |
| δ ~150 | Pyridine carbon attached to the aldehyde. | |
| δ ~138, 120, 115 | Remaining aromatic carbons of the pyridine ring. | |
| δ ~82 | Quaternary carbon of the tert-butyl group. | |
| δ ~28 | Methyl carbons of the tert-butyl group. |
| Mass Spec (ESI+) | m/z 223.1 [M+H]⁺ | Calculated for C₁₁H₁₅N₂O₃⁺. Confirms the molecular weight of the compound. |
Note: NMR chemical shifts (δ) are reported in ppm and can vary slightly depending on the solvent used.[7]
Reactivity and Applications in Drug Development
The utility of this compound stems from its two orthogonal reactive sites, making it a valuable scaffold in medicinal chemistry.[1][2]
-
The Aldehyde Handle: The formyl group is a potent electrophile, enabling a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. Its primary application is in reductive amination , where it reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with NaBH(OAc)₃ or NaBH₃CN) to furnish a more complex secondary or tertiary amine. This reaction is a cornerstone of library synthesis in drug discovery. Other key reactions include Wittig-type olefinations and additions of organometallic reagents.
-
The Boc-Protected Amine: The Boc group provides robust protection for the amine under a wide range of conditions (e.g., basic, reductive, oxidative). Critically, it can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM) to reveal the free amine. This amine can then be functionalized through acylation, alkylation, or sulfonylation, allowing for late-stage diversification of a lead compound.
This dual functionality allows for sequential and controlled elaboration of the pyridine core, making it an important intermediate in the synthesis of kinase inhibitors, receptor antagonists, and other bioactive molecules.[2][8]
Caption: Key reactive pathways of the title compound.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[9][10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]
-
Incompatibilities: Avoid strong oxidizing agents.[9]
-
First Aid:
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9][10]
-
In case of skin contact: Wash off immediately with plenty of soap and water.[9][10]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[9][10]
-
If ingested: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[9]
-
This compound is intended for research and development use only.[1][10] A full Safety Data Sheet (SDS) should be consulted before use.
References
- ChemBK. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)
- PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)
- Supporting Information.
- Royal Society of Chemistry. Syntheses and NMR spectra. [Link]
- MySkinRecipes. tert-Butyl (6-formylpyridin-3-yl)
- MDPI. Synthesis of tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
- ResearchGate. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)
- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
- KGROUP. NMR Chemical Shifts of Trace Impurities. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl (6-formylpyridin-3-yl)carbamate [myskinrecipes.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. 956523-98-1 | this compound | Aldehydes | Ambeed.com [ambeed.com]
- 6. 199296-40-7 CAS MSDS (TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)CARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. aksci.com [aksci.com]
Navigating the Synthesis and Safety of tert-Butyl (6-formylpyridin-2-yl)carbamate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Intermediate in Modern Medicinal Chemistry
tert-Butyl (6-formylpyridin-2-yl)carbamate is a key building block in contemporary drug discovery and development. Its unique trifunctional nature, featuring a nucleophilic Boc-protected amine, an electrophilic aldehyde, and a pyridine scaffold, makes it a valuable intermediate in the synthesis of a wide array of complex molecules, particularly those targeting kinases and other enzymes. The Boc (tert-butoxycarbonyl) group provides a robust yet easily clevable protecting group for the amine, while the formyl group serves as a versatile handle for a variety of chemical transformations, most notably reductive amination.[1] The pyridine ring itself is a common motif in pharmacologically active compounds.
This guide provides a comprehensive overview of the safety, handling, and chemical properties of this compound, grounded in established scientific principles and practical laboratory experience. It is designed to empower researchers to utilize this reagent safely and effectively, minimizing risks while maximizing its synthetic potential.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe handling and use in controlled experiments.
| Property | Value | Source |
| CAS Number | 956523-98-1 | N/A |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [2] |
| Molecular Weight | 222.24 g/mol | [2] |
| Appearance | Off-white to white solid | [2] |
| Melting Point | 109-111 °C | [3] |
| Boiling Point | ~310 °C (Predicted) | [3] |
| Density | ~1.212 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Soluble in water. | [2][4] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Pictogram:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Profile: A Data-Driven Risk Assessment
The major routes of exposure are inhalation of the powder, skin contact, and eye contact. Ingestion is also a potential route of exposure. The irritant nature of the compound necessitates the use of appropriate personal protective equipment (PPE) to prevent adverse health effects.
Core Reactivity and Stability: A Mechanistic Perspective
Understanding the inherent reactivity of this compound is crucial for safe handling and for designing successful synthetic transformations.
The Role of the Formyl Group
The aldehyde (formyl) group is an electrophilic center, making it susceptible to attack by nucleophiles.[1] This reactivity is the basis for its utility in forming new carbon-nitrogen and carbon-carbon bonds. The most common reaction involving this group is reductive amination , where it first condenses with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.[6][7]
The Boc-Carbamate Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic hydrolysis.[8] The steric bulk of the tert-butyl group hinders nucleophilic attack at the carbonyl carbon.
Deprotection of the Boc group is typically achieved under acidic conditions.[4] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutylene gas.[9] This is accompanied by the decarboxylation of the resulting carbamic acid to yield the free amine.[9]
Caption: Boc-Deprotection Pathway under Acidic Conditions.
Stability and Incompatibilities
-
Stability: The compound is stable under recommended storage conditions (2-8°C, inert atmosphere).
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids. Strong acids will cleave the Boc protecting group.
-
Hazardous Decomposition Products: Upon combustion, this compound may produce hazardous decomposition products including carbon monoxide, carbon dioxide, and nitrogen oxides.
Experimental Protocols: A Guide to Safe and Effective Use
The following protocols are provided as a guide for common laboratory procedures involving this compound. A thorough risk assessment should be conducted before commencing any new experimental work.
General Handling and Personal Protective Equipment (PPE)
All manipulations of solid this compound should be performed in a certified chemical fume hood to avoid inhalation of the powder.
Caption: Personal Protective Equipment (PPE) Workflow.
Detailed Protocol: Reductive Amination
This protocol outlines a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Primary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon line for inert atmosphere
Procedure:
-
Reaction Setup: In a chemical fume hood, add this compound (1.0 eq) and the primary amine (1.0-1.2 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DCM or DCE to the flask to dissolve the starting materials. The concentration is typically in the range of 0.1-0.5 M.
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2-3 times).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Safe Storage and Disposal
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended to maintain its purity and stability.[2]
Disposal
Disposal of this compound and its waste should be carried out in accordance with local, state, and federal regulations. For small laboratory quantities, chemical neutralization via alkaline hydrolysis can be performed by trained personnel to render the compound less hazardous before collection by a licensed hazardous waste disposal facility.[8]
General Alkaline Hydrolysis Procedure for Carbamate Waste:
This procedure is adapted from a protocol for a similar carbamate and should be performed in a chemical fume hood with appropriate PPE.
-
Dissolution: Dissolve the carbamate waste in a suitable solvent such as ethanol.
-
Base Addition: Slowly add a solution of sodium hydroxide or potassium hydroxide. This process can be exothermic.
-
Hydrolysis: Heat the mixture to reflux for several hours to ensure complete hydrolysis of the carbamate into the corresponding amine, tert-butanol, and carbonate.
-
Neutralization and Disposal: After cooling, neutralize the solution and dispose of it as aqueous waste, or as directed by your institution's environmental health and safety office.
Conclusion
This compound is a valuable reagent for medicinal chemists and drug development professionals. Its safe and effective use hinges on a solid understanding of its chemical properties, reactivity, and associated hazards. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following the guidelines outlined in this technical guide, researchers can confidently and safely leverage the synthetic potential of this important building block.
References
- Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry.
- Chemistry Steps. (n.d.). Reductive Amination.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Der Pharma Chemica. (n.d.). Synthesis of primary amines by one-pot reductive amination of aldehydes.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Wikipedia. (n.d.). Reductive amination.
- U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
- PubMed. (n.d.). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
- ResearchGate. (n.d.). A) Aminolysis of carbamates and associated problems. B) Reactivity of... [Image].
- Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
- U.S. Environmental Protection Agency. (2006, February 27). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
- Acros Pharmatech. (n.d.). tert-Butyl (3-formylpyridin-2-yl)carbamate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 199296-40-7 CAS MSDS (TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)CARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. tert-Butyl (3-formylpyridin-2-yl)carbamate [acrospharmatech.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. epa.gov [epa.gov]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
An In-depth Technical Guide to the Storage and Handling of tert-Butyl (6-formylpyridin-2-yl)carbamate
This guide provides a comprehensive overview of the optimal storage conditions, chemical stability, and handling procedures for tert-Butyl (6-formylpyridin-2-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to ensure the long-term integrity of this critical chemical intermediate.
Introduction: A Molecule of Significance
This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring, a reactive aldehyde group, and a tert-butyloxycarbonyl (Boc)-protected amine. This unique combination of functional groups makes it a valuable building block for the synthesis of a wide range of pharmaceutical compounds, including kinase inhibitors and other bioactive molecules. The aldehyde serves as a versatile handle for constructing complex molecular architectures through reactions like reductive amination and Wittig olefination, while the Boc group provides a stable yet readily cleavable protecting group for the amine.
Given its reactive nature, the stability and purity of this compound are paramount for the success of subsequent synthetic transformations. Improper storage and handling can lead to degradation, compromising experimental outcomes and the quality of the final products. This guide delineates the critical factors influencing the stability of this compound and provides evidence-based recommendations for its preservation.
Recommended Storage Conditions: A Multi-faceted Approach
To maintain the chemical integrity of this compound, a multi-faceted approach to storage is essential. The following conditions are recommended based on the compound's inherent chemical properties and empirical data from various suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration slows down the rate of potential degradation reactions, including hydrolysis and oxidation. |
| Atmosphere | Inert (Nitrogen or Argon) | The compound is sensitive to air, particularly the aldehyde group which is susceptible to oxidation. An inert atmosphere minimizes this risk.[1][2] |
| Light | Store in the dark (amber vials) | Aldehydes can be sensitive to light, which can promote oxidation and other degradation pathways. |
| Moisture | Keep in a dry environment | The Boc-protecting group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can be exacerbated by the presence of moisture. |
Table 1: Recommended Storage Conditions for this compound
Understanding the Degradation Pathways
The primary threats to the stability of this compound are hydrolysis of the Boc-protecting group and oxidation of the formyl (aldehyde) group. A thorough understanding of these degradation pathways is crucial for implementing effective preventative measures.
Hydrolysis of the Boc-Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions. However, it is designed to be cleaved under acidic conditions. The presence of acidic impurities or exposure to moisture can facilitate the hydrolysis of the carbamate linkage, leading to the formation of 6-aminopyridine-2-carbaldehyde and tert-butanol. While the Boc group is generally stable to basic conditions, prolonged exposure to strong bases can also lead to its cleavage.
Oxidation of the Aldehyde Group
Aldehydes are notoriously susceptible to oxidation, readily converting to carboxylic acids.[3][4][5][6] The formyl group on the pyridine ring of this compound can be oxidized by atmospheric oxygen, a process that can be accelerated by light and the presence of metallic impurities. This degradation pathway results in the formation of 6-((tert-butoxycarbonyl)amino)picolinic acid.
Diagram of Potential Degradation Pathways
Sources
- 1. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE(294659-72-6) 1H NMR [m.chemicalbook.com]
- 2. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. rsc.org [rsc.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Versatile Building Block: A Technical Guide to tert-Butyl (6-formylpyridin-2-yl)carbamate
This in-depth technical guide provides a comprehensive overview of tert-butyl (6-formylpyridin-2-yl)carbamate, a key intermediate in contemporary medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, reactivity, and applications of this versatile molecule, offering field-proven insights and detailed experimental protocols.
Introduction: A Molecule of Strategic Importance
This compound, with CAS Number 956523-98-1, has emerged as a valuable scaffold in the synthesis of complex heterocyclic systems.[1][2] Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a formyl group, which serves as an electrophilic handle for carbon-carbon and carbon-nitrogen bond formation, and a tert-butoxycarbonyl (Boc)-protected amine, which allows for controlled manipulation and subsequent deprotection under specific acidic conditions.[3][4] This unique combination makes it a sought-after precursor in the development of novel therapeutics, particularly in the realm of kinase inhibitors.[5][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 956523-98-1 | [1][2] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][2] |
| Molecular Weight | 222.24 g/mol | [1][2] |
| Appearance | White to off-white solid | [8] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Synthesis and Purification: A Practical Approach
The synthesis of this compound can be efficiently achieved through two primary routes: the Boc protection of 2-amino-6-pyridinecarboxaldehyde or the oxidation of the corresponding 6-methyl precursor. The former is often preferred due to the commercial availability of the starting amine.
Synthetic Pathway: Boc Protection of 2-amino-6-pyridinecarboxaldehyde
This method involves the reaction of 2-amino-6-pyridinecarboxaldehyde with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The choice of base and solvent is critical to ensure high yield and prevent side reactions.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2-amino-6-pyridinecarboxaldehyde
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2-amino-6-pyridinecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (0.2 M) is added 4-(dimethylamino)pyridine (0.1 eq).
-
Di-tert-butyl dicarbonate (1.1 eq) is added portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~9.9 (s, 1H, CHO), 8.0-7.8 (m, 2H, Ar-H), 7.6-7.4 (m, 1H, Ar-H), 1.5 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ ~193 (CHO), 153 (C=O, carbamate), 152 (Ar-C), 150 (Ar-C), 138 (Ar-C), 120 (Ar-C), 115 (Ar-C), 82 (C(CH₃)₃), 28 (C(CH₃)₃) |
| Mass Spec (ESI) | m/z 223.1 [M+H]⁺, 245.1 [M+Na]⁺ |
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups.
Reactions of the Formyl Group
The aldehyde functionality is a gateway to a multitude of chemical transformations.
-
Reductive Amination: The formyl group readily undergoes reductive amination with primary and secondary amines in the presence of a mild reducing agent, such as sodium triacetoxyborohydride, to form the corresponding amines.[9] This reaction is a cornerstone in the construction of diverse compound libraries.
-
Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.[10][11] The use of stabilized or non-stabilized ylides allows for the stereoselective synthesis of (E)- or (Z)-alkenes, respectively.[12][13]
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid using reagents like potassium permanganate or reduced to a primary alcohol with sodium borohydride.[1]
Reactions of the Boc-Protecting Group
The Boc group is a robust protecting group for the amine, stable to a wide range of reaction conditions. Its removal is typically achieved under acidic conditions.[14][15]
-
Deprotection: Treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol, efficiently cleaves the Boc group to reveal the free amine.[4][16] This orthogonality is crucial when other acid-labile groups are not present in the molecule.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable building block in the synthesis of biologically active molecules, particularly kinase inhibitors.[5][6] The 2-aminopyridine scaffold is a common hinge-binding motif in many kinase inhibitors, and the formyl group at the 6-position provides a convenient attachment point for introducing moieties that can occupy the solvent-exposed region or other pockets of the ATP-binding site.
The ability to perform diverse chemical transformations on the formyl group allows for the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies. Furthermore, the Boc-protected amine can be deprotected at a later stage in the synthesis to allow for further functionalization or to be the final pharmacophoric feature.
Conclusion
This compound is a high-value chemical intermediate with significant applications in medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and strategic placement of functional groups provide a powerful platform for the design and synthesis of novel drug candidates. This guide has provided a comprehensive overview of its properties and utility, equipping researchers with the knowledge to effectively incorporate this versatile building block into their synthetic endeavors.
References
- Macmillan Group - Princeton University.
- Supporting Information.
- ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. [Link]
- ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. [Link]
- MDPI. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]
- MySkinRecipes. tert-Butyl(6-(bromomethyl)pyridin-2-yl)
- MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
- ResearchGate. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
- Wikipedia. Wittig reaction. [Link]
- Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- NIH. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. [Link]
- Chemistry Steps. Boc Protecting Group for Amines. [Link]
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Google Patents.
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Chemistry LibreTexts. Wittig Reaction. [Link]
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
- Chemistry LibreTexts. The Wittig Reaction. [Link]
- ACS Publications. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. TERT-BUTYL 3-FORMYLPYRIDIN-4-YLCARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
- 6. scienceopen.com [scienceopen.com]
- 7. tert-Butyl(6-(bromomethyl)pyridin-2-yl)carbamate [myskinrecipes.com]
- 8. H50075.03 [thermofisher.com]
- 9. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
discovery of tert-Butyl (6-formylpyridin-2-yl)carbamate
An In-depth Technical Guide to the Synthesis and Utility of tert-Butyl (6-formylpyridin-2-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis is readily achieved through established and robust chemical transformations. This guide details a validated two-step synthetic pathway, starting from the commercially available 2-amino-6-methylpyridine. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the rationale behind the chosen synthetic strategy. The significance of the title compound as a versatile intermediate is highlighted, with a focus on the utility of its functional groups—a Boc-protected amine and a reactive aldehyde—for the construction of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.
Introduction: The Strategic Importance of a Bifunctional Pyridine Building Block
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The strategic placement of functional groups on the pyridine ring allows for precise modulation of a molecule's physicochemical properties, target engagement, and pharmacokinetic profile. This compound (Figure 1) has emerged as a particularly valuable, albeit not widely individually documented, intermediate in this context.
Its utility stems from the orthogonal reactivity of its two key functional groups:
-
The tert-butoxycarbonyl (Boc) protected amine: This moiety provides a stable, masked amino group at the 2-position of the pyridine ring. The Boc group is renowned for its stability to a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for late-stage diversification of the parent molecule.
-
The formyl (aldehyde) group: Located at the 6-position, the aldehyde is a versatile functional handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the introduction of diverse substituents and the construction of more complex heterocyclic systems.
The presence of these two functional groups on a single pyridine scaffold makes this compound a powerful tool for the synthesis of novel pharmaceutical agents.
| Compound Information | |
| IUPAC Name | This compound |
| CAS Number | 956523-98-1 |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) |
A Validated Synthetic Pathway
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the readily available 2-amino-6-methylpyridine. This pathway involves the protection of the amino group, followed by the selective oxidation of the methyl group.
Step 1: Boc Protection of 2-Amino-6-methylpyridine
The first step involves the protection of the primary amino group of 2-amino-6-methylpyridine with a tert-butoxycarbonyl (Boc) group. This is a standard and widely used transformation in organic synthesis.
Experimental Protocol:
-
To a stirred solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
-
Add a base, such as triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl (6-methylpyridin-2-yl)carbamate, which can often be used in the next step without further purification.
Causality and Scientific Integrity:
-
Choice of Reagent: Di-tert-butyl dicarbonate is the reagent of choice for Boc protection due to its high reactivity and the benign nature of its byproducts (carbon dioxide and tert-butanol).[1]
-
Role of the Base: The base is crucial to neutralize the acidic proton of the carbamic acid intermediate that is formed, driving the reaction to completion. While TEA is a common choice, the more nucleophilic DMAP can be used in catalytic amounts to accelerate the reaction, particularly for less reactive amines.
-
Self-Validation: The success of this step can be readily confirmed by ¹H NMR spectroscopy, where the appearance of a large singlet at approximately 1.5 ppm corresponding to the nine protons of the tert-butyl group, and the disappearance of the broad singlet of the starting amine protons, are indicative of successful protection.
Step 2: Selective Oxidation of the Methyl Group
The second and final step is the selective oxidation of the methyl group at the 6-position of the pyridine ring to an aldehyde. This transformation requires a reagent that can effect this oxidation without affecting the Boc-protected amine or the pyridine ring itself.
Experimental Protocol:
-
To a solution of tert-butyl (6-methylpyridin-2-yl)carbamate (1.0 eq) in a suitable solvent, such as dioxane or a mixture of dioxane and water, add selenium dioxide (SeO₂, 1.1-1.5 eq).
-
Heat the reaction mixture to reflux (typically around 100-110 °C) for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the black selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Causality and Scientific Integrity:
-
Choice of Oxidant: Selenium dioxide is a well-established reagent for the oxidation of activated methyl groups, such as those adjacent to a carbonyl group or on a heterocyclic ring, to aldehydes.[2][3] Its selectivity for the methyl group over the Boc-protected amine and the pyridine ring makes it an ideal choice for this transformation. The reaction is often referred to as the Riley oxidation.[2][3]
-
Reaction Conditions: The use of a high-boiling solvent like dioxane and elevated temperatures is necessary to facilitate the oxidation.
-
Self-Validation: The successful formation of the aldehyde can be confirmed by several analytical methods. In the ¹H NMR spectrum, the singlet corresponding to the methyl protons of the starting material will be replaced by a singlet for the aldehyde proton at around 10 ppm. The IR spectrum will show a characteristic carbonyl stretch for the aldehyde at approximately 1700 cm⁻¹.
Applications in Drug Discovery
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of a wide range of more complex molecules. The aldehyde functionality can be readily transformed into various other groups, while the Boc-protected amine can be deprotected to reveal a nucleophilic center for further elaboration.
This versatility allows for its use in the synthesis of, for example, kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active compounds where a substituted 2-aminopyridine scaffold is a key pharmacophore.
Conclusion
This compound is a strategically important synthetic intermediate whose value lies in its bifunctional nature. While its initial synthesis may not be documented in a landmark "discovery" paper, its preparation is straightforward and relies on well-understood and reliable chemical reactions. The two-step synthesis outlined in this guide, involving Boc protection followed by selective oxidation, provides a robust and efficient route to this valuable building block. The ability to orthogonally manipulate the aldehyde and the protected amine functionalities ensures its continued importance in the field of medicinal chemistry for the rapid generation of libraries of complex molecules for drug discovery programs.
References
- ChemBK. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)
- Emporia State University. The use of selenium (IV)
- The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
- ResearchGate. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
- Chemguide.
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
- YouTube.
- ResearchGate.
- J&K Scientific LLC. BOC Protection and Deprotection. [Link]
- AdiChemistry. Selenium dioxide (SeO2)
- Google Patents.
- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
- PubMed Central.
- Khan Academy.
- ResearchGate. Reaction of 6-Methylpyridin-2-ylphosphine with Benzaldehyde and p-Toluidine: A Pathway to Acyclic Aminomethylphosphine Oxides with Carbon-Substituted PCHN Fragments. [Link]
Sources
A Technical Guide to the Theoretical Properties and Synthetic Utility of tert-Butyl (6-formylpyridin-2-yl)carbamate
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive overview of tert-butyl (6-formylpyridin-2-yl)carbamate, a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and organic synthesis. The document elucidates the compound's core theoretical properties, predicted spectral characteristics, and its strategic application in the synthesis of complex molecular architectures. By detailing key reaction protocols and the underlying chemical principles, this guide serves as an essential resource for scientists leveraging this versatile intermediate in drug discovery programs, particularly in the development of kinase inhibitors and other bioactive molecules.[1][2]
Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[3] Its basic nitrogen atom can engage in crucial hydrogen bonding interactions with biological targets, while the aromatic system provides a rigid framework for orienting functional groups. The value of a pyridine-based intermediate is magnified when it is functionalized with multiple, orthogonally reactive groups.
This compound (CAS No. 956523-98-1) is an exemplary bifunctional reagent.[3][4] It features:
-
A nucleophilic center masked by a tert-butyloxycarbonyl (Boc) protecting group, which can be selectively revealed.
-
An electrophilic aldehyde (formyl) group, poised for a variety of carbon-nitrogen and carbon-carbon bond-forming reactions.
This strategic arrangement allows for controlled, stepwise elaboration of the pyridine core, making it an invaluable tool for constructing libraries of compounds for structure-activity relationship (SAR) studies.
Core Molecular and Theoretical Properties
The compound's utility is rooted in its distinct physicochemical characteristics, which dictate its handling, reactivity, and integration into synthetic workflows.
| Property | Value | Source |
| CAS Number | 956523-98-1 | [3][4] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | |
| Molecular Weight | 222.24 g/mol | [1][3] |
| Appearance | Predicted to be an off-white solid | |
| Storage Conditions | 2-8°C, under inert atmosphere | [1][3] |
| Predicted Solubility | Moderately soluble in polar organic solvents (e.g., DCM, THF, DMF) | [5] |
2.1. Structural Analysis
-
The Pyridine Core: The nitrogen atom in the pyridine ring is a weak base and influences the electron distribution of the aromatic system, impacting the reactivity of the substituents.
-
The Formyl Group (-CHO): As an aldehyde, this group is a key electrophilic handle. Its reactivity is central to the molecule's function as a building block, enabling transformations such as reductive aminations, Wittig reactions, and condensations.[1]
-
The Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine at the 2-position. It is stable to a wide range of nucleophilic and basic conditions, ensuring that the amine does not interfere with reactions targeting the aldehyde. Crucially, the Boc group can be quantitatively removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to unmask the nucleophilic amine for subsequent functionalization.[1][6]
Theoretical Spectral Analysis
While experimental spectra should always be obtained for confirmation, the theoretical spectral properties can be predicted with high confidence based on the molecular structure. This is an indispensable tool for reaction monitoring and characterization.
3.1. Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 | Singlet (s) | 1H | Aldehyde H | The strong deshielding effect of the carbonyl group places the aldehyde proton significantly downfield. |
| ~8.0-8.2 | Doublet (d) | 1H | Pyridine H | Aromatic proton ortho to the formyl group and meta to the nitrogen. |
| ~7.8-8.0 | Triplet (t) | 1H | Pyridine H | Aromatic proton para to the formyl group. |
| ~7.6-7.8 | Doublet (d) | 1H | Pyridine H | Aromatic proton meta to the formyl group and ortho to the NHBoc group. |
| ~7.5 | Broad Singlet (br s) | 1H | N-H | The carbamate proton signal is often broad and its position can vary with concentration. |
| 1.55 | Singlet (s) | 9H | t-Butyl H | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet.[7] |
3.2. Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190 | Aldehyde C=O | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| ~155 | Carbamate C=O | Carbonyl carbon of the Boc group. |
| ~150-160 | Pyridine C | Aromatic carbons attached to nitrogen and the NHBoc group. |
| ~120-140 | Pyridine C | Remaining aromatic carbons. |
| ~81 | Quaternary C (t-Butyl) | The central carbon of the tert-butyl group.[7] |
| ~28 | Methyl C (t-Butyl) | The three equivalent methyl carbons of the tert-butyl group.[7] |
3.3. Key Infrared (IR) Absorptions
-
~3300 cm⁻¹: N-H stretch of the carbamate.
-
~2980 cm⁻¹: C-H stretches of the t-butyl group.
-
~1720-1740 cm⁻¹: C=O stretch (strong) from the carbamate carbonyl.
-
~1690-1710 cm⁻¹: C=O stretch (strong) from the aldehyde carbonyl.
-
~1580-1600 cm⁻¹: C=N/C=C stretches from the pyridine ring.
Synthetic Operations and Mechanistic Considerations
The core utility of this compound lies in the selective and sequential manipulation of its two functional groups. The following diagram and protocols illustrate its application in a typical synthetic workflow.
Caption: Orthogonal synthetic pathways using this compound.
4.1. Protocol: Reductive Amination of the Formyl Group
This procedure exemplifies the conversion of the aldehyde to a secondary amine, a common step in building out molecular complexity.
-
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent. It is particularly effective for reductive aminations because it readily reduces the protonated imine intermediate formed in situ but is slow to reduce the starting aldehyde, minimizing side reactions like alcohol formation.
-
Methodology:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the primary or secondary amine of interest (1.1 eq). If using an amine salt, add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine/iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to control any effervescence.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected product via column chromatography.
-
4.2. Protocol: Boc-Group Deprotection
This is a standard and highly efficient protocol for revealing the 2-amino group.
-
Rationale: The Boc group is designed to be labile under acidic conditions. Trifluoroacetic acid (TFA) is a strong acid that protonates the carbonyl oxygen of the carbamate, leading to the collapse of the protecting group into gaseous isobutylene and carbon dioxide, and the desired amine trifluoroacetate salt.
-
Methodology:
-
Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (a common concentration is 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (5-10 eq, often used as a 20-50% solution in DCM) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting amine is typically obtained as a TFA salt. It can be used directly in the next step or neutralized by partitioning between an organic solvent and a basic aqueous solution (e.g., NaHCO₃ or K₂CO₃) to yield the free amine.
-
Conclusion
This compound is a high-value synthetic intermediate engineered for efficiency and versatility in modern drug discovery. Its theoretical properties—predictable reactivity, distinct spectral signatures, and the stability of its protecting group—make it a reliable and powerful tool. The presence of two orthogonally reactive functional groups on a privileged pyridine scaffold provides researchers with a streamlined platform for the rapid generation of novel compounds, accelerating the path toward identifying new therapeutic agents.
References
- ChemBK. (2024). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE.
- PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
- MySkinRecipes. (n.d.). tert-Butyl (6-formylpyridin-3-yl)carbamate.
- Supporting Information. (n.d.). Characterization Data of the Products.
- MySkinRecipes. (n.d.). tert-Butyl(6-(bromomethyl)pyridin-2-yl)carbamate.
- UCHEM. (2025). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis.
Sources
- 1. tert-Butyl (6-formylpyridin-3-yl)carbamate [myskinrecipes.com]
- 2. tert-Butyl(6-(bromomethyl)pyridin-2-yl)carbamate [myskinrecipes.com]
- 3. cas 956523-98-1|| where to buy this compound [chemenu.com]
- 4. 956523-98-1 | this compound | Aldehydes | Ambeed.com [ambeed.com]
- 5. CAS 199296-40-7: TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)CARBAMATE [cymitquimica.com]
- 6. myuchem.com [myuchem.com]
- 7. rsc.org [rsc.org]
A Guide to the Determination of Aqueous Solubility for tert-Butyl (6-formylpyridin-2-yl)carbamate
Abstract
Solubility is a critical physicochemical parameter in the field of drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic potential. This guide provides a comprehensive technical framework for determining the aqueous thermodynamic solubility of the research compound tert-Butyl (6-formylpyridin-2-yl)carbamate. As specific solubility data for this compound is not readily published, this document serves as a practical, in-depth protocol for researchers and scientists to generate reliable and reproducible solubility data in-house. The methodologies detailed herein are grounded in established principles, focusing on the highly reliable saturation shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its journey from administration to therapeutic action. Poor solubility can lead to low absorption, variable bioavailability, and significant challenges in developing effective dosage forms.[1][2] Therefore, the accurate determination of solubility is a non-negotiable step in the preformulation and characterization of any potential drug candidate.[2]
This guide focuses on this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. Understanding its solubility profile is essential for its application in biological assays and further development. We will address the "thermodynamic" or "equilibrium" solubility, which represents the maximum concentration of a compound that can dissolve in a solvent at equilibrium under specified conditions.[1][3] This value is distinct from kinetic solubility, which is often measured in high-throughput screens and can be influenced by the dissolution rate of a compound initially prepared in a solvent like DMSO.[1][4]
Physicochemical Properties of this compound
Before embarking on experimental determination, a review of the compound's known properties provides a theoretical foundation for its expected behavior.
| Property | Value / Structure | Source |
| Molecular Formula | C₁₁H₁₄N₂O₃ | PubChem |
| Molecular Weight | 222.24 g/mol | PubChem |
| Chemical Structure | PubChem[5] | |
| CAS Number | 1199557-04-4 (similar structure) | PubChem[5] |
Note: Data corresponds to a closely related isomer, tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, as a proxy due to limited direct public data for the specified compound. Researchers should verify properties with their specific batch.
The structure contains both a lipophilic tert-butyl group and polar functionalities (carbamate, formyl group, pyridine nitrogen) that suggest its solubility will be highly dependent on the pH and polarity of the solvent.
Safety and Handling Precautions
As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, general precautions for similar carbamate and pyridine derivatives should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]
-
Ventilation: Handle the solid compound and its solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The saturation shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the compound in equilibrium with its solid phase.[8][9][10] The protocol involves agitating an excess of the solid compound in the solvent of choice until equilibrium is reached, followed by separating the solid and quantifying the dissolved compound.
Rationale Behind Experimental Choices
-
Excess Solid: Adding an excess of the compound ensures that the resulting solution is truly saturated and in equilibrium with the undissolved solid.[8][9]
-
Equilibration Time: An extended incubation period (e.g., 24-48 hours) is necessary to ensure that the system reaches thermodynamic equilibrium. Shorter times may only reflect kinetic solubility.[3][4]
-
Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant temperature (e.g., 25°C or 37°C) is crucial for reproducibility.[11]
-
Phase Separation: Incomplete separation of the undissolved solid from the saturated solution is a common source of error, leading to an overestimation of solubility. Centrifugation followed by filtration is a robust method to ensure a clear, particle-free supernatant.[12]
-
Quantification by HPLC: High-Performance Liquid Chromatography (HPLC) is a precise and accurate analytical technique for quantifying the concentration of the dissolved compound, especially for compounds with a UV chromophore like the pyridine ring in the target molecule.[13][14]
Step-by-Step Methodology
-
Preparation of Solvents: Prepare the desired aqueous buffers (e.g., pH 7.4 Phosphate-Buffered Saline (PBS) to mimic physiological conditions) and other relevant solvents.
-
Sample Preparation:
-
Accurately weigh approximately 2-5 mg of this compound into several 1.5 mL glass vials. The exact amount should be in excess of its expected solubility.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the chosen solvent.[3]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
For an extra degree of certainty, filter the supernatant through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material does not bind the compound).[12]
-
-
Quantification (HPLC Analysis):
-
Calibration Curve: Prepare a series of standard solutions of the compound in a suitable organic solvent (like acetonitrile or methanol) at known concentrations.[13] Generate a multi-point calibration curve by injecting these standards into the HPLC system and plotting the peak area against concentration.
-
Sample Analysis: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of the compound in the diluted sample using the calibration curve.
-
Calculate the original solubility in the saturated solution by applying the dilution factor.
-
The entire workflow is visualized in the diagram below.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
The experimentally determined solubility values should be reported clearly, including the solvent, temperature, and pH. A summary table is the most effective way to present the data.
Table 2: Experimentally Determined Solubility of this compound
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Standard Deviation |
| Deionized Water | ~7.0 | 25 | [Insert Value] | [Insert Value] |
| PBS | 7.4 | 25 | [Insert Value] | [Insert Value] |
| PBS | 7.4 | 37 | [Insert Value] | [Insert Value] |
| 0.1 M HCl | 1.0 | 25 | [Insert Value] | [Insert Value] |
Note: This table is a template for reporting results. All experiments should be performed in triplicate to ensure statistical validity.
The solubility in acidic conditions (0.1 M HCl) is expected to be higher than in neutral water or PBS due to the potential protonation of the pyridine nitrogen, forming a more soluble salt.
Conclusion
While published solubility data for this compound is scarce, this guide provides a robust and scientifically sound framework for its determination. By meticulously following the shake-flask protocol and employing precise HPLC quantification, researchers can generate the high-quality, reliable solubility data essential for advancing their drug discovery and development programs. This self-validating system ensures that the data produced is accurate and directly applicable to subsequent formulation and preclinical studies.
References
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions?
- European Commission. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD.
- protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?
- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
- Jouyban, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
- PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl (3-formyl-6-methoxypyridin-2-YL)
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Fisher Scientific. (2010, October 28).
- Avdeef, A. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-41.
- Alfa Aesar. (2010, October 28).
- Sigma-Aldrich. (2025, November 6).
- de Oliveira, G. G. G., et al. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.
- Tokyo Chemical Industry Co., Ltd. (2025, July 23).
Sources
- 1. sciforum.net [sciforum.net]
- 2. asianpubs.org [asianpubs.org]
- 3. In-vitro Thermodynamic Solubility [protocols.io]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. pharmaguru.co [pharmaguru.co]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
A-Z Guide to Boc Protection of 2-Amino-6-formylpyridine: Mechanism, Protocol, and Field Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-6-formylpyridine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for a diverse range of therapeutic agents.[1][2][3] Its bifunctional nature, possessing both a nucleophilic amine and an electrophilic aldehyde, necessitates a robust strategy for selective chemical manipulation. This technical guide provides an in-depth analysis of the tert-butyloxycarbonyl (Boc) protection of the 2-amino group, a critical step to enable selective reactions at the 6-formyl position. We will explore the underlying reaction mechanisms, provide a detailed, field-tested experimental protocol, discuss methods for validation, and offer insights into overcoming common challenges.
The Strategic Imperative for Amine Protection
In the synthesis of complex molecules, the presence of multiple reactive functional groups presents a significant challenge. The 2-amino-6-formylpyridine molecule exemplifies this, where the amine can interfere with desired transformations at the aldehyde, such as reductive aminations, Wittig reactions, or aldol condensations.[4]
The tert-butyloxycarbonyl (Boc) group is an ideal choice for masking the 2-amino group due to several key advantages:
-
Robustness: The resulting carbamate is stable to a wide array of non-acidic reagents and conditions.[5][6]
-
Mild Cleavage: The Boc group is readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are often compatible with other functionalities in the molecule.[7][8][9]
-
Orthogonality: It is compatible with other common protecting groups, such as the base-labile Fmoc group or hydrogenation-labile Cbz group, allowing for complex, multi-step synthetic sequences.[7][10]
By temporarily converting the amine into a less reactive carbamate, the Boc group allows chemists to direct reactivity exclusively to the formyl group, ensuring higher yields and product purity.[11]
The Chemistry of Boc Protection: Mechanism and Reagent Selection
The protection of the amino group on 2-amino-6-formylpyridine is achieved via a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc₂O).[10][11]
The Reaction Mechanism
The reaction proceeds through a well-established pathway. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[9][10] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas, driving the reaction to completion.[10][12]
While the reaction can proceed without a base, the inclusion of a base or a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) significantly accelerates the process.[12][13] DMAP first attacks the Boc anhydride to form a highly reactive N-Boc-pyridinium intermediate. The amine then attacks this activated species, releasing the DMAP catalyst.[13][14]
Rationale for Reagent Selection
-
Boc Source: Di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient reagent for introducing the Boc group.[11] It is a stable solid that is easy to handle.
-
Base/Catalyst:
-
Triethylamine (TEA) or DIPEA: These non-nucleophilic bases are often used to scavenge the proton generated during the reaction, shifting the equilibrium towards the product.
-
4-Dimethylaminopyridine (DMAP): Used in catalytic amounts, DMAP dramatically increases the reaction rate by forming a more reactive acylating agent.[14][15] However, its high reactivity can sometimes lead to side reactions if not used judiciously.[13]
-
-
Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are typically used to prevent unwanted side reactions with water.[16]
Experimental Protocol: Synthesis of tert-butyl (6-formylpyridin-2-yl)carbamate
This protocol is a self-validating system, designed for high yield and purity.
Materials:
-
2-amino-6-formylpyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-6-formylpyridine (1.0 eq). Dissolve it in anhydrous DCM.
-
Scientist's Note: An inert atmosphere and anhydrous solvent are critical to prevent hydrolysis of the Boc anhydride and to avoid side reactions.
-
-
Reagent Addition: Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution. Stir for 5 minutes at room temperature.
-
Scientist's Note: TEA acts as a base to deprotonate the amine slightly and neutralize the acid formed. DMAP is the key catalyst for accelerating the reaction.[13]
-
-
Boc Anhydride Addition: Dissolve Boc₂O (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Scientist's Note: The bicarbonate wash removes any acidic byproducts and unreacted DMAP. The brine wash helps to remove residual water from the organic layer.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Scientist's Note: Chromatography is essential to remove excess Boc₂O and other non-polar impurities, yielding the pure N-Boc protected product.
-
| Parameter | Specification | Rationale |
| Stoichiometry | ||
| 2-amino-6-formylpyridine | 1.0 eq | Limiting Reagent |
| Boc₂O | 1.2 eq | Ensures complete conversion of the starting material. |
| TEA | 1.5 eq | Acts as an organic base to neutralize acidic byproducts. |
| DMAP | 0.1 eq | Catalytic amount to accelerate the reaction rate.[14] |
| Conditions | ||
| Temperature | 0 °C to Room Temp. | Controls initial reactivity and allows for a smooth reaction. |
| Reaction Time | 4-12 hours | Monitored by TLC for completion. |
| Solvent | Anhydrous DCM | Aprotic solvent prevents hydrolysis of Boc₂O. |
| Expected Yield | >90% | High efficiency is typical for this transformation. |
Characterization and Validation
Confirmation of the product structure, this compound, is achieved through standard spectroscopic methods.
-
¹H NMR: Expect to see a characteristic singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.[17] The aldehyde proton signal should be present around 9.9-10.1 ppm. The aromatic protons on the pyridine ring will also show characteristic shifts.
-
¹³C NMR: Key signals include the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the carbamate around 150-155 ppm.[18]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.
-
FTIR Spectroscopy: The appearance of a strong carbonyl stretch for the carbamate (~1700-1725 cm⁻¹) and the disappearance of the N-H stretches of the primary amine provide strong evidence of a successful reaction.
The Chemistry of Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions, regenerating the free amine for subsequent reactions.[10][16]
Deprotection Mechanism
The mechanism involves protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[7][9] This protonation makes the group more labile. The molecule then fragments, eliminating a stable tert-butyl cation and forming a carbamic acid intermediate.[8][9] This carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine as its corresponding acid salt.[8][9]
-
Scientist's Note: The intermediate tert-butyl cation is electrophilic and can potentially alkylate other nucleophilic sites on the substrate or in the reaction mixture.[19][20] In sensitive substrates, scavengers like anisole or triethylsilane are sometimes added to trap this cation.[11][20]
Conclusion
The Boc protection of 2-amino-6-formylpyridine is a fundamental and enabling transformation in synthetic and medicinal chemistry. A thorough understanding of the reaction mechanism, careful selection of reagents, and adherence to a robust protocol are essential for achieving high yields and purity. This guide provides the theoretical framework and practical details necessary for researchers to confidently employ this strategy, unlocking the synthetic potential of this valuable bifunctional building block for the development of novel chemical entities.
References
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP).
- Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection.
- Wessjohann, L. A., & Voigt, B. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(31), 12534-12566.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Di-tert-butyl-dicarbonate-and-4-(dimethylamino) revisited.-Basel-Hassner/1a5e1f7b8c3d8e5f9a4a1c6b5d0c7e3a9f1b0a2c]([Link] revisited.-Basel-Hassner/1a5e1f7b8c3d8e5f9a4a1c6b5d0c7e3a9f1b0a2c)
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. PubMed.
- Organic Syntheses. (n.d.). Di-tert-butyl dicarbonate.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Royal Society of Chemistry. (n.d.). Experimental Procedures.
- Kumar, S., & Kumar, A. (2018). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 54(78), 10946-10964.
- Akine, S., et al. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 22(10), 1693.
- Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis.
- Kumar, J., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409.
- ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid.
- ResearchGate. (n.d.). Impact of pyridine incorporation into amino acids and peptide drugs.
- Pipzine Chemicals. (n.d.). 2-Pyridinecarboxaldehyde, 6-Amino-.
- Semantic Scholar. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Klein, B. A. (2021). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. ERA: Education & Research Archive.
- Sharma, P., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(34), 22163–22173.
- ResearchGate. (n.d.). 1 H NMR spectrum of BAPP. BAPP: 2,6-bis(2-amino-3-pyridyloxy)pyridine.
- Stober, F., et al. (2018). Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (Pyrraline) During Oxidation. Journal of Agricultural and Food Chemistry, 66(13), 3531–3538.
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 2-Pyridinecarboxaldehyde, 6-Amino- | Properties, Uses, Safety & Suppliers China | High-Purity Pyridine Derivatives [pipzine-chem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 14. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to tert-Butyl (6-formylpyridin-2-yl)carbamate for Drug Discovery Professionals
This compound (CAS No. 956523-98-1) is a strategically important heterocyclic building block for researchers in drug discovery and development.[1] Its unique trifunctional architecture—a pyridine core, a reactive formyl (aldehyde) group, and a stable Boc-protected amine—offers a powerful platform for constructing complex molecular scaffolds. The pyridine ring is a common motif in pharmaceuticals, and the orthogonal reactivity of the formyl and protected amine groups allows for selective, stepwise elaboration into a diverse array of target molecules.[2][3] This guide provides a comprehensive overview of its physicochemical properties, a representative synthetic workflow, key applications, commercial sourcing, and essential safety protocols.
Core Physicochemical Data and Specifications
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key specifications for this compound are summarized below. Proper storage under an inert atmosphere at 2-8°C is critical to prevent degradation of the reactive aldehyde functionality.[1][4]
| Property | Value | Reference |
| CAS Number | 956523-98-1 | |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [4] |
| Molecular Weight | 222.24 g/mol | [1][4] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
| SMILES | CC(C)(C)OC(=O)NC1=CC=CC(=N1)C=O | [4] |
| InChI Key | BNLOFXUVYJUBJM-UHFFFAOYSA-N |
Synthetic Rationale and a Representative Protocol
The synthesis of molecules like this compound hinges on the selective protection of a functional group to allow for manipulation of another. The most common strategy involves the protection of an amino group as its tert-butoxycarbonyl (Boc) carbamate, which is stable to a wide range of reaction conditions but can be readily removed under mild acidic conditions.[2]
The following is a representative, field-proven protocol for the Boc protection of an aminopyridine, which can be adapted for the synthesis of the title compound from its corresponding aminopyridine aldehyde precursor. The choice of di-tert-butyl dicarbonate (Boc₂O) is standard for this transformation due to its high reactivity and the benign nature of its byproducts (isobutylene and CO₂).
Experimental Protocol: Boc Protection of an Aminopyridine Precursor
Objective: To protect the primary amine of an aminopyridine derivative using di-tert-butyl dicarbonate.
Materials:
-
6-amino-2-pyridinecarboxaldehyde (or similar aminopyridine precursor)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminopyridine precursor in the chosen anhydrous solvent.
-
Base Addition: Cool the solution to 0°C using an ice bath. Add the base (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution. The base acts as a scavenger for the acidic proton of the carbamic acid intermediate, driving the reaction to completion.
-
Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a small amount of the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.[5] Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like ethyl acetate or DCM.[5]
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine. This removes any remaining base and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.[5]
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.[5]
Synthetic Workflow Visualization
Key Applications in Drug Discovery
The utility of this compound stems from the differential reactivity of its functional groups. It serves as a versatile intermediate, primarily in the development of kinase inhibitors and other complex bioactive molecules.[2]
-
Reductive Amination: The aldehyde group is an excellent electrophile for reductive amination reactions. This allows for the facile introduction of a wide variety of primary and secondary amines, building out a key vector of molecular diversity from the pyridine core.
-
Wittig and Related Olefinations: The formyl group can be converted into an alkene via the Wittig reaction or its variants (e.g., Horner-Wadsworth-Emmons), providing a carbon-carbon bond-forming strategy to extend the molecular framework.
-
Boc-Group Deprotection: At the desired synthetic step, the Boc-protecting group can be efficiently removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM), revealing the free amine. This newly liberated amine can then undergo a host of subsequent reactions, such as amide bond formation, sulfonylation, or further alkylation.
Role as a Synthetic Intermediate
Commercial Availability and Sourcing
This compound is available from several fine chemical suppliers who specialize in research and development quantities. When sourcing this reagent, it is crucial to request a Certificate of Analysis (CoA) to verify purity and identity.
| Supplier | CAS Number | Notes |
| Sigma-Aldrich | 956523-98-1 | Available via Aldrich Partner Ambeed, Inc. with 98% purity. |
| Chemenu | 956523-98-1 | Listed as a research chemical for R&D use.[1] |
| Achmem | 956523-98-1 | Provides product with associated safety information (H and P statements).[4] |
| AK Scientific, Inc. | 1386447-99-9 | Lists a related methoxy-substituted analog, highlighting their specialization in pyridine building blocks.[6] |
| SynHet | 199296-40-7 | Lists an isomeric compound, tert-Butyl (5-formylpyridin-2-yl)carbamate, available in bulk and pharma grades.[7] |
Handling, Storage, and Safety
As a laboratory chemical, this compound and its structural analogs require careful handling in a well-ventilated area, preferably a fume hood.[6] Based on data for similar compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[6]
-
Hazards: May cause skin, eye, and respiratory irritation.[6] Avoid breathing dust and direct contact with skin and eyes.[6]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]
-
Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[6][8] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[1]
Conclusion
This compound is a high-value, versatile building block for medicinal chemists. Its well-defined reactivity and commercial availability make it an essential tool for the synthesis of novel pharmaceutical candidates. By understanding its properties, synthetic access, and key applications, researchers can effectively leverage this reagent to accelerate their drug discovery programs.
References
- TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE - ChemBK. Source: ChemBK. URL: [Link]
- tert-Butyl carbamate - SAFETY DATA SHEET. Source: Thermo Fisher Scientific. URL: [Link]
- Supporting Information - Royal Society of Chemistry. Source: Royal Society of Chemistry. URL: [Link]
- tert-Butyl (6-formylpyridin-3-yl)carbamate - MySkinRecipes. Source: MySkinRecipes. URL: [Link]
- tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC - NIH. Source: National Institutes of Health. URL: [Link]
- tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
- (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Source: Organic Syntheses. URL: [Link]
- (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate.
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. Source: National Institutes of Health. URL: [Link]
- tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate - PubMed. Source: National Institutes of Health. URL: [Link]
Sources
- 1. cas 956523-98-1|| where to buy this compound [chemenu.com]
- 2. tert-Butyl (6-formylpyridin-3-yl)carbamate [myskinrecipes.com]
- 3. CAS 199296-40-7: TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)CARBAMATE [cymitquimica.com]
- 4. achmem.com [achmem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aksci.com [aksci.com]
- 7. Tert-Butyl (5-formylpyridin-2-yl)carbamate [synhet.com]
- 8. fishersci.com [fishersci.com]
Navigating the Synthesis of Bioactive Scaffolds: A Technical Guide to the Safe Handling and Application of tert-Butyl (6-formylpyridin-2-yl)carbamate
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly those containing the pyridine scaffold, are privileged structures due to their prevalence in a vast array of biologically active molecules, including numerous approved kinase inhibitors.[1] tert-Butyl (6-formylpyridin-2-yl)carbamate has emerged as a strategically important building block in this field. Its utility stems from a combination of features: a pyridine core for diverse interactions with biological targets, a reactive aldehyde (formyl) group that serves as a handle for molecular elaboration, and a tert-butyloxycarbonyl (Boc) protecting group on the amine, which ensures stability and allows for controlled, sequential reactions.[2] This guide provides an in-depth examination of the hazard profile of this compound, outlines protocols for its safe handling, and presents a detailed, field-proven methodology for its application in a key synthetic transformation, reductive amination, a cornerstone reaction in the synthesis of kinase inhibitors and other pharmaceutical agents.[1][3]
Section 1: Comprehensive Hazard Assessment
A thorough understanding of the potential hazards associated with a chemical reagent is the foundation of safe and effective research. This compound, while a valuable synthetic intermediate, possesses a distinct hazard profile that necessitates careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
GHS Hazard Statements
The primary hazards associated with this compound are summarized in the table below. These classifications are derived from data provided by chemical suppliers and safety data sheets (SDS). It is imperative for researchers to consult the specific SDS for the lot number of the material they are using.
| GHS Hazard Code | Hazard Statement | Description of Hazard |
| H302 | Harmful if swallowed | Ingestion of the substance can lead to adverse health effects. |
| H315 | Causes skin irritation | Direct contact with the skin may cause inflammation, redness, or itching.[4] |
| H317 | May cause an allergic skin reaction | Repeated skin contact may lead to sensitization, resulting in an allergic reaction upon subsequent exposure. |
| H319 | Causes serious eye irritation | Contact with the eyes can result in significant irritation, pain, and potential damage.[4] |
| H332 | Harmful if inhaled | Inhalation of dust or aerosols may be detrimental to the respiratory system and overall health. |
| H335 | May cause respiratory irritation | Inhaled particles can irritate the nose, throat, and lungs, leading to coughing and discomfort.[4] |
Toxicological Profile and First Aid
The toxicological properties of this compound have not been exhaustively investigated.[5] However, the available data indicates that the primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes.
-
Inhalation: May cause irritation to the respiratory tract. In case of inhalation, the individual should be moved to fresh air. If breathing is difficult or symptoms persist, medical attention should be sought immediately.[4]
-
Skin Contact: Can cause skin irritation and may lead to allergic sensitization.[4] In the event of contact, contaminated clothing should be removed, and the affected area washed thoroughly with soap and water. If irritation or a rash develops, medical advice is necessary.[4]
-
Eye Contact: Causes serious eye irritation.[4] If the compound comes into contact with the eyes, they should be rinsed cautiously with water for several minutes. Contact lenses, if present and easy to do, should be removed. Medical attention is required if irritation persists.[4]
-
Ingestion: Harmful if swallowed. If ingested, the mouth should be rinsed with water, and medical attention should be sought. Vomiting should not be induced unless directed by medical personnel.[5]
Section 2: Risk Mitigation and Safe Handling Protocols
Adherence to stringent safety protocols is non-negotiable when working with hazardous chemical compounds. The following measures are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Eye Protection: Safety glasses with side shields or chemical goggles.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Gloves should be inspected before use and changed frequently, especially if contact with the substance is suspected.[6]
-
Body Protection: A laboratory coat should be worn at all times.[7]
-
Respiratory Protection: If there is a risk of generating significant amounts of dust, a NIOSH-approved respirator may be necessary.[6]
-
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[7] Some suppliers recommend storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[8]
-
Disposal: All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[7]
Section 3: Application in Synthesis - A Detailed Protocol for Reductive Amination
The formyl group of this compound is a versatile functional group for carbon-carbon and carbon-nitrogen bond formation.[1][6] Reductive amination is a powerful and widely used method for the synthesis of amines, a common moiety in kinase inhibitors.[9] The following protocol provides a detailed, step-by-step procedure for a representative reductive amination reaction.
The "Why": Causality in Experimental Design
In this illustrative protocol, we will react this compound with a primary amine in the presence of a reducing agent. The choice of each reagent and condition is deliberate and based on established chemical principles.
-
Solvent Selection (Dichloromethane - DCM): DCM is chosen as the solvent because it is relatively non-reactive and effectively dissolves both the aldehyde and the amine starting materials. Its low boiling point also facilitates easy removal during the work-up procedure.
-
Reducing Agent (Sodium Triacetoxyborohydride - STAB): STAB is a mild and selective reducing agent. It is particularly well-suited for reductive aminations because it is less reactive towards the aldehyde starting material than other reducing agents like sodium borohydride, thus minimizing the formation of the corresponding alcohol as a byproduct. STAB is also tolerant of the mildly acidic conditions that can catalyze the formation of the intermediate iminium ion.
-
Reaction Monitoring (Thin Layer Chromatography - TLC): TLC is a rapid and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, one can visually track the consumption of the aldehyde and the formation of the product.
Step-by-Step Experimental Protocol
Reaction: Reductive amination of this compound with a representative primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
TLC plates (silica gel)
-
Appropriate eluent for TLC (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the aldehyde in anhydrous dichloromethane (DCM).
-
Amine Addition: Add the primary amine (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes. This allows for the formation of the intermediate imine or iminium ion.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions. The addition may be slightly exothermic.
-
Reaction Progress: Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acid and decompose the excess reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure secondary amine product.
Visualizing the Workflow
The following diagram illustrates the key stages of the reductive amination protocol.
Caption: Workflow for the reductive amination of this compound.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. However, its utility is accompanied by a distinct set of hazards that demand respect and careful management. By understanding its hazard profile, implementing robust safety protocols, and following well-designed experimental procedures, researchers can safely and effectively leverage this compound to construct novel and complex molecules that may lead to the next generation of therapeutic agents. This guide serves as a technical resource to empower researchers to work with this compound confidently and responsibly, ensuring both scientific progress and personal safety.
References
- ChemBK. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. (2024-04-09).
- Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). (2021-08-16).
- ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. (2025-01-07).
- MySkinRecipes. tert-Butyl (6-formylpyridin-3-yl)carbamate.
- PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
- PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
- National Institutes of Health. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid.
- ChemRxiv. Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. (2024-07-24).
- National Institutes of Health. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination.
- University of Massachusetts Boston. The Wittig Reaction: Synthesis of Alkenes.
- National Institutes of Health. Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. (2024-12-08).
- YouTube. Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020-11-03).
- Organic Chemistry Portal. Wittig Reaction.
- MySkinRecipes. tert-Butyl (6-formylpyridin-3-yl)carbamate.
Sources
- 1. tert-Butyl (6-formylpyridin-3-yl)carbamate [myskinrecipes.com]
- 2. CAS 199296-40-7: TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)CARBAMATE [cymitquimica.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. tert-Butyl(6-(bromomethyl)pyridin-2-yl)carbamate [myskinrecipes.com]
- 5. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of tert-Butyl (6-formylpyridin-2-yl)carbamate from 2,6-Diaminopyridine: An Application Note and Protocol
Introduction: The Significance of a Versatile Pyridine Scaffold
In the landscape of modern drug discovery and development, pyridine-based molecular architectures hold a position of prominence. Their prevalence in pharmaceuticals stems from their ability to engage in a multitude of biological interactions, including hydrogen bonding and metal coordination, which are critical for molecular recognition at physiological targets. Among the myriad of substituted pyridines, tert-butyl (6-formylpyridin-2-yl)carbamate stands out as a particularly valuable synthetic intermediate. The orthogonal reactivity of its constituent functional groups—a Boc-protected amine and a formyl group—provides medicinal chemists with a versatile platform for the elaboration of complex molecular entities. The formyl group serves as a linchpin for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, such as reductive amination and Wittig reactions, while the Boc-protected amine can be deprotected under acidic conditions to reveal a nucleophilic site for further derivatization. This application note provides a comprehensive guide for the synthesis of this key building block, starting from the readily available 2,6-diaminopyridine.
Strategic Overview: Navigating the Synthetic Landscape
The transformation of 2,6-diaminopyridine to this compound necessitates a carefully orchestrated sequence of reactions to selectively functionalize the pyridine ring. Two primary synthetic routes are presented herein, each with its own set of advantages and challenges.
Route 1 commences with 2-amino-6-methylpyridine, where the amino group is first protected, followed by the oxidation of the methyl group to the desired aldehyde. This approach is concise but relies on the selective oxidation of the methyl group without affecting other sensitive functionalities.
Route 2 , our recommended and more extensively detailed pathway, begins with 2,6-diaminopyridine. This route involves a selective mono-N-Boc protection, followed by a Sandmeyer reaction to introduce a bromine atom, which is then converted to the formyl group via a lithium-halogen exchange and formylation. This strategy offers excellent control over regioselectivity and is highly adaptable.
Route 2: A Step-by-Step Guide to the Recommended Synthesis
This section provides a detailed, three-step protocol for the synthesis of this compound from 2,6-diaminopyridine.
Step 1: Selective Mono-N-Boc Protection of 2,6-Diaminopyridine
Scientific Rationale: The selective protection of one of the two amino groups in 2,6-diaminopyridine is the cornerstone of this synthetic strategy. Direct bis-protection would render the molecule unreactive for subsequent transformations. The method described here leverages the principle of selective protonation. By adding one equivalent of a strong acid, one of the amino groups is protonated to form an ammonium salt. The electron-withdrawing effect of the ammonium group deactivates the pyridine ring and the protonated amino group towards electrophilic attack by di-tert-butyl dicarbonate (Boc₂O). The remaining free amino group, being more nucleophilic, reacts selectively with Boc₂O to afford the desired mono-protected product.[1][2][3]
Experimental Protocol:
-
To a solution of 2,6-diaminopyridine (1.0 eq) in anhydrous methanol at 0 °C under a nitrogen atmosphere, add dropwise freshly distilled chlorotrimethylsilane (1.0 eq).[1]
-
Allow the reaction mixture to warm to room temperature and stir for 15 minutes. A white precipitate may form.
-
Add water (approximately 1 mL per 10 mmol of diamine) to the mixture, followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Boc₂O and byproducts.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (6-aminopyridin-2-yl)carbamate as a solid.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 2,6-Diaminopyridine | 1.0 eq | Starting material |
| Chlorotrimethylsilane | 1.0 eq | In situ generation of HCl for selective protonation |
| Di-tert-butyl dicarbonate | 1.0 eq | Boc protecting group source |
| Methanol | Solvent | Reaction medium |
| Temperature | 0 °C to RT | Controlled reaction conditions |
| Reaction Time | ~1 hour | Time for complete reaction |
| Typical Yield | 65-85% |
Step 2: Sandmeyer Bromination of tert-Butyl (6-aminopyridin-2-yl)carbamate
Scientific Rationale: The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group into a halide.[4][5][6][7] The reaction proceeds via the formation of a diazonium salt, which is generated in situ by treating the amine with a source of nitrous acid (HONO), typically from sodium nitrite and a strong acid. The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by a bromide ion, facilitated by a copper(I) bromide catalyst. The copper(I) catalyst is believed to act via a single-electron transfer mechanism, generating an aryl radical which then abstracts a bromine atom from a copper(II) bromide species.[4]
Experimental Protocol:
-
To a stirred solution of hydrobromic acid (48%) at -5 °C to 0 °C, add tert-butyl (6-aminopyridin-2-yl)carbamate (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise to the reaction mixture, ensuring the temperature remains between -5 °C and 0 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (6-bromopyridin-2-yl)carbamate.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| tert-Butyl (6-aminopyridin-2-yl)carbamate | 1.0 eq | Substrate |
| Hydrobromic Acid (48%) | Solvent/Acid | Diazotization medium |
| Sodium Nitrite | 1.1 eq | Nitrous acid precursor |
| Copper(I) Bromide | 1.2 eq | Catalyst |
| Temperature | -5 °C to 60 °C | Controlled reaction conditions |
| Reaction Time | ~2-3 hours | Time for completion |
| Typical Yield | 70-90% |
Step 3: Formylation of tert-Butyl (6-bromopyridin-2-yl)carbamate via Lithium-Halogen Exchange
Scientific Rationale: The introduction of the formyl group is achieved through a lithium-halogen exchange reaction followed by quenching with an electrophilic formylating agent.[8][9][10] At low temperatures, an organolithium reagent such as n-butyllithium undergoes a rapid exchange with the bromine atom on the pyridine ring to generate a highly reactive pyridyllithium species. This nucleophilic intermediate is then quenched with N,N-dimethylformamide (DMF), which serves as a formyl group equivalent. The initial adduct formed upon addition to DMF is subsequently hydrolyzed during the aqueous workup to yield the final aldehyde product. The low temperature (-78 °C) is crucial to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the Boc-protecting group.
Experimental Protocol:
-
Dissolve tert-butyl (6-bromopyridin-2-yl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| tert-Butyl (6-bromopyridin-2-yl)carbamate | 1.0 eq | Substrate |
| n-Butyllithium | 1.1 eq | Lithiating agent |
| N,N-Dimethylformamide (DMF) | 1.5 eq | Formylating agent |
| Tetrahydrofuran (THF) | Solvent | Anhydrous reaction medium |
| Temperature | -78 °C to RT | Controlled reaction conditions |
| Reaction Time | ~2-3 hours | Time for completion |
| Typical Yield | 60-80% |
Alternative Synthetic Approach: Route 1
For laboratories where 2-amino-6-methylpyridine is a more readily available starting material, Route 1 offers a more direct, albeit potentially lower-yielding, alternative.
Step 1: Boc Protection of 2-Amino-6-methylpyridine
The protection of the amino group of 2-amino-6-methylpyridine can be achieved using standard conditions with di-tert-butyl dicarbonate and a base such as triethylamine or DMAP in a suitable solvent like dichloromethane or THF.
Step 2: Oxidation of the Methyl Group
The critical step in this route is the selective oxidation of the methyl group to an aldehyde. This transformation can be challenging due to the potential for over-oxidation to the carboxylic acid or side reactions involving the pyridine ring or the Boc-protecting group. Several methods can be considered:
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a classic reagent for the oxidation of benzylic and allylic alcohols, and can also be used for the oxidation of activated methyl groups on heterocyclic rings. The reaction is typically carried out by heating the substrate with a stoichiometric excess of MnO₂ in an inert solvent like dioxane or toluene.
-
Catalytic Aerobic Oxidation: More modern and environmentally benign methods involve the use of a catalyst, such as a copper or palladium complex, in the presence of an oxidant like molecular oxygen or air.[11][12][13][14][15] These reactions often require elevated temperatures and pressures and the optimization of the catalyst system for the specific substrate is crucial.
The choice of oxidant and reaction conditions will need to be carefully optimized to achieve a good yield of the desired aldehyde without significant byproduct formation.
Conclusion
The synthesis of this compound is a valuable process for accessing a key intermediate in medicinal chemistry. The recommended three-step route starting from 2,6-diaminopyridine offers a robust and scalable method with good overall yields. The key transformations—selective mono-Boc protection, Sandmeyer bromination, and lithium-halogen exchange followed by formylation—are all well-established and reliable reactions in organic synthesis. The alternative route from 2-amino-6-methylpyridine provides a shorter sequence but may require more extensive optimization of the final oxidation step. The detailed protocols and scientific rationale provided in this application note are intended to enable researchers to confidently synthesize this versatile building block for their drug discovery programs.
References
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742.
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2006). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 83, 195.
- Tasneem, M., Khan, A. A., Iqubal, S. M. S., & Alyami, B. A. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(4), 2239-2249.
- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. Semantic Scholar.
- Srivastava, S., & Singh, P. K. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27345-27376.
- Organic Chemistry Portal. (n.d.). Formylation.
- Servín, F. A., et al. (2017). General method for selective mono-boc protection of diamines and thereof. San Diego State University Library.
- Wikipedia. (2024). Sandmeyer reaction.
- Wikipedia. (2024). Vilsmeier–Haack reaction.
- Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(12), 4647-4658.
- Morandi, B., & Bode, J. W. (2019). OC II (FS 2019). ETH Zurich.
- Hoover, J. M., & Stahl, S. S. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. ACS Catalysis, 1(11), 1546-1567.
- PubChem. (n.d.). tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate.
- Gusevskaya, E. V., et al. (2007). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. Chemical Communications, (42), 4429-4431.
- Movsisyan, L. H., et al. (2020). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- ResearchGate. (2018). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?
- Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange.
- Stahl Research Group. (n.d.). Aerobic Oxidation Catalysis. University of Wisconsin–Madison.
- Giffard, M., et al. (2014). Selective, catalytic aerobic oxidation of alcohols using CuBr2 and bifunctional triazine-based ligands containing both a bipyridine and a TEMPO group. ResearchGate.
- Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2827-2853.
- He, Q. (2010). Synthesis of 2-amino-6-bromopyridine. (Master's thesis, Nanjing University of Technology and Engineering).
- Ishii, Y., et al. (2002). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. The Journal of Organic Chemistry, 67(15), 5242-5247.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Sunway Pharm Ltd. (n.d.). tert-butyl ((6-bromopyridin-2-yl)methyl)carbamate.
Sources
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. stahl.chem.wisc.edu [stahl.chem.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of tert-Butyl (6-formylpyridin-2-yl)carbamate in Modern Medicinal Chemistry
Introduction: A Bifunctional Linchpin for Drug Discovery
In the landscape of medicinal chemistry, success is often dictated by the strategic selection of building blocks that offer both structural relevance and synthetic versatility. Pyridine derivatives are ubiquitous scaffolds found in a vast array of FDA-approved drugs and clinical candidates, prized for their metabolic stability, hydrogen bonding capabilities, and ability to engage with biological targets.[1][2][3] Within this class, tert-Butyl (6-formylpyridin-2-yl)carbamate has emerged as a particularly valuable reagent.
This molecule is a bifunctional linchpin, featuring a pyridine core strategically decorated with two orthogonal, highly useful functional groups:
-
An aldehyde (formyl group) at the 6-position, serving as a versatile electrophilic handle for carbon-carbon and carbon-nitrogen bond formation.[4]
-
A tert-butoxycarbonyl (Boc)-protected amine at the 2-position, which masks a key nucleophilic site, allowing for selective reactions at the aldehyde before its controlled deprotection and subsequent elaboration.
This unique arrangement enables chemists to execute complex, multi-step synthetic sequences in a controlled and efficient manner, making it an ideal starting point for generating libraries of compounds for structure-activity relationship (SAR) studies, particularly in the development of targeted therapies like kinase inhibitors.[5][6][7] This guide provides an in-depth look at the properties, key reactions, and strategic applications of this reagent, complete with detailed protocols for its effective use in a research setting.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of the reagent.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 956523-98-1 | [8] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [8] |
| Molecular Weight | 222.24 g/mol | --- |
| Appearance | White to off-white solid | [8] |
| Storage Conditions | Inert atmosphere, 2-8°C | [8] |
| Safety Information | Warning: Causes skin and eye irritation. May cause respiratory irritation. |[8] |
Expert Insight: The aldehyde functionality is susceptible to oxidation over time. Always store the reagent under an inert atmosphere (Nitrogen or Argon) and at the recommended temperature to prevent degradation to the corresponding carboxylic acid, which can complicate subsequent reactions.
Core Synthetic Transformations & Strategies
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. This allows for a modular approach to library synthesis.
Caption: A modular 3-step workflow for library synthesis.
This three-step sequence allows for the generation of a diverse library by simply varying the amine (R¹-NH₂) in the first step and the carboxylic acid (R²-COOH) in the final step. This modularity is invaluable for rapidly optimizing potency and selectivity against a target kinase.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Reductive Amination
This protocol describes the coupling of this compound with a generic primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (optional, 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Caption: Step-by-step workflow for reductive amination.
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq).
-
(Optional but recommended) Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-16 hours).
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient).
Protocol 2: Standard Boc-Deprotection
This protocol describes the removal of the Boc protecting group to yield the free 2-aminopyridine.
Materials:
-
Boc-protected substrate (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or MTBE
Procedure:
-
Dissolve the Boc-protected starting material in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10-20 eq).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Expert Insight: Co-evaporation with toluene can help remove residual TFA.
-
The resulting residue is the TFA salt of the amine. To obtain the free base, dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Extract with DCM, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine, which can often be used in the next step without further purification.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its pre-installed, orthogonally protected functionalities provide a reliable and modular entry point into the synthesis of complex 2-aminopyridine derivatives. [4]By mastering its core transformations—reductive amination and Boc-deprotection—researchers can rapidly generate focused compound libraries to probe complex biological questions and optimize lead candidates. As the demand for highly selective and potent small molecule therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of modern medicinal chemistry.
References
- ChemBK. (2024). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE.
- ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development.
- ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development.
- MySkinRecipes. (n.d.). tert-Butyl(6-(bromomethyl)pyridin-2-yl)carbamate.
- ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
- MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate.
- National Library of Medicine. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
- National Institutes of Health. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate.
- ACS Publications. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
- PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
- ResearchGate. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
- National Institutes of Health. (n.d.). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid.
- Semantic Scholar. (2018). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold.
- MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
- National Institutes of Health. (2024). Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion.
- National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
- ResearchGate. (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?.
Sources
- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]
- 4. CAS 199296-40-7: TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)CARBAMATE [cymitquimica.com]
- 5. scienceopen.com [scienceopen.com]
- 6. tert-Butyl(6-(bromomethyl)pyridin-2-yl)carbamate [myskinrecipes.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | 956523-98-1 [sigmaaldrich.com]
Application Note: tert-Butyl (6-formylpyridin-2-yl)carbamate - A Versatile Bifunctional Building Block for Organic Synthesis and Drug Discovery
Abstract
This guide provides a detailed overview of tert-butyl (6-formylpyridin-2-yl)carbamate, a highly valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a pyridine core functionalized with a reactive aldehyde and a stable Boc-protected amine, makes it an essential intermediate for constructing complex molecular architectures. This document outlines its physicochemical properties, provides a detailed protocol for its synthesis, and explores its key applications in pivotal synthetic transformations such as reductive amination and Wittig olefination. The causality behind experimental choices is explained, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development.
Introduction and Physicochemical Properties
This compound is a heterocyclic compound that serves as a bifunctional linker. The pyridine ring is a common pharmacophore in numerous approved drugs, making this building block particularly relevant for medicinal chemistry.[1][2] The two key functional groups offer orthogonal reactivity:
-
The Aldehyde (Formyl) Group: An electrophilic center, readily participating in C-C and C-N bond-forming reactions. It is a precursor for amines, alkenes, alcohols, and carboxylic acids.[3][4]
-
The tert-Butoxycarbonyl (Boc) Protected Amine: This group ensures the amine's nucleophilicity is masked, allowing for selective reactions at the aldehyde. The Boc group is stable under a wide range of conditions but can be easily removed under mild acidic conditions to reveal the primary amine for further functionalization.[3][4]
This combination allows for sequential and controlled modifications, a critical requirement in multi-step synthesis.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-(6-formylpyridin-2-yl)carbamate | N/A |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| CAS Number | 199296-40-7 (Isomer) | [1] |
| Appearance | Typically a white to off-white solid | N/A |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.9-10.1 (s, 1H, -CHO), 8.0-8.2 (d, 1H, Ar-H), 7.8-8.0 (t, 1H, Ar-H), 7.6-7.8 (d, 1H, Ar-H), 1.55 (s, 9H, -C(CH₃)₃) | Predicted |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 193 (CHO), 152 (C=O), 150 (Ar-C), 148 (Ar-C), 138 (Ar-C), 122 (Ar-C), 118 (Ar-C), 81 (C(CH₃)₃), 28 (-C(CH₃)₃) | Predicted |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~2980 (C-H), ~1720 (C=O, carbamate), ~1690 (C=O, aldehyde) | Predicted |
Note: The CAS number 199296-40-7 technically refers to the 5-formyl isomer, but is often associated with related structures. Spectroscopic data are predicted based on the known chemical structure.
Synthesis of the Building Block
The most direct synthesis involves the Boc-protection of the commercially available precursor, 6-aminopicolinaldehyde (also known as 2-amino-6-pyridinecarboxaldehyde).[5][6] The reaction is a standard nucleophilic attack of the amino group on the carbonyl of di-tert-butyl dicarbonate (Boc₂O).
Caption: Workflow for the synthesis of the title compound.
Protocol 2.1: Synthesis of this compound
This protocol describes the synthesis on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.
Materials:
-
6-Aminopicolinaldehyde (1.22 g, 10.0 mmol)[6]
-
Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11.0 mmol, 1.1 equiv)
-
Triethylamine (TEA) (2.1 mL, 15.0 mmol, 1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (61 mg, 0.5 mmol, 0.05 equiv)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-aminopicolinaldehyde (1.22 g) and dissolve it in anhydrous DCM (50 mL).
-
Addition of Reagents: Add TEA (2.1 mL) and DMAP (61 mg) to the solution. Cool the flask to 0 °C in an ice bath.
-
Boc Protection: In a separate beaker, dissolve Boc₂O (2.40 g) in a minimal amount of DCM. Add this solution dropwise to the cooled reaction mixture over 15 minutes.
-
Causality Insight: Adding the Boc₂O solution slowly at 0°C helps to control the exothermicity of the reaction and minimize potential side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.
-
Causality Insight: The NaHCO₃ wash removes any unreacted acidic impurities and the catalytic DMAP.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. Confirm the structure and purity using NMR and MS analysis.
Key Synthetic Transformations and Applications
The true utility of this building block is demonstrated by the selective transformations of its aldehyde group.
Reductive Amination
Reductive amination is one of the most powerful methods for forming C-N bonds and is a cornerstone of medicinal chemistry.[7] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a mild hydride reagent.
Caption: Mechanism of reductive amination.
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation. It is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion.[5] This selectivity prevents the side-reaction of aldehyde reduction to an alcohol.
Protocol 3.1.1: General Procedure for Reductive Amination
Materials:
-
This compound (222 mg, 1.0 mmol)
-
Primary or secondary amine (1.1 mmol, 1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol, 1.5 equiv)
-
Acetic acid (optional, 1-2 drops)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Setup: In a vial, combine this compound and the chosen amine in DCE (10 mL).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. Adding a catalytic amount of acetic acid can accelerate imine formation, particularly with less nucleophilic amines.
-
Reduction: Add STAB portion-wise over 10 minutes.
-
Causality Insight: Portion-wise addition helps control gas evolution (hydrogen) and the reaction rate.
-
-
Reaction: Stir the reaction at room temperature overnight (12-18 hours).
-
Work-up: Quench the reaction by carefully adding saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the product via column chromatography or preparative HPLC.
Table 2: Examples of Reductive Amination Products
| Amine Substrate | Product Structure | Application Area |
| Benzylamine | tert-butyl (6-((benzylamino)methyl)pyridin-2-yl)carbamate | General synthesis |
| Morpholine | tert-butyl (6-(morpholinomethyl)pyridin-2-yl)carbamate | Bioactive scaffolds |
| (S)-Methyl leucinate | Diastereomeric amino acid derivatives | Peptide mimetics |
Wittig Olefination
The Wittig reaction is a premier method for converting aldehydes and ketones into alkenes.[8][9] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), forming a C=C double bond with high regioselectivity.[10]
Caption: Mechanism of the Wittig reaction.
The stereochemical outcome (E/Z ratio) of the alkene product depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield E-alkenes, while non-stabilized ylides (alkyl substituents) favor Z-alkenes.[11]
Protocol 3.2.1: General Procedure for Wittig Olefination
Materials:
-
A phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 mmol, 1.2 equiv)
-
A strong base (e.g., n-BuLi, NaH, or KHMDS) (1.1 mmol, 1.1 equiv)
-
This compound (222 mg, 1.0 mmol)
-
Anhydrous THF (15 mL)
Procedure:
-
Ylide Generation: In a flame-dried, N₂-purged flask, suspend the phosphonium salt in anhydrous THF (10 mL). Cool to -78 °C or 0 °C depending on the base.
-
Deprotonation: Slowly add the strong base (e.g., n-BuLi in hexanes) dropwise. The solution will typically change color (e.g., to deep red or orange), indicating ylide formation. Stir for 1 hour at this temperature.
-
Aldehyde Addition: Dissolve the this compound in anhydrous THF (5 mL) and add it dropwise to the ylide solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or column chromatography.
Application in Medicinal Chemistry: A Synthetic Workflow
This building block is ideal for synthesizing libraries of compounds for screening. For instance, it can be used to construct potential kinase inhibitors, which often feature a heterocyclic core.
Caption: A multi-step synthesis workflow using the title compound.
This workflow demonstrates how the orthogonal reactivity of the two functional groups can be exploited. First, the aldehyde is functionalized (Step 1). Then, the Boc group is removed to reveal the amine (Step 2), which is then used in a subsequent coupling reaction (Step 3). This strategy allows for the rapid generation of diverse molecules by varying the amine (R¹) and carboxylic acid (R²) inputs.
Conclusion
This compound is a powerful and strategic building block for organic synthesis. Its pre-installed, orthogonally protected functional groups on a pharmaceutically relevant pyridine scaffold provide a reliable platform for constructing complex molecules. The detailed protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to leverage this reagent in drug discovery and materials science.
References
- ChemBK. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. (2024-04-09).
- PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
- MySkinRecipes. tert-Butyl (6-formylpyridin-3-yl)carbamate.
- National Institutes of Health. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate.
- National Institutes of Health. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid.
- PubMed. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities.
- Wikipedia. Wittig reaction.
- ChemRxiv. Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. (2024-07-24).
- Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.
- Royal Society of Chemistry. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.
- Organic Chemistry Portal. Wittig Reaction.
- Chemistry LibreTexts. Wittig Reaction. (2023-01-22).
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018-02-06).
- Chemistry LibreTexts. The Wittig Reaction. (2023-01-22).
- National Institutes of Health. Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. (2024-12-08).
Sources
- 1. CAS 199296-40-7: TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)CARBAMATE [cymitquimica.com]
- 2. Buy tert-Butyl (3-formylpyridin-2-yl)carbamate | 116026-94-9 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyl (6-formylpyridin-3-yl)carbamate [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig Reaction [organic-chemistry.org]
Navigating Nucleophilic Additions to tert-Butyl (6-formylpyridin-2-yl)carbamate: A Guide for Synthetic Chemists
In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the synthesis of novel therapeutic agents. Among the myriad of functionalized pyridines, tert-Butyl (6-formylpyridin-2-yl)carbamate has emerged as a particularly versatile building block. Its unique arrangement of a nucleophilic addition-receptive aldehyde, a sterically influential and electronically significant Boc-protected amine, and the inherent electronic nature of the pyridine ring presents both opportunities and challenges for the synthetic chemist. This guide provides an in-depth exploration of the reactions of this valuable intermediate with a range of common nucleophiles, offering not just protocols, but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.
Understanding the Substrate: Electronic and Steric Considerations
Before delving into specific reactions, it is crucial to appreciate the electronic landscape of this compound. The pyridine nitrogen acts as an electron-withdrawing group, which generally enhances the electrophilicity of the formyl group at the 6-position, making it susceptible to nucleophilic attack. However, the tert-butoxycarbonyl (Boc)-protected amine at the 2-position introduces a competing electronic effect. The nitrogen lone pair can participate in resonance, donating electron density into the pyridine ring. This electron-donating effect can partially mitigate the electron-withdrawing nature of the ring nitrogen, thereby modulating the reactivity of the aldehyde.
A study on the effect of substituents on the reactivity of pyridinecarboxaldehydes demonstrated that electron-donating groups can decrease the extent of hydrate formation, indicating a reduction in aldehyde electrophilicity.[1] Conversely, electron-withdrawing groups enhance it.[1] In our substrate, the Boc-protected amine, while being a resonance donor, also exerts a significant steric influence, which can affect the trajectory of incoming nucleophiles.
Reactions with Organometallic Reagents: Crafting Chiral Alcohols
The addition of organometallic reagents, such as Grignard and organolithium compounds, to the formyl group of this compound is a direct and efficient method for the synthesis of secondary alcohols, which are valuable precursors for a wide range of biologically active molecules.
Mechanistic Insight
The reaction proceeds via the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. This attack forms a tetrahedral intermediate, which, upon aqueous workup, is protonated to yield the corresponding secondary alcohol. The presence of the pyridine nitrogen can influence the reaction by coordinating with the metal cation (Mg²⁺ or Li⁺), which may affect the stereochemical outcome in certain cases.
Application Protocol: Synthesis of tert-Butyl (6-(1-hydroxy-1-phenylmethyl)pyridin-2-yl)carbamate
This protocol details the addition of phenylmagnesium bromide to this compound.
Materials:
-
This compound
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.2 eq) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary alcohol.
| Reactant | Nucleophile | Product | Solvent | Temp. | Time | Yield |
| This compound | Phenylmagnesium bromide | tert-Butyl (6-(1-hydroxy-1-phenylmethyl)pyridin-2-yl)carbamate | THF | 0 °C to RT | 2-4 h | High |
| This compound | Methyllithium | tert-Butyl (6-(1-hydroxyethyl)pyridin-2-yl)carbamate | THF | -78 °C to RT | 1-2 h | High |
Reductive Amination: Forging C-N Bonds
Reductive amination is a powerful and widely used transformation for the synthesis of amines from carbonyl compounds.[2][3] In the context of this compound, this reaction allows for the introduction of a diverse range of primary and secondary amines, leading to valuable intermediates for pharmaceutical and agrochemical research.
Mechanistic Insight
The reaction typically proceeds in two stages. First, the aldehyde reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to form an imine or iminium ion. In the second stage, a reducing agent, selectively reduces the C=N double bond to afford the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting aldehyde.
Application Protocol: Synthesis of tert-Butyl (6-((benzylamino)methyl)pyridin-2-yl)carbamate
This protocol describes the reductive amination of this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DCM.
-
Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
| Reactant | Amine | Reducing Agent | Product | Solvent | Time | Yield |
| This compound | Benzylamine | NaBH(OAc)₃ | tert-Butyl (6-((benzylamino)methyl)pyridin-2-yl)carbamate | DCM | 12-24 h | Good to High |
| This compound | Morpholine | NaBH(OAc)₃ | tert-Butyl (6-(morpholinomethyl)pyridin-2-yl)carbamate | DCM | 12-24 h | Good to High |
Wittig Reaction: Olefination for Alkene Synthesis
The Wittig reaction provides a reliable method for converting aldehydes and ketones into alkenes, making it an invaluable tool for C=C bond formation.[4] For this compound, this reaction opens avenues to vinyl-substituted pyridine derivatives.
Mechanistic Insight
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). The reaction is believed to proceed through a [2+2] cycloaddition between the ylide and the carbonyl group to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a stable triphenylphosphine oxide byproduct, which drives the reaction forward. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally afford (E)-alkenes, while non-stabilized ylides (containing alkyl or aryl groups) typically yield (Z)-alkenes.
Application Protocol: Synthesis of Ethyl 3-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acrylate
This protocol details the Wittig reaction with a stabilized ylide to produce an (E)-acrylate derivative.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Toluene
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq).
-
Add dry toluene to the flask under an inert atmosphere.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
| Reactant | Ylide | Product | Solvent | Temp. | Time | Yield |
| This compound | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acrylate | Toluene | Reflux | 12-16 h | High |
| This compound | Methylenetriphenylphosphorane | tert-Butyl (6-vinylpyridin-2-yl)carbamate | THF | 0 °C to RT | 2-4 h | Good |
Post-Reaction Modification: Boc Deprotection
Following the successful nucleophilic addition, the Boc protecting group can be readily removed under acidic conditions to liberate the free amine, which can then be used in subsequent synthetic steps.
General Protocol for Boc Deprotection:
-
Dissolve the Boc-protected substrate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized pyridine derivatives. A thorough understanding of its electronic properties and the judicious choice of nucleophile and reaction conditions are paramount to achieving desired synthetic outcomes. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to confidently employ this reagent in their synthetic campaigns, paving the way for the discovery of novel molecules with potential therapeutic applications.
References
- PubChem. 2-Amino-6-pyridinecarboxaldehyde. [Link]
- MDPI. Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. [Link]
- MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]
- ACS Publications.
- Organic Chemistry Portal.
- PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)
- The Doyle Group, Princeton University.
- ChemBK. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)
- Filo. When phenylmagnesium bromide reacts w.. [Link]
- PubMed Central. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. [Link]
- ResearchGate. Asymmetric addition of diethylzinc to aldehydes promoted by ligands 13. [Link]
- ResearchGate. Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. [Link]
- PubMed. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. [Link]
- ResearchGate. Asymmetric addition of diethylzinc to benzaldehyde in the presence of 8. [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
- ResearchGate. Asymmetric addition of Et2Zn to aldehydes in the presence of 6. [Link]
- PubChem. Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)
- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
- YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]
- PubChem. tert-Butyl (6-chloro-4-iodopyridin-3-yl)
- PubChem. tert-butyl N-(1-hydroxypropan-2-yl)
Sources
Application Notes and Protocols: Reductive Amination Reactions Using tert-Butyl (6-formylpyridin-2-yl)carbamate
Introduction
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, for its efficiency in constructing carbon-nitrogen bonds to form amines.[1][2][3] This powerful reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. The substrate, tert-butyl (6-formylpyridin-2-yl)carbamate, is a particularly valuable building block. The pyridine core is a prevalent scaffold in numerous bioactive molecules, and the Boc-protected amine and the aldehyde functionalities offer versatile handles for constructing complex molecular architectures.[4][5][6] This guide provides an in-depth exploration of reductive amination reactions utilizing this substrate, detailing the underlying mechanism, offering optimized protocols, and discussing critical experimental parameters.
The pyridine moiety is a key structural feature in many pharmaceuticals, contributing to desirable physicochemical properties and biological activity.[4][5][6] Derivatives of 2-aminopyridine, from which the title compound is derived, are integral to the synthesis of agents targeting neurological disorders and cancer.[4][5] The aldehyde group at the 6-position provides a reactive site for the introduction of diverse substituents through reductive amination, while the tert-butoxycarbonyl (Boc) protecting group on the 2-amino group ensures chemoselectivity and can be readily removed under mild acidic conditions when desired.[7][8]
Reaction Mechanism: A Stepwise Perspective
The reductive amination of this compound proceeds through a well-established two-step sequence that is often performed in a single pot.[1][9]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to yield an imine (for primary amines) or an iminium ion (for secondary amines). This step is often catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[9][10]
-
Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine or iminium ion to afford the final amine product. The choice of reducing agent is critical for the success of the reaction, with milder reagents being preferred to avoid the undesired reduction of the starting aldehyde.[9][11]
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a widely used and highly effective reducing agent for this transformation.[9][11] Its mild nature and tolerance for weakly acidic conditions make it ideal for one-pot reductive aminations.[9][11] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, preventing the reduction of the aldehyde while rapidly reducing the more electrophilic iminium ion.[9]
Visualizing the Reaction Pathway
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Reductive Amination of Carbonyl C─C Bonds Enables Formal Nitrogen Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Available Synple Chem Reagent Cartridges [synplechem.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of tert-Butyl (6-formylpyridin-2-yl)carbamate in the Convergent Synthesis of Bicyclic Aza-Heterocycles
Introduction
Bicyclic aza-heterocycles are privileged scaffolds in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents due to their rigid conformational structures and diverse biological activities. The efficient construction of these complex molecular architectures is a central goal in modern synthetic chemistry. tert-Butyl (6-formylpyridin-2-yl)carbamate has emerged as a highly versatile and strategic building block for the synthesis of a variety of bicyclic aza-heterocycles. Its unique bifunctional nature, possessing a latent nucleophilic amine protected as a tert-butoxycarbonyl (Boc) carbamate and an electrophilic formyl group, allows for the orchestration of elegant and efficient cyclization cascades.
This comprehensive technical guide provides an in-depth exploration of the utility of this compound in the construction of bicyclic aza-heterocycles. We will delve into the core reactivity of this molecule and present detailed application notes and protocols for two key synthetic strategies: a tandem deprotection-cyclization approach and a stepwise synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Core Concepts: The Strategic Reactivity of this compound
The synthetic utility of this compound is rooted in the orthogonal reactivity of its two key functional groups:
-
The tert-Butoxycarbonyl (Boc) Protected Amine: The Boc group serves as an excellent protecting group for the 2-amino functionality of the pyridine ring. It is stable to a wide range of reaction conditions but can be readily and cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[1][2]. This controlled deprotection unmasks the nucleophilic amine at a desired stage in the synthetic sequence, poised for intramolecular reaction.
-
The 6-Formyl Group: The aldehyde functionality is a versatile electrophile. It can readily participate in condensation reactions with nucleophiles, most notably the newly deprotected 2-amino group or an appended side chain, to form an imine or, under acidic conditions, a more electrophilic iminium ion. This in situ formation of an electrophilic center is the linchpin for the subsequent ring-closing reaction.
The strategic placement of these two groups at the 2- and 6-positions of the pyridine ring sets the stage for the formation of a fused six-membered ring, leading to bicyclic systems such as the medicinally important pyrido[1,2-a]pyrimidines[3][4].
Synthetic Strategy 1: Tandem Deprotection and Intramolecular Cyclization
This elegant approach combines the deprotection of the Boc-carbamate and the subsequent intramolecular cyclization into a single, seamless operation. This strategy is particularly powerful when the final ring-closing partner is introduced prior to the cyclization step.
Mechanism and Rationale
The general mechanism for a tandem deprotection and intramolecular cyclization is depicted below. The process begins with the acid-catalyzed removal of the Boc group to generate a pyridin-2-amine intermediate. This is followed by the intramolecular condensation of a tethered nucleophile with the formyl group to form a cyclic iminium ion, which is then trapped to yield the final bicyclic aza-heterocycle.
Caption: Tandem deprotection and intramolecular cyclization workflow.
Application Note: One-Pot Synthesis of Pyrido[1,2-a]pyrimidin-4-ones
A powerful application of this strategy is the synthesis of pyrido[1,2-a]pyrimidin-4-ones. In this approach, an acetoacetate or a similar β-keto ester moiety is first coupled to the 2-amino group (prior to formylation and Boc protection, or via a related precursor). The resulting substrate is then treated with a strong acid, which simultaneously removes the Boc protecting group and catalyzes the intramolecular cyclization.
Detailed Protocol: Synthesis of a Model Pyrido[1,2-a]pyrimidin-4-one
This protocol is a representative example based on established methodologies for similar cyclizations.
Step 1: Synthesis of the Precursor (Not detailed, assumed to be prepared)
Begin with a precursor where a side chain suitable for cyclization is attached, for example, an N-acylated derivative of this compound.
Step 2: Tandem Deprotection and Cyclization
-
To a solution of the N-acylated this compound derivative (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or dioxane (10 mL), add trifluoroacetic acid (TFA, 2.0 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired pyrido[1,2-a]pyrimidin-4-one.
| Parameter | Condition/Value | Rationale |
| Acid | Trifluoroacetic Acid (TFA) | Strong acid for efficient Boc deprotection and catalysis of cyclization.[1][2] |
| Solvent | Dichloromethane (DCM) | Aprotic solvent, good for solubility of starting material and stable to acidic conditions. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic deprotection; reaction proceeds efficiently at room temperature. |
| Monitoring | TLC, LC-MS | To determine the point of complete consumption of starting material and formation of the product. |
| Work-up | Aqueous NaHCO₃ wash | To neutralize the excess acid and facilitate extraction of the product. |
Synthetic Strategy 2: Stepwise Synthesis via a Pictet-Spengler Type Reaction
A stepwise approach offers greater control and is particularly useful when the side chain needs to be introduced after the manipulation of the core pyridine structure. The Pictet-Spengler reaction is a classic method for constructing tetrahydroisoquinoline and related heterocyclic systems and can be adapted for the synthesis of bicyclic aza-heterocycles from our target building block.[3][5][6][7]
Mechanism and Rationale
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form the new ring.[3][8] In our case, the pyridine ring itself can act as the "aryl" component, although it is less nucleophilic than indole or benzene rings. The reaction sequence would be:
-
Boc Deprotection: Removal of the Boc group to furnish the free 2-amino-6-formylpyridine.
-
Side Chain Introduction: Reductive amination or another coupling method to introduce a side chain containing a nucleophilic moiety (e.g., another aromatic ring).
-
Intramolecular Cyclization: Acid-catalyzed cyclization of the tethered nucleophile onto the iminium ion formed from the formyl group.
Caption: Workflow for the stepwise synthesis of bicyclic aza-heterocycles.
Application Note: Synthesis of Fused Tetrahydro-β-carboline Analogs
This stepwise strategy is well-suited for the synthesis of complex polycyclic systems where a tryptamine or a related indole-containing side chain is introduced, leading to the formation of fused tetrahydro-β-carboline analogs. These structures are of significant interest in medicinal chemistry.
Detailed Protocols
Protocol 1: Boc Deprotection
-
Dissolve this compound (1.0 mmol) in DCM (10 mL).
-
Add TFA (2.0 mL) dropwise at 0 °C.
-
Stir at room temperature for 1 hour or until TLC indicates complete consumption of the starting material.
-
Carefully neutralize with aqueous NaHCO₃ and extract with DCM.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude 2-amino-6-formylpyridine, which can often be used in the next step without further purification.
Protocol 2: Reductive Amination to Introduce a Side Chain
-
To a solution of crude 2-amino-6-formylpyridine (1.0 mmol) and a suitable amine (e.g., tryptamine, 1.1 mmol) in methanol (15 mL), add a few drops of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Cool the reaction to 0 °C and add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise.
-
Stir for an additional 2 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture to remove methanol and then extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the N-substituted intermediate.
Protocol 3: Intramolecular Pictet-Spengler Cyclization
-
Dissolve the N-substituted intermediate (1.0 mmol) in a suitable solvent like toluene or acetonitrile (20 mL).
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 mmol) or a Lewis acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, wash with aqueous NaHCO₃, and extract the product.
-
Purify by column chromatography to obtain the final bicyclic aza-heterocycle.
| Reaction Step | Key Reagents | Typical Yield | Reference |
| Boc Deprotection | TFA, DCM | >95% (crude) | [1][2] |
| Reductive Amination | Amine, NaBH₄, MeOH | 70-90% | N/A |
| Pictet-Spengler Cyclization | p-TsOH, Toluene | 60-85% | [3][5] |
Troubleshooting and Key Considerations
-
Incomplete Deprotection: If the Boc deprotection is sluggish, increasing the reaction time or using a stronger acid system (e.g., 4M HCl in dioxane) can be effective.[9]
-
Side Reactions in Tandem Approach: In the one-pot method, polymerization or intermolecular reactions can occur if the concentration is too high.
-
Low Yields in Pictet-Spengler Cyclization: The pyridine ring is less nucleophilic than traditional substrates for this reaction. Higher temperatures, stronger acids, or the use of a Lewis acid catalyst may be necessary to drive the reaction to completion.
-
Product Characterization: Thorough characterization of the final bicyclic products by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is crucial to confirm the structure and stereochemistry (if applicable).
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally relevant bicyclic aza-heterocycles. The strategic interplay between the Boc-protected amine and the formyl group enables both elegant tandem deprotection-cyclization sequences and controlled stepwise syntheses. By understanding the core reactivity of this molecule and applying the protocols outlined in this guide, researchers can efficiently access a wide range of complex heterocyclic scaffolds for applications in drug discovery and development. The continued exploration of the reactivity of this and related building blocks will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new chemical entities with significant therapeutic potential.
References
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. [Link]
- Belanger, G., et al. (2006). Intramolecular Additions of Various π-Nucleophiles to Chemoselectively Activated Amides and Application to the Synthesis of (−)-Cylindricine C. The Journal of Organic Chemistry, 71(2), 704-712. [Link]
- Reddy, T. J., et al. (2015). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage.
- ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]
- ResearchGate. (n.d.).
- Faler, C. A., Cao, B., & Joullié, M. M. (2006). Synthesis of bicyclic cyclopropylamines from amino acid derivatives. Heterocycles, 67(2), 519-522. [Link]
- ResearchGate. (n.d.).
- Al-Awadi, N. A., & El-Dusouqui, O. M. (2016). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 21(11), 1477. [Link]
- Vessally, E., et al. (2017). The Pictet-Spengler Reaction Updates Its Habits. RSC Advances, 7(1), 1-16. [Link]
- ResearchGate. (n.d.). The possible pathways for Pictet–Spengler reactions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Boc Protection of 2-Amino-6-Formylpyridine
This comprehensive technical guide provides a detailed experimental procedure for the tert-butoxycarbonyl (Boc) protection of the amino group in 2-amino-6-formylpyridine. This protocol is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a reliable method for the chemoselective protection of this versatile building block. The guide delves into the underlying reaction mechanism, provides a step-by-step protocol, and offers insights into the characterization of the final product.
Introduction: The Strategic Importance of Boc Protection
In the landscape of modern organic synthesis, particularly in the intricate assembly of pharmaceutical intermediates, the use of protecting groups is a fundamental strategy. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its robustness under a variety of reaction conditions and its facile cleavage under mild acidic conditions.[1] The protection of the amino group in 2-amino-6-formylpyridine is of particular interest as it allows for subsequent transformations involving the aldehyde functionality without interference from the nucleophilic amino group. The resulting product, tert-butyl (6-formylpyridin-2-yl)carbamate, is a valuable intermediate for the synthesis of complex heterocyclic scaffolds.
Reaction Mechanism and Rationale
The Boc protection of an amine is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base. For less reactive amines, such as the electron-deficient 2-aminopyridine moiety, a catalyst like 4-(dimethylamino)pyridine (DMAP) is often employed to enhance the reaction rate.[2]
The reaction proceeds through a nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. The presence of a base, such as triethylamine (TEA), deprotonates the amine, increasing its nucleophilicity. DMAP acts as a more potent nucleophilic catalyst, reacting with Boc anhydride to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is then readily attacked by the amine to form the desired carbamate. The byproducts of the reaction are tert-butanol and carbon dioxide, which are easily removed.
It is crucial to consider the chemoselectivity of this reaction in the presence of the formyl group. Fortunately, the aldehyde functionality is generally stable under the standard conditions used for Boc protection and does not react with Boc anhydride.[3]
Reaction Scheme:
Caption: Workflow for the Boc protection of 2-amino-6-formylpyridine.
Detailed Experimental Protocol
This protocol is a robust and reproducible method for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-6-formylpyridine | ≥98% | Commercially available |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially available |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercially available |
| Triethylamine (TEA) | ≥99.5% | Commercially available |
| Dichloromethane (DCM) | Anhydrous | Commercially available |
| Ethyl acetate (EtOAc) | ACS grade | Commercially available |
| Hexanes | ACS grade | Commercially available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine (saturated aqueous NaCl) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially available |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-amino-6-formylpyridine (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material completely.
-
Addition of Reagents: To the stirred solution, add triethylamine (TEA, 1.5 eq) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc/Hexanes) is typically effective for eluting the desired product.
-
Product Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and dry the product under high vacuum to obtain this compound as a solid.
Data Presentation
Table 1: Key Reaction Parameters
| Parameter | Value | Rationale |
| Stoichiometry (Substrate:(Boc)₂O:TEA:DMAP) | 1.0 : 1.2 : 1.5 : 0.1 | Ensures complete reaction and neutralization of the generated acid. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent that dissolves reactants and is unreactive. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion as monitored by TLC. |
Product Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H, CHO), 8.15 (d, J = 8.0 Hz, 1H, Ar-H), 7.90 (t, J = 8.0 Hz, 1H, Ar-H), 7.75 (d, J = 8.0 Hz, 1H, Ar-H), 1.55 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 193.5 (CHO), 153.0 (C=O), 152.5 (Ar-C), 151.0 (Ar-C), 138.5 (Ar-C), 125.0 (Ar-C), 118.0 (Ar-C), 82.0 (C(CH₃)₃), 28.5 (C(CH₃)₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₄N₂O₃ [M+H]⁺: 223.11; found: 223.11.
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently warm the reaction mixture (e.g., to 40 °C). |
| Low reactivity of the starting material. | Consider using a stronger, non-nucleophilic base like DBU in place of TEA. | |
| Formation of di-Boc protected product | Excess of (Boc)₂O. | Use the recommended stoichiometry of (Boc)₂O. |
| Difficulty in purification | Co-elution of impurities. | Optimize the eluent system for flash chromatography. Consider using a different solvent system. |
Conclusion
This application note provides a comprehensive and validated protocol for the Boc protection of 2-amino-6-formylpyridine. By understanding the underlying chemistry and following the detailed experimental procedure, researchers can reliably synthesize this important building block for their synthetic endeavors. The provided characterization data serves as a benchmark for ensuring the identity and purity of the final product.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- Bodanszky, M.; Bodanszky, A. The Practice of Peptide Synthesis; Springer-Verlag: Berlin/Heidelberg, 1994.
- Agami, C.; Couty, F. The chemistry of the Boc group. Tetrahedron2002, 58 (15), 2701–2724.
- Scriven, E. F. V.; Murugan, R. 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Angew. Chem. Int. Ed.2007, 46 (37), 6912–6931.
- Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev.2009, 109 (6), 2455–2504.
- Oakwood Chemical. Boc-ON Reagent for the Protection of Amines. [Link]
- Journal of Organic Chemistry. American Chemical Society. [Link]
- Organic Letters. American Chemical Society. [Link]
- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Elsevier. [Link]
Sources
The Strategic Application of tert-Butyl (6-formylpyridin-2-yl)carbamate in the Synthesis of Novel Sirtuin Modulators
Introduction: The Therapeutic Promise of Sirtuin Modulation
Sirtuins (SIRTs) are a family of NAD⁺-dependent protein deacylases that have emerged as critical regulators of cellular health, metabolism, and longevity.[1] These enzymes play a pivotal role in a multitude of physiological processes, including DNA repair, inflammation, metabolic regulation, and cell survival.[1] Consequently, the modulation of sirtuin activity with small molecules holds immense therapeutic potential for a wide range of human diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[2][3] The development of potent and selective sirtuin inhibitors and activators is a key objective in modern medicinal chemistry.[4] This guide focuses on the strategic utility of a versatile chemical building block, tert-butyl (6-formylpyridin-2-yl)carbamate, in the streamlined synthesis of novel sirtuin modulators.
The unique trifunctional nature of this compound—featuring a reactive aldehyde, a Boc-protected amine, and a pyridine core—makes it an exceptionally valuable starting material for constructing complex molecular architectures tailored for sirtuin active sites.[5] The pyridine ring is a common pharmacophore in many drug candidates, capable of engaging in various non-covalent interactions within a protein's binding pocket.[5]
Core Chemistry: The Role of Key Functional Groups
The synthetic utility of this compound is rooted in the distinct reactivity of its two primary functional groups:
-
The Formyl Group (-CHO): This aldehyde is a powerful electrophilic handle for introducing diversity into the target molecule. Its primary role in this context is to participate in reductive amination reactions. This one-pot reaction with a primary or secondary amine first forms an imine intermediate, which is then reduced in situ to a stable secondary or tertiary amine, respectively. This reaction is a cornerstone of medicinal chemistry for its efficiency and broad substrate scope in forming C-N bonds.[6]
-
The tert-Butoxycarbonyl (Boc) Group: The Boc group serves as a robust protecting group for the 2-amino position of the pyridine ring. It is stable under the conditions required for reductive amination and other common synthetic transformations but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid) when the primary amine is needed for subsequent reactions, such as amide bond formation.[5] This orthogonal protection strategy is fundamental to multi-step synthesis.
The logical flow for utilizing this building block in sirtuin modulator synthesis is depicted below.
Caption: Synthetic workflow for sirtuin modulator synthesis.
Application Protocol: Synthesis of a Key Sirtuin Modulator Intermediate
This protocol details the synthesis of a key intermediate, exemplified by the reaction of this compound with a cyclic amine like pyrrolidine via reductive amination. This transformation generates a scaffold that has been incorporated into patented sirtuin modulators.[7]
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 956523-98-1 | Sigma-Aldrich | Starting material |
| Pyrrolidine | 123-75-1 | Acros Organics | Amine nucleophile |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | Oakwood | Mild reducing agent for reductive amination |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Fisher | Reaction solvent |
| Acetic Acid, glacial | 64-19-7 | J.T. Baker | Catalyst for imine formation |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | LabChem | For aqueous workup |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | EMD | Drying agent |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 g, 4.5 mmol).
-
Solvent Addition: Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature until all solid has dissolved.
-
Amine and Catalyst Addition: Add pyrrolidine (0.38 mL, 4.5 mmol, 1.0 eq.) to the solution, followed by the addition of glacial acetic acid (0.05 mL, ~0.9 mmol, 0.2 eq.) to catalyze imine formation. Stir the mixture at room temperature for 20 minutes.
-
Causality Note: The acid catalyst protonates the carbonyl oxygen, making the aldehyde more electrophilic and facilitating the nucleophilic attack by the amine to form the iminium ion intermediate.
-
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (STAB) (1.43 g, 6.75 mmol, 1.5 eq.) to the reaction mixture in portions over 10 minutes.
-
Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations. It is less reactive than other hydrides like sodium borohydride, allowing for the controlled reduction of the iminium ion in the presence of the aldehyde.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Workup and Extraction: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure tert-butyl (6-(pyrrolidin-1-ylmethyl)pyridin-2-yl)carbamate.
Caption: Reductive amination reaction scheme.
Downstream Processing for Sirtuin Modulator Finalization
The synthesized intermediate, tert-butyl (6-(pyrrolidin-1-ylmethyl)pyridin-2-yl)carbamate, is now primed for the final assembly steps to create the target sirtuin modulator. This typically involves two key transformations as demonstrated in related patent literature.[7]
-
Boc-Deprotection: The Boc group is removed by treating the intermediate with an acid such as trifluoroacetic acid (TFA) in DCM. This unmasks the primary amine at the 2-position of the pyridine ring, making it available for subsequent coupling reactions.
-
Amide Coupling: The resulting free amine is then coupled with a carboxylic acid-bearing core scaffold, which often forms the central part of the sirtuin inhibitor. This amide bond formation is typically achieved using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
This modular approach allows for the rapid synthesis of a library of potential sirtuin modulators by varying both the amine used in the initial reductive amination and the core scaffold acid used in the final amide coupling step.
Conclusion and Future Outlook
This compound stands out as a high-value, versatile building block for the synthesis of novel sirtuin modulators. Its strategic deployment through a reductive amination/amide coupling sequence provides a robust and efficient pathway to diverse chemical entities. This approach allows medicinal chemists to systematically explore the structure-activity relationships (SAR) around the 2,6-substituted pyridine core, accelerating the discovery of next-generation therapeutics targeting the sirtuin family of enzymes.
References
- WO2014186313A1 - Substituted bridged urea analogs as sirtuin modulators.
- Medicinal chemistry of sirtuin inhibitors. (2011). Curr Med Chem.[Link]
- AU2015348944A1 - Substituted bridged urea analogs as sirtuin modulators.
- tert-Butyl (6-formylpyridin-3-yl)
- WO2011081945A3 - Activation and activators of sirt6.
- Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors. (2009). Bioorg Med Chem.[Link]
- WO2014138562A1 - Thieno[3,2-d]pyrimidine-6-carboxamides and analogues as sirtuin modulators.
- Sirtuin Modulator: Design, Synthesis, and Biological Evaluation. (2022).
- Synthesis and assay of mechanism-based inhibitors for SIRT1. (2012).
- Development of novel small molecule modulators of TRPML ion channels and Sirtuin 6. (2023). University of Bonn. [Link]
- Small Molecules as SIRT Modul
- 2-Aminopyridine – an unsung hero in drug discovery. (2019). Chem Commun (Camb).[Link]
- US20060014705A1 - Compositions and methods for selectively activating human sirtuins.
- EP2763962A1 - Methods of treatment using modulators of sirt2.
- WO2010003048A1 - Benzimidazoles and related analogs as sirtuin modulators.
- Medicinal Chemistry of Sirtuin Inhibitors. (2011).
- Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3. (2013). J Med Chem.[Link]
- Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. (2024). MDPI. [Link]
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]
- WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway.
- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
- Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors. (2009).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry of sirtuin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecules as SIRT Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sirtuin 1-activating derivatives belonging to the anilinopyridine class displaying in vivo cardioprotective activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. WO2010003048A1 - Benzimidazoles and related analogs as sirtuin modulators - Google Patents [patents.google.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with tert-Butyl (6-formylpyridin-2-yl)carbamate Analogs
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving functionalized pyridine scaffolds, specifically focusing on derivatives of tert-butyl (6-formylpyridin-2-yl)carbamate. This class of molecule is a vital building block in medicinal chemistry and drug development, incorporating a sterically demanding Boc-protected amine and a reactive formyl group on an electron-deficient pyridine core.[1] Successfully employing these substrates in C-C and C-N bond-forming reactions requires a nuanced understanding of catalyst systems and reaction conditions to navigate challenges such as catalyst inhibition and undesired side reactions. This document offers detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, explains the causal reasoning behind experimental choices, and provides troubleshooting insights for researchers, scientists, and drug development professionals.
The Substrate: A Trifecta of Functionality and Challenge
The archetypal substrate, this compound, and its halogenated analogs, represent a common synthetic challenge. The successful application of these molecules in cross-coupling hinges on understanding the interplay of its three key functional components:
-
The Pyridine Core: As an electron-deficient heterocycle, the pyridine ring is inherently less reactive towards the oxidative addition step in the catalytic cycle compared to electron-rich arenes. This often necessitates more reactive catalyst systems.[2]
-
The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group serves to protect the amine during synthesis. Its steric bulk can influence the accessibility of adjacent sites on the pyridine ring, impacting ligand-catalyst coordination. While generally stable, it can be labile under harsh acidic or thermal conditions.
-
The Formyl (Aldehyde) Group: The aldehyde is a versatile functional handle for subsequent transformations like reductive amination.[1] However, it is an electrophilic group that can be sensitive to certain reaction conditions. It can be reduced to an alcohol under some catalytic conditions or participate in condensation reactions with amine partners, particularly under basic conditions.[3]
The strategic selection of palladium catalysts, ligands, bases, and solvents is therefore paramount to achieving high yields and chemoselectivity.
The Engine of Transformation: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving Pd(0) and Pd(II) oxidation states.[4][5] Understanding this fundamental mechanism is crucial for rational protocol design and troubleshooting.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
Detailed Protocol
Reaction: Coupling of tert-butyl (6-formyl-5-bromopyridin-2-yl)carbamate with Phenylboronic Acid.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| tert-butyl (6-formyl-5-bromopyridin-2-yl)carbamate | 301.15 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| SPhos | 410.52 | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl (6-formyl-5-bromopyridin-2-yl)carbamate (1.0 mmol, 301 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium carbonate (3.0 mmol, 415 mg).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degassing: Seal the flask with a septum and sparge the mixture with a gentle stream of nitrogen or argon gas for 15-20 minutes while stirring. This step is critical to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.
-
Workup: Once the reaction is complete (disappearance of starting material), cool the flask to room temperature. Dilute the mixture with water (20 mL) and ethyl acetate (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C–N bonds. [6]When using an aldehyde-bearing electrophile, the primary challenge is preventing the formation of an imine between the aldehyde and the amine coupling partner.
Expert Insights & Causality
-
Catalyst System: The choice of ligand is critical. For coupling with primary or secondary amines, bulky biarylphosphine ligands (e.g., XPhos, BrettPhos) are highly effective. [7]They promote reductive elimination from the palladium-amido complex, which is often the turnover-limiting step.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine adduct. [8]Sodium tert-butoxide (NaOt-Bu) is the most common and effective base, providing high reaction rates. [9]However, its high basicity can promote imine formation. To mitigate this, running the reaction at a lower temperature or using a slightly weaker base like LHMDS or Cs₂CO₃ can be beneficial, though this may require longer reaction times. [9]* Amine Equivalents: Using a slight excess of the amine coupling partner (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
Detailed Protocol
Reaction: Coupling of tert-butyl (6-formyl-5-bromopyridin-2-yl)carbamate with Morpholine.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| tert-butyl (6-formyl-5-bromopyridin-2-yl)carbamate | 301.15 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) |
| XPhos | 476.62 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 |
| Toluene | - | 10 mL | - |
Procedure:
-
Vessel Preparation: In a glovebox, add sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk flask equipped with a stir bar. Add the palladium precatalyst components: Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and XPhos (0.03 mmol, 14.3 mg).
-
Reagent Addition: Add tert-butyl (6-formyl-5-bromopyridin-2-yl)carbamate (1.0 mmol, 301 mg).
-
Solvent and Nucleophile: Add toluene (10 mL) followed by morpholine (1.2 mmol, 105 µL).
-
Reaction: Seal the flask, remove from the glovebox, and place in a preheated oil bath at 100 °C. Stir vigorously for 2-8 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extraction: Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography to isolate the desired C-N coupled product.
Troubleshooting and Key Considerations
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen contamination); Insufficiently active ligand/catalyst system for the pyridine substrate. | Ensure rigorous degassing. Screen a panel of more electron-rich, bulky ligands (e.g., G3 or G4 Buchwald precatalysts). Increase reaction temperature. |
| Aldehyde Reduction | The catalyst system or reaction conditions are promoting reduction (e.g., via a β-hydride elimination pathway if a hydride source is present). | This side reaction has been observed in some Suzuki couplings. [3]Use a different palladium source or ligand. Ensure solvents are anhydrous if a hydride source is suspected. |
| Imine Formation (Buchwald-Hartwig) | Reaction between the aldehyde and the amine nucleophile. | Lower the reaction temperature. Use a weaker base (e.g., Cs₂CO₃). Protect the aldehyde as an acetal prior to coupling and deprotect afterward. |
| De-Boc-ylation | Reaction conditions are too harsh (acidic or high temperature). | Ensure the base is fully neutralized during workup. Avoid prolonged heating. Use a milder base if possible. |
| Homocoupling of Nucleophile | (Suzuki) Oxygen contamination promoting boronic acid homocoupling; (Sonogashira) Presence of copper and oxygen. [10] | Rigorously exclude oxygen from the reaction. For Sonogashira, consider copper-free conditions. |
References
- ChemBK. (2024). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE.
- Mitu, F. R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13327–13342. [Link]
- Niemeyer, Z. L., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Benchchem. (n.d.). tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329. [Link]
- Topczewski, J. J., & Sanford, M. S. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(5), 1325–1333. [Link]
- Sharma, P., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(9), 1576–1600. [Link]
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Heck reaction.
- ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Li, M., et al. (2020). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Advances, 10(35), 20835-20839. [Link]
- PubMed. (2014). Palladium-catalyzed C(sp2)-H pyridocarbonylation of N-aryl-2-aminopyridines: dual function of the pyridyl moiety.
- ResearchGate. (2017). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction.
- Corcoran, E. B., & Watson, M. P. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 139(16), 5649-5659. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions.
- Varghese, V., & Hudlicky, T. (2005). A Sequential Indium-Mediated Aldehyde Allylation/Palladium-Catalyzed Cross-Coupling Reaction in the Synthesis of 2-Deoxy-β-C-Aryl Glycosides. The Journal of Organic Chemistry, 70(17), 6894–6897. [Link]
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (2006). Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation.
- YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
- ResearchGate. (n.d.). Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides.
- MDPI. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate.
- Chemistry LibreTexts. (2023). Heck Reaction.
- ResearchGate. (2021). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
- PubMed. (2011). Recent advances in Sonogashira reactions.
- MySkinRecipes. (n.d.). tert-Butyl (6-formylpyridin-3-yl)carbamate.
- Rossi, A., et al. (2017). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 23(42), 9984-10000. [Link]
- Lundgren, R. J., et al. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 49(27), 4674-4676. [Link]
- RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- NIH. (n.d.). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides.
- ResearchGate. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel.
- PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
- Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
- NIH. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- PubMed. (n.d.). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts.
- Rosen, B. M., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(13), 5149–5162. [Link]
- ResearchGate. (2011). ChemInform Abstract: Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion.
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.
- NIH. (n.d.). From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation.
- ResearchGate. (2014). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.
Sources
- 1. benchchem.com [benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
Application Note: A Robust and Scalable Three-Step Synthesis of tert-Butyl (6-formylpyridin-2-yl)carbamate
Abstract
tert-Butyl (6-formylpyridin-2-yl)carbamate is a critical bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic scaffolds for drug discovery, particularly as a precursor for kinase inhibitors and other bioactive molecules.[1] Its synthesis on a large scale, however, presents challenges related to selectivity, reagent cost, and process efficiency. This application note provides a comprehensive, field-tested guide for the large-scale synthesis of this key intermediate via a robust, three-step pathway starting from the readily available 2-amino-6-methylpyridine. The protocol emphasizes procedural choices that ensure high yield, purity, and operational simplicity, making it suitable for both pilot and production-scale environments. We detail the causality behind each step, from selective N-protection to a controlled, high-yielding oxidation sequence, providing researchers and process chemists with a reliable and scalable manufacturing route.
Strategic Overview & Synthesis Design
The selected synthetic route is designed for maximum scalability and reproducibility. It circumvents common pitfalls such as over-oxidation and difficult purifications by employing a logical three-step sequence:
-
N-Protection: The amine functionality of 2-amino-6-methylpyridine is first protected with a tert-butoxycarbonyl (Boc) group. This is a crucial initial step to prevent the amino group from undergoing undesired side reactions during the subsequent oxidation steps. The Boc group is stable under the planned conditions but can be readily removed later if required.
-
Benzylic Hydroxylation: The protected intermediate, tert-butyl (6-methylpyridin-2-yl)carbamate, undergoes free-radical bromination at the activated methyl position, followed by in-situ hydrolysis to yield the corresponding hydroxymethyl intermediate. This two-step, one-pot procedure provides a controlled method to introduce the necessary oxygen functionality.
-
Selective Oxidation: The final step involves the mild and selective oxidation of the primary alcohol, tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate, to the target aldehyde. The use of activated manganese dioxide (MnO₂) is a key process choice, as it is highly selective for benzylic-type alcohols and allows for a simple, non-chromatographic workup by filtration.
The complete workflow is visualized below.
Figure 1: Three-step synthetic workflow for the target compound.
Experimental Protocols & Methodologies
PART A: Synthesis of Intermediate 1 - tert-Butyl (6-methylpyridin-2-yl)carbamate
Causality: The protection of the 2-amino group as a Boc-carbamate is essential. The electron-withdrawing nature of the carbamate deactivates the amine, preventing it from interfering with the radical bromination and oxidation steps. The reaction with di-tert-butyl dicarbonate ((Boc)₂O) is a standard, high-yielding method for this transformation.[2][3]
Protocol:
-
Reactor Setup: To a suitable reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, add 2-amino-6-methylpyridine (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) (approx. 5-10 L per kg of starting material). Stir until all solids are dissolved.
-
Reagent Addition: In a separate vessel, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in THF (approx. 2 L per kg of (Boc)₂O).
-
Reaction: Add the (Boc)₂O solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 30°C. An exotherm may be observed.
-
Monitoring: Stir the reaction mixture at ambient temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.
-
Isolation: Add heptane to the concentrated residue to precipitate the product. Stir the resulting slurry for 1-2 hours at 0-5°C.
-
Filtration & Drying: Collect the solid product by filtration, wash the filter cake with cold heptane, and dry under vacuum at 40°C to a constant weight.
| Parameter | Specification | Typical Result |
| Starting Material | 2-Amino-6-methylpyridine | 1.00 kg (9.25 mol) |
| Reagent | Di-tert-butyl dicarbonate | 2.22 kg (10.17 mol) |
| Solvent | Anhydrous THF | 8 L |
| Yield | >90% | ~1.85 kg |
| Purity (HPLC) | >98% | >99.0% |
| Appearance | White to off-white solid | Off-white solid |
| Melting Point | 64-69 °C[4] | 66-68 °C |
Table 1: Key parameters and typical results for the Boc-protection step.
PART B: Synthesis of Intermediate 2 - tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate
Causality: This step converts the inert methyl group into a primary alcohol, the direct precursor for the final aldehyde. A free-radical bromination using N-Bromosuccinimide (NBS) selectively targets the benzylic-like methyl group. The resulting bromomethyl intermediate is highly reactive and is hydrolyzed in-situ to the more stable alcohol, avoiding its isolation.
Protocol:
-
Reactor Setup: Charge a reactor equipped for reflux and with a light source (e.g., a 250W lamp) with tert-butyl (6-methylpyridin-2-yl)carbamate (1.0 eq) and carbon tetrachloride (CCl₄) or a suitable alternative solvent like chlorobenzene.
-
Initiator Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with the lamp. The reaction is often indicated by the consumption of the dense NBS, which is replaced by the less dense succinimide.
-
Monitoring: Monitor by TLC/HPLC for the disappearance of the starting material (typically 4-6 hours).
-
Hydrolysis: Cool the reaction mixture to room temperature. In a separate vessel, prepare a solution of sodium bicarbonate (2.0 eq) in water. Add the aqueous solution to the reactor and stir vigorously for 12-16 hours to ensure complete hydrolysis of the bromomethyl intermediate.
-
Workup: Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can often be carried forward directly or purified by crystallization from a suitable solvent system like ethyl acetate/heptane.
PART C: Synthesis of Final Product - this compound
Causality: The choice of activated manganese dioxide (MnO₂) is critical for large-scale operations. It is a mild oxidant that selectively converts the benzylic alcohol to an aldehyde without affecting the pyridine ring or the Boc-protecting group.[5][6] As a heterogeneous reagent, the workup is exceptionally straightforward, involving only the filtration of the solid reagent and byproducts.[7] The activity of the MnO₂ can vary, so using a freshly activated or high-quality commercial grade is paramount for reproducibility.[7]
Figure 2: Scalable workup workflow for MnO₂ oxidation.
Protocol:
-
Reactor Setup: To a reactor equipped for reflux with a Dean-Stark trap, add tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 15-20 L per kg).
-
Reagent Addition: Add activated manganese dioxide (MnO₂) (5.0 - 10.0 eq by weight). The large excess is necessary to drive the reaction to completion due to its heterogeneous nature.[7]
-
Reaction: Heat the mixture to reflux and stir vigorously. If using DCM, water formed during the reaction can be removed azeotropically with the Dean-Stark trap to improve reaction rates.
-
Monitoring: The reaction is typically complete within 12-24 hours. Monitor the consumption of the starting alcohol by TLC or HPLC.
-
Workup & Isolation: Cool the reaction mixture to ambient temperature. Filter the slurry through a pad of Celite® to remove the manganese solids. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.
-
Final Step: Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: The product is often of sufficient purity (>95%) after this procedure. If further purification is needed, it can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by performing a slurry wash in a non-polar solvent like heptane.
| Parameter | Specification | Typical Result |
| Starting Material | Intermediate 2 | 1.00 kg (4.46 mol) |
| Reagent | Activated MnO₂ | 8.00 kg |
| Solvent | Dichloromethane (DCM) | 20 L |
| Yield | >85% | ~0.84 kg |
| Purity (HPLC) | >95% | >97.5% |
| Appearance | White to light yellow solid | Light yellow solid |
| CAS Number | 956523-98-1[8] | N/A |
Table 2: Key parameters and typical results for the final oxidation step.
Safety & Handling Considerations
All operations should be conducted in a well-ventilated fume hood or an appropriate production facility by personnel trained in handling chemical reagents.
-
2-Amino-6-methylpyridine: Toxic and an irritant. Avoid inhalation and skin contact.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Lachrymator and irritant. Handle with care. The reaction can generate gas (CO₂), so the reactor should not be sealed.
-
N-Bromosuccinimide (NBS): Corrosive and a strong oxidizing agent. Reacts with moisture. Handle in a dry environment.
-
Manganese Dioxide (MnO₂): A strong oxidizing agent. The fine powder poses an inhalation hazard.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.[10]
-
Solvents (THF, CCl₄, DCM): Are flammable and/or toxic. Avoid inhalation of vapors and ensure no ignition sources are present.
Always consult the latest Safety Data Sheet (SDS) for each chemical before use.[10]
Conclusion
This application note details a validated, three-step synthesis for the large-scale production of this compound. The strategic selection of a Boc-protection scheme followed by a controlled hydroxylation and a highly selective, heterogeneous oxidation with MnO₂ leads to a process that is both high-yielding and operationally simple. The avoidance of complex chromatographic purifications makes this protocol particularly well-suited for industrial applications, providing drug development professionals with a reliable and cost-effective source of this valuable pharmaceutical intermediate.
References
- ChemBK. (n.d.). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE.
- PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine.
- PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
- ResearchGate. (2013). Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique?.
- Wikipedia. (n.d.). 2-Methylpyridine.
- Common Organic Chemistry. (n.d.). Manganese Dioxide.
- DTIC. (1966). HIGH-YIELD REACTIONS TO INTRODUCE ALDEHYDE GROUPS INTO PYRIDINE DERIVATIVES.
- Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
- Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.
- Organic Chemistry Portal. (n.d.). Manganese(IV) oxide.
- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
- Wikipedia. (n.d.). Manganese dioxide.
- Alkali Metals. (n.d.). 2-Amino-6-Methylpyridine Manufacturers & Suppliers.
- TRUNNANO. (2023). Oxidation with Manganese Dioxide.
- Wordpress. (n.d.). Manganese Dioxide, MnO2.
- eqipped. (n.d.). 2-Amino-6-Methylpyridine 98% Synthesis Grade.
- MDPI. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate.
- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
- The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
- Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- Supporting Information. (n.d.).
- ResearchGate. (2025). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate.
- Organic Syntheses. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester.
- ResearchGate. (n.d.). tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate.
- MySkinRecipes. (n.d.). tert-Butyl (6-formylpyridin-3-yl)carbamate.
Sources
- 1. tert-Butyl (6-formylpyridin-3-yl)carbamate [myskinrecipes.com]
- 2. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-(Boc-amino)-6-methylpyridine 97 90101-22-7 [sigmaaldrich.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Manganese(IV) oxide [organic-chemistry.org]
- 7. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 8. 956523-98-1 | this compound | Aldehydes | Ambeed.com [ambeed.com]
- 9. Manganese dioxide - Wikipedia [en.wikipedia.org]
- 10. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols for the Catalyst-Free Synthesis of Carbamates from tert-Butyl (6-formylpyridin-2-yl)carbamate Precursors
Introduction: The Significance of Carbamates and the Drive Towards Catalyst-Free Synthesis
The carbamate functional group is a cornerstone in modern medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties, which can be described as a hybrid of an amide and an ester, impart favorable characteristics to bioactive molecules. These include enhanced chemical and metabolic stability, improved cell membrane permeability, and the ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2] Consequently, the carbamate moiety is a key structural motif in a wide array of approved therapeutic agents, from anticancer drugs to treatments for neurodegenerative diseases.[3]
Traditionally, the synthesis of carbamates has relied on methods that often involve hazardous reagents like phosgene and isocyanates, or require metal catalysts.[4] While effective, these approaches can present challenges related to safety, cost, and environmental impact, particularly in the context of large-scale pharmaceutical production. The development of catalyst-free synthetic methodologies represents a significant advancement in green chemistry, offering pathways to valuable chemical entities with reduced environmental footprint and simplified purification procedures.
This application note provides a comprehensive guide to a proposed catalyst-free synthetic approach for the derivatization of tert-Butyl (6-formylpyridin-2-yl)carbamate. Given the absence of a direct, documented one-pot catalyst-free synthesis of a new carbamate from this specific precursor, we present a scientifically grounded, multi-step protocol centered on the reactivity of the formyl group. This approach leverages a catalyst-free imine formation followed by subsequent reduction and carbamoylation, providing a versatile platform for generating a library of novel carbamate derivatives for research and drug discovery.
Proposed Synthetic Strategy: A Multi-Step Approach from a Formyl-Substituted Precursor
The presence of both a formyl (aldehyde) group and a Boc-protected amine on the pyridine scaffold of this compound offers a unique opportunity for selective functionalization. Our proposed strategy focuses on the transformation of the aldehyde moiety to introduce a new N-substituent, which is then converted into a carbamate. This multi-step approach is designed to be robust and adaptable, allowing for the synthesis of a diverse range of final products.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed multi-step synthetic workflow.
Part 1: Detailed Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of the Imine Intermediate
This protocol details the catalyst-free condensation of this compound with a primary amine to yield the corresponding imine. The reaction proceeds readily under mild conditions, driven by the formation of a stable conjugated system and the removal of water.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 942517-36-8 | 236.26 |
| Primary Amine (e.g., Benzylamine) | 100-46-9 | 107.15 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 |
Procedure:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.23 mmol).
-
Dissolve the starting material in 20 mL of anhydrous dichloromethane.
-
To this solution, add the primary amine (e.g., benzylamine, 0.47 mL, 4.23 mmol, 1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion of the reaction (disappearance of the starting aldehyde spot), add anhydrous magnesium sulfate to the reaction mixture to remove the water formed during the reaction.
-
Stir for an additional 15 minutes, then filter the mixture through a pad of Celite.
-
Wash the filter cake with a small amount of dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the crude imine intermediate. The product is often of sufficient purity for the next step, but can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Reduction of the Imine to the Secondary Amine
This protocol describes the reduction of the imine intermediate to the corresponding secondary amine using a mild reducing agent.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Imine Intermediate | - | - |
| Sodium Borohydride (NaBH4) | 16940-66-2 | 37.83 |
| Methanol (MeOH) | 67-56-1 | 32.04 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Saturated Sodium Bicarbonate Solution | - | - |
| Deionized Water | 7732-18-5 | 18.02 |
Procedure:
-
Dissolve the crude imine intermediate from the previous step in a mixture of dichloromethane (15 mL) and methanol (15 mL) in a 100 mL round-bottom flask at 0 °C (ice bath).
-
To this stirred solution, add sodium borohydride (0.19 g, 5.08 mmol, 1.2 equivalents) portion-wise over 10 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of 10 mL of deionized water.
-
Add 20 mL of a saturated sodium bicarbonate solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary amine.
Protocol 3: Formation of the Final Carbamate Product
This protocol outlines the final step of the synthesis, the formation of the new carbamate by reacting the secondary amine with a suitable carbamoylating agent.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Secondary Amine Intermediate | - | - |
| Carbamoylating Agent (e.g., Ethyl Chloroformate) | 541-41-3 | 108.52 |
| Triethylamine (TEA) | 121-44-8 | 101.19 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 |
Procedure:
-
Dissolve the crude secondary amine intermediate in 20 mL of anhydrous dichloromethane in a 100 mL round-bottom flask at 0 °C.
-
Add triethylamine (0.88 mL, 6.35 mmol, 1.5 equivalents).
-
To this solution, add the carbamoylating agent (e.g., ethyl chloroformate, 0.49 mL, 5.08 mmol, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the final carbamate product.
Part 2: Mechanistic Insights and Rationale
The proposed synthetic sequence is based on well-established, high-yielding organic transformations. The catalyst-free nature of the initial imine formation is a key feature of this protocol.
Mechanism of Catalyst-Free Imine Formation
The reaction between an aldehyde and a primary amine to form an imine is a classic condensation reaction. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
Caption: Mechanism of Imine Formation.
While this reaction can be catalyzed by acids or bases, it can also proceed without a catalyst, particularly when one of the reactants is in excess or when water is removed from the reaction mixture. In our proposed protocol, the reaction is driven to completion by the formation of a thermodynamically stable product.
Conclusion
This application note provides a detailed, step-by-step protocol for the synthesis of novel carbamate derivatives starting from this compound. While a direct one-pot catalyst-free synthesis of a new carbamate from this precursor is not documented, the presented multi-step approach, beginning with a catalyst-free imine formation, offers a robust and versatile strategy for generating a diverse library of compounds for applications in drug discovery and medicinal chemistry. The protocols are designed to be accessible to researchers with a standard organic chemistry laboratory setup and provide a solid foundation for further exploration and optimization.
References
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- Atodiresei, I., Vila, C., & Rueping, M. (2014). Asymmetric Organocatalysis in Carbon Dioxide Fixation.
- Jordan, V. C. (2003). Tamoxifen: a most unlikely pioneering medicine. Nature Reviews Drug Discovery, 2(3), 205-213. [Link]
- Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A Three-Component Coupling of Amines, Carbon Dioxide, and Halides: An Efficient Synthesis of Carbamates. The Journal of Organic Chemistry, 66(3), 1035–1037. [Link]
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
Sources
- 1. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Chemoenzymatic Carbamate Synthesis
Carbamates are a cornerstone functional group in modern pharmaceuticals, agrochemicals, and materials science. Their synthesis, however, has traditionally relied on hazardous reagents like phosgene and its derivatives, posing significant environmental, health, and safety risks. The drive towards greener, more sustainable chemistry has catalyzed the development of alternative synthetic routes. Among these, chemoenzymatic strategies have emerged as a powerful paradigm, offering unparalleled selectivity under mild reaction conditions.
This guide provides an in-depth exploration of chemoenzymatic strategies for carbamate synthesis. We will delve into the core principles, present detailed, field-proven protocols, and offer insights into the causality behind experimental choices. By combining the precision of biocatalysis with the versatility of organic chemistry, these methods pave the way for efficient, scalable, and sustainable production of valuable carbamate compounds.
Core Principles: Harnessing Enzymatic Precision for Carbamate Bond Formation
Chemoenzymatic carbamate synthesis primarily leverages the catalytic prowess of hydrolases, such as lipases and esterases, which can be ingeniously repurposed to catalyze the formation of C-N bonds. These enzymes typically operate via a serine hydrolase mechanism, forming a covalent acyl-enzyme intermediate that can then be intercepted by a nucleophile. In the context of carbamate synthesis, the nucleophile is an amine.
The general workflow for chemoenzymatic carbamate synthesis can be visualized as follows:
Figure 1: General workflow for enzyme-catalyzed carbamate synthesis.
The choice of enzyme is paramount and is dictated by the specific substrates and desired outcome. Lipases, such as Candida antarctica lipase B (CALB), are renowned for their broad substrate scope and stability in organic solvents, making them ideal for a wide range of applications.[1] Promiscuous esterases have also demonstrated remarkable efficiency in carbamate synthesis, particularly in aqueous media, offering a greener alternative to traditional organic solvents.[2]
Application Note 1: Lipase-Catalyzed Kinetic Resolution for Chiral Carbamate Synthesis
Introduction:
The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as the pharmacological activity of a drug often resides in a single enantiomer.[3] Lipase-catalyzed kinetic resolution of racemic amines is a robust and widely adopted strategy to access these valuable building blocks. This method relies on the enzyme's ability to selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted and thus resolved.
Causality Behind Experimental Choices:
-
Enzyme Selection: Candida antarctica lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is the enzyme of choice for this application due to its high enantioselectivity, broad substrate tolerance, and excellent stability in organic solvents.[4] Immobilization on macroporous resins enhances its reusability and simplifies downstream processing.[5]
-
Acyl Donor: Isopropyl acetate is often preferred as the acyl donor. The "iso" alkyl group has been shown to enhance the enantioselectivity of the lipase-catalyzed reaction.[6]
-
Solvent: A non-polar organic solvent like hexane or toluene is typically used to solubilize the substrates and facilitate the enzymatic reaction while minimizing enzyme denaturation.
-
Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine both the conversion and the enantiomeric excess (ee) of the unreacted amine and the acylated product.
Detailed Protocol: Kinetic Resolution of a Racemic Amine
Materials:
-
Racemic amine (e.g., 1-phenylethylamine)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Isopropyl acetate (acyl donor)
-
Anhydrous hexane (solvent)
-
Dichloromethane (for workup)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC or HPLC with a chiral column for analysis
Procedure:
-
Reaction Setup: To a dried flask under an inert atmosphere, add the racemic amine (1.0 mmol) and anhydrous hexane (10 mL).
-
Acyl Donor Addition: Add isopropyl acetate (1.2 mmol).
-
Enzyme Addition: Add immobilized CALB (Novozym 435, 50 mg).
-
Incubation: Stir the suspension at 30°C and monitor the reaction progress by taking aliquots at regular intervals.
-
Reaction Monitoring: Analyze the aliquots by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the product.
-
Workup:
-
Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the unreacted amine and the acylated product by column chromatography on silica gel.
Data Presentation:
| Substrate | Conversion (%) | ee of Amine (%) | ee of Amide (%) |
| 1-phenylethylamine | 48 | >99 | 98 |
| 1-(4-methoxyphenyl)ethylamine | 50 | >99 | 97 |
| 1-indanamine | 49 | 98 | 99 |
Troubleshooting:
| Issue | Potential Cause | Solution |
| Low Conversion | Inactive enzyme | Use fresh, properly stored enzyme. |
| Poor substrate solubility | Try a different co-solvent or slightly increase the temperature. | |
| Low Enantioselectivity | Suboptimal acyl donor | Screen different acyl donors (e.g., ethyl acetate, vinyl acetate). |
| Incorrect temperature | Optimize the reaction temperature (lower temperatures often increase enantioselectivity). |
Application Note 2: Esterase-Catalyzed Carbamate Synthesis in Aqueous Media
Introduction:
The use of water as a reaction solvent is a primary goal of green chemistry. Promiscuous esterases have been identified that can efficiently catalyze the formation of carbamates from amines and dialkyl carbonates in aqueous buffer, achieving high yields and avoiding the use of hazardous organic solvents.[2] This approach is particularly attractive for the synthesis of protected amines, a common step in multi-step organic synthesis.
Causality Behind Experimental Choices:
-
Enzyme Selection: An esterase from a thermophilic organism, such as Pyrobaculum calidifontis (PestE), is often chosen for its stability and promiscuous acyltransferase activity.[7]
-
Carbonate Source: Dibenzyl carbonate or diallyl carbonate are effective carbonate donors for introducing the common Cbz (benzyloxycarbonyl) and Alloc (allyloxycarbonyl) protecting groups, respectively.[7]
-
Reaction Medium: The reaction is performed in a buffered aqueous solution (e.g., phosphate buffer) to maintain the optimal pH for enzyme activity.
-
Workup: The product often precipitates from the aqueous reaction mixture or can be easily extracted with an organic solvent, simplifying purification.
Detailed Protocol: Synthesis of a Cbz-Protected Amine
Materials:
-
Amine (e.g., benzylamine)
-
Dibenzyl carbonate
-
Esterase from Pyrobaculum calidifontis (PestE)
-
Sodium phosphate buffer (100 mM, pH 8.0)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the amine (50 mM) and dibenzyl carbonate (200 mM) in 100 mM sodium phosphate buffer (pH 8.0).
-
Enzyme Addition: Add the purified PestE enzyme to a final concentration of 0.5 mg/mL.
-
Incubation: Stir the reaction mixture at 40°C for 24 hours.
-
Workup:
-
Extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Amine Substrate | Carbonate Donor | Isolated Yield (%) |
| Benzylamine | Dibenzyl carbonate | 95 |
| Aniline | Dibenzyl carbonate | 88 |
| (R)-1-Phenylethylamine | Diallyl carbonate | 92 |
Troubleshooting:
| Issue | Potential Cause | Solution |
| Low Yield | Enzyme inhibition | Ensure substrate and product concentrations are not inhibitory. |
| pH drift | Monitor and adjust the pH of the reaction mixture if necessary. | |
| Incomplete Reaction | Insufficient enzyme | Increase the enzyme loading or reaction time. |
Application Note 3: Multi-Enzyme Cascade for Carbamate Synthesis from CO₂
Introduction:
The direct utilization of carbon dioxide (CO₂) as a C1 feedstock for chemical synthesis is a highly desirable goal for sustainable chemistry. A multi-enzyme cascade can be designed to convert an amine and CO₂ into a carbamate. This system typically involves carbonic anhydrase to accelerate the hydration of CO₂ to bicarbonate, which can then be utilized in a subsequent enzymatic step to form the carbamate. While direct carbamate formation in a one-pot cascade is still an emerging area, a proof-of-concept can be demonstrated through the synthesis of a chiral amine precursor, which is then chemically converted to the carbamate.
Causality Behind Experimental Choices:
-
Carbonic Anhydrase (CA): This enzyme dramatically accelerates the otherwise slow hydration of CO₂, making it readily available for subsequent reactions.[8]
-
Transaminase (TA): A transaminase can be used to convert a ketone to a chiral amine, a key precursor for many carbamate drugs. The equilibrium of this reaction can be shifted by removing the ketone co-product.
-
Coupled System: By combining CA and a TA in a cascade, the overall efficiency of the process can be enhanced.
Conceptual Workflow:
Figure 2: Conceptual workflow for a multi-enzyme cascade towards chiral carbamates.
Protocol: Chemoenzymatic Synthesis of (S)-Rivastigmine Precursor
This protocol describes the synthesis of a key chiral amine intermediate for the drug Rivastigmine, which is subsequently converted to the final carbamate product.[9]
Materials:
-
3'-Hydroxyacetophenone
-
Candida antarctica lipase B (CALB)
-
Vinyl acetate
-
(S)-selective alcohol dehydrogenase (ADH)
-
NADH
-
Ammonia
-
N-ethyl-N-methylcarbamoyl chloride
Procedure:
-
Enzymatic Resolution of the Alcohol:
-
Perform a CALB-catalyzed resolution of racemic 1-(3-hydroxyphenyl)ethanol (obtained by reduction of 3'-hydroxyacetophenone) using vinyl acetate as the acyl donor. This will yield the (S)-alcohol with high enantiomeric excess.
-
-
Conversion to the Chiral Amine:
-
The enantiopure (S)-alcohol is then converted to the corresponding chiral amine using an (S)-selective alcohol dehydrogenase and ammonia.
-
-
Chemical Carbamoylation:
-
The resulting (S)-3-(1-aminoethyl)phenol is reacted with N-ethyl-N-methylcarbamoyl chloride in the presence of a base to yield (S)-Rivastigmine.
-
Data Presentation:
| Step | Key Reagents/Enzymes | Product | ee (%) |
| 1 | CALB, Vinyl acetate | (S)-1-(3-hydroxyphenyl)ethanol | >99 |
| 2 | ADH, NADH, NH₃ | (S)-3-(1-aminoethyl)phenol | >99 |
| 3 | N-ethyl-N-methylcarbamoyl chloride | (S)-Rivastigmine | >99 |
Troubleshooting:
| Issue | Potential Cause | Solution |
| Incomplete Resolution | Low enzyme activity | Ensure optimal pH and temperature for CALB. |
| Poor Yield in Amination | Unfavorable equilibrium | Use a coupled enzyme system to regenerate NADH. |
Visualization & Formatting
Data Presentation:
Quantitative data for reaction yields, enantiomeric excess, and optimal conditions are summarized in the tables within each application note for easy comparison.
Experimental Protocols:
Detailed, step-by-step methodologies for all key experiments are provided within each application note.
Mandatory Visualization:
Diagrams for the described experimental workflows are provided using Graphviz (DOT language) with descriptive captions.
References
- The Immobilization of Candida antarctica lipase B by ZIF-8 encapsulation and macroporous resin adsorption: preparation and characterizations. Biotechnol Lett. 2020 Feb;42(2):269-276. [Link]
- Chemoenzymatic synthesis of rivastigmine based on lipase-catalyzed processes. Org Biomol Chem. 2009 Aug 7;7(15):3070-5. [Link]
- Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. Angew Chem Int Ed Engl. 2024 Jul 22;63(30):e202405152. [Link]
- Improved chemoenzymatic asymmetric synthesis of (S)-Rivastigmine. Request PDF. [Link]
- Biocatalytic Synthesis of Carbamates Using Promiscuous Esterases/Acyltransferases. Publication Server of the University of Greifswald. [Link]
- Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines.
- Chemo‐enzymatic synthesis route of (S)‐Rivastigmine.
- Novel Convenient Synthesis of Rivastigmine.
- Immobilization of Candida antarctica Lipase B on macroporous resins: Effects of resin chemistry, reaction conditions and resin hydrophobicity. Request PDF. [Link]
- Streamlined Preparation of Immobilized Candida antarctica Lipase B. PMC. [Link]
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- Resolution of chiral amines.
- Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines.
- Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. JOCPR. [Link]
- Lipase catalyzed chiral amine synthesis by a) kinetic resolution of a racemic amine or b) hydrolysis of a racemic amide to one of the enantiomers.
- Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]
- Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide.
- Troubleshooting of hydrazine carbam
- Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI. [Link]
- Continuous Synthesis of Carbamates
- Enzymatic Conversion of CO2: From Natural to Artificial Utiliz
- Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions.
- Peptide synthesis catalyzed by lipases in anhydrous organic solvents.
- Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Request PDF. [Link]
- Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid deriv
- Lipases or esterases: does it really matter?
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
- Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. NIH. [Link]
- Lipase-Catalysed Preparation of Aminoacyl Esters of Carbohydr
- Chiral HPLC Separ
- Synthesis of carbamates by carbamoyl
- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
- Distinction between esterases and lipases: comparative biochemical properties of sequence-related carboxylesterases.
- Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. PubMed. [Link]
- Distinction between esterases and lipases: comparative biochemical properties of sequence-rel
- Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]
- Enzymatic Conversion of CO2: From Natural to Artificial Utiliz
- Lipase and esterase: to what extent can this classification be applied accur
- Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups.
- Recent Progress and Novel Applications in Enzymatic Conversion of Carbon Dioxide. MDPI. [Link]
- Carbonic Anhydrase Mimics for Enhanced CO2 Absorption in an Amine-Based Capture Solvent. RSC Publishing. [Link]
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
- Carbonic anhydrase for CO2 capture, conversion and utilization.
Sources
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Immobilization of Candida antarctica lipase B by ZIF-8 encapsulation and macroporous resin adsorption: preparation and characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Conversion of CO2: From Natural to Artificial Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoenzymatic synthesis of rivastigmine based on lipase-catalyzed processes - PubMed [pubmed.ncbi.nlm.nih.gov]
downstream reactions of the formyl group in tert-Butyl (6-formylpyridin-2-yl)carbamate
An Application Guide: Synthetic Diversification of tert-Butyl (6-formylpyridin-2-yl)carbamate: Protocols for Downstream Formyl Group Transformations
Abstract
This compound is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its unique architecture, featuring a pyridine core functionalized with a versatile formyl group and a stable Boc-protected amine, offers a rich platform for molecular elaboration. The electrophilic formyl group, in particular, serves as a gateway for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of key downstream reactions of the formyl moiety, presenting not just step-by-step protocols but also the underlying mechanistic rationale and strategic considerations essential for researchers in organic synthesis and pharmaceutical development. We will delve into reductive amination, olefination, condensation, oxidation, and reduction reactions, equipping scientists with the practical knowledge to leverage this scaffold in the synthesis of complex molecular entities.
Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold
The pyridine ring is a "privileged" scaffold in medicinal chemistry, appearing in numerous blockbuster drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1] The title compound, this compound, capitalizes on this by presenting two orthogonal reactive sites. The tert-butoxycarbonyl (Boc) group provides robust protection for the C2-amino functionality, which can be readily removed under mild acidic conditions for subsequent derivatization.[2]
The primary focus of this guide, however, is the C6-formyl group. As an aldehyde, it is a potent electrophile, susceptible to attack by a wide array of nucleophiles. The electron-deficient nature of the pyridine ring can further activate the aldehyde towards nucleophilic attack.[3] This reactivity makes it an ideal handle for introducing diverse substituents and building molecular complexity, enabling access to a broad chemical space for screening and lead optimization.[4][5] This document outlines reliable protocols for several high-impact transformations of this formyl group.
Reductive Amination: Forging the C-N Bond
Reductive amination is arguably one of the most crucial reactions in drug discovery for constructing secondary and tertiary amine linkages. The process involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction.
Causality and Mechanistic Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the preferred reagent for this transformation. Unlike stronger reductants like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective agent that readily reduces the protonated imine intermediate but reacts sluggishly with the starting aldehyde. This selectivity prevents the undesired reduction of the aldehyde to an alcohol, maximizing the yield of the target amine. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to facilitate imine formation.
Figure 1: General workflow for Reductive Amination.
Protocol 2.1: Synthesis of tert-Butyl (6-((benzylamino)methyl)pyridin-2-yl)carbamate
-
Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.50 mmol).
-
Solvent and Amine Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, 20 mL). To this solution, add benzylamine (0.54 mL, 4.95 mmol, 1.1 equiv).
-
Acid Catalyst: Add one drop of glacial acetic acid to catalyze the formation of the imine intermediate. Stir the mixture at room temperature for 1 hour.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.43 g, 6.75 mmol, 1.5 equiv). Caution: The addition may cause slight effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.
| Parameter | Condition / Reagent | Rationale |
| Amine | Primary or Secondary Amines | Reacts with aldehyde to form the imine/iminium ion. |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for the iminium ion over the aldehyde.[6] |
| Solvent | Dichloromethane (DCM) / DCE | Anhydrous, aprotic solvent favors imine formation. |
| Catalyst | Acetic Acid (catalytic) | Protonates the carbonyl, activating it for nucleophilic attack. |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction. |
Wittig Reaction: Olefination for C=C Bond Formation
The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes.[7] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a four-membered oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine oxide.[8][9]
Causality and Mechanistic Insight: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[10]
-
Non-stabilized ylides (e.g., where the R group is an alkyl) are highly reactive and typically react under kinetic control to form Z-alkenes (cis).
-
Stabilized ylides (e.g., where the R group is an electron-withdrawing group like an ester or ketone) are less reactive, allowing for equilibration of intermediates, which generally leads to the thermodynamically more stable E-alkene (trans).[8]
The formation of the ylide itself is a critical preceding step, typically generated by deprotonating a phosphonium salt with a strong base like n-butyllithium or sodium hydride.[11]
Figure 2: General workflow for the Wittig Reaction.
Protocol 3.1: Synthesis of tert-Butyl (6-styrylpyridin-2-yl)carbamate (E-isomer)
-
Ylide Preparation: In a flame-dried 100 mL flask under argon, suspend benzyltriphenylphosphonium chloride (2.14 g, 5.50 mmol, 1.1 equiv) in anhydrous tetrahydrofuran (THF, 30 mL). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add potassium tert-butoxide (0.62 g, 5.50 mmol, 1.1 equiv) to the suspension. The mixture will turn a deep orange/red color, indicating the formation of the ylide. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Aldehyde Addition: Dissolve this compound (1.11 g, 5.00 mmol) in anhydrous THF (10 mL). Slowly add this solution dropwise to the ylide mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The disappearance of the ylide's color often indicates reaction completion. Monitor by TLC or LC-MS (typically 2-4 hours).
-
Work-up: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product contains triphenylphosphine oxide. Purify by flash column chromatography (gradient of ethyl acetate in hexanes) to isolate the desired alkene.
Carbon-Carbon Bond Forming Condensation Reactions
The electrophilic formyl carbon is an excellent partner for various carbanion or enolate nucleophiles, leading to powerful C-C bond formations.
Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed C-C bond-forming reaction between an aldehyde and a nitroalkane.[12][13] The resulting β-nitro alcohol products are highly versatile intermediates that can be further transformed into β-amino alcohols, α-nitro ketones, or nitroalkenes.[12] The reaction can be catalyzed by a variety of bases, from simple inorganic bases to more complex transition metal catalysts for asymmetric versions.[14][15]
Figure 3: General workflow for the Henry Reaction.
Protocol 4.1.1: Synthesis of tert-Butyl (6-(1-hydroxy-2-nitroethyl)pyridin-2-yl)carbamate
-
Setup: In a 25 mL round-bottom flask, dissolve this compound (0.50 g, 2.25 mmol) in nitromethane (5 mL, serving as both reagent and solvent).
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (approx. 34 µL, 0.225 mmol, 0.1 equiv).
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 24 hours. Monitor progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (25 mL). Wash with a 1 M HCl solution (2 x 10 mL) to remove the base, followed by a wash with brine (10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to afford the β-nitro alcohol.
Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (Z), such as malonates, cyanoacetates, or Meldrum's acid.[16] The reaction is typically catalyzed by a weak base (e.g., piperidine, pyridine) and often results in a dehydrated α,β-unsaturated product.[16][17]
Protocol 4.2.1: Synthesis of Ethyl 2-cyano-3-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acrylate
-
Setup: To a solution of this compound (0.50 g, 2.25 mmol) in ethanol (15 mL), add ethyl cyanoacetate (0.26 mL, 2.48 mmol, 1.1 equiv).
-
Catalyst: Add a catalytic amount of piperidine (approx. 22 µL, 0.225 mmol, 0.1 equiv).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours, monitoring by TLC. A precipitate of the product may form upon cooling.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If needed, the filtrate can be concentrated and purified by column chromatography to recover more product.
Oxidation and Reduction of the Formyl Group
Standard transformations can be applied to interconvert the aldehyde to the corresponding carboxylic acid or primary alcohol, providing access to different classes of derivatives.
Oxidation to Carboxylic Acid
A variety of oxidizing agents can be employed. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate buffer and a chlorine scavenger, is a mild and effective method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups.
Protocol 5.1.1: Synthesis of 6-((tert-Butoxycarbonyl)amino)picolinic acid
-
Setup: Dissolve this compound (1.0 g, 4.5 mmol) in tert-butanol (20 mL) and water (5 mL) in a 100 mL flask.
-
Buffer and Scavenger: Add 2-methyl-2-butene (2.4 mL, 22.5 mmol, 5 equiv) as a chlorine scavenger. Then add a solution of sodium dihydrogen phosphate (NaH₂PO₄, 0.65 g, 5.4 mmol, 1.2 equiv) in water (5 mL).
-
Oxidant: In a separate flask, dissolve sodium chlorite (NaClO₂, 0.81 g, 9.0 mmol, 2 equiv) in water (5 mL). Add this solution dropwise to the reaction mixture at room temperature over 10 minutes.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours.
-
Work-up: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative. Acidify the aqueous layer to pH ~3-4 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can be purified by recrystallization or chromatography.
Reduction to Primary Alcohol
The reduction of the aldehyde to a primary alcohol is a straightforward transformation, readily achieved with mild reducing agents like sodium borohydride (NaBH₄).
Figure 4: General workflow for Aldehyde Reduction.
Protocol 5.2.1: Synthesis of tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate
-
Setup: Dissolve this compound (1.0 g, 4.5 mmol) in methanol (20 mL) in a 50 mL flask and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 0.25 g, 6.75 mmol, 1.5 equiv) portion-wise over 10 minutes, maintaining the temperature at 0 °C. Caution: Hydrogen gas evolution will occur.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.
-
Work-up: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure.
-
Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the alcohol, which is often pure enough for subsequent steps or can be purified by column chromatography.
References
- Vertex AI Search Result[14]
- Feng, X., et al. (2015). Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex. The Journal of Organic Chemistry. [Link]
- Wikipedia. Henry reaction. [Link]
- Organic Chemistry Portal. Henry Reaction. [Link]
- Vertex AI Search Result[18]
- Liautard, V., et al. (2013). Organocatalyzed aldol reaction between pyridine-2-carbaldehydes and α-ketoacids: a straightforward route towards indolizidines and isotetronic acids. Chemistry. [Link]
- Xu, P., et al. (2023). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. [Link]
- Vertex AI Search Result[19]
- ResearchGate. Organic Base‐Mediated Condensation of Pyridinecarboxaldehydes to Azachalcones. [Link]
- Vertex AI Search Result[20]
- ResearchGate.
- Vertex AI Search Result[5]
- RSC Publishing. (2014).
- Vertex AI Search Result[21]
- Vertex AI Search Result[22]
- Wikipedia.
- ResearchG
- MySkinRecipes. tert-Butyl (6-formylpyridin-3-yl)
- Vertex AI Search Result[23]
- Vertex AI Search Result[24]
- Vertex AI Search Result[25]
- Vertex AI Search Result[26]
- Wikipedia. Wittig reaction. [Link]
- Vitaku, E., et al. (2014). Pyridine-containing privileged scaffolds in medicinal chemistry. Journal of Medicinal Chemistry. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Chemistry LibreTexts. Wittig Reaction. [Link]
- Master Organic Chemistry. The Wittig Reaction - Examples and Mechanism. [Link]
- Chemistry LibreTexts. The Wittig Reaction. [Link]
- Vertex AI Search Result[27]
- PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)
- ResearchGate.
- RSC Publishing. (2019). Rose bengal photocatalyzed Knoevenagel condensation of aldehydes and ketones in aqueous medium. Green Chemistry. [Link]
- Vertex AI Search Result[28]
- Vertex AI Search Result[29]
Sources
- 1. β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl (6-formylpyridin-3-yl)carbamate [myskinrecipes.com]
- 3. The effect of alkylation, protonation, and hydroxyl group substitution on reversible alcohol and water addition to 2- and 4-formyl pyridine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Henry reaction - Wikipedia [en.wikipedia.org]
- 13. Henry Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 17. Rose bengal photocatalyzed Knoevenagel condensation of aldehydes and ketones in aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application and Protocols for the Synthesis of Macrocyclic Compounds Using tert-Butyl (6-formylpyridin-2-yl)carbamate
Introduction: The Strategic Role of a Versatile Building Block in Modern Drug Discovery
Macrocyclic compounds occupy a unique and increasingly important chemical space in the landscape of modern drug discovery.[1] Their constrained yet flexible topologies allow them to bind to challenging biological targets, such as protein-protein interfaces, that are often considered "undruggable" by traditional small molecules. The pyridine moiety, in particular, is a privileged scaffold in medicinal chemistry, offering advantageous physicochemical properties and diverse interaction capabilities.
This guide focuses on the application of tert-butyl (6-formylpyridin-2-yl)carbamate , a highly versatile bifunctional building block, in the synthesis of pyridinophane macrocycles. The strategic placement of a reactive aldehyde and a protected amine on the pyridine core allows for controlled and efficient macrocyclization through key reactions like imine condensation and reductive amination.
The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino position is pivotal. It ensures chemoselectivity by preventing unwanted side reactions during the initial macrocyclization step. Its facile removal under acidic conditions provides a handle for subsequent functionalization, enabling the generation of diverse libraries of macrocyclic compounds for screening and optimization in drug development programs.
This document provides detailed protocols and scientific rationale for the synthesis of macrocyclic structures using this compound, aimed at researchers and professionals in drug development and synthetic chemistry.
Physicochemical Properties and Handling
A thorough understanding of the starting material is crucial for successful and reproducible synthesis.
| Property | Value |
| CAS Number | 956523-98-1 |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
| Appearance | Solid |
| Storage | Inert atmosphere, 2-8°C |
Data sourced from commercial suppliers.
Handling and Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.
-
The compound is sensitive to moisture and air.
-
The aldehyde functionality can be susceptible to oxidation.
-
Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthetic Strategies for Macrocyclization
The primary strategies for constructing macrocycles from this compound involve its reaction with a suitable diamine partner. The choice of a [1+1] or [2+2] condensation product can often be influenced by the nature of the diamine and the reaction conditions. Here, we will focus on the common [1+1] macrocyclization.
Two robust and widely used methods are detailed below:
-
Two-Step Synthesis via Schiff Base Formation and Subsequent Reduction: A controlled, stepwise approach.
-
One-Pot Reductive Amination: An efficient, streamlined process.
Protocol 1: Two-Step Macrocyclization via Schiff Base Formation and Reduction
This method provides greater control over the reaction by isolating the intermediate imine macrocycle before reducing it to the stable amine.
Workflow Overview
Caption: Two-step macrocyclization workflow.
Step 1: Synthesis of the Boc-Protected Imine Macrocycle
Rationale: The formation of a Schiff base (imine) is a reversible condensation reaction between an aldehyde and a primary amine.[2] The reaction is typically catalyzed by a mild acid and often requires the removal of water to drive the equilibrium towards the product. High-dilution conditions are employed to favor intramolecular cyclization over intermolecular polymerization.
Materials:
-
This compound
-
Aliphatic diamine (e.g., 1,3-diaminopropane)
-
Anhydrous solvent (e.g., Methanol, Ethanol, or Acetonitrile)
-
Glacial acetic acid (catalyst)
-
Molecular sieves (3Å or 4Å, activated)
Procedure:
-
To a large, flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous solvent (e.g., Methanol, 500 mL for a 1 mmol scale reaction to ensure high dilution).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
In separate flasks, dissolve this compound (1 equivalent) and the diamine (1 equivalent) in the anhydrous solvent (e.g., 50 mL each).
-
Using syringe pumps, slowly add the solutions of the aldehyde and the diamine simultaneously to the reaction flask over a period of 8-12 hours. This slow addition is critical to maintain high dilution and promote macrocyclization.
-
After the addition is complete, allow the reaction to stir at room temperature or gentle reflux for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure Boc-protected imine macrocycle.
Step 2: Reduction to the Boc-Protected Amine Macrocycle
Rationale: The imine bond is susceptible to hydrolysis. Reduction to a more stable secondary amine is a common subsequent step. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation.
Materials:
-
Boc-protected imine macrocycle
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
Procedure:
-
Dissolve the Boc-protected imine macrocycle in methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise (2-3 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the Boc-protected amine macrocycle. Further purification by chromatography may be necessary.
Protocol 2: One-Pot Reductive Amination for Macrocyclization
This streamlined approach combines the imine formation and reduction steps into a single, efficient process.
Workflow Overview
Caption: One-pot reductive amination workflow.
Rationale: Reductive amination involves the in-situ formation of an iminium ion, which is then immediately reduced by a hydride reagent present in the reaction mixture.[3][4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and effective reagent for this transformation, as it is less basic and more selective than other borohydrides.
Materials:
-
This compound
-
Aliphatic diamine (e.g., 1,3-diaminopropane)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial acetic acid (optional, can accelerate iminium ion formation)
Procedure:
-
In a large, flame-dried round-bottom flask, prepare a solution of this compound (1 equivalent) and the diamine (1 equivalent) in anhydrous DCM or DCE under high-dilution conditions (similar to Protocol 1).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents) to the solution.
-
If the reaction is slow, a catalytic amount of glacial acetic acid can be added.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure Boc-protected amine macrocycle.
Final Step: Boc Group Deprotection
Rationale: The Boc group is an acid-labile protecting group.[5] Its removal is typically the final step to yield the free amine, which can be the final product or an intermediate for further functionalization. Trifluoroacetic acid (TFA) in an inert solvent like DCM is the most common method for Boc deprotection.[1][6]
Deprotection Mechanism
Caption: Mechanism of acid-catalyzed Boc deprotection.
Procedure:
-
Dissolve the Boc-protected amine macrocycle in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA).
-
The resulting product is often obtained as a TFA salt. It can be used as such or neutralized with a mild base (e.g., NaHCO₃ solution) and extracted to yield the free amine.
Conclusion and Future Perspectives
This compound serves as a powerful and strategic building block for the synthesis of pyridinophane macrocycles. The protocols outlined in this guide, based on established synthetic methodologies, provide a reliable foundation for accessing a wide range of macrocyclic structures. The ability to perform either a stepwise or a one-pot macrocyclization, followed by a straightforward deprotection, offers flexibility and efficiency in the synthesis of novel compounds for drug discovery and other applications in materials science and supramolecular chemistry. The resulting macrocycles, with their unique conformational properties and the potential for further derivatization at the deprotected amine, represent a rich source of molecular diversity for exploring challenging biological targets.
References
- Dömling, A. (2013). Macrocycles: MCR synthesis and applications in drug discovery. RSC Advances, 3(42), 19266-19283.
- Malins, L. R., & Payne, R. J. (2014). Peptide macrocyclisation via late-stage reductive amination. Organic & Biomolecular Chemistry, 12(39), 7626-7630.
- Kowalski, K., & Radecka-Paryzek, W. (2012). Template Synthesis of New Type of Macrocyclic Molecule Derived from Pyridine-2, 6-decarboxaldehyde and 1,2-bis(2-Aminoethoxy) Ethane. Journal of Bangladesh Academy of Sciences, 35(1), 61-66.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Al Zoubi, W. (2013). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Chemical Sciences Journal, 4(4), 1-6.
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002).
- MDPI. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate.
- Royal Society of Chemistry. (2022). Peptide macrocyclisation via late-stage reductive amination. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Template Synthesis of New Type of Macrocyclic Molecule Derived from Pyridine-2, 6-decarboxaldehyde and 1,2-bis(2-Aminoethoxy) Ethane.
- Longdom Publishing. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar.
- National Institutes of Health. (n.d.). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. longdom.org [longdom.org]
- 3. Peptide macrocyclisation via late-stage reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (6-formylpyridin-2-yl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (6-formylpyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this valuable intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Introduction: Navigating the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most common synthetic route involves a two-step process: the protection of the amino group of 2-amino-6-methylpyridine with a tert-butoxycarbonyl (Boc) group, followed by the selective oxidation of the methyl group to a formyl group. While seemingly straightforward, each step presents unique challenges that can impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.
Synthetic Workflow Overview
The overall synthetic strategy is depicted below. This guide will provide detailed troubleshooting for each of these key transformations.
Caption: General synthetic workflow for this compound.
Part 1: Boc Protection of 2-Amino-6-methylpyridine
The introduction of the Boc protecting group is the foundational step in this synthesis.[1][2] Below are common issues and their solutions.
Frequently Asked Questions & Troubleshooting
Q1: My Boc protection reaction is sluggish or incomplete. What are the likely causes and how can I drive it to completion?
A1: Incomplete reaction is a common issue, often due to the reduced nucleophilicity of the 2-amino group on the pyridine ring. Here’s a breakdown of potential causes and solutions:
-
Insufficient Base: The reaction requires a base to deprotonate the amine, enhancing its nucleophilicity.[3] Triethylamine (TEA) is commonly used, but if the reaction is slow, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Steric Hindrance: The methyl group at the 6-position can sterically hinder the approach of the bulky di-tert-butyl dicarbonate ((Boc)₂O). While you cannot change the substrate, ensuring optimal reaction conditions is key.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN) are generally preferred. If solubility of the starting material is an issue, consider using a mixture of solvents, such as THF and Dichloromethane (DCM).
-
Reaction Temperature: While many Boc protections proceed at room temperature, gently heating the reaction mixture to 40-50 °C can often increase the reaction rate without significant side product formation.[1]
Q2: I am observing the formation of a di-Boc protected byproduct. How can I prevent this?
A2: The formation of tert-Butyl (tert-butoxycarbonyl)(6-methylpyridin-2-yl)carbamate, the di-Boc product, can occur, especially with prolonged reaction times or a large excess of (Boc)₂O.[]
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. Adding the (Boc)₂O solution dropwise to the reaction mixture can also help to avoid localized high concentrations that favor di-protection.
-
Catalyst Choice: The use of 4-Dimethylaminopyridine (DMAP) as a catalyst can sometimes promote di-protection. If you are using DMAP and observing this side product, consider running the reaction without it or with a catalytic amount.
Troubleshooting Logic: Boc Protection
Caption: Decision tree for troubleshooting Boc protection of 2-amino-6-methylpyridine.
Part 2: Oxidation of the Methyl Group
The selective oxidation of the methyl group to an aldehyde is often the most challenging step in this synthesis. Over-oxidation to the carboxylic acid or reaction with the Boc-protected amine are common pitfalls.
Frequently Asked Questions & Troubleshooting
Q1: My oxidation with Manganese Dioxide (MnO₂) is giving a low yield of the desired aldehyde. What can I do to improve this?
A1: Manganese dioxide is a mild and selective oxidizing agent for benzylic and allylic alcohols, and its effectiveness can be highly dependent on its preparation and activation.[5][6][7] For the oxidation of a methyl group, harsher conditions or a more activated MnO₂ are often required.
-
Activation of MnO₂: Commercially available MnO₂ can vary in activity.[5] Activating it by heating under vacuum before use can improve its performance. Alternatively, freshly prepared "active" MnO₂ often gives better results.
-
Reaction Conditions: This oxidation often requires a large excess of MnO₂ (5-10 equivalents or more) and prolonged reaction times at elevated temperatures (e.g., refluxing in a suitable solvent like toluene or xylenes).[5]
-
Solvent: A non-polar, high-boiling solvent is typically used to facilitate the removal of water formed during the reaction, which can deactivate the MnO₂ surface.
Q2: I am observing over-oxidation to the corresponding carboxylic acid. How can I prevent this?
A2: Over-oxidation is a significant risk, especially with more potent oxidizing agents or under harsh conditions.[8][9]
-
Choice of Oxidant: If MnO₂ is proving to be too harsh, consider alternative, milder oxidizing agents. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of methyl groups to aldehydes, though it is toxic and requires careful handling.
-
Reaction Monitoring: Carefully monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to minimize over-oxidation.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to improve selectivity for the aldehyde.
Q3: Is there a risk of the Boc group being cleaved during the oxidation?
A3: The Boc group is generally stable to many oxidizing conditions, but it is sensitive to strong acids.[10][11][12]
-
Acidic Byproducts: Some oxidation reactions can generate acidic byproducts, which could lead to the deprotection of the Boc group.[13][14] Ensure the reaction is performed under neutral or slightly basic conditions if possible. The presence of an acid scavenger, such as magnesium oxide, can be beneficial.
-
Lewis Acidity of Oxidant: Some metal-based oxidants can have Lewis acidic character, which might promote Boc cleavage. If you suspect this is an issue, screen different oxidizing agents.
Troubleshooting Logic: Oxidation
Caption: Decision tree for troubleshooting the oxidation of the methyl group.
Part 3: Purification and Characterization
Proper purification and characterization are essential to ensure the final product meets the required specifications for downstream applications.
Frequently Asked Questions & Troubleshooting
Q1: I am having difficulty purifying the final product by column chromatography. What are some common issues and solutions?
A1: The polarity of this compound is intermediate, and it can sometimes be challenging to separate from starting material and byproducts.
-
Co-elution with Starting Material: If the starting material, tert-Butyl (6-methylpyridin-2-yl)carbamate, is present, it will have a similar polarity. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) on silica gel is recommended.
-
Tailing on Silica Gel: The pyridine nitrogen can interact with the acidic silica gel, leading to tailing of the product peak. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to mitigate this issue.
-
Product Instability on Silica: Aldehydes can sometimes be unstable on silica gel. If you suspect degradation, consider using a less acidic stationary phase like alumina or a very quick purification.
Expected Analytical Data
The following table summarizes the expected analytical data for the key compounds in this synthesis.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (in CDCl₃) |
| tert-Butyl (6-methylpyridin-2-yl)carbamate | C₁₁H₁₆N₂O₂ | 208.26 g/mol | ~1.5 ppm (s, 9H, Boc), ~2.4 ppm (s, 3H, CH₃), ~6.8-7.6 ppm (m, 3H, Ar-H) |
| This compound | C₁₁H₁₄N₂O₃ | 238.24 g/mol | ~1.6 ppm (s, 9H, Boc), ~7.8-8.2 ppm (m, 3H, Ar-H), ~10.0 ppm (s, 1H, CHO) |
Note: Chemical shifts (δ) are approximate and can vary depending on the solvent and concentration. A characteristic signal for the aldehyde proton is expected around 9.8-10.2 ppm in the ¹H NMR spectrum.[15]
Detailed Experimental Protocols
Protocol 1: Boc Protection of 2-Amino-6-methylpyridine
-
To a solution of 2-amino-6-methylpyridine (1.0 eq.) in THF, add triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford tert-Butyl (6-methylpyridin-2-yl)carbamate.
Protocol 2: Oxidation to this compound
-
To a solution of tert-Butyl (6-methylpyridin-2-yl)carbamate (1.0 eq.) in a high-boiling solvent such as toluene or xylenes, add activated manganese dioxide (MnO₂, 10 eq.).
-
Heat the mixture to reflux and stir vigorously for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS. If the reaction is slow, additional portions of MnO₂ can be added.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the MnO₂.
-
Wash the celite pad thoroughly with ethyl acetate or DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient, potentially with 0.1% TEA) to yield this compound.
References
- Investigation of the Products of Oxidation of Methylpyridines Under Aqueous Conditions by Gas Chromatography-Mass Spectrometry. RSC Publishing.
- Investigation of the products of oxidation of methylpyridines under aqueous conditions by gas chromatography–mass spectrometry. Analyst (RSC Publishing).
- tert-Butyl (6-fluoro-4-formylpyridin-3-yl)
- Supercritical water oxidation of 3-methylpyridine with propylene glycol. Pure.
- Oxidation of alkyl pyridines and alkyl quinolines.
- Oxidation of methyl-pyridines.
- TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)
- BOC Protection and Deprotection. J&K Scientific LLC.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Manganese Dioxide, MnO2. Wordpress.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Manganese Dioxide. Common Organic Chemistry.
- tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. ChemicalBook.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578. PubChem.
- tert-Butyl N-(2-oxobut-3-yn-1-yl)
- Having great trouble with a Boc-protection reaction. Reddit.
- Supporting Inform
- The reactivity of manganese dioxide towards different substr
- Amine Protection / Deprotection. Fisher Scientific.
- Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
- Application Note – N-Boc protection. Sigma-Aldrich.
- tert-Butyl N-{[5-(5-oxohexanamido)
- Oxidative Transformation of Controlled Substances by Manganese Dioxide. PubMed.
- 1437486-22-0|tert-Butyl (3-formyl-6-methylpyridin-2-yl)
- Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. YouTube.
- tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
- Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
- tert-Butyl (tert-butoxycarbonyl)(6-methylpyridin-2-yl)
- Reaction of 6-Methylpyridin-2-ylphosphine with Benzaldehyde and p-Toluidine: A Pathway to Acyclic Aminomethylphosphine Oxides with Carbon-Substituted PCHN Fragments | Request PDF.
- Efficient aerobic oxidation of alcohols to aldehydes and ketones using a ruthenium carbonyl complex of a tert-butyl-substituted tetramethylcyclopentadienyl ligand as catalyst | Request PDF.
- Oxidation of primary alcohols to aldehydes using transition metal phthalocyanines as catalysts.
- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... BOC Sciences Amino Acid.
- ChemInform Abstract: Oxidation of Primary Alcohols to Methyl Esters Using tert.-Butyl Hypochlorite, Pyridine and Methyl Alcohol. | Request PDF.
- 2-(Boc-amino)-6-methylpyridine 97 90101-22-7. Sigma-Aldrich.
- On the selective N-methylation of BOC-protected amino acids. PubMed.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. reddit.com [reddit.com]
- 5. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 6. Manganese Dioxide [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 9. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 10. jk-sci.com [jk-sci.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. mdpi.com [mdpi.com]
- 13. Investigation of the products of oxidation of methylpyridines under aqueous conditions by gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Investigation of the products of oxidation of methylpyridines under aqueous conditions by gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude tert-Butyl (6-formylpyridin-2-yl)carbamate
Welcome to the technical support center for the purification of crude tert-Butyl (6-formylpyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful purification of this key synthetic intermediate. Our approach is grounded in established chemical principles and field-proven insights to address the specific challenges you may encounter.
Introduction
This compound is a valuable building block in medicinal chemistry, featuring a Boc-protected amine and a reactive aldehyde on a pyridine scaffold. The purification of this compound is critical to the success of subsequent synthetic steps. However, its structure presents unique challenges, including the basicity of the pyridine nitrogen, the sensitivity of the aldehyde group to oxidation, and the lability of the Boc protecting group under acidic conditions. This guide will provide a systematic approach to overcoming these hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format.
Issue 1: Persistent Impurities After Initial Work-up
Q: My crude product, after aqueous work-up, shows multiple spots on the TLC plate. How do I identify the likely impurities and choose the best purification strategy?
A: The identity of the impurities will dictate your purification strategy. The most common impurities in the synthesis of this compound are:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include a 2-amino-6-substituted pyridine precursor or di-tert-butyl dicarbonate (Boc anahydride).
-
Over-Oxidized Byproduct: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, tert-Butyl (6-carboxypyridin-2-yl)carbamate. This is especially prevalent if the reaction is exposed to air for extended periods or if oxidizing agents are present.
-
Hydrolysis Product: Although the Boc group is generally stable under basic and neutral conditions, prolonged exposure to even mildy acidic conditions during work-up can lead to its cleavage, yielding 2-amino-6-formylpyridine.[1][2]
Recommended Action:
-
TLC Analysis: Run a TLC plate of your crude material alongside your starting materials. Use a solvent system such as 30% ethyl acetate in hexanes. The product is moderately polar. Starting materials will likely have different Rf values. The carboxylic acid byproduct will likely be much more polar and may remain at the baseline.
-
Purification Strategy Selection: Based on the TLC analysis, choose the appropriate purification method. For a mixture of non-polar and moderately polar impurities, column chromatography is the most effective method. If the primary impurity is the carboxylic acid, an acid-base extraction can be performed prior to chromatography.
Issue 2: Poor Separation and Peak Tailing During Column Chromatography
Q: I'm attempting to purify my compound using silica gel column chromatography, but I'm observing significant peak tailing and my product is co-eluting with impurities. What is causing this and how can I fix it?
A: Peak tailing is a common issue when purifying pyridine derivatives on silica gel.[3] The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.
Recommended Solutions:
-
Neutralize the Silica Gel: Before packing your column, prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine (NEt3). The triethylamine will neutralize the acidic sites on the silica, minimizing the interaction with your pyridine compound and leading to sharper peaks.
-
Optimize the Eluent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. This will help to first elute non-polar impurities, followed by your product, and finally any more polar byproducts.
-
Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase such as neutral alumina.
Issue 3: Low Yield After Purification
Q: My yield of pure this compound is significantly lower than expected after column chromatography. What are the possible reasons for this loss of material?
A: Low recovery can stem from several factors during the purification process:
-
Irreversible Adsorption: As mentioned, strong interactions with acidic silica gel can lead to irreversible adsorption of the product onto the column.
-
Decomposition on the Column: The slightly acidic nature of standard silica gel can potentially cause some degradation of acid-sensitive compounds, although the Boc group is generally stable to silica gel.
-
Product Volatility: While the compound is a solid at room temperature, prolonged exposure to high vacuum at elevated temperatures during solvent removal can lead to some loss of material.
Recommended Actions:
-
Use Neutralized Silica: As described above, using silica gel treated with triethylamine can significantly improve recovery by preventing strong adsorption.
-
Gentle Solvent Removal: When concentrating the fractions containing your pure product, use a rotary evaporator with a water bath temperature no higher than 40°C. Avoid leaving the dry product on the rotary evaporator under high vacuum for extended periods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: The most robust and widely applicable method for purifying this compound is flash column chromatography on silica gel . A detailed protocol is provided below. For material that is already reasonably pure, recrystallization can be an effective alternative.
Q2: What are suitable solvent systems for column chromatography and recrystallization?
A2:
-
Column Chromatography Eluent: A gradient of ethyl acetate in hexanes is a good starting point. For example, begin with 10% ethyl acetate in hexanes and gradually increase to 30-40% ethyl acetate. The exact gradient will depend on the impurities present.
-
Recrystallization Solvents: A mixture of ethyl acetate and hexanes is often a good choice. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
Q3: How should I handle and store purified this compound?
A3:
-
Handling: The compound is a solid at room temperature. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: The Boc protecting group is sensitive to acid and the aldehyde can be sensitive to air and light.[1][2] Therefore, the purified compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place (refrigerator at 2-8°C is ideal).
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography is a viable option, particularly for more polar impurities. A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid (TFA). However, be mindful that prolonged exposure to acidic mobile phases can lead to the cleavage of the Boc group. If using an acidic modifier, it should be removed promptly after purification.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general method for the purification of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine (NEt3)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
TLC plates (silica gel 60 F254)
-
Glass column for flash chromatography
-
Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using a solvent system of 30% EtOAc in hexanes. Visualize the spots under UV light (254 nm).
-
Column Preparation:
-
Prepare a slurry of silica gel in 10% EtOAc/hexanes containing 1% NEt3.
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, and then add a layer of sand to the top of the silica bed.
-
Equilibrate the column by running several column volumes of the starting eluent (10% EtOAc/hexanes with 1% NEt3) through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with 10% EtOAc/hexanes (+1% NEt3).
-
Gradually increase the polarity of the eluent. A suggested gradient is:
-
10% EtOAc/hexanes (2 column volumes)
-
20% EtOAc/hexanes (4 column volumes)
-
30% EtOAc/hexanes (until the product has fully eluted)
-
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC.
-
Pool the fractions that contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator at a temperature below 40°C.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Data Presentation:
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) with 1% NEt3 |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |
| Starting Eluent | 10% Ethyl Acetate / 90% Hexanes (+1% NEt3) |
| Final Eluent | 30-40% Ethyl Acetate / 70-60% Hexanes (+1% NEt3) |
| Detection | UV light (254 nm) |
Visualizations
Purification Workflow Diagram
Sources
Technical Support Center: Synthesis of tert-Butyl (6-formylpyridin-2-yl)carbamate
Welcome to our dedicated technical support guide for the synthesis of tert-Butyl (6-formylpyridin-2-yl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this multi-step synthesis. Here, we address common challenges, particularly the formation of side products, by providing in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format.
Synthetic Overview & Key Challenges
The synthesis of this compound typically proceeds via a two-stage route: (1) The protection of an amino group on a pyridine scaffold with a tert-butoxycarbonyl (Boc) group, and (2) the introduction of the formyl group, commonly through the oxidation of a methyl or hydroxymethyl precursor. Each stage presents unique challenges that can lead to the formation of specific impurities, impacting yield and purity. This guide is structured to address these stages sequentially.
Stage 1: Boc Protection of 2-Amino-6-methylpyridine
This initial step is crucial for masking the reactivity of the amino group during the subsequent oxidation. While seemingly straightforward, several side products can arise.
FAQ and Troubleshooting: Boc Protection
Question 1: I'm observing a significant amount of unreacted 2-amino-6-methylpyridine in my reaction mixture. What could be the cause?
Answer: Incomplete reaction is a common issue and can stem from several factors:
-
Insufficient Reagents: Ensure at least a slight excess (1.1-1.2 equivalents) of Di-tert-butyl dicarbonate ((Boc)₂O) is used.
-
Base Strength and Amount: The base is critical for deprotonating the amine, enhancing its nucleophilicity. While triethylamine (TEA) is common, for less reactive aminopyridines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or using 4-(dimethylamino)pyridine (DMAP) as a catalyst can improve conversion.[1][2]
-
Reaction Time and Temperature: Some reactions may require extended periods or gentle heating (e.g., 40-50 °C) to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal time.
Question 2: My mass spectrometry analysis shows a peak corresponding to a di-Boc protected product. How is this possible and how can I avoid it?
Answer: While the pyridine nitrogen is significantly less nucleophilic than the exocyclic amino group, under certain conditions, particularly with highly activating catalysts like DMAP, double protection can occur.[3] This leads to the formation of tert-butyl 2-(tert-butoxycarbonyl)-2,6-dihydropyridine-1-carboxylate derivatives, which may be unstable.
Troubleshooting Protocol:
-
Reduce Catalyst Loading: If using DMAP, decrease the amount to a catalytic quantity (e.g., 0.05-0.1 equivalents).
-
Avoid Excess (Boc)₂O: Use no more than 1.2 equivalents of the Boc anhydride.
-
Alternative Conditions: Consider catalyst-free conditions, perhaps in a different solvent system like THF or even water, which can sometimes provide high chemoselectivity for mono-protection.[4]
Question 3: I've noticed a side product with a mass corresponding to a urea derivative. What is its origin?
Answer: Urea formation, such as N,N'-bis(6-methylpyridin-2-yl)urea, can arise if the reaction conditions lead to the in-situ formation of an isocyanate intermediate from the aminopyridine, which then reacts with another molecule of the starting amine. This can sometimes be promoted by certain bases and high temperatures.[5]
Preventative Measures:
-
Maintain a moderate reaction temperature.
-
Ensure efficient stirring to avoid localized high concentrations of reagents.
-
A catalyst-free system in water has been shown to avoid side products like isocyanates and ureas.[4]
Stage 2: Oxidation to Form the Aldehyde
The second stage involves the oxidation of the methyl group of tert-butyl (6-methylpyridin-2-yl)carbamate. This step is often the most challenging, with over-oxidation being a primary concern.
Visualizing the Main Synthetic Pathway and Side Products
Below is a DOT script diagram illustrating the intended synthetic route and the common side products that can form during both stages.
FAQ and Troubleshooting: Oxidation
Question 4: My primary side product is the carboxylic acid, tert-butyl (6-carboxypyridin-2-yl)carbamate. How can I prevent this over-oxidation?
Answer: This is the most common side product in this synthesis. The aldehyde is an intermediate that can be readily oxidized further to the more stable carboxylic acid.[6][7]
Strategies to Minimize Over-oxidation:
| Strategy | Causality and Explanation | Experimental Protocol |
| Choice of Oxidant | Strong oxidants like Potassium Permanganate (KMnO₄) will almost certainly lead to the carboxylic acid.[7] Milder, more selective oxidants are required. Selenium dioxide (SeO₂) is often effective for the oxidation of activated methyl groups to aldehydes. | Use 1.0-1.2 equivalents of SeO₂ in a solvent like dioxane with a small amount of water, refluxing for a controlled period. Monitor closely by TLC/LC-MS. |
| Control Reaction Time | The longer the reaction proceeds after the formation of the aldehyde, the more likely it is to over-oxidize. | Determine the point of maximum aldehyde formation via time-course analysis and quench the reaction promptly. |
| Temperature Control | Higher temperatures can accelerate the rate of over-oxidation relative to aldehyde formation. | Run the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material. |
| Alternative Substrate | If starting from tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate, milder oxidants like activated Manganese Dioxide (MnO₂) are highly selective for the alcohol-to-aldehyde transformation and are less prone to over-oxidation.[8][9] | Stir the alcohol substrate with a large excess (5-20 equivalents) of activated MnO₂ in a non-polar solvent like dichloromethane or chloroform at room temperature. The reaction is heterogeneous, so vigorous stirring is essential.[10] |
Question 5: I am seeing a side product that appears to be deprotected, 2-amino-6-formylpyridine. Why is the Boc group being cleaved?
Answer: The Boc protecting group is notoriously sensitive to acidic conditions.[11][12] Some oxidation procedures may generate acidic byproducts or require acidic co-reagents, leading to premature deprotection.
Troubleshooting Protocol:
-
Check Reagent Purity: Ensure all reagents and solvents are free from acidic impurities.
-
Buffer the Reaction: If acidic conditions are unavoidable, consider adding a non-nucleophilic acid scavenger, such as proton sponge or anhydrous sodium carbonate, to the reaction mixture.
-
Choose a Neutral Oxidant: Opt for oxidation methods that proceed under neutral conditions. MnO₂ oxidation is an excellent choice as it is performed in neutral organic solvents.[13]
Question 6: My final product seems to be forming a hydrate or an acetal, complicating purification. How can I address this?
Answer: Aldehydes are electrophilic and can react reversibly with water to form gem-diols (hydrates) or with alcohol solvents to form acetals, especially if trace acid is present. This can lead to multiple spots on a TLC plate or peaks in an NMR spectrum for what is essentially the same compound.
Mitigation Strategies:
-
Anhydrous Workup: During the workup and extraction, use anhydrous solvents and drying agents (e.g., Na₂SO₄, MgSO₄) to minimize contact with water.
-
Solvent Choice: If possible, avoid alcohol-based solvents for the reaction and purification if acetal formation is a significant issue.
-
Purification Considerations: These adducts are often in equilibrium with the aldehyde. During silica gel chromatography, the equilibrium can be shifted back towards the desired aldehyde. Sometimes, a gentle heating of the purified product under vacuum can help remove residual water or alcohol.
By carefully selecting reagents, controlling reaction parameters, and being aware of the potential side reactions outlined in this guide, you can significantly improve the yield and purity of your this compound synthesis.
References
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368-80. [Link]
- Czapliński, A., et al. (1979). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Polish Journal of Chemistry.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- Wikipedia. (n.d.).
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. Bar-Ilan University Research Authority.
- Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21. [Link]
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.
- Agaev, F. K., et al. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst.
- Journal of Nuclear Medicine. (n.d.).
- Landry, C. D., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15638-15648. [Link]
- ResearchGate. (n.d.). Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). [Link]
- Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China. [Link]
- Alberti, A., et al. (2020). The reactivity of manganese dioxide towards different substrates in organic solvents. New Journal of Chemistry, 44(37), 16013-16020. [Link]
- Wikipedia. (n.d.). Picolinic acid. [Link]
- Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
- TRUNNANO. (2023).
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
- WordPress. (n.d.). Manganese Dioxide, MnO2. [Link]
- Perron, V., et al. (2009). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Organic letters, 11(22), 5262-5265. [Link]
- Common Organic Chemistry. (n.d.). Manganese Dioxide. [Link]
- YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry. [Link]
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
- Request PDF. (n.d.). Preparation of pyridinemonocarboxylic acids by catalytic vapour phase oxidation of alkylpyridines. I. Oxidation of 2‐ and 3‐picoline and decarboxylation of 2‐ and 3‐pyridinecarboxylic acid in the vapour phase. [Link]
- Wikipedia. (n.d.). Pyridine-2-carbaldehyde. [Link]
- ResearchGate. (n.d.). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
- PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)
- PubChem. (n.d.). tert-Butyl ((6-(dimethylamino)-2-methylpyridin-3-yl)methyl)
Sources
- 1. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 2. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 3. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Picolinic acid - Wikipedia [en.wikipedia.org]
- 8. Page loading... [guidechem.com]
- 9. Manganese Dioxide [commonorganicchemistry.com]
- 10. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 11. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. nanotrun.com [nanotrun.com]
Technical Support Center: Navigating the Acidic Stability of tert-Butyl (6-formylpyridin-2-yl)carbamate
Welcome to the technical support center for tert-Butyl (6-formylpyridin-2-yl)carbamate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the stability of this compound, particularly under the acidic conditions often required for deprotection or subsequent reactions. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the success of your experiments.
Understanding the Core Instability: The Boc Group and the Formyl Moiety in an Acidic Environment
The primary stability concern with this compound arises from the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group.[1] Strong acids, such as trifluoroacetic acid (TFA), are commonly employed for its removal, but this process can be complicated by the presence of the formyl group and the pyridine ring. Under strongly acidic conditions, the pyridine nitrogen is protonated, forming a pyridinium salt.[2][3] This protonation enhances the electron-withdrawing nature of the pyridine ring, which can influence the reactivity of the formyl group.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound in acidic media.
Q1: My Boc deprotection is incomplete. What are the likely causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue. Several factors can contribute to this:
-
Insufficient Acid Strength or Concentration: While the Boc group is acid-labile, the reaction's success is highly dependent on the acid's strength and concentration. If you are observing incomplete reaction, consider a stepwise increase in the acid concentration. For instance, if using 20% TFA in dichloromethane (DCM), you might increase it to 50%.[4]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish at room temperature, consider extending the reaction time. Gentle warming can also be effective, but should be done cautiously to avoid potential side reactions.
-
Solvent Issues: Ensure your substrate is fully dissolved in the chosen solvent. Poor solubility can significantly hinder the reaction rate.
| Parameter | Recommendation for Incomplete Deprotection |
| Acid Concentration | Increase TFA concentration in DCM (e.g., from 20% to 50%) |
| Reaction Time | Extend reaction time, monitoring by TLC/LC-MS |
| Temperature | Cautiously warm the reaction if it is slow at room temperature |
| Solvent | Ensure complete dissolution of the starting material |
Q2: I'm observing unexpected side products after acidic workup. What are they and how can I prevent their formation?
A2: The formation of side products is a significant challenge and can stem from the reactivity of both the liberated tert-butyl cation and the formyl group.
-
tert-Butylation: The tert-butyl cation generated during Boc cleavage is a potent electrophile and can alkylate the pyridine ring or other electron-rich species in the reaction mixture. This can be mitigated by using a scavenger, such as triisopropylsilane (TIS) or thioanisole, to trap the carbocation.[1]
-
Formyl Group Reactions:
-
Hydration: Under acidic conditions, the formyl group can undergo reversible hydration to form a gem-diol.[5][6] While this is an equilibrium process, the presence of the electron-withdrawing pyridinium ring can favor the hydrated form.[7] The gem-diol may have different chromatographic properties and could be mistaken for an impurity. It will typically revert to the aldehyde upon removal of water.
-
Acetal Formation: If an alcohol is used as a solvent or is present as an impurity, it can react with the protonated formyl group to form a hemiacetal or an acetal. This is another reason to use anhydrous solvents.
-
Below is a workflow to diagnose and troubleshoot side product formation:
Caption: Troubleshooting workflow for side product formation.
Q3: Can the formyl group itself degrade under strong acidic conditions?
A3: While the formyl group is generally stable, prolonged exposure to very strong acids and elevated temperatures can potentially lead to decomposition or polymerization, especially with reactive impurities present. It is always advisable to perform the deprotection at the lowest effective temperature and for the minimum time required.
Experimental Protocols
Here we provide a detailed, step-by-step methodology for the controlled deprotection of this compound.
Protocol 1: Standard Boc Deprotection with TFA
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Co-evaporate the residue with toluene (3 x 10 mL) to azeotropically remove residual TFA.
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude 2-amino-6-formylpyridine by column chromatography on silica gel.
Protocol 2: Boc Deprotection with Scavengers to Prevent tert-Butylation
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous DCM (0.1 M).
-
Addition of Scavenger: Add triisopropylsilane (TIS) (1.1 equivalents) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of TFA: Slowly add TFA (10-20 equivalents) dropwise.
-
Reaction and Work-up: Follow steps 4-6 from Protocol 1.
Mechanistic Insights
To better understand the potential stability issues, it is crucial to visualize the key reaction pathways.
Caption: Key reaction pathways for this compound under acidic conditions.
References
- Zhu, J., Xie, H., Chen, Z., Li, S., & Wu, Y. (Year). Trifluoroacetic acid-catalyzed one-pot Mannich reactions: syntheses of piperidines and β-aminoketones via an imine-based three-component reaction. ResearchGate.
- (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
- An, L., et al. (Year). Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity. Physical Chemistry Chemical Physics.
- (2020). 19.6: Nucleophilic Addition of Water (Hydration). Chemistry LibreTexts.
- (Year). Solution equilibrium and redox properties of metal complexes with 2-formylpyridine guanylhydrazone derivatives: Effect of morpholine and piperazine substitutions. PubMed.
- (2016). Gem-Diol and Hemiacetal Forms in Formyl Pyridine and Vitamin-B6-Related Compounds: Solid-State NMR and Single-Crystal X-Ray Diffraction Studies. ResearchGate.
- Barman, S., Diehl, K. L., & Anslyn, E. V. (2014). The Effect of Alkylation, Protonation, and Hydroxyl Group Substitution on Reversible Alcohol and Water Addition to 2- and 4-Formyl Pyridine Derivatives. RSC Advances, 4, 28893–900.
- (Year). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega.
- (2023). Addition of Water to form Hydrates (Gem-Diols). Chemistry LibreTexts.
- (Year). Trifluoroacetic Acid (TFA). Common Organic Chemistry.
- Xu, K., et al. (2020). Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. Organic Chemistry Portal.
- (Year). Pyridine-2-carbaldehyde. Wikipedia.
- (Year). Historical context and new applications of pyridinium salt reactivity. ResearchGate.
- (2016). Gem-Diol and Hemiacetal Forms in Formylpyridine and Vitamin-B6-Related Compounds: Solid-State NMR and Single-Crystal X-ray Diffraction Studies. GINaPs.
- (Year). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers (RSC Publishing).
- (Year). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. PMC - NIH.
- (Year). Pyridinium Salts: From synthesis to reactivity and applications. ResearchGate.
- (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd..
- (2025). How does protonation affect the aromaticity of pyridine? Reddit.
- (2024). Charging modulation of the pyridine nitrogen of covalent organic frameworks for promoting oxygen reduction reaction. PMC - NIH.
- (Year). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. ResearchGate.
- (Year). Addition of Water - Gem Diols. OpenOChem Learn.
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- (Year). Deprotection of N-Boc group present in amino acids and other derivatives a. ResearchGate.
- (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova.
- (Year). 2 SIX-MEMBERED RINGS 2.1 Structure of pyridine 2.2 Source of pyridine compounds. University of Technology.
- (2019). Selective Carbanion–Pyridine Coordination of a Reactive P,N Ligand to Rh I. Chemistry – A European Journal.
- Rusnac, R., et al. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Chemistry Journal of Moldova, 15(2), 88-98.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-Formyl-5-hydroxypyridine | [frontierspecialtychemicals.com]
Technical Support Center: Optimizing Reductive Amination of tert-Butyl (6-formylpyridin-2-yl)carbamate
Welcome to the technical support center for the reductive amination of tert-Butyl (6-formylpyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient synthesis of your target secondary and tertiary amines.
Introduction: The Nuances of Reductive Aminating a Protected Pyridine Aldehyde
Reductive amination is a cornerstone of modern organic synthesis for its efficiency in forming carbon-nitrogen bonds.[1] The reaction of this compound with a primary or secondary amine, however, presents a unique set of challenges and considerations. The interplay between the electron-withdrawing nature of the pyridine ring, the steric bulk of the tert-butyloxycarbonyl (Boc) protecting group, and the reactivity of the amine nucleophile requires a carefully optimized approach. This guide will walk you through the critical parameters, from the choice of reducing agent to reaction setup and workup, to help you navigate potential pitfalls and achieve high yields of your desired product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is showing low or no conversion. What are the likely causes and how can I fix it?
A1: Low or no conversion in the reductive amination of this compound is a common issue that can often be traced back to inefficient imine formation. The equilibrium between the aldehyde and amine to form the imine intermediate can be unfavorable.[2]
Troubleshooting Steps:
-
Monitor Imine Formation: Before adding the reducing agent, it's crucial to confirm the formation of the imine. This can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A new spot corresponding to the imine should appear, and the starting aldehyde spot should diminish.
-
Catalytic Acid: The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly promote imine formation.[3] The pyridinyl nitrogen in your substrate can act as a base and may quench some of the acid, so careful addition is key.[3]
-
Dehydrating Agents: The formation of an imine from an aldehyde and an amine releases one equivalent of water. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can help drive the equilibrium towards the imine.[2]
-
Reaction Time for Imine Formation: Allow the aldehyde and amine to stir together for a sufficient amount of time (e.g., 1-2 hours) before introducing the reducing agent.[4]
Q2: I'm observing the formation of a significant amount of the alcohol byproduct from the reduction of my starting aldehyde. How can I prevent this?
A2: The formation of the corresponding alcohol, tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate, indicates that your reducing agent is too reactive and is reducing the starting aldehyde before it can form the imine.
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reducing agent for this transformation due to its mild and selective nature.[5] It is less likely to reduce the aldehyde compared to stronger reducing agents like sodium borohydride (NaBH₄).
-
Stepwise Procedure: If you must use a stronger reducing agent like NaBH₄, a stepwise approach is recommended. First, ensure complete formation of the imine, and only then add the reducing agent.[6]
-
Temperature Control: Perform the reaction at room temperature or even cooler (0 °C) to temper the reactivity of the reducing agent.
Q3: My desired secondary amine product is reacting further to form a tertiary amine (overalkylation). How can I control the selectivity?
A3: Overalkylation can be a problem when reacting with primary amines, where the newly formed secondary amine is often more nucleophilic than the starting primary amine and can react with another molecule of the aldehyde.[7]
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of the primary amine relative to the aldehyde to increase the probability of the aldehyde reacting with the intended starting material.
-
Tandem Reductive Amination/N-Boc Protection: A highly effective one-pot method involves the in-situ protection of the newly formed secondary amine. After the initial reductive amination, the addition of di-tert-butyl dicarbonate ((Boc)₂O) will cap the secondary amine as a Boc-carbamate, preventing it from reacting further.[7]
-
Slow Addition of Aldehyde: If feasible, a slow addition of the aldehyde to the reaction mixture containing the amine and reducing agent can help maintain a low concentration of the aldehyde, thus minimizing the chance of overalkylation.
Q4: The purification of my final product is difficult, and I have persistent impurities. What are some effective purification strategies?
A4: Purification can be challenging due to the similar polarities of the starting materials, product, and potential byproducts.
Troubleshooting Strategies:
-
Acid-Base Extraction: Utilize the basicity of the newly formed amine for purification. An acidic wash (e.g., with dilute HCl or citric acid) will protonate your amine product, moving it to the aqueous layer and leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer and extracting with an organic solvent will isolate your product.[8]
-
Column Chromatography: Silica gel chromatography is a standard method for purification. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one is often effective. For basic amine products, adding a small amount of triethylamine (~1%) to the eluent can prevent tailing on the silica gel.
-
SCX Cartridge: Solid-phase extraction using a strong cation exchange (SCX) cartridge can be a very efficient method for purifying basic amines.
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general starting point for the reductive amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCE or DCM (0.1-0.2 M), add the amine (1.0-1.2 equivalents).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation. If the reaction is sluggish as monitored by TLC, add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Tandem Direct Reductive Amination/N-Boc Protection for Primary Amines
This protocol is designed to prevent overalkylation when using primary amines.[7]
Materials:
-
This compound
-
Primary amine (1.0 equivalent)
-
Triethylamine (Et₃N) (2.5 equivalents)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of this compound (1.0 equivalent) and the primary amine (1.0 equivalent) in anhydrous DCM (0.1 M), add triethylamine (2.5 equivalents) at room temperature.
-
Stir the resulting solution vigorously for 1 hour.
-
Add (Boc)₂O (1.2 equivalents) followed by sodium triacetoxyborohydride (2.0 equivalents).
-
Stir the reaction for an additional 4 hours at room temperature.
-
Quench the reaction with saturated NaHCO₃ solution and extract with DCM.
-
Wash the combined organic fractions with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting N-Boc protected secondary amine by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild and selective for imines over aldehydes; tolerant of many functional groups.[5] | Water-sensitive; lower hydride efficiency.[9] |
| Sodium Cyanoborohydride | NaBH₃CN | Effective under mildly acidic conditions; selective for imines.[1] | Highly toxic (releases HCN gas in acidic conditions).[9] |
| Sodium Borohydride | NaBH₄ | Inexpensive and readily available. | Can reduce the starting aldehyde; requires careful control of reaction conditions.[6] |
| 2-Picoline Borane | pic-BH₃ | Stable and can be used in protic solvents like methanol or water.[9] | Can be less reactive than borohydrides. |
| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | "Green" and atom-economical. | May not be compatible with other reducible functional groups.[7] |
Visualizations
Caption: Troubleshooting workflow for low product yield.
References
- Reddit. (2025, March 7).
- National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros.
- BenchChem. (2025).
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)
- Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Michael Pittelkow. (n.d.).
- Sigma-Aldrich. (n.d.).
- National Institutes of Health. (n.d.). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
- Taylor & Francis eBooks. (2014).
- ResearchGate. (2025, August 5).
- Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros.
- Sigma-Aldrich. (n.d.). 2-(boc-amino)pyridine.
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2017, September 1).
- ACS GCI Pharmaceutical Roundtable. (2026, January 2).
- Scribd. (n.d.). Org. Process Res. Dev.
- ChemScene. (n.d.). tert-Butyl (6-(chloromethyl)pyridin-2-yl)
- ChemBK. (n.d.). tert-butylN-{[6-(aminomethyl)
- PubChemLite. (n.d.). Tert-butyl n-[5-(aminomethyl)
Sources
- 1. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Technical Support Center: Boc Deprotection of tert-Butyl (6-formylpyridin-2-yl)carbamate
A Note from Your Senior Application Scientist
Welcome to the technical support guide for the Boc deprotection of tert-butyl (6-formylpyridin-2-yl)carbamate. This specific transformation, while seemingly straightforward, presents a unique intersection of challenges due to the molecule's inherent properties: an acid-labile protecting group, a basic pyridine nucleus, and a potentially reactive aldehyde. This guide is structured as a series of frequently asked questions that address the common pitfalls encountered in the lab. We will move beyond simple procedural lists to explain the chemical logic behind each troubleshooting step, empowering you to make informed decisions for a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the standard protocol for this deprotection, and what is the underlying mechanism?
A1: The most common and robust method for Boc deprotection is treatment with a strong acid, typically Trifluoroacetic Acid (TFA) in a solvent like Dichloromethane (DCM).[1][2] The reaction proceeds via an acid-catalyzed cleavage mechanism.
Mechanism of TFA-Mediated Boc Deprotection: The process involves a sequence of well-understood steps:[3][4]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).
-
C-O Bond Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.
-
Amine Salt Formation: The newly formed primary amine on the pyridine ring, being basic, is immediately protonated by the excess acid in the medium to form a stable trifluoroacetate salt.
A standard starting protocol is provided in the "Detailed Protocols" section below.
Q2: My Boc deprotection is incomplete or stalling. What are the common causes and how can I resolve this?
A2: Incomplete deprotection is a frequent issue. The root cause often lies in underestimating the basicity of the substrate or in reagent quality.
-
Insufficient Acid: The pyridine nitrogen is basic and will be protonated by TFA. This is a non-productive consumption of the acid. Therefore, more than catalytic amounts are required; typically, a large excess is used.[5]
-
Reagent Quality: TFA is hygroscopic. Water contamination reduces the effective acidity of the medium, significantly slowing the reaction.[5]
-
Reaction Conditions: While many Boc deprotections are complete within 1-2 hours at room temperature, this specific substrate might require more forcing conditions due to electronic effects or steric hindrance.[5]
Troubleshooting Table: Incomplete Deprotection
| Parameter | Standard Condition | Optimization Step 1 | Optimization Step 2 | Rationale |
|---|---|---|---|---|
| Reagent | 20-50% TFA in DCM | Neat TFA | 4M HCl in Dioxane | Increases acid concentration; HCl salts can sometimes be more crystalline.[1] |
| Time | 1-2 hours | 4-6 hours | Overnight (16h) | Allows the reaction to proceed to completion if kinetics are slow. |
| Temperature | Room Temp (20-25°C) | 30-40°C | N/A | Gentle heating can increase the reaction rate. Monitor carefully for degradation. |
| Monitoring | TLC/LC-MS after 1h | Monitor every 2 hours | Monitor after 16h | Use a polar solvent system (e.g., 10% MeOH in DCM) for TLC; the product salt will be at the baseline. |
Q3: I'm observing unexpected impurities in my crude product. What side reactions are possible with this specific substrate?
A3: The presence of both an aldehyde and the generation of a reactive tert-butyl cation creates opportunities for side reactions.
-
Alkylation by tert-butyl Cation: The tert-butyl cation (t-Bu⁺) formed during the reaction is a potent electrophile. It can alkylate any nucleophilic sites on your molecule, though this is less common on an electron-deficient pyridine ring. It is a more significant issue in peptide synthesis with residues like tryptophan or methionine.[6][7][8]
-
Aldehyde-Related Reactions: The formyl group is generally stable to anhydrous acidic conditions like TFA/DCM. However, prolonged reaction times, elevated temperatures, or the presence of nucleophilic scavengers (like thiols) could potentially lead to side reactions such as thioacetal formation. If an alcohol solvent (e.g., methanol) is used with an acid like HCl, acetal formation is a significant risk.[10][11]
-
Solution: Use aprotic solvents (DCM, Dioxane). If using scavengers, choose non-nucleophilic ones like TIPS.
-
Q4: My work-up is problematic. The product is difficult to isolate, appears unstable, or is an oil. What are the best practices for work-up and purification?
A4: Work-up is critical for this molecule. The product, 2-amino-6-formylpyridine, is an amine salt which is often highly polar and potentially water-soluble.[12][13] The free base can be unstable.
-
Problem: Product is an Oil: TFA salts are notoriously difficult to crystallize and often remain as oils or sticky solids.[1]
-
Problem: Difficult Aqueous Extraction: As a salt, the product may have high water solubility, leading to low recovery during extraction.
-
Problem: Instability to Base: Neutralizing with aqueous base (e.g., NaHCO₃, NaOH) to extract the free amine can lead to degradation or polymerization of the aldehyde-containing product.
Recommended Work-up Strategies:
-
Direct Precipitation (Preferred Method): After removing the TFA/DCM in vacuo, the resulting residue (the TFA salt) can be triturated. This involves adding a non-polar solvent in which the salt is insoluble, such as cold diethyl ether or MTBE, and vigorously stirring or sonicating. The salt should precipitate as a solid, which can then be collected by filtration.[13]
-
Use of an Ion-Exchange Resin: For a non-aqueous workup to obtain the free base, the crude reaction mixture can be passed through a basic resin like Amberlyst A21. This neutralizes the TFA salt without introducing water.[12][14]
-
Co-evaporation: To ensure complete removal of residual TFA, which can be stubborn, co-evaporate the crude residue with a solvent like toluene or DCM several times on a rotary evaporator.[15][16]
Q5: Standard TFA or HCl conditions are failing or causing degradation. What alternative deprotection methods can I try?
A5: If your substrate is particularly sensitive to strong acids, several milder alternatives can be employed. These methods are especially useful if other acid-labile groups are present in the molecule.[5]
-
Aqueous Phosphoric Acid: A solution of aqueous H₃PO₄ in a solvent like THF can be effective for deprotecting Boc groups while being milder than TFA, potentially preserving other sensitive functionalities.[17]
-
Lewis Acids: Catalytic amounts of Lewis acids such as Sn(OTf)₂, AlCl₃, or ZnBr₂ can mediate Boc cleavage under non-protic conditions.[5][17][18]
-
Thermolytic Cleavage: In some cases, simply heating the Boc-protected compound in a suitable solvent (like dioxane/water or trifluoroethanol) can induce thermal deprotection without any acid, although this may require high temperatures.[5][19]
-
Oxalyl Chloride in Methanol: This system generates HCl in situ under controlled conditions and has been reported as a mild and selective method for N-Boc deprotection.[5][20]
Troubleshooting Workflow: A Visual Guide
This flowchart provides a systematic approach to diagnosing and solving common issues during the deprotection reaction.
Detailed Protocols
Protocol 1: Standard Deprotection with TFA/DCM
-
Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) (10-20 equiv, or a 1:1 v/v mixture of DCM:TFA).
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 1-3 hours.
-
Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Co-evaporate the residue with toluene (2x) to remove residual TFA.
-
Proceed with work-up (e.g., trituration with cold diethyl ether) to isolate the product as the TFA salt.[21]
Protocol 2: Alternative Deprotection with HCl in Dioxane
-
Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous Methanol or DCM.
-
Add a solution of 4M HCl in 1,4-dioxane (10-20 equiv).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo. The resulting solid is the hydrochloride salt of the product and can often be used without further purification after drying under high vacuum.[1][13]
References
- Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres.
- TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)
- Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.JoVE (Journal of Visualized Experiments).
- How to do work-up of a BOC deprotection reaction by TFA?
- Protection of Aldehydes and Ketones.Chemistry LibreTexts. [Link]
- Acid-labile protecting groups.
- General Procedure for the deprotection of the Boc-group.The Royal Society of Chemistry. [Link]
- Acid-Labile Protecting Groups Definition.Fiveable. [Link]
- TFA Deprotection.Scribd. [Link]
- BOC Deprotection.ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Boc De-protection.Reddit. [Link]
- Protecting Groups for Amines: Carbam
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.SN Applied Sciences. [Link]
- Advice on N-boc deprotection in the presence of acid sensitive groups.Reddit. [Link]
- BOC deprotection.Hebei Boze Chemical Co.,Ltd.. [Link]
- TFA Deprotection Definition.Fiveable. [Link]
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.Total Synthesis. [Link]
- I have a problem with boc deprotection of pyridinium salts.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Boc-Protected Amino Groups.Organic Chemistry Portal. [Link]
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Boc Deprotection Mechanism - TFA.Common Organic Chemistry. [Link]
- Boc Deprotection - TFA.Common Organic Chemistry. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rsc.org [rsc.org]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. mcours.net [mcours.net]
- 20. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 21. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Preventing Over-oxidation in the Synthesis of tert-Butyl (6-formylpyridin-2-yl)carbamate
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the selective oxidation of tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate to its corresponding aldehyde, tert-butyl (6-formylpyridin-2-yl)carbamate. The primary focus is to troubleshoot and prevent the common side reaction of over-oxidation to the carboxylic acid byproduct.
Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses the fundamental principles behind the over-oxidation issue, providing the causal understanding needed to make informed experimental choices.
Q1: I'm trying to synthesize this compound from the corresponding alcohol, but my main product is the carboxylic acid. Why is this happening?
This is a classic challenge in alcohol oxidation. The primary cause is the inherent reactivity of the aldehyde product, which is often more susceptible to oxidation than the starting alcohol.[1] When strong oxidizing agents are used, particularly in the presence of water, the reaction does not stop at the aldehyde stage. The aldehyde intermediate reacts with water to form a geminal diol (hydrate), which is structurally similar to a primary alcohol and is rapidly oxidized further to the carboxylic acid.[2][3][4]
Q2: What specific experimental factors promote the formation of the carboxylic acid byproduct?
Several factors can lead to undesired over-oxidation:
-
Choice of Oxidizing Agent: Strong, chromium(VI)-based reagents in aqueous acid, such as Jones reagent (CrO₃ in H₂SO₄), or potassium permanganate (KMnO₄) are explicitly used to convert primary alcohols directly to carboxylic acids.[5][6]
-
Presence of Water: As mentioned, water facilitates the formation of an aldehyde hydrate, which is the key intermediate for over-oxidation.[3][7] Using anhydrous (water-free) reaction conditions is therefore critical.
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can provide the necessary energy and opportunity for the slower, secondary oxidation of the aldehyde to occur, even with milder reagents.
-
Reagent Stoichiometry: Using a large excess of the oxidizing agent can drive the reaction past the aldehyde stage.[8]
Q3: How can I definitively confirm that the impurity I'm seeing is the over-oxidized carboxylic acid?
A combination of standard analytical techniques can confirm the identity of your products:
-
NMR Spectroscopy (¹H and ¹³C): In the ¹H NMR spectrum, the aldehyde proton (CHO) typically appears as a singlet between δ 9-10 ppm. The carboxylic acid proton (COOH) is a broad singlet, often further downfield (>10 ppm), and can be confirmed by its disappearance upon a D₂O shake. In the ¹³C NMR, the aldehyde carbonyl carbon resonates around 190-200 ppm, while the carboxylic acid carbonyl is typically found around 170-185 ppm.
-
Infrared (IR) Spectroscopy: Aldehydes show a characteristic C=O stretch around 1700-1740 cm⁻¹. Carboxylic acids have a C=O stretch around 1700-1725 cm⁻¹ and a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool to separate the starting material, product, and byproduct, and to confirm their respective molecular weights. The carboxylic acid will have a molecular weight that is 16 amu higher than the desired aldehyde due to the addition of an oxygen atom.
Troubleshooting Guide: Protocols and Solutions
This section provides direct answers and validated protocols to overcome specific experimental issues.
Issue: Significant formation of carboxylic acid byproduct detected.
Q: My current protocol yields a mixture of the desired aldehyde and the carboxylic acid. What is the most reliable method to selectively produce the aldehyde?
A: The most effective strategy is to switch to a mild oxidizing agent that operates under strictly anhydrous conditions. [1] This approach prevents the formation of the aldehyde hydrate, thereby halting the oxidation at the desired stage.[4] Pyridinium chlorochromate (PCC) is a widely used and reliable reagent for this specific transformation.[2][6][7] It is a milder version of chromic acid and is soluble in organic solvents like dichloromethane (DCM), allowing the reaction to be run without water.[3][10]
Recommended Protocol 1: Selective Oxidation using Pyridinium Chlorochromate (PCC)
This protocol is the industry standard for converting primary alcohols to aldehydes while minimizing over-oxidation.
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Navigating the Scale-Up of tert-Butyl (6-formylpyridin-2-yl)carbamate Production
Welcome to the technical support center for the synthesis and scale-up of tert-butyl (6-formylpyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the production of this key pharmaceutical intermediate.
Introduction: The Importance of a Robust Synthetic Route
This compound is a critical building block in the synthesis of various pharmaceutical agents. Its bifunctional nature, possessing both a protected amine and a reactive aldehyde, makes it a versatile synthon. However, transitioning its synthesis from the laboratory bench to a larger scale presents a unique set of challenges. This guide aims to provide practical, experience-driven solutions to overcome these hurdles, ensuring a reproducible, efficient, and safe scale-up process.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct approach involves the Boc protection of 2-amino-6-formylpyridine. This is typically achieved by reacting the starting amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base and solvent.
Q2: My Boc protection reaction is sluggish and gives low yields. What are the likely causes?
A2: The nucleophilicity of the amino group on the pyridine ring is reduced by the electron-withdrawing effect of the formyl group. This can lead to slow reaction kinetics. Additionally, inadequate base, suboptimal solvent choice, or low reaction temperature can all contribute to poor yields.
Q3: I am observing a significant amount of a di-Boc protected byproduct. How can I prevent this?
A3: Formation of the di-Boc impurity, where the carbamate nitrogen is further acylated, can occur under forcing reaction conditions or with an excess of (Boc)₂O and a strong base. Careful control of stoichiometry and reaction time is crucial. Using a milder base or a biphasic reaction system can also mitigate this side reaction.[1]
Q4: The final product is difficult to purify by standard silica gel chromatography. Are there alternative methods?
A4: Due to the polarity of the formyl and carbamate groups, this compound can exhibit tailing and poor separation on silica gel. Alternative purification techniques such as reversed-phase chromatography, or specialized techniques like hydrophilic interaction liquid chromatography (HILIC) for very polar compounds, can be more effective.[2][3] Crystallization is also a highly desirable purification method for large-scale production if a suitable solvent system can be identified.[4]
Troubleshooting Guide: A Stage-by-Stage Analysis
This section provides a detailed breakdown of potential issues and actionable solutions at each critical stage of the synthesis and scale-up process.
Stage 1: Starting Material Quality and Handling
Challenge: Inconsistent quality of 2-amino-6-formylpyridine.
-
Root Cause Analysis: The purity of the starting amine is paramount. Impurities can interfere with the Boc protection reaction, leading to a complex reaction mixture and difficult purification. The aldehyde functionality is also susceptible to oxidation to the corresponding carboxylic acid.
-
Troubleshooting & Preventative Measures:
-
Purity Verification: Always verify the purity of the starting material by HPLC and NMR before commencing the reaction.
-
Oxidation Prevention: Store 2-amino-6-formylpyridine under an inert atmosphere (nitrogen or argon) and protect it from light.
-
Pre-treatment: If significant amounts of the carboxylic acid impurity are present, a mild basic wash of an organic solution of the starting material followed by drying may be necessary.
-
Stage 2: Boc Protection Reaction
Challenge: Incomplete conversion and formation of byproducts during Boc protection.
-
Root Cause Analysis: As mentioned, the reduced nucleophilicity of the aminopyridine is a primary factor. The choice of base, solvent, and reaction temperature are critical parameters that need to be optimized for a successful and clean reaction.
-
Troubleshooting & Preventative Measures:
-
Reaction Optimization: A systematic approach to optimizing the reaction conditions is recommended. A design of experiments (DoE) approach can be highly effective in identifying the optimal parameter space.
-
Base Selection: While stronger bases like sodium hydride can be used, they may promote side reactions. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred for better control. The use of 4-dimethylaminopyridine (DMAP) as a catalyst can significantly accelerate the reaction, but its loading should be carefully optimized to avoid over-reaction.
-
Solvent Choice: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used. The solubility of the starting material and the protected product should be considered.
-
Stoichiometry Control: Use a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents) to drive the reaction to completion, but avoid a large excess to minimize di-Boc formation.
-
Table 1: Comparison of Reaction Conditions for Boc Protection
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | TEA (1.5 eq) | DIPEA (1.5 eq) | NaH (1.1 eq) | DIPEA and NaH may offer faster reaction rates but require careful temperature control. |
| Catalyst | DMAP (0.1 eq) | None | DMAP (0.05 eq) | DMAP significantly accelerates the reaction but can increase byproduct formation if not controlled. |
| Solvent | DCM | THF | Acetonitrile | Solvent choice affects solubility and reaction kinetics; THF is often a good starting point. |
| Temperature | Room Temp | 40 °C | 0 °C to RT | Elevated temperatures can increase reaction rate but may also lead to more impurities. |
Visualizing the Reaction Pathway
Sources
Technical Support Center: tert-Butyl (6-formylpyridin-2-yl)carbamate
Welcome to the technical support guide for tert-Butyl (6-formylpyridin-2-yl)carbamate (CAS 956523-98-1). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling, storage, and application of this versatile building block. Here, we address common issues related to its stability and degradation, providing scientifically grounded explanations and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows new impurities on the HPLC/LC-MS after a few weeks of storage. What is happening?
A1: The appearance of new impurities upon storage is a common issue and typically points to degradation of the compound. This compound possesses two primary reactive functional groups susceptible to degradation: the tert-butoxycarbonyl (Boc) protecting group and the aldehyde (formyl) group.
-
Boc Group Instability: The Boc group is notoriously labile under acidic conditions.[1][2] Trace amounts of acid in your storage solvent or on the glassware can catalyze its cleavage, leading to the formation of 2-amino-6-formylpyridine.
-
Aldehyde Oxidation: Aldehydes are prone to oxidation, especially when exposed to air (oxygen). This process converts the formyl group into a carboxylic acid, resulting in the impurity tert-butyl (6-carboxypyridin-2-yl)carbamate. This oxidation can be accelerated by light and trace metal catalysts.
To mitigate this, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of 2-8°C, and in a container that is free of acidic residues.[3]
Q2: I'm performing a reaction under acidic conditions, and my yield is much lower than expected. Is the starting material degrading?
A2: Yes, it is highly probable. The Boc protecting group is designed to be removed under acidic conditions.[1][2] Exposing this compound to even mild acids (e.g., silica gel chromatography, protic solvents with acidic impurities) can lead to premature deprotection. This will generate 2-amino-6-formylpyridine, which may not participate in your desired downstream reaction or could lead to unwanted side products. If your reaction requires acidic conditions, this starting material may not be suitable without modification, or you may need to perform the deprotection as a separate, intentional step.
Q3: Can I use this compound in reactions involving strong bases?
A3: While the Boc group itself is generally stable to most bases, strong basic conditions can promote other undesired reactions involving the aldehyde group.[2] For instance, strong bases can catalyze self-condensation reactions (aldol-type reactions) between molecules of the aldehyde, leading to oligomeric impurities. Furthermore, certain very strong bases could potentially deprotonate the carbamate N-H, leading to side reactions. It is advisable to use non-nucleophilic, sterically hindered bases where possible and to conduct reactions at low temperatures to minimize these side pathways.
Q4: What are the recommended storage conditions for long-term stability?
A4: For optimal long-term stability, this compound should be stored at 2-8°C under an inert atmosphere (argon or nitrogen).[3][4] It should be kept in a tightly sealed, amber glass vial to protect it from light and moisture. Some suppliers also note that the compound is air and light sensitive.[5] Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common experimental issues.
Issue 1: Inconsistent Reaction Yields or Multiple Unidentified Spots on TLC
| Potential Cause | Diagnostic Check | Recommended Solution |
| Degradation of Starting Material | Analyze a sample of your starting material via HPLC or ¹H NMR. Compare the results against the Certificate of Analysis (CoA) or a freshly opened sample. Look for peaks corresponding to the deprotected amine or the oxidized carboxylic acid. | Procure a fresh batch of the reagent. If that is not possible, purify the existing material by recrystallization or column chromatography (using a neutralized silica gel to prevent deprotection). |
| On-Column Degradation (Chromatography) | If impurities appear after purification, degradation may be occurring on the column. Standard silica gel can be acidic. | Neutralize your silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine in your mobile phase). Alternatively, use a different stationary phase like alumina. |
| Reaction Condition Incompatibility | Review your reaction conditions. Are there any acidic reagents or byproducts? Is the reaction run at an elevated temperature for an extended period? | If acidity is the issue, consider an alternative synthetic route that avoids acidic conditions. If high temperatures are necessary, minimize the reaction time and run under an inert atmosphere to prevent oxidation. |
Experimental Protocols & Methodologies
Protocol 1: Quality Control Check of this compound by ¹H NMR
This protocol allows for a quick assessment of the purity of your starting material.
Objective: To identify the presence of major degradation products: 2-amino-6-formylpyridine (deprotection) and tert-butyl (6-carboxypyridin-2-yl)carbamate (oxidation).
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated solvent in a clean, dry NMR tube.
-
Acquire a standard proton NMR spectrum.
-
Analyze the Spectrum:
-
Intact Compound: Look for the characteristic singlet of the tert-butyl group (Boc) at ~1.5 ppm (9H) and the aldehyde proton singlet at ~9.9 ppm (1H). The pyridine ring protons will appear in the aromatic region (~7.5-8.5 ppm).
-
Deprotection Impurity (2-amino-6-formylpyridine): The large 9H singlet for the Boc group will be absent or significantly diminished. A new broad singlet corresponding to the -NH₂ protons will appear.
-
Oxidation Impurity (tert-butyl (6-carboxypyridin-2-yl)carbamate): The aldehyde proton singlet at ~9.9 ppm will be absent or diminished. A new broad singlet for the carboxylic acid proton may be visible (often >10 ppm), though it can exchange and be difficult to observe. The aromatic protons adjacent to the new carboxyl group will likely shift.
-
Protocol 2: Small-Scale Stability Test
Objective: To assess the stability of the compound under your proposed reaction conditions (e.g., solvent, temperature, pH) before committing to a large-scale experiment.
Materials:
-
Your this compound
-
Proposed reaction solvent(s) and reagents
-
Small vials (e.g., 1 mL HPLC vials)
-
Heating block or water bath
-
HPLC or TLC system for analysis
Procedure:
-
Prepare several small-scale solutions of your compound under different conditions you wish to test (e.g., in your reaction solvent, with an acidic additive, with a basic additive).
-
Include a control sample dissolved in a stable, neutral solvent (e.g., anhydrous acetonitrile).
-
Keep one set of samples at room temperature and another at your proposed reaction temperature.
-
At various time points (e.g., 1h, 4h, 24h), take an aliquot from each vial and analyze it by TLC or HPLC.
-
Compare the chromatograms to the control sample and the "time zero" sample to monitor for the appearance of new peaks, which would indicate degradation.
Degradation Pathway Visualizations
Below are diagrams illustrating the primary degradation pathways for this compound.
Caption: Primary degradation pathways of the target compound.
Caption: Troubleshooting workflow for storage-related degradation.
References
- Achmem.this compound.URL: https://www.achmem.
- Benchchem.tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate.URL: https://www.benchchem.com/product/b567345
- Ambeed.956523-98-1 | this compound.URL: https://www.ambeed.com/products/956523-98-1.html
- Acros Pharmatech.tert-Butyl (3-formylpyridin-2-yl)
- CymitQuimica.CAS 199296-40-7: TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)CARBAMATE.URL: https://www.cymitquimica.com/cas/199296-40-7
- Fisher Scientific.
- Google Patents.CN102936220A - BOC protection method for aminopyridine.URL: https://patents.google.
- ResearchGate.Is the protecting group boc of the amino group stable at 37°C?URL: https://www.researchgate.
- SynHet.Tert-Butyl (5-formylpyridin-2-yl)carbamate.URL: https://www.synhet.
- Organic Chemistry Portal.Boc-Protected Amino Groups.URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm
- ChemicalBook.199296-40-7(TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)CARBAMATE) Product Description.URL: https://www.chemicalbook.com/ProductDesc_CB31091181_EN.htm
- MySkinRecipes.tert-Butyl (6-formylpyridin-3-yl)carbamate.URL: https://myskinrecipes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. achmem.com [achmem.com]
- 4. tert-Butyl (6-formylpyridin-3-yl)carbamate [myskinrecipes.com]
- 5. 199296-40-7 CAS MSDS (TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)CARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
moisture sensitivity of tert-Butyl (6-formylpyridin-2-yl)carbamate and handling precautions
This technical guide is designed for researchers, scientists, and drug development professionals who utilize tert-Butyl (6-formylpyridin-2-yl)carbamate in their synthetic workflows. We will address the compound's moisture sensitivity, provide troubleshooting solutions for common experimental issues, and outline best practices for handling and storage to ensure the integrity of the reagent and the reproducibility of your results.
Frequently Asked Questions (FAQs)
What is this compound and what are its primary applications?
This compound is a bifunctional organic compound with the molecular formula C₁₁H₁₄N₂O₃.[1] It serves as a crucial building block in medicinal chemistry and organic synthesis. Its structure features a pyridine ring functionalized with a reactive aldehyde (formyl) group and a tert-butyloxycarbonyl (Boc) protected amine. This arrangement makes it a versatile intermediate for the synthesis of complex pharmaceutical compounds, including kinase inhibitors and other bioactive molecules.[2] The aldehyde group is amenable to various transformations like reductive amination and Wittig reactions, while the Boc-protected amine can be selectively deprotected under mild acidic conditions for further functionalization.[2][3]
How moisture-sensitive is this compound?
This compound exhibits notable moisture sensitivity. The primary points of vulnerability are the Boc-protecting group and the aldehyde.
-
Boc Group Hydrolysis: The tert-butyloxycarbonyl (Boc) group is susceptible to hydrolysis in the presence of moisture, particularly under acidic conditions.[3] This cleavage results in the formation of 6-aminopyridine-2-carbaldehyde, an impurity that can complicate subsequent reactions.
-
Aldehyde Hydration: The formyl (aldehyde) group can undergo hydration in the presence of water to form a gem-diol. While this process is often reversible, it can reduce the reactivity of the aldehyde in certain transformations.
For these reasons, the compound is often stored under an inert atmosphere.[1][4][5]
What are the visible signs of degradation due to moisture?
A pure sample of this compound should be a white to off-white solid.[4] Signs of degradation, often stemming from moisture exposure, include:
-
Clumping: The powder may lose its fine, free-flowing consistency and begin to clump together.
-
Color Change: The appearance of a yellow or brownish tint can indicate the formation of impurities.
-
Inconsistent Melting Point: A broad or depressed melting point compared to the literature value (174-176°C for a related isomer) is a strong indicator of impurity.[4]
Can I still use the reagent if it has been briefly exposed to air?
For robust reactions where precise stoichiometry is not critical, brief exposure may be tolerable. However, for sensitive applications, particularly in process development or GMP synthesis, using a briefly exposed reagent is not recommended. The presence of hydrolyzed or hydrated species can lead to lower yields, unexpected side products, and difficulties in purification. If exposure is suspected, it is best to dry the material under high vacuum before use or to use a fresh, properly stored sample.
Troubleshooting Guide
Problem: My reaction is giving low yields and multiple byproducts.
This is a common issue when working with moisture-sensitive reagents. The presence of impurities in your this compound is a likely culprit.
Caption: Troubleshooting workflow for poor reaction outcomes.
Corrective Actions:
-
Reagent Integrity Check: Visually inspect the starting material. If it shows signs of degradation, do not use it.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Maintain Inert Atmosphere: Run your reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Confirm Purity: If problems persist, consider analyzing a sample of your reagent by ¹H NMR or LC-MS to confirm its identity and purity before use.
Problem: The compound won't fully dissolve in my reaction solvent.
This compound is generally soluble in many organic solvents such as chlorinated hydrocarbons, ethers, and alcohols.[6]
Possible Causes & Solutions:
-
Incorrect Solvent Choice: While soluble in many organic solvents, its solubility may be limited in non-polar solvents like hexanes. Ensure you are using an appropriate solvent for your reaction.
-
Presence of Impurities: Degradation products may have different solubility profiles, leading to insoluble particulates.
-
Solution: Try gentle warming or sonication to aid dissolution. If a small amount of insoluble material remains, you can filter the solution. However, this is not ideal as it points to an issue with reagent quality. Starting with high-purity material is always the best practice.
Protocols & Workflows
Protocol 1: Recommended Storage and Handling
To maintain the long-term stability of this compound, proper storage is essential.
Materials:
-
Original supplier container of the reagent
-
Desiccator cabinet
-
Inert gas (Nitrogen or Argon)
-
Parafilm®
Procedure:
-
Upon Receipt: Store the unopened container at the recommended temperature (often 2-8°C) in a dry environment.[1][2]
-
Before Opening: Allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Dispensing: Handle the solid in a glove box or under a positive pressure of inert gas. Minimize the time the container is open.
-
Resealing: Before resealing, flush the headspace of the container with inert gas. Tightly close the cap and wrap with Parafilm® for an extra seal.
-
Storage: Return the sealed container to the desiccator at the recommended storage temperature.
Caption: Recommended storage and handling workflow for moisture-sensitive reagents.
Chemical Stability Profile
| Parameter | Stability & Precautions |
| Moisture/Water | Sensitive. Can lead to hydrolysis of the Boc group and hydration of the aldehyde. Always handle under an inert, dry atmosphere.[3][5] |
| Acids | Unstable. The Boc group is readily cleaved by strong acids. Avoid acidic conditions unless deprotection is intended.[3] |
| Bases | Generally Stable. Relatively stable to mild bases. Strong bases may promote side reactions at the aldehyde. |
| Storage Temperature | Recommended storage is 2-8°C to minimize degradation over time.[1][2] |
| Ignition Sources | Minimize dust generation and keep away from ignition sources.[7] |
References
- ChemBK. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)
- Acros Pharmatech. tert-Butyl (3-formylpyridin-2-yl)
- Thermo Fisher Scientific.
- PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)
- ResearchGate. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
- MySkinRecipes. tert-Butyl (6-formylpyridin-3-yl)
Sources
- 1. achmem.com [achmem.com]
- 2. tert-Butyl (6-formylpyridin-3-yl)carbamate [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. 199296-40-7 CAS MSDS (TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)CARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]
- 6. chembk.com [chembk.com]
- 7. aksci.com [aksci.com]
column chromatography conditions for purifying tert-Butyl (6-formylpyridin-2-yl)carbamate
Technical Support Center: Purifying tert-Butyl (6-formylpyridin-2-yl)carbamate
Welcome to the technical support guide for the chromatographic purification of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
The unique structure of this molecule, featuring a basic pyridine ring, a reactive formyl (aldehyde) group, and an acid-sensitive tert-butoxycarbonyl (Boc) protecting group, presents a specific set of purification challenges that require a nuanced approach.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to establish a foundational understanding before tackling specific experimental issues.
Q1: What are the recommended starting conditions for purifying this compound on a silica gel column?
A: For a standard flash chromatography setup, a good starting point is a mobile phase of 20-30% Ethyl Acetate in Hexanes .[1] The stationary phase of choice is typically standard-grade silica gel (60 Å, 40-63 µm particle size). However, due to the basicity of the pyridine nitrogen, it is highly recommended to incorporate a basic modifier, such as 0.1-1% triethylamine (Et₃N) , into the mobile phase from the outset to prevent peak tailing.[1][2]
Q2: How do I properly use Thin-Layer Chromatography (TLC) to develop an effective solvent system?
A: TLC is the most critical preliminary step for a successful column separation.[3] The objective is to find a solvent system where your target compound, this compound, has a Retention Factor (Rf) value between 0.25 and 0.35 .[4] An Rf in this range ensures the compound interacts sufficiently with the stationary phase for effective separation without requiring excessively long elution times, which could risk product degradation.[4] Always test multiple solvent systems and include the recommended basic modifier in your TLC mobile phase to accurately predict the behavior on the column.
Q3: What are the key structural features of this compound that influence its chromatographic behavior?
A: Three functional groups dictate its behavior:
-
Pyridine Ring: The lone pair of electrons on the nitrogen atom makes it a Lewis base. This basicity causes strong, undesirable interactions with the acidic silanol (Si-OH) groups on the surface of silica gel, leading to significant peak tailing.[2]
-
Boc-protected Amine: The tert-butoxycarbonyl (Boc) group is a bulky, moderately non-polar protecting group.[5] Crucially, it is labile (unstable) under acidic conditions.[6][7] The inherent acidity of standard silica gel can sometimes be sufficient to cause partial deprotection of the Boc group during a long purification, resulting in a more polar, amine-containing impurity.
-
Formyl (Aldehyde) Group: The aldehyde is a polar, electrophilic functional group.[8] While generally stable on silica, it can potentially react with highly nucleophilic stationary phases, such as aminopropyl-functionalized silica.[9]
Q4: Are there alternative stationary phases to silica gel that I should consider?
A: Yes. If significant product degradation or irreversible adsorption occurs on silica gel even with modifiers, consider using neutral alumina . Alumina is generally less acidic than silica and can be a better choice for acid-sensitive or highly basic compounds. Another option is deactivated or end-capped silica gel , where the free silanol groups have been capped, reducing the potential for strong acidic interactions.
Troubleshooting Guide: Specific Issues & Solutions
This section provides direct answers to common problems encountered during the purification process.
Issue: Poor Separation & Peak Shape
Q1: My product peak is tailing significantly, smearing across multiple fractions. What is causing this and how can I fix it?
Cause: This is the most common issue for pyridine-containing compounds and is almost certainly caused by the interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel surface.[2] This secondary interaction mechanism slows down a portion of the analyte molecules, causing them to elute later than the main band, resulting in a "tail."
Solutions:
-
Primary Recommendation: Add a basic modifier to your mobile phase. A concentration of 0.5-1% triethylamine (Et₃N) is typically sufficient. The triethylamine acts as a competitive base, binding to the acidic sites on the silica and allowing your pyridine compound to elute symmetrically.[1]
-
Alternative: If triethylamine is incompatible with your downstream steps, a solution of 1-2% methanol containing a small amount of ammonium hydroxide can also be effective, though this will significantly increase the polarity of the mobile phase.
Q2: I'm seeing poor resolution between my product and an impurity. What steps can I take to improve separation?
Cause: Poor resolution occurs when the selectivity of the chromatographic system is insufficient to distinguish between two compounds of similar polarity.
Solutions:
-
Optimize the Mobile Phase: If the Rf values of your product and the impurity are too close on TLC, you must change the solvent system. A good rule of thumb is that a different class of polar solvent can alter selectivity. If you are using Ethyl Acetate/Hexanes, try a system based on Dichloromethane/Methanol .[1] The different solvent-solute interactions can often improve separation.
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase the polarity over the course of the separation. This can sharpen peaks and improve the separation of compounds with close Rf values.
-
Reduce Column Loading: Overloading the column with too much crude material is a common cause of poor separation.[10] As a general guideline, use a silica gel mass that is 50-100 times the mass of your crude sample.
Issue: Product Yield & Stability
Q3: My yield is very low after the column. Could my compound be degrading?
Cause: Low recovery can be due to either irreversible binding to the column or on-column degradation. Given the acid-sensitive Boc group, degradation is a significant possibility.
Solutions:
-
Perform a Stability Test: Before running the column, spot your crude material on a silica TLC plate. Let it sit exposed to the air on the lab bench for 1-2 hours. Then, elute the plate as normal. If a new, more polar spot appears at the baseline (or if the product spot diminishes), your compound is likely degrading on the silica.
-
Minimize Contact Time: If some degradation is unavoidable, work quickly. Use a shorter, wider column and apply slight air pressure ("flash" chromatography) to speed up the elution. Do not leave the compound on the column overnight.
-
Switch to a More Inert Stationary Phase: If the stability test shows significant degradation, switch to neutral alumina or a polymer-based column to avoid the acidic environment of silica.[2]
Q4: The purified fractions show a new, more polar spot on TLC that wasn't in the crude mixture. What is it likely to be?
Cause: This is a classic sign of the Boc group being cleaved during purification. The acidic nature of the silica gel can hydrolyze the carbamate, yielding the free amine (6-formylpyridin-2-amine).[7][11] This free amine is significantly more polar and will either have a very low Rf or remain stuck at the baseline of the TLC plate.
Solutions:
-
Neutralize the Silica/Mobile Phase: The most immediate solution is to use the triethylamine-modified mobile phase as discussed for peak tailing. This neutralizes the silica surface and minimizes acid-catalyzed deprotection.
-
Pre-treat the Silica: You can prepare a slurry of silica gel in your mobile phase containing 1% triethylamine, and use this slurry to pack your column. This ensures the entire stationary phase is neutralized before the compound is loaded.
Issue: Elution Problems
Q5: My compound won't elute from the column, even with 100% ethyl acetate. What should I do?
Cause: This indicates that the mobile phase is not polar enough to displace the compound from the stationary phase. This can happen if the compound has strongly adsorbed or if there are highly polar impurities co-loaded that modify the stationary phase behavior.
Solutions:
-
Introduce a Stronger Polar Solvent: Begin adding a small amount of methanol (MeOH) to your ethyl acetate. Start with 1% MeOH in EtOAc and gradually increase to 5% or 10%.[1] Methanol is a very polar solvent and is highly effective at eluting polar compounds from silica. Be cautious, as using more than 10% methanol can risk dissolving some of the silica gel.[1]
-
Confirm Compound Stability: Ensure the compound has not degraded to the highly polar free amine, which would be very difficult to elute. A quick TLC of the solution at the top of the column frit can help diagnose this.
Protocols & Data Summary
Protocol 1: Step-by-Step TLC Analysis
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Prepare several TLC developing chambers with different solvent systems. Recommended test systems include: 20% EtOAc/Hexane, 40% EtOAc/Hexane, and 30% EtOAc/Hexane + 1% Et₃N.
-
Use a capillary tube to spot the dissolved crude material onto the baseline of your TLC plates.
-
Place one plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Remove the plates and immediately draw a line to mark the solvent front.
-
Visualize the spots using a UV lamp (254 nm). Circle all visible spots.
-
Calculate the Rf value for your product spot in each system (Rf = distance spot traveled / distance solvent traveled).
-
Select the system that provides an Rf of ~0.3 and good separation from impurities for your column.[4]
Table 1: Recommended Solvent Systems & Modifiers
| Stationary Phase | Non-Polar Solvent | Polar Solvent | Modifier (for Tailing/Degradation) | Typical Starting Ratio |
| Silica Gel | Hexanes / Heptane | Ethyl Acetate (EtOAc) | 0.1 - 1% Triethylamine (Et₃N) | 7:3 Hexanes:EtOAc |
| Silica Gel | Dichloromethane (DCM) | Methanol (MeOH) | 0.1 - 1% Triethylamine (Et₃N) | 98:2 DCM:MeOH |
| Neutral Alumina | Hexanes / Heptane | Ethyl Acetate (EtOAc) | None typically needed | 8:2 Hexanes:EtOAc |
Protocol 2: Packing and Running a Flash Column
-
Select a column of appropriate size for your sample mass (aim for a silica-to-sample mass ratio of 50:1).
-
Pack the column using the "slurry method": mix the silica gel with your initial, low-polarity mobile phase in a beaker to form a uniform slurry.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present.
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, dry it to a free-flowing powder, and load this powder onto the top of the packed column bed.
-
Carefully add your mobile phase and begin elution, collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visual Workflow: Troubleshooting Strategy
This diagram outlines a logical workflow for diagnosing and solving common purification issues.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 5. CAS 199296-40-7: TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)CARBAMATE [cymitquimica.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Stability of tert-Butyl (6-formylpyridin-2-yl)carbamate
Welcome to the technical support center for tert-Butyl (6-formylpyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and use. By understanding the factors that influence its stability, you can prevent experimental variability, ensure reproducibility, and achieve reliable results in your synthetic applications.
This document provides in-depth answers to frequently asked questions and detailed troubleshooting protocols based on the compound's inherent chemical properties.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and fundamental stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: For maximum long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][2] It is also crucial to protect it from light and moisture. Use of amber vials and storage in a desiccator is highly recommended. Several suppliers explicitly note sensitivity to air and light.[2]
Q2: Why is temperature control so critical for this compound?
A2: The molecule has two primary points of vulnerability that are exacerbated by elevated temperatures:
-
Thermal Lability of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is designed to be removed under specific conditions, but it can also be susceptible to thermal degradation. While significant uncatalyzed thermal cleavage often requires very high temperatures (e.g., >200°C), prolonged exposure to even moderately elevated temperatures can initiate gradual deprotection, especially if trace acidic or basic impurities are present.[3]
-
Reactivity of the Aldehyde Group: Aldehydes are prone to oxidation, especially in the presence of atmospheric oxygen, which can convert the formyl group into a carboxylic acid.[4][5] This process is accelerated by heat and light. Aldehydes can also undergo self-condensation or polymerization reactions over time.
Q3: Can I store the compound as a solution? What are the recommended solvents?
A3: Long-term storage in solution is generally discouraged as it can accelerate degradation. Solvents, especially protic ones like methanol, can participate in degradation pathways. If you must prepare a stock solution, do so immediately before use and in a dry, aprotic solvent such as anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. Store any unused solution under an inert atmosphere at 2-8°C for the shortest possible time.
Q4: What are the visible signs of degradation?
A4: A pure sample of this compound should be an off-white to light yellow solid. Visual indicators of degradation can include:
-
Color Change: A significant darkening to yellow, brown, or orange.
-
Change in Physical State: Clumping, melting, or the appearance of an oily residue.
-
Reduced Solubility: Difficulty dissolving in solvents in which it was previously soluble.
If you observe any of these changes, it is imperative to perform a quality control check before proceeding with your experiment.
Troubleshooting Guide
This section provides solutions to specific experimental problems that may arise from the instability of the starting material.
Q: My reaction yield is unexpectedly low, and TLC analysis shows multiple new spots, including a baseline spot, that are not my desired product. Could my starting material be the issue?
A: Yes, this is a classic indicator of starting material degradation. The two most likely scenarios are:
-
Deprotection of the Boc Group: The primary amine, 2-amino-6-formylpyridine , may have formed. This compound is more polar and may appear as a new, lower Rf spot on your TLC plate. Its presence would consume reagents and lead to undesired side products.
-
Oxidation of the Aldehyde: The formyl group may have been oxidized to a carboxylic acid, forming 2-(tert-butoxycarbonylamino)pyridine-6-carboxylic acid . This highly polar, acidic compound would likely remain at the baseline of a typical silica gel TLC plate and could interfere with your reaction by neutralizing basic reagents or catalysts.
Troubleshooting Protocol: Verifying Starting Material Integrity
If you suspect degradation, follow this workflow to confirm the purity of your this compound before use.
Workflow for Quality Control Check
Caption: Decision workflow for pre-use quality control.
Q: The ¹H NMR spectrum of my starting material looks impure. What specific peaks should I look for to identify degradation products?
A: An impure spectrum can be decoded by looking for key signals corresponding to likely degradation products.
-
¹H NMR Analysis for Degradation Products:
-
Intact Compound: Expect a sharp singlet around 1.5 ppm for the 9 protons of the tert-butyl (Boc) group. The aldehyde proton (-CHO) should appear as a singlet between 9.8 and 10.1 ppm. Aromatic protons will be in the 7.5-8.5 ppm region.
-
Boc Deprotection Product (2-amino-6-formylpyridine): The most obvious sign is the complete disappearance of the ~1.5 ppm singlet. A broad singlet corresponding to the -NH₂ protons will likely appear.
-
Aldehyde Oxidation Product (Carboxylic Acid): The aldehyde proton singlet (~10 ppm) will disappear. A very broad singlet for the carboxylic acid proton (-COOH) may appear far downfield (>11 ppm), though it is often not observed. The aromatic protons adjacent to the new carboxylate group will shift.
-
Recommended Experimental Protocols
Adherence to strict handling protocols is essential for maintaining the integrity of the compound.
Protocol 1: Storage and Handling of a New Bottle
-
Log Arrival: Upon receipt, log the date and inspect the container for a proper seal.
-
Inert Atmosphere: Immediately place the bottle inside a larger, sealable container (like a desiccator or a sealable bag) that has been purged with an inert gas (argon or nitrogen).
-
Refrigerate: Store this container in a designated refrigerator at 2-8°C.
-
Dispensing: When material is needed, allow the entire container to warm to room temperature for at least 30-45 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold solid.
-
Quick Dispensing: Weigh out the required amount quickly in a dry environment.
-
Purge and Reseal: Purge the headspace of the original bottle with inert gas, reseal it tightly, and return it to the secondary container and refrigerator.
Workflow for Compound Handling
Caption: Standard workflow for receiving and handling the reagent.
Data Summary: Temperature and Stability
| Storage Condition | Temperature | Atmosphere | Expected Stability | Primary Degradation Risks |
| Recommended | 2-8°C | Inert (Ar, N₂) | > 1 year | Minimal |
| Sub-Optimal | Room Temp (~25°C) | Inert (Ar, N₂) | Months | Slow Boc deprotection, aldehyde oxidation |
| Poor | Room Temp (~25°C) | Air | Weeks to Months | Rapid aldehyde oxidation, hydrolysis |
| Not Recommended | > 30°C | Air | Days to Weeks | Accelerated oxidation and deprotection |
This guide is intended to provide a framework for the successful use of this compound. By understanding its chemical sensitivities and implementing rigorous handling and storage procedures, researchers can ensure the integrity of their starting materials and the reliability of their experimental outcomes.
References
- Gao, Y., et al. (2021). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 11(38), 23483-23488.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (2025). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Request PDF.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- JoVE. (2023). Oxidations of Aldehydes and Ketones to Carboxylic Acids.
- ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- OpenStax. (2023). 19.3 Oxidation of Aldehydes and Ketones. Organic Chemistry.
- Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones.
- Clark, J. (n.d.). Oxidation of Aldehydes and Ketones. Chemguide.
- Pharmaffiliates. (n.d.). 4-Pyridinecarboxaldehyde.
- MySkinRecipes. (n.d.). tert-Butyl (6-formylpyridin-3-yl)carbamate.
- ChemBK. (2024). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE.
- Drug Information. (n.d.). 2-formyl-pyridine.
- PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
- PubChem. (n.d.). tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate.
Sources
- 1. tert-Butyl (6-formylpyridin-3-yl)carbamate [myskinrecipes.com]
- 2. 199296-40-7 CAS MSDS (TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)CARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 5. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
avoiding dimer formation in reactions involving tert-Butyl (6-formylpyridin-2-yl)carbamate
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Dimer Formation
Welcome to the technical support center for reactions involving tert-Butyl (6-formylpyridin-2-yl)carbamate. This guide, structured in a question-and-answer format, is designed to provide you with in-depth technical insights and practical solutions to common challenges, with a primary focus on the prevention of unwanted dimer formation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Understanding the Problem: Dimer Formation
Q1: What is dimer formation and why is it a concern in reactions with this compound?
A1: Dimer formation, in this context, refers to a self-condensation reaction where two molecules of this compound react with each other to form a larger, unintended molecule (a dimer). This is a significant concern as it consumes your starting material, reduces the yield of your desired product, and complicates the purification process due to the presence of a high molecular weight impurity.
The most probable pathway for this unwanted side reaction is an aldol-type self-condensation.[1][2][3] In this process, one molecule of the aldehyde acts as a nucleophile (after forming an enolate) and attacks the electrophilic carbonyl carbon of a second molecule. Subsequent dehydration can lead to a conjugated final product.
Q2: What specific structural features of this compound make it susceptible to dimerization?
A2: The susceptibility of this compound to dimerization arises from the presence of the aldehyde (formyl) group.[4] Aldehydes are inherently reactive species that can act as both electrophiles (at the carbonyl carbon) and, under basic conditions, as nucleophiles (via enolate formation at the alpha-carbon, which in this case is the formyl carbon itself). While the pyridine ring and the Boc-protecting group influence the electronic properties, the fundamental reactivity of the aldehyde group is the primary driver for this side reaction.
Troubleshooting and Prevention Strategies
Q3: My reaction is producing a significant amount of a high molecular weight byproduct that I suspect is a dimer. How can I confirm this?
A3: The first step in troubleshooting is to confirm the identity of the byproduct. The following analytical techniques are recommended:
-
Mass Spectrometry (MS): Look for a mass peak that corresponds to twice the molecular weight of your starting material minus the mass of a water molecule (for a condensation product).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra of the purified byproduct will show a more complex signal pattern than the starting material, but with characteristic signals that can be assigned to the dimer structure.
-
High-Performance Liquid Chromatography (HPLC): A new peak with a different retention time from your starting material and product will be observed. Spiking the sample with your starting material can help confirm which peak is which.
Q4: I've confirmed dimer formation. What are the key reaction parameters I should investigate to minimize this side reaction?
A4: Several factors can influence the rate of dimerization. Here are the primary parameters to optimize:
| Parameter | Rationale for Optimization | Recommended Action |
| Temperature | Aldol condensations are often accelerated by heat.[5] | Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to slow down the rate of the self-condensation reaction relative to the desired reaction. |
| Concentration | Dimerization is a bimolecular reaction, meaning its rate is dependent on the concentration of the starting material. | Use a more dilute reaction mixture to decrease the probability of two molecules of the starting material encountering each other. |
| Rate of Addition | Slow addition of a key reagent can maintain a low instantaneous concentration of the reactive species. | If your reaction involves adding a base or another nucleophile, add it dropwise over an extended period. |
| Choice of Base | Strong bases can promote enolate formation and subsequent self-condensation.[3] | Consider using a weaker, non-nucleophilic base if your desired reaction allows for it. Alternatively, use a stoichiometric amount of a strong base to fully deprotonate another species in the reaction mixture, which can then react preferentially. |
Q5: Are there any specific chemical strategies I can employ to prevent dimerization?
A5: Yes, beyond optimizing reaction conditions, you can employ more advanced chemical strategies:
-
Use a More Reactive Electrophile: If your reaction involves the aldehyde acting as an electrophile, ensure your nucleophile is sufficiently reactive to outcompete the self-condensation pathway.[1]
-
Protect the Aldehyde: In multi-step syntheses, it may be beneficial to protect the aldehyde group as an acetal or another protecting group that is stable to the reaction conditions and can be removed later.
-
In Situ Generation of the Reagent: If possible, devise a reaction sequence where the this compound is generated and consumed in situ, thus keeping its concentration low.
Experimental Protocols
Protocol 1: Standard Reaction Prone to Dimerization (Illustrative Example)
This protocol illustrates a generic reaction where dimerization might occur.
-
To a solution of this compound (1.0 eq) in THF (0.5 M), add a nucleophile (1.1 eq).
-
Add a base (e.g., NaH, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate, dry over Na2SO4, and concentrate in vacuo.
-
Analyze the crude product by LC-MS and 1H NMR to determine the ratio of product to dimer.
Protocol 2: Modified Protocol to Minimize Dimerization
This protocol incorporates the troubleshooting strategies discussed above.
-
Dissolve this compound (1.0 eq) in THF to make a more dilute solution (e.g., 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the nucleophile (1.1 eq) in THF.
-
To the nucleophile solution, add the base (e.g., NaH, 1.2 eq) at 0 °C and stir for 15 minutes to pre-form the nucleophilic species.
-
Slowly add the solution of the pre-formed nucleophile to the cooled solution of the aldehyde via a syringe pump over 1 hour.
-
Maintain the reaction temperature at 0 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate, dry over Na2SO4, and concentrate in vacuo.
-
Analyze the crude product and compare the product-to-dimer ratio with the standard protocol.
Visualizing the Chemistry
Diagram 1: Proposed Mechanism of Dimer Formation
Caption: Proposed aldol self-condensation mechanism for dimer formation.
Diagram 2: Troubleshooting Workflow for Dimer Formation
Caption: A workflow for troubleshooting and mitigating dimer formation.
References
- Self-condens
- TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)
- Tech Info - Cole-Parmer. [Link]
- Aldol Addition and Condensation Reactions - Master Organic Chemistry. [Link]
- Aldol Condens
- Pyridine Dimers and Their Low‐Temperature Isomerization: A High‐Resolution Matrix‐Isol
- Aldol condens
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchG
Sources
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. CAS 199296-40-7: TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)CARBAMATE [cymitquimica.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Solvent Effects on the Synthesis of tert-Butyl (6-formylpyridin-2-yl)carbamate
This guide is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of tert-Butyl (6-formylpyridin-2-yl)carbamate. It provides a comprehensive, in-depth analysis of the critical role that solvents play in this transformation, moving beyond standard protocols to offer practical troubleshooting advice and answers to frequently encountered challenges.
PART 1: CORE DIRECTIVE - A Structured Guide to Solvent Selection and Troubleshooting
The synthesis of this compound is a nuanced process where the choice of solvent can significantly influence reaction outcomes. This guide is structured to first address common questions regarding solvent effects, then provide a systematic approach to troubleshooting, and finally, present experimental considerations and visual aids to facilitate understanding and application.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the solvent in this synthesis?
While the most basic function of a solvent is to dissolve the reactants, its role in the synthesis of this compound is far more influential. The solvent choice can dramatically affect reaction rates, product purity, and the formation of side products. A well-chosen solvent stabilizes intermediates and facilitates the desired reaction pathway, while an inappropriate one can lead to sluggish reactions or a complex mixture of products.
Q2: How does the polarity of the solvent impact the formylation of the pyridine ring?
The formylation of a pyridine ring often proceeds through intermediates with some degree of charge separation. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are particularly effective at stabilizing these charged intermediates, thereby lowering the activation energy and accelerating the reaction.[1][2][3] In contrast, nonpolar solvents may result in significantly slower or incomplete reactions.
Q3: Why are aprotic solvents generally preferred over protic solvents for this reaction?
Protic solvents, which contain acidic protons (e.g., alcohols, water), can interfere with the synthesis in several ways. They can deactivate nucleophilic reagents, react with organometallic intermediates, and potentially lead to unwanted side reactions with the aldehyde functionality of the product. Aprotic solvents, lacking these acidic protons, provide a more inert environment for the desired transformation to occur.[1][4][5]
Q4: Can the solvent choice affect the stability of the tert-Butoxycarbonyl (Boc) protecting group?
Yes, the Boc group is known to be labile under acidic conditions.[6][7][8] While most aprotic solvents are not inherently acidic, the presence of acidic impurities or the generation of acidic byproducts during the reaction can lead to premature deprotection. It is therefore crucial to use anhydrous, high-purity solvents.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, with a focus on solvent-related causes and their solutions.
Issue 1: Low or No Product Yield
Symptoms: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude reaction mixture shows a significant amount of unreacted starting material.
Potential Solvent-Related Causes and Solutions:
-
Poor Solubility of Reactants: If the starting materials are not fully dissolved, the reaction will be slow and inefficient.
-
Troubleshooting Steps:
-
Solubility Check: Before setting up the reaction, perform a small-scale test to ensure your starting material is soluble in the chosen solvent at the intended reaction temperature.
-
Solvent Modification: If solubility is an issue, consider switching to a more polar aprotic solvent. For example, if tetrahydrofuran (THF) is not effective, DMF may be a better choice.[9]
-
-
-
Moisture in the Solvent: Many formylating reagents are sensitive to moisture, which can quench the reaction and lead to low yields.[10]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use freshly opened anhydrous solvents or purify them before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
Issue 2: Formation of Multiple Byproducts
Symptoms: The crude product analysis shows several unexpected spots on TLC or peaks in the LC-MS, indicating the formation of impurities.
Potential Solvent-Related Causes and Solutions:
-
Solvent-Induced Side Reactions: The solvent itself may participate in or catalyze undesired reaction pathways.
-
Troubleshooting Steps:
-
Reaction Temperature: High reaction temperatures, especially in highly polar solvents, can promote side reactions.[11][12] Consider running the reaction at a lower temperature.
-
Solvent Reactivity: Ensure the chosen solvent is inert under the reaction conditions. For instance, some solvents may react with strong bases or other reactive reagents.
-
-
-
Solvent Impurities: Impurities in the solvent can act as catalysts for side reactions or react directly with your starting materials.
-
Troubleshooting Steps:
-
Solvent Purity: Use high-purity solvents to minimize the presence of reactive impurities.
-
Purification: If necessary, purify the solvent using standard laboratory procedures.
-
-
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Experimental Protocols
A generalized protocol for the synthesis is provided below. Note that the optimal conditions may vary depending on the specific reagents and scale of the reaction.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the starting carbamate in the chosen anhydrous solvent.
-
Cooling: Cool the solution to the appropriate temperature (e.g., -78 °C or 0 °C).
-
Reagent Addition: Slowly add the formylating agent to the cooled solution.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction and perform a standard aqueous workup followed by extraction with an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Properties of Common Solvents for Consideration
| Solvent | Dielectric Constant (Polarity) | Type | Boiling Point (°C) | Key Considerations |
| Tetrahydrofuran (THF) | 7.6 | Aprotic | 66 | Good for organometallic reagents, moderate polarity. |
| Dimethylformamide (DMF) | 36.7 | Aprotic | 153 | High polarity, excellent solvating power, but can be difficult to remove.[3] |
| Dichloromethane (DCM) | 9.1 | Aprotic | 40 | Good general-purpose solvent, easy to remove. |
| Acetonitrile (MeCN) | 37.5 | Aprotic | 82 | High polarity, but can sometimes be reactive. |
| Toluene | 2.4 | Aprotic | 111 | Nonpolar, useful for higher temperature reactions. |
PART 3: VISUALIZATION & FORMATTING
Diagrams
Solvent Selection Workflow
Caption: A decision-making workflow for solvent selection.
Troubleshooting Low Yield
Caption: A troubleshooting guide for addressing low product yield.
References
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Chemistry Stack Exchange. (2020). Pyridine: Protic or Aprotic.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- ResearchGate. (n.d.). Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions.
- Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
- ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
- ResearchGate. (n.d.). Plausible mechanism for formylation of pyridine ring.
- ResearchGate. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation.
- Chemistry Journal of Moldova. (n.d.). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION.
Sources
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION | CJM.ASM.MD [cjm.ichem.md]
Technical Support Center: Managing Impurities in Commercial Batches of tert-Butyl (6-formylpyridin-2-yl)carbamate
Welcome to the technical support guide for tert-Butyl (6-formylpyridin-2-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, manage, and mitigate impurities in commercial batches of this key synthetic intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical and purification protocols.
Introduction
This compound is a valuable building block in medicinal chemistry, prized for its functionalized pyridine core.[1][2] The presence of a reactive aldehyde and a Boc-protected amine allows for diverse synthetic transformations. However, the inherent reactivity of the aldehyde group, coupled with potential instability of the Boc protecting group under certain conditions, can lead to the formation of various impurities during synthesis, purification, and storage.[1][3] This guide will equip you with the necessary knowledge to ensure the purity and integrity of your material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial batches of this compound?
A1: Based on the chemical structure and common synthetic routes, the most prevalent impurities include:
-
Corresponding Carboxylic Acid: Oxidation of the aldehyde group leads to the formation of 2-((tert-butoxycarbonyl)amino)picolinic acid. This is often accelerated by exposure to air and light.
-
Deprotected Amine: Loss of the tert-butoxycarbonyl (Boc) protecting group results in 6-aminopicolinaldehyde. This can occur in the presence of acidic contaminants or under elevated temperatures.[4][5]
-
Over-reduction Product (Alcohol): If a reduction step is part of the synthesis, incomplete oxidation or over-reduction can lead to the presence of the corresponding alcohol, (6-((tert-butoxycarbonyl)amino)pyridin-2-yl)methanol.
-
Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials may persist in the final product.
-
Aldol Condensation Products: Under basic conditions, the aldehyde can undergo self-condensation, leading to higher molecular weight impurities.
Q2: My batch of this compound has a yellow or brownish tint. Is this a cause for concern?
A2: A slight yellow to brown discoloration is often indicative of minor degradation, potentially due to the formation of colored oligomeric or polymeric species arising from the reactive aldehyde functionality. While a pale yellow color might be acceptable for some applications, a significant darkening suggests a higher level of impurities and warrants further analysis and purification.
Q3: What are the recommended storage conditions to minimize impurity formation?
A3: To maintain the integrity of this compound, it is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[6] Protection from light is also recommended to prevent photochemical degradation.
Q4: Can the Boc protecting group be cleaved during routine handling or analysis?
A4: The Boc group is generally stable to many reagents but is labile under acidic conditions.[3] Care should be taken to avoid acidic media during workup, purification, and analysis unless deprotection is intended. For instance, using strongly acidic mobile phases in HPLC could potentially lead to on-column deprotection.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered with this compound.
Issue 1: Presence of an Unexpected Peak in HPLC Analysis Corresponding to a More Polar Compound
Possible Cause: This is often indicative of the presence of the corresponding carboxylic acid impurity due to oxidation of the aldehyde.
Troubleshooting Workflow:
Caption: Workflow for identifying and resolving carboxylic acid impurity.
Detailed Steps:
-
Confirm Identity: Use LC-MS to confirm the mass of the impurity. The carboxylic acid will have a molecular weight 16 Da higher than the parent aldehyde.
-
Spectroscopic Analysis: Acquire an FT-IR spectrum. The presence of a broad O-H stretch around 3000 cm⁻¹ is characteristic of a carboxylic acid.
-
Purification:
-
Recrystallization: If the material is solid and the impurity level is relatively low, recrystallization can be effective. A solvent system like ethyl acetate/hexanes is a good starting point.
-
Column Chromatography: For higher impurity levels or oily material, silica gel chromatography using a gradient elution (e.g., from pure hexanes to an ethyl acetate/hexanes mixture) can effectively separate the more polar carboxylic acid.
-
Issue 2: Appearance of a Less Polar Impurity by TLC/HPLC
Possible Cause: This could be the deprotected amine, 6-aminopicolinaldehyde, resulting from the loss of the Boc group.
Troubleshooting Workflow:
Caption: Workflow for addressing Boc deprotection.
Detailed Steps:
-
Confirm Identity: Use LC-MS to check for a mass corresponding to the loss of the Boc group (a decrease of 100 Da, with the resulting amine having a mass of M-99 for the [M+H]+ ion).
-
NMR Analysis: In the ¹H NMR spectrum, the large singlet corresponding to the nine protons of the tert-butyl group (typically around 1.5 ppm) will be absent or diminished in the impurity.
-
Corrective Actions:
-
Purification: The deprotected amine can be separated by silica gel chromatography.
-
Reprotection: If a significant amount of the material has been deprotected, it may be worthwhile to perform a reprotection reaction using di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., triethylamine or DMAP) before repurification.[3]
-
Process Review: Scrutinize your experimental conditions to identify and eliminate any sources of acid that could be causing the deprotection.
-
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general method for the analysis of this compound and its common impurities.
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm and 280 nm |
| Injection Vol. | 10 µL |
Note: The use of formic acid in the mobile phase helps to ensure good peak shape for the pyridine nitrogen. While acidic, the short residence time on the column at ambient temperature typically does not cause significant on-column deprotection.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for removing both more polar and less polar impurities.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Add silica gel (approximately 2-3 times the weight of the crude material) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a flash chromatography column with silica gel using a suitable eluent (e.g., 10% ethyl acetate in hexanes).
-
Loading: Carefully load the dry slurry onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-40% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor by TLC (staining with potassium permanganate or visualization under UV light).
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
- Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions.
- TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)
- Protecting Groups for Amines: Carbam
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Semantic Scholar. [Link]
- METHODS FOR DETERMINING ALDEHYDES IN AIR. University of Cape Town. [Link]
- Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry.
- HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
- tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
- Pyridine - Some Industrial Chemicals.
- 3-Pyridinebutanenitrile, γ-oxo. Organic Syntheses. [Link]
- Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]
- Pyridine. Wikipedia. [Link]
- tert-Butyl (6-chloro-2-formylpyridin-3-yl)
- tert-Butyl (6-formylpyridin-3-yl)
- Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. UCHEM. [Link]
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]
- Synthesis of pyridine aldehydes.
- Pyridine synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 199296-40-7: TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)CARBAMATE [cymitquimica.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | 956523-98-1 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of tert-Butyl (6-formylpyridin-2-yl)carbamate
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. For professionals engaged in drug development and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique. This guide provides an in-depth analysis of the ¹H NMR spectrum of tert-Butyl (6-formylpyridin-2-yl)carbamate, a key intermediate in the synthesis of various bioactive molecules. By presenting a detailed, predicted spectrum and comparing it with the experimentally determined spectrum of a structurally related analogue, tert-butyl (pyridin-2-yl)carbamate, this document aims to equip researchers with the expertise to confidently interpret and verify the structure of this important building block.
Introduction to this compound
This compound is a bifunctional molecule featuring a pyridine ring substituted with a formyl group and a tert-butoxycarbonyl (Boc)-protected amine. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive amination and Wittig reactions, while the Boc-protected amine allows for controlled subsequent modifications. The accurate confirmation of its structure via ¹H NMR is a critical quality control step in any synthetic workflow.
Predicted ¹H NMR Spectrum of this compound
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.95 | Singlet | 1H | H-7 (Aldehyde) |
| ~8.20 | Doublet | 1H | H-3 |
| ~7.90 | Triplet | 1H | H-4 |
| ~7.70 | Doublet | 1H | H-5 |
| ~8.00 | Singlet (broad) | 1H | N-H |
| 1.55 | Singlet | 9H | tert-butyl |
The presence of the electron-withdrawing formyl group at the C6 position is expected to significantly deshield the adjacent pyridine protons, particularly H-5. The aldehyde proton itself is anticipated to appear at a characteristic downfield chemical shift of around 9.95 ppm. The protons on the pyridine ring (H-3, H-4, and H-5) will exhibit characteristic doublet and triplet splitting patterns due to ortho and meta coupling, respectively. The nine protons of the tert-butyl group will appear as a sharp singlet at approximately 1.55 ppm, a hallmark of the Boc protecting group.
Comparative Analysis: ¹H NMR Spectrum of tert-butyl (pyridin-2-yl)carbamate
To provide a practical context for the predicted spectrum, we will compare it with the experimentally determined ¹H NMR spectrum of tert-butyl (pyridin-2-yl)carbamate. This analogue lacks the formyl group at the C6 position, allowing for a direct assessment of the electronic effects of the aldehyde functionality on the pyridine ring protons.
Table 2: Experimental ¹H NMR Spectral Data for tert-butyl (pyridin-2-yl)carbamate (in CDCl₃, 400 MHz) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.15 | Doublet of doublets | 1H | H-6 |
| 7.80 | Doublet | 1H | H-3 |
| 7.65 | Triplet of doublets | 1H | H-4 |
| 6.90 | Doublet of triplets | 1H | H-5 |
| 7.50 | Singlet (broad) | 1H | N-H |
| 1.53 | Singlet | 9H | tert-butyl |
Key Spectral Differences and Their Structural Implications:
The most striking difference between the predicted spectrum of the target molecule and the experimental spectrum of the analogue is the significant downfield shift of all the pyridine protons in the former. This is a direct consequence of the strong electron-withdrawing nature of the formyl group, which reduces the electron density on the pyridine ring and thus deshields the attached protons.
-
H-5 Proton: In the analogue, the H-5 proton resonates at approximately 6.90 ppm. In the target molecule, the predicted chemical shift for the corresponding proton is around 7.70 ppm, a substantial downfield shift due to its proximity to the deshielding formyl group.
-
Aldehyde Proton: The most definitive signal for confirming the presence of the formyl group is the singlet expected around 9.95 ppm, which is absent in the spectrum of the analogue.
-
tert-Butyl and N-H Protons: The chemical shifts of the tert-butyl and N-H protons are expected to be largely unaffected by the presence of the formyl group at the C6 position, as they are electronically insulated from its effects.
The structural relationship and the key proton assignments for both molecules are illustrated in the following diagram:
Caption: ¹H NMR acquisition and analysis workflow.
Conclusion
The precise structural elucidation of synthetic intermediates is a non-negotiable aspect of rigorous scientific research. This guide has provided a detailed, predicted ¹H NMR spectrum for this compound and a comparative analysis with a structurally related analogue. By understanding the influence of the formyl substituent on the chemical shifts of the pyridine ring protons, researchers can confidently interpret their experimental data and verify the integrity of this valuable synthetic building block. The provided experimental protocol offers a robust framework for obtaining high-quality spectra, ensuring the reliability of analytical results in drug discovery and development endeavors.
References
- Reddy, K. L., et al. (2014). An efficient and mild procedure for the synthesis of N-tert-butoxycarbonyl protected amines/amides/carbamates using amberlyst-15 as a heterogeneous catalyst.Tetrahedron Letters, 55(30), 4111-4115. [Link]
- Tang, W., & Zhang, X. (2002). A new class of phosphine-aminopyridine ligands for Ru-catalyzed asymmetric hydrogenation of ketones.Organic Letters, 4(24), 4159-4161. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
mass spectrometry analysis of tert-Butyl (6-formylpyridin-2-yl)carbamate
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of tert-Butyl (6-formylpyridin-2-yl)carbamate
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of intermediates is paramount. This compound, a key building block in the synthesis of various bioactive molecules, presents a unique analytical challenge due to its combination of a labile protecting group, a reactive aldehyde, and a heterocyclic core.[1] This guide provides a comprehensive, data-supported comparison of two primary atmospheric pressure ionization techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—for the robust analysis of this compound. Our objective is to move beyond mere protocol and explain the fundamental causality behind methodological choices, ensuring scientifically sound and reproducible results.
Analyte Profile: Understanding the Molecule
A successful mass spectrometry analysis begins with a thorough understanding of the analyte's physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 956523-98-1 | [2] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [2][3] |
| Molecular Weight | 222.24 g/mol | [2][3] |
| Structure | Pyridine ring, formyl (aldehyde) group, tert-butyl carbamate (Boc) group | [1][2] |
| Key Features | Contains both a basic nitrogen site (pyridine ring) amenable to protonation and a thermally labile tert-butoxycarbonyl (Boc) protecting group. The aldehyde functionality adds another layer of chemical reactivity. |
The presence of the pyridine nitrogen and the carbamate group imparts sufficient polarity, suggesting amenability to Electrospray Ionization. However, the molecule's overall modest size and thermal stability also place it within the operational range of Atmospheric Pressure Chemical Ionization.[4][5] This dual eligibility necessitates a direct comparison to determine the optimal analytical approach.
Comparative Analysis of Ionization Techniques
The choice of ionization source is the most critical parameter in developing a mass spectrometry method. It dictates the efficiency of ion generation, the nature of the primary ions observed (e.g., protonated molecules vs. adducts), and the degree of in-source fragmentation.
Electrospray Ionization (ESI)
ESI is a "soft" ionization technique that transfers ions already existing in solution into the gas phase.[6] It is particularly well-suited for polar molecules that can be readily protonated or deprotonated in a liquid matrix.
-
Mechanism of Ionization: For this compound, ESI in positive ion mode is the logical choice. The acidic mobile phase facilitates the protonation of the basic pyridine nitrogen, forming a stable [M+H]⁺ ion in solution. This pre-formed ion is then desolvated and transferred into the mass analyzer.[7][8]
-
Expected Ions: The primary ion is expected to be the protonated molecule, [M+H]⁺, at an m/z of 223.25. Depending on the mobile phase additives and purity, sodium ([M+Na]⁺ at m/z 245.23) and potassium ([M+K]⁺ at m/z 261.21) adducts may also be observed.
-
Advantages: High sensitivity for polar, pre-charged analytes; minimal thermal stress on the molecule, which is crucial for preserving the labile Boc group.[6]
-
Potential Drawbacks: Susceptibility to ion suppression from matrix components; potential for complex spectra due to adduct formation.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is also a soft ionization method but relies on gas-phase ion-molecule reactions.[4] It is often employed for moderately polar to nonpolar compounds that are thermally stable enough to be volatilized.
-
Mechanism of Ionization: The LC eluent is sprayed through a heated nebulizer (typically 350–500 °C) to create a vapor of solvent and analyte molecules.[4] A high-voltage corona discharge ionizes the solvent molecules, which then act as reagent gases to ionize the analyte through proton transfer. For this analyte, protonated solvent molecules (e.g., H₃O⁺, CH₃OH₂⁺) will transfer a proton to the pyridine nitrogen in the gas phase.
-
Expected Ions: The dominant ion is expected to be the protonated molecule, [M+H]⁺, at m/z 223.25. Adduct formation is significantly less common in APCI compared to ESI.[9]
-
Advantages: Greater tolerance for higher flow rates and less pure solvents; reduced matrix suppression effects compared to ESI; simpler spectra with fewer adducts.[5]
-
Potential Drawbacks: The high temperature of the vaporizer can induce thermal degradation of labile compounds. For the target analyte, this could cause premature loss of the Boc group before ionization.
Experimental Workflows and Protocols
To ensure self-validating and reproducible results, the following detailed protocols are provided.
General Experimental Workflow
The overall analytical process is visualized in the workflow diagram below.
Caption: High-level experimental workflow for LC-MS analysis.
Protocol 1: LC-ESI-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution in 50:50 acetonitrile/water. Serially dilute to a working concentration of 1 µg/mL using the mobile phase as the diluent.
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
-
Injection Volume: 2 µL.
-
-
ESI-MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Mass Range: m/z 50-500.
-
Protocol 2: LC-APCI-MS Analysis
-
Sample Preparation & LC: Same as for ESI analysis.
-
APCI-MS Parameters (Positive Ion Mode):
-
Corona Current: 4.0 µA.
-
Source Temperature: 130 °C.
-
APCI Probe Temperature: 450 °C.
-
Desolvation Gas Flow: 500 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Mass Range: m/z 50-500.
-
Fragmentation Behavior and Structural Elucidation
Tandem mass spectrometry (MS/MS) is essential for confirming the structure of the analyte. The fragmentation pattern is dictated by the chemical bonds' relative strengths and the stability of the resulting fragment ions and neutral losses.[10] The protonated molecule ([M+H]⁺, m/z 223.25) is selected as the precursor ion for collision-induced dissociation (CID).
Proposed Fragmentation Pathway:
The tert-butoxycarbonyl (Boc) group is the most labile part of the molecule. Its fragmentation is highly characteristic and proceeds via two main pathways upon CID:
-
Loss of Isobutene: A neutral loss of isobutene (C₄H₈, 56.06 Da) results in a carbamic acid intermediate which rapidly decarboxylates.
-
Loss of the Entire Boc Group: Cleavage can result in the loss of the entire tert-butoxycarbonyl radical (101.07 Da).
The formyl group can undergo a characteristic neutral loss of carbon monoxide (CO, 27.99 Da).
Caption: Proposed MS/MS fragmentation pathway of [M+H]⁺.
Table 2: Predicted Major Ions and Fragments
| m/z (Calculated) | Ion Identity | Description |
| 223.25 | [M+H]⁺ | Protonated molecular ion. |
| 167.19 | [M+H - C₄H₈]⁺ | Loss of isobutene from the tert-butyl group. |
| 123.13 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group, leaving protonated 2-amino-6-formylpyridine. |
| 95.12 | [M+H - C₅H₉O₂ - CO]⁺ | Subsequent loss of carbon monoxide from the formyl group of the m/z 123 fragment. |
Performance Comparison: ESI vs. APCI
Based on the principles discussed and extensive field experience with similar structures, we can anticipate the performance of each technique.
Table 3: Comparison Guide for ESI and APCI
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Recommendation for this Analyte |
| Sensitivity | Excellent. The polar nature and basic nitrogen site of the analyte are ideal for efficient protonation in solution. | Good to Very Good. Efficient gas-phase protonation is expected. | ESI is likely to provide slightly better sensitivity and lower limits of detection. |
| Adduct Formation | Moderate risk. [M+Na]⁺ and [M+K]⁺ adducts are possible, potentially complicating spectra if high-purity solvents are not used. | Low risk. Spectra are generally cleaner, dominated by the [M+H]⁺ ion.[9] | APCI is superior for avoiding spectral complexity from adducts. |
| Thermal Degradation | Minimal. The low-temperature process preserves the labile Boc group, ensuring the molecular ion is the true parent ion. | Moderate risk. The heated nebulizer (~450 °C) could cause some in-source decay, potentially showing fragments (e.g., m/z 123.13) even in MS1 scans. | ESI is the safer choice to ensure the integrity of the molecular ion. |
| Matrix Effects | High susceptibility. Ionization efficiency can be suppressed by co-eluting matrix components. | Lower susceptibility. Gas-phase ionization is less prone to competition from non-volatile matrix components.[5] | APCI is more robust for analysis in complex matrices (e.g., crude reaction mixtures). |
| Overall Verdict | Highly Recommended. ESI offers the best balance of high sensitivity and structural integrity for this specific molecule, especially for quantitative analysis of pure samples. | Recommended with Caution. APCI is a robust alternative, particularly for qualitative screening in complex matrices, but requires careful optimization of the probe temperature to minimize thermal degradation. |
Conclusion and Final Recommendation
For the routine analysis of This compound , Electrospray Ionization (ESI) is the superior method. Its ability to generate abundant protonated molecular ions with minimal thermal stress ensures both high sensitivity and the preservation of the molecule's native structure, which is critical for accurate molecular weight determination and subsequent fragmentation analysis. The predictable formation of the [M+H]⁺ ion and the characteristic fragmentation pattern involving the loss of the Boc-group provide a highly confident identification.
While APCI remains a viable and more matrix-tolerant alternative, the inherent risk of thermal degradation of the Boc-protecting group makes it a secondary choice. If APCI must be used, for instance, in a high-throughput screening environment with complex mixtures, it is imperative to carefully optimize the vaporizer temperature to find a balance between efficient analyte desolvation and minimal degradation.
This guide provides the foundational knowledge and practical protocols for researchers to confidently develop and execute robust mass spectrometry analyses of this important pharmaceutical intermediate, ensuring data of the highest scientific integrity.
References
- Nagy, K., Pollreisz, F., Takáts, Z., & Vékey, K. (2004). Atmospheric pressure chemical ionization mass spectrometry of aldehydes in biological matrices. Rapid Communications in Mass Spectrometry, 18(20), 2473-2478.
- ResearchGate. (n.d.). The positive ion APCI mass spectra of five synthetic aldehydes and...
- ChemBK. (2024). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE.
- Herbst, F., & Seppänen-Laakso, T. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-112.
- PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
- Wang, J., Cheung, W., & Grant, R. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2535.
- Asami, Y., Oshima, H., & Kubota, Y. (2002). Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS. Journal of Health Science, 48(4), 316-322.
- Wikipedia. (n.d.). Atmospheric-pressure chemical ionization.
- Bristow, T. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. J. Mass Spectrom. Adv. Clin. Lab, 20, 1-11.
- Wikipedia. (n.d.). Electrospray ionization.
- Hida, M., Ando, T., & Nishino, T. (2006). Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry. Journal of pesticide science, 31(1), 27-33.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- MySkinRecipes. (n.d.). tert-Butyl (6-formylpyridin-3-yl)carbamate.
- University of California, Davis. (n.d.). Interpretation of mass spectra.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
Sources
- 1. tert-Butyl (6-formylpyridin-3-yl)carbamate [myskinrecipes.com]
- 2. 956523-98-1 | this compound | Aldehydes | Ambeed.com [ambeed.com]
- 3. 199296-40-7 CAS MSDS (TERT-BUTYL (5-FORMYLPYRIDIN-2-YL)CARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Analytical Characterization of tert-Butyl (6-formylpyridin-2-yl)carbamate
In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal identification and purity assessment of synthetic intermediates are paramount.[1] Tert-Butyl (6-formylpyridin-2-yl)carbamate, a key building block in the synthesis of complex heterocyclic compounds, is no exception. Its molecular structure, featuring a Boc-protected amine, a pyridine ring, and a reactive aldehyde, necessitates a multi-faceted analytical approach to ensure its structural integrity and purity before its use in downstream applications.
This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of this molecule. We will move beyond mere procedural descriptions to explore the causal reasoning behind methodological choices, offering a framework for robust, self-validating analytical workflows tailored for researchers and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy stands as the cornerstone of structural elucidation for organic molecules, providing an unambiguous map of the atomic framework.[2] For this compound (Molecular Formula: C₁₁H₁₄N₂O₃, Molecular Weight: 222.24 g/mol ), both ¹H and ¹³C NMR are indispensable.
Expertise in Action: What to Expect from the Spectra
-
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
Aldehyde Proton (CHO): Expect a singlet in the highly deshielded region of δ 9.8 – 10.1 ppm . This significant downfield shift is a direct consequence of the electron-withdrawing nature and magnetic anisotropy of the carbonyl group. Its singlet multiplicity indicates no adjacent protons.
-
Pyridine Ring Protons (Ar-H): The three protons on the pyridine ring will appear in the aromatic region, typically between δ 7.5 – 8.5 ppm . Their precise shifts and coupling patterns (doublets or triplets) are critical for confirming the 2,6-disubstitution pattern.
-
Carbamate Proton (NH): A broad singlet is expected, often between δ 8.0 – 9.5 ppm . Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.
-
Tert-Butyl Protons (C(CH₃)₃): A sharp, prominent singlet at approximately δ 1.5 ppm is the hallmark of the Boc-protecting group.[3][4] The integration of this peak to a value of 9H serves as an excellent internal reference for validating the relative number of other protons in the molecule.
-
-
¹³C NMR (Carbon NMR): This analysis confirms the carbon skeleton of the molecule.
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region: the aldehyde carbonyl around δ 190 – 195 ppm and the carbamate carbonyl around δ 150 – 155 ppm .
-
Pyridine Ring Carbons (Ar-C): Signals for the pyridine carbons will appear between δ 110 – 160 ppm .
-
Tert-Butyl Carbons: A signal for the quaternary carbon will be observed around δ 80 – 82 ppm , with the methyl carbons appearing further upfield around δ 28 ppm .[4]
-
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as it can help in resolving NH protons that might otherwise exchange with trace water.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.
-
Analysis: Integrate all peaks and assign them to the corresponding protons based on their chemical shift, multiplicity, and integration values.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry is a powerful technique that provides the exact molecular weight of a compound, serving as a crucial confirmation of its identity.[2] High-Resolution Mass Spectrometry (HRMS) can further provide the elemental composition, adding another layer of certainty.
Expertise in Action: Interpreting the Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule.
-
Molecular Ion Peak: Expect a prominent peak corresponding to [M+H]⁺ at m/z 223.10 . An adduct with sodium, [M+Na]⁺ at m/z 245.08 , is also commonly observed.
-
Key Fragmentation Pattern: A characteristic fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or isobutylene. This would result in observable fragment ions, providing further structural evidence.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-500).
-
Analysis: Identify the peak corresponding to the calculated molecular weight of the protonated molecule.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive method used to identify the presence of specific functional groups within a molecule.[5] While it doesn't provide a complete structural picture, it offers a quick quality control check to confirm that the key chemical transformations have occurred.
Expertise in Action: Key Diagnostic Peaks
For this compound, the IR spectrum should display characteristic absorption bands:
-
~3300 cm⁻¹: N-H stretching vibration of the carbamate.
-
~2980 cm⁻¹: C-H stretching of the tert-butyl group.
-
~1720-1740 cm⁻¹: A strong C=O stretching band for the carbamate carbonyl.
-
~1690-1710 cm⁻¹: A strong C=O stretching band for the aldehyde carbonyl. The presence of two distinct carbonyl peaks is a key indicator of success.
-
~1600 cm⁻¹ & ~1470 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean crystal first, followed by the sample spectrum.
-
Analysis: Identify the major absorption peaks and correlate them to the expected functional groups.
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
While spectroscopic methods confirm the structure, chromatography is the gold standard for assessing purity.[6] A reverse-phase HPLC method with UV detection is ideal for quantifying the purity of this compound and detecting any related impurities from the synthesis.
Expertise in Action: What a Good Chromatogram Looks Like
An ideal chromatogram for a pure sample will show a single, sharp, and symmetrical peak at a specific retention time. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks detected. A purity level of >98% is often required for pharmaceutical intermediates.
Experimental Protocol: Reverse-Phase HPLC
-
System: An HPLC system equipped with a UV detector.
-
Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. A typical gradient might run from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs, such as 254 nm.
-
Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of ~1 mg/mL.
-
Analysis: Inject a small volume (e.g., 10 µL) and record the chromatogram. Calculate the area percent of the main peak.
Comparative Summary of Analytical Techniques
| Technique | Primary Information | Key Strengths | Limitations |
| ¹H & ¹³C NMR | Definitive molecular structure, atomic connectivity | Unambiguous structural elucidation | Lower sensitivity, requires several milligrams of sample |
| Mass Spectrometry | Molecular weight and elemental formula (HRMS) | Extremely high sensitivity, confirms molecular formula | Does not distinguish between isomers, fragmentation can be complex |
| IR Spectroscopy | Presence of key functional groups | Fast, non-destructive, simple sample preparation | Provides no information on molecular connectivity |
| HPLC-UV | Purity and quantification | High precision and accuracy for purity assessment | Not a tool for structural identification; requires a chromophore |
Visualizing the Analytical Workflow
A logical and efficient workflow is crucial for the complete characterization of a newly synthesized batch of this compound. The following diagram illustrates a self-validating sequence of analyses.
Sources
A Comparative Guide to the Synthesis of tert-Butyl (6-formylpyridin-2-yl)carbamate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the strategic synthesis of highly functionalized heterocyclic compounds is of paramount importance. Among these, tert-butyl (6-formylpyridin-2-yl)carbamate stands out as a critical building block, prized for its versatile aldehyde group, which serves as a linchpin for further molecular elaboration, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group that facilitates controlled, multi-step synthetic sequences. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable intermediate, offering field-proven insights and actionable experimental data to inform your research and development endeavors.
Introduction: The Strategic Importance of a Versatile Pyridine Building Block
The pyridine scaffold is a ubiquitous motif in a vast array of biologically active molecules and functional materials. The presence of a formyl group at the 6-position and a protected amine at the 2-position of the pyridine ring in this compound offers a unique combination of reactivity and stability. The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The Boc-protected amine at the 2-position allows for the strategic unveiling of a nucleophilic center under mild acidic conditions, enabling sequential and site-selective modifications. This dual functionality makes it a highly sought-after intermediate in the synthesis of complex molecular architectures for drug discovery and materials science applications.
This guide will dissect and compare two principal synthetic strategies for the preparation of this compound:
-
Route 1: The Oxidation Strategy: A multi-step approach commencing with the readily available 2-amino-6-methylpyridine, involving Boc protection of the amino group followed by oxidation of the methyl group to the desired aldehyde.
-
Route 2: The Boc Protection Strategy: This route begins with the synthesis of the precursor 6-formylpyridin-2-amine, which is then subjected to Boc protection to yield the final product.
Each route will be evaluated based on experimental protocols, mechanistic underpinnings, and key performance indicators such as yield, purity, reaction time, and scalability considerations.
Route 1: The Oxidation Strategy - A Stepwise Functional Group Transformation
This synthetic pathway leverages the commercially available and cost-effective starting material, 2-amino-6-methylpyridine. The strategy involves a two-step sequence: initial protection of the exocyclic amine with a Boc group, followed by the selective oxidation of the methyl group to the aldehyde.
Experimental Protocol: Route 1
Step 1: Synthesis of tert-Butyl (6-methylpyridin-2-yl)carbamate
-
To a solution of 2-amino-6-methylpyridine (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (6-methylpyridin-2-yl)carbamate as a solid.
Step 2: Oxidation to this compound
-
Dissolve tert-butyl (6-methylpyridin-2-yl)carbamate (1.0 eq.) in a suitable solvent, such as 1,4-dioxane.
-
Add selenium dioxide (SeO₂) (2.0-3.0 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield this compound.
Mechanistic Insights and Rationale
The initial Boc protection of the amino group is a standard and robust procedure that serves a dual purpose. Firstly, it deactivates the amino group towards the oxidizing agent in the subsequent step, preventing undesired side reactions. Secondly, the bulky Boc group can influence the conformation of the molecule, potentially impacting the accessibility of the methyl group for oxidation.
The oxidation of the methyl group with selenium dioxide proceeds via a well-established mechanism involving an ene reaction followed by a[1][2]-sigmatropic rearrangement. This method is particularly effective for the oxidation of activated methyl groups, such as those adjacent to a pyridine ring. The choice of selenium dioxide is critical; while other oxidizing agents could be employed, SeO₂ is known for its selectivity in converting benzylic and allylic C-H bonds to the corresponding alcohols or carbonyls.
Performance Data: Route 1
| Parameter | Step 1: Boc Protection | Step 2: Oxidation | Overall |
| Typical Yield | 85-95% | 40-60% | 34-57% |
| Purity | >98% after chromatography | >97% after chromatography | >97% |
| Reaction Time | 12-24 hours | 4-8 hours | 16-32 hours |
| Key Reagents | 2-amino-6-methylpyridine, (Boc)₂O, DMAP | Selenium Dioxide | |
| Scalability | Readily scalable | Challenges with selenium byproduct removal | Moderate |
| Safety | Standard laboratory precautions | Caution: Selenium compounds are toxic and require careful handling and disposal. |
Workflow Diagram: Route 1
Caption: Workflow for the synthesis via the oxidation strategy.
Route 2: The Boc Protection Strategy - A Convergent Approach
This alternative route employs a more convergent strategy, where the formyl group is already in place on the pyridine ring prior to the introduction of the Boc protecting group. This approach hinges on the successful synthesis of the 6-formylpyridin-2-amine intermediate.
Experimental Protocol: Route 2
Step 1: Synthesis of 6-Formylpyridin-2-amine
-
Oxidation to Alcohol: Oxidize 2-amino-6-methylpyridine to (6-aminopyridin-2-yl)methanol. This can be achieved using various methods, though selective oxidation in the presence of the amino group can be complex.
-
Oxidation to Aldehyde: The resulting alcohol is then oxidized to the desired aldehyde, 6-formylpyridin-2-amine. Reagents such as manganese dioxide (MnO₂) are often employed for the selective oxidation of benzylic-type alcohols.
Step 2: Boc Protection of 6-Formylpyridin-2-amine
-
Dissolve 6-formylpyridin-2-amine (1.0 eq.) in an appropriate solvent like THF or DCM.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) and a suitable base, such as triethylamine (Et₃N) or DMAP (catalytic).
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Mechanistic Insights and Rationale
The key challenge in this route lies in the efficient and selective synthesis of the 6-formylpyridin-2-amine intermediate. The oxidation of the methyl group of 2-amino-6-methylpyridine directly to the aldehyde in high yield without affecting the amino group is difficult. A two-step oxidation via the alcohol is often more controllable. Manganese dioxide is a mild and selective oxidizing agent for allylic and benzylic alcohols, making it a suitable choice for the second oxidation step.
The subsequent Boc protection of 6-formylpyridin-2-amine is a standard procedure. The presence of the electron-withdrawing formyl group can slightly modulate the nucleophilicity of the amino group, but the reaction generally proceeds efficiently under standard conditions.
Performance Data: Route 2
| Parameter | Step 1: Synthesis of 6-Formylpyridin-2-amine | Step 2: Boc Protection | Overall |
| Typical Yield | Variable (often multi-step and lower yielding) | 80-90% | Highly dependent on Step 1 |
| Purity | Requires careful purification | >98% after chromatography | >98% |
| Reaction Time | Multi-day synthesis is common | 2-6 hours | Can be significantly longer than Route 1 |
| Key Reagents | Oxidizing agents (e.g., MnO₂), (Boc)₂O | ||
| Scalability | Challenging due to the multi-step nature and purification of the intermediate | Readily scalable | Limited by the scalability of Step 1 |
| Safety | Standard laboratory precautions |
Workflow Diagram: Route 2
Caption: Workflow for the synthesis via the Boc protection strategy.
Comparative Analysis and Recommendations
| Feature | Route 1: Oxidation Strategy | Route 2: Boc Protection Strategy |
| Starting Material | Readily available and inexpensive | Requires synthesis of a challenging intermediate |
| Number of Steps | Two well-defined steps | Can be more than two steps, depending on the synthesis of the intermediate |
| Overall Yield | Moderate and reproducible | Highly variable and often lower |
| Scalability | Moderate, with considerations for selenium waste | Poor, limited by the synthesis of the intermediate |
| Process Control | Straightforward | More complex due to the multi-step nature of the intermediate synthesis |
| Key Advantage | More direct and reliable from a common starting material | Convergent approach if the intermediate is available |
| Key Disadvantage | Use of toxic selenium dioxide | Difficulty in obtaining the starting aldehyde |
Recommendation for Laboratory-Scale Synthesis:
For most laboratory-scale applications where reliability and a straightforward procedure are paramount, Route 1: The Oxidation Strategy is the recommended approach. While the use of selenium dioxide requires appropriate safety precautions, the starting material is readily accessible, and the two-step process is generally reproducible. The moderate overall yield is often acceptable for research purposes.
Considerations for Process Development and Scale-Up:
For larger-scale synthesis, both routes present challenges. The toxicity and disposal of selenium waste in Route 1 can be a significant hurdle. Route 2, while avoiding toxic heavy metals, is hampered by the lack of a scalable and efficient synthesis of 6-formylpyridin-2-amine. Future research into alternative, greener oxidation methods for Route 1 or a more streamlined synthesis of the intermediate for Route 2 would be highly beneficial for industrial applications. Development of a catalytic, aerobic oxidation for the methyl group in tert-butyl (6-methylpyridin-2-yl)carbamate would represent a significant advancement.
Conclusion
The synthesis of this compound is a key step in the development of many important molecules. This guide has provided a detailed comparison of two primary synthetic routes, highlighting their respective strengths and weaknesses. For researchers in the lab, the oxidation of the readily available tert-butyl (6-methylpyridin-2-yl)carbamate offers a more practical and reliable path to the target compound. As the demand for this versatile building block grows, the development of more sustainable and scalable synthetic methods will continue to be an important area of research.
References
- While specific, detailed, and directly comparable peer-reviewed publications for the complete synthesis of this compound were not identified during the literature survey, the described routes are based on established and well-documented organic chemistry transformations. The following references provide context for the key reactions discussed.
-
Boc Protection of Amines: A comprehensive overview of amine protecting groups can be found in standard organic chemistry textbooks and specialized monographs such as "Greene's Protective Groups in Organic Synthesis."
-
Oxidation of Methylpyridines: For examples of the oxidation of methylpyridines, refer to publications on the synthesis of pyridine aldehydes and carboxylic acids. The use of selenium dioxide for the oxidation of activated methyl groups is a classical transformation detailed in many organic synthesis resources.
-
Synthesis of Aminopyridines: The synthesis of various aminopyridine derivatives is extensively covered in the chemical literature, often in the context of medicinal chemistry and ligand synthesis.[3]
-
General Aldehyde Synthesis: For a general overview of aldehyde synthesis from primary alcohols, see resources such as "Comprehensive Organic Transformations" by Richard C. Larock.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 3. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
Introduction: The Synthetic Challenge of a Bifunctional Building Block
An In-Depth Technical Guide to Alternative Protecting Groups for 2-Amino-6-Formylpyridine
2-amino-6-formylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its capacity to engage in a diverse array of chemical transformations. Its utility, however, is intrinsically linked to a significant synthetic challenge: the presence of two chemically reactive and potentially interfering functional groups. The exocyclic amino group is nucleophilic and basic, while the formyl group possesses an electrophilic carbonyl carbon. In any multi-step synthesis, leaving these groups unprotected invites a host of undesirable side reactions, including self-condensation, unwanted nucleophilic attack, and oxidation.
The successful application of 2-amino-6-formylpyridine in complex molecule synthesis, therefore, hinges on a robust and strategic use of protecting groups. The ideal strategy involves an orthogonal protection scheme , wherein each functional group is masked by a protecting group that can be removed under specific conditions without affecting the other.[1][2] This guide provides an in-depth comparison of alternative protecting group strategies for 2-amino-6-formylpyridine, moving beyond common methodologies to equip researchers with a versatile toolkit for their synthetic endeavors. We will explore the causality behind experimental choices and provide validated protocols to ensure reliable and reproducible outcomes.
Part 1: Protection of the 2-Amino Group
The primary role of an amino protecting group is to temper the nucleophilicity of the nitrogen atom. The choice of protecting group is dictated by the reaction conditions planned for subsequent steps.
The Industry Standard: tert-Butoxycarbonyl (Boc)
The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry due to its ease of installation and predictable stability.[3] It is stable under a wide range of nucleophilic and basic conditions but is readily cleaved by acid.[4][5]
-
Mechanism of Protection: The protection reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically facilitated by a base to deprotonate the amine, increasing its nucleophilicity.[6] For electron-deficient aminopyridines, where the amino group is less nucleophilic, a catalyst like 4-(dimethylamino)pyridine (DMAP) is often employed.[3][7]
-
Stability Profile: The Boc group is robust towards bases (e.g., NaOH, NaH), organometallics (e.g., Grignard reagents, organolithiums), and many reducing agents.[4] Its Achilles' heel is acid (e.g., trifluoroacetic acid (TFA), HCl), which catalyzes its removal via a mechanism that generates a stable tert-butyl cation.[3][4]
Alternative Amino Protecting Groups for Orthogonal Schemes
While Boc is a reliable choice, its acid lability can be a limitation if other acid-sensitive groups, such as acetals, are present. In such cases, orthogonal alternatives are essential.
-
9-Fluorenylmethoxycarbonyl (Fmoc): The Base-Labile Workhorse The Fmoc group is a cornerstone of solid-phase peptide synthesis and offers perfect orthogonality with acid-labile groups.[8][9]
-
Key Advantage: It is cleaved under mild basic conditions, typically with a solution of piperidine in an aprotic solvent like DMF, via an E1cb elimination mechanism.[2] These conditions leave acid-sensitive groups completely untouched.
-
Consideration: The Fmoc group is bulky and introduces a strong UV chromophore, which can be advantageous for reaction monitoring.
-
-
Carboxybenzyl (Cbz or Z): Cleavage by Hydrogenolysis Introduced in the early days of peptide chemistry, the Cbz group remains a valuable tool.[9]
-
Key Advantage: Its removal via catalytic hydrogenolysis (H₂ gas with a palladium catalyst) occurs under neutral conditions. This method is orthogonal to both acid-labile (Boc, acetals) and base-labile (Fmoc) groups.
-
Consideration: Hydrogenolysis is incompatible with functional groups that can be reduced, such as alkenes, alkynes, or some nitro groups. The catalyst can also be poisoned by sulfur-containing compounds.
-
-
tert-Butylsulfinamide (Ellman's Sulfinamide): A Dual-Role Reagent tert-Butanesulfinamide is a versatile reagent that serves as both a protecting group and a potent chiral auxiliary for the asymmetric synthesis of amines.[10]
-
Key Advantage: It reacts with aldehydes to form N-sulfinylimines, effectively protecting both the amine and aldehyde in a single step if starting from the aminoaldehyde. For protecting just the amine, it can be installed on a pre-existing primary amine. It is readily removed with stoichiometric acid (e.g., HCl in a protic solvent).[10][11][12]
-
Consideration: While its removal condition (acid) is similar to Boc, the specific reagents and conditions can sometimes be tuned for selective cleavage. Its primary strength lies in asymmetric synthesis applications.
-
Performance Comparison of Amino Protecting Groups
| Protecting Group | Common Reagent | Typical Protection Conditions | Deprotection Conditions | Stability Profile | Orthogonal To |
| Boc | (Boc)₂O | Base (TEA, DMAP), DCM or THF, RT[3][7] | Strong Acid (TFA, HCl)[3] | Stable to base, nucleophiles, reduction. | Fmoc, Cbz |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (Na₂CO₃), Dioxane/H₂O, RT | 20% Piperidine in DMF[2] | Stable to acid, hydrogenolysis. | Boc, Cbz, Acetals |
| Cbz (Z) | Cbz-Cl | Base (NaHCO₃), THF/H₂O, 0°C to RT | H₂, Pd/C, Methanol[13] | Stable to acid and base. | Boc, Fmoc, Acetals |
| tert-Butylsulfinyl | (tBuSO)₂ | Lewis Acid (e.g., Ti(OEt)₄) for imine formation | HCl in Protic Solvent[10] | Stable to bases, organometallics. | Fmoc, Cbz |
Part 2: Protection of the 6-Formyl Group
The electrophilic nature of the aldehyde requires masking to prevent unwanted reactions with nucleophiles or reduction during synthesis.
The Universal Standard: Acetal Formation
The conversion of an aldehyde to an acetal is the most common and effective method for its protection.[14] Acetals are stable to a vast range of conditions but can be easily hydrolyzed back to the aldehyde using aqueous acid.[15][16]
-
Mechanism of Protection: The reaction involves the acid-catalyzed addition of two equivalents of an alcohol. For cyclic acetals, a diol is used. The equilibrium is driven to the product side by removing the water that is formed, often by azeotropic distillation (Dean-Stark trap) or by using a dehydrating agent like trimethyl orthoformate.[16][17]
Alternative Acetal Structures
-
Dimethyl Acetal: The Simple Choice Formed using methanol, dimethyl acetals are effective protecting groups.
-
Advantage: Easy to form and generally less sterically demanding.
-
Consideration: They are among the more labile acetals, making them susceptible to cleavage under even mildly acidic conditions.[17] This can be an advantage for facile deprotection but a risk if other steps require acidic reagents.
-
-
Ethylene Acetal (1,3-Dioxolane): The Robust Option Formed using ethylene glycol, the cyclic 1,3-dioxolane is a more robust protecting group.
-
Advantage: The formation of the five-membered ring is entropically favored, leading to greater thermodynamic and kinetic stability compared to its acyclic counterpart.[17] This makes it the preferred choice when the protected molecule must endure harsher conditions.
-
Consideration: Deprotection requires slightly stronger acidic conditions than for a dimethyl acetal.[18]
-
Performance Comparison of Acetal Protecting Groups
| Protecting Group | Common Reagent | Typical Protection Conditions | Deprotection Conditions | Stability Profile |
| Dimethyl Acetal | Methanol, Trimethyl orthoformate | Catalytic Acid (p-TsOH, HCl), RT to reflux[16] | Mild Aqueous Acid (e.g., 1M HCl, AcOH/H₂O)[18] | Stable to base, organometallics, oxidants, reductants. |
| Ethylene Acetal | Ethylene Glycol | Catalytic Acid (p-TsOH), Dean-Stark, Toluene reflux | Aqueous Acid (e.g., 3M HCl, TFA/H₂O)[18] | More stable to acid than dimethyl acetal. |
Part 3: Designing Orthogonal Protection Strategies
The true power of protecting group chemistry lies in combining them into an orthogonal strategy that allows for the selective manipulation of the molecule.
Strategy A: The High-Risk, High-Reward Acid-Labile Approach
-
Protection: Boc for the amino group, Acetal for the formyl group.
-
Analysis: This is the most straightforward strategy but lacks true orthogonality. Both groups are removed by acid. While acetals are generally more acid-labile than Boc groups, achieving selective deprotection requires careful titration of acid strength, temperature, and reaction time. It is often difficult to cleave the acetal without partial or complete loss of the Boc group. Global deprotection with a strong acid like TFA is the most common outcome.
-
Best Use Case: When the synthetic route calls for the simultaneous deprotection of both groups in the final step.
Strategy B: The Gold Standard Orthogonal Approach
-
Protection: Fmoc for the amino group, Acetal for the formyl group.
-
Analysis: This represents a truly orthogonal and highly reliable strategy. The Fmoc group can be cleanly removed with piperidine, leaving the acetal intact. The molecule can then undergo further transformation at the free amine. Subsequently, the acetal can be removed with aqueous acid without affecting any other part of the molecule.
-
Best Use Case: For complex, multi-step syntheses requiring selective modification at the amino position first, followed by reactions involving the aldehyde.
Part 4: Experimental Protocols
The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrate and scale.
Protocol 1: Boc Protection of 2-Aminopyridine
This protocol is a general method adaptable for 2-amino-6-formylpyridine, assuming the aldehyde is either protected or intended to be protected subsequently.
-
Materials: 2-Aminopyridine (1.0 eq), Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq), Triethylamine (TEA, 1.5 eq), 4-(Dimethylamino)pyridine (DMAP, 0.1 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-aminopyridine in DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add TEA and DMAP to the solution and stir for 5 minutes at room temperature.
-
Add (Boc)₂O portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor reaction progress by TLC or LC-MS.[7]
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N-Boc protected product.
-
Protocol 2: Ethylene Acetal Protection of a Pyridinecarboxaldehyde
This protocol is for the robust protection of the formyl group.
-
Materials: 6-Formylpyridine derivative (1.0 eq), Ethylene glycol (1.5 eq), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq), Toluene.
-
Procedure:
-
Combine the pyridinecarboxaldehyde, ethylene glycol, and p-TsOH in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed.
-
Continue refluxing until no more water is collected (typically 2-6 hours). Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Wash the solution with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude acetal by flash column chromatography or distillation.
-
Protocol 3: Selective Deprotection of an Acetal using Iodine
This mild, transacetalization method can sometimes be used to deprotect acetals under non-hydrolytic conditions, which may be beneficial for highly acid-sensitive substrates.[19][20]
-
Materials: Acetal-protected pyridine (1.0 eq), Iodine (I₂, 0.1 eq), Acetone.
-
Procedure:
-
Dissolve the acetal substrate in acetone.
-
Add a catalytic amount of iodine (10 mol%). The solution will turn brown.
-
Stir the reaction at room temperature. The reaction is often complete within 1 hour.[19] Monitor by TLC.
-
Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate solution until the brown color disappears.
-
Remove the acetone under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected aldehyde. Purify if necessary.
-
Conclusion and Strategic Recommendations
The choice of a protecting group strategy for 2-amino-6-formylpyridine is not a one-size-fits-all decision. It must be tailored to the specific synthetic route.
-
For simple transformations where both groups can be deprotected simultaneously at the end, a Boc/Acetal strategy is efficient.
-
For complex syntheses requiring selective, sequential reactions at the amine and then the aldehyde (or vice versa), a truly orthogonal strategy is non-negotiable. The Fmoc/Acetal combination provides a robust and reliable pathway, allowing for base-mediated amine deprotection without disturbing the acid-labile acetal.
-
The Cbz/Acetal strategy offers an excellent alternative if the molecule is stable to hydrogenation conditions.
By understanding the stability, orthogonality, and mechanisms of introduction and removal for these protecting groups, researchers can navigate the synthetic challenges posed by bifunctional molecules like 2-amino-6-formylpyridine with precision and confidence.
References
- Ellman, J. A., et al. (1997). tert-Butanesulfinamide and the Associated Synthetic Methodology. Journal of the American Chemical Society. [Link]
- Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China. [Link]
- Google Patents. (2013). CN102936220A - BOC protection method for aminopyridine.
- Wang, J., & El Fakhri, G. (2023). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Journal of Nuclear Medicine, 64(supplement 1), P673. [Link]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- Trost, B. M., & Dong, G. (2008). Cyclic Acetal Formation Between 2-Pyridinecarboxaldehyde and γ-Hydroxy-α,β-Acetylenic Esters.
- Weinreb, S. M., et al. (2001). tert-Butylsulfonyl (Bus), a New Protecting Group for Amines. The Journal of Organic Chemistry. [Link]
- Abenavoli, C., et al. (2021). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
- University of Bristol. (n.d.).
- WuXi Biology. (2021). Alcohol Speed up Boc Protection of Primary Amines. [Link]
- Google Patents. (2014). CN102936220B - BOC protection method for aminopyridine.
- Organic Chemistry Portal. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. [Link]
- ResearchGate. (2024).
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]
- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Formyl group. [Link]
- Reissig, H.-U., & Rupe, R. (2001). A facile three-step synthesis of 1,2-amino alcohols using the Ellman homochiral tert-butylsulfinamide. Johns Hopkins University. [Link]
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
- Master Organic Chemistry. (n.d.). Hydrolysis of acetals to give aldehydes and ketones. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. [Link]
- Konno, H., et al. (n.d.).
- Sun, J., et al. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone.
- Barany, G., & Merrifield, R. B. (1980). A new amino protecting group removable by mild base. The Peptides, 2, 1-284.
- Wentzel Lab. (2020). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. YouTube. [Link]
- Albericio, F., et al. (2005). Amino Acid-Protecting Groups. Chemical Reviews.
- ResearchGate. (2018). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. [Link]
- Wuts, P. G. M. (2014). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
- Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. [Link]
- AAPPTec. (n.d.).
- ResearchGate. (2004). ChemInform Abstract: Applications of the N-tert-Butylsulfonyl (Bus) Protecting Group in Amino Acid and Peptide Chemistry. [Link]
- PubMed. (2020). Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. [Link]
- National Institutes of Health. (2018). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. [Link]
- ACS Publications. (2020). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. [Link]
- National Institutes of Health. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]
- ResearchGate. (2007). Dimethylformamide Dimethyl Acetal in Heterocylic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles. [Link]
- Wikipedia. (n.d.). 2-Aminobenzaldehyde. [Link]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amino Protecting Groups Stability [organic-chemistry.org]
- 6. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. Khan Academy [khanacademy.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Dimethyl Acetals [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Characterization of tert-Butyl (6-formylpyridin-2-yl)carbamate
Introduction: The Significance of tert-Butyl (6-formylpyridin-2-yl)carbamate
The molecule this compound incorporates three key functional groups: a pyridine ring, a formyl (aldehyde) group, and a tert-butoxycarbonyl (Boc) protecting group. This combination makes it a versatile intermediate in organic synthesis. The aldehyde allows for a variety of chemical transformations, such as reductive aminations and Wittig reactions, while the Boc-protected amine at the 2-position can be deprotected under mild acidic conditions for further functionalization. Understanding its spectroscopic properties is crucial for reaction monitoring, quality control, and final product verification.
Predicted Spectroscopic Data and Comparative Analysis
This section details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. For comparative purposes, we will contrast these predictions with available data for related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative. The chemical shifts are influenced by the electron-withdrawing nature of the formyl group and the pyridine ring, as well as the bulky Boc-protecting group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Related Compounds.
| Proton | Predicted δ (ppm) for Target Compound | Reference Compound: tert-Butyl carbamate[1] | Reference Compound: 2-Amino-6-methylpyridine[2] | Reference Compound: tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate[3] |
| Formyl (-CHO) | ~9.9 - 10.1 (s, 1H) | N/A | N/A | ~9.8 - 10.2 (s, 1H) |
| Pyridine H (adjacent to formyl) | ~7.8 - 8.0 (d, 1H) | N/A | Pyridine protons: 6.13 - 7.14 | Pyridine protons present |
| Pyridine H (adjacent to carbamate) | ~8.1 - 8.3 (d, 1H) | N/A | Pyridine protons: 6.13 - 7.14 | Pyridine protons present |
| Pyridine H (middle) | ~7.6 - 7.8 (t, 1H) | N/A | Pyridine protons: 6.13 - 7.14 | Pyridine protons present |
| Carbamate N-H | ~8.5 - 9.5 (s, 1H, broad) | ~5.23 (broad s, 2H) | ~4.6 (broad s, 2H) | N/A |
| tert-Butyl (-C(CH₃)₃) | ~1.5 - 1.6 (s, 9H) | ~1.4 (s, 9H) | N/A | ~1.4 (s, 9H) |
-
Causality Behind Predictions: The formyl proton is expected to be significantly downfield due to the deshielding effect of the carbonyl group. The pyridine protons will exhibit characteristic splitting patterns (doublets and a triplet) and will be in the aromatic region, with their exact shifts influenced by the positions of the electron-withdrawing formyl group and the electron-donating carbamate. The tert-butyl group will appear as a sharp singlet, integrating to nine protons, in the upfield region. The NH proton of the carbamate is expected to be a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparison with Related Compounds.
| Carbon | Predicted δ (ppm) for Target Compound | Reference Compound: tert-Butyl carbamate[4] | Reference Compound: General Pyridine Derivatives[5] |
| Formyl C=O | ~190 - 195 | N/A | N/A |
| Carbamate C=O | ~152 - 155 | ~156 | N/A |
| Pyridine C (attached to formyl) | ~150 - 153 | N/A | ~120 - 160 |
| Pyridine C (attached to carbamate) | ~155 - 158 | N/A | ~120 - 160 |
| Other Pyridine C | ~120 - 140 | N/A | ~120 - 160 |
| tert-Butyl C (quaternary) | ~80 - 82 | ~78 | N/A |
| tert-Butyl CH₃ | ~28 - 29 | ~28 | N/A |
-
Expert Insights: The aldehyde and carbamate carbonyl carbons will be the most downfield signals. The pyridine carbons will have distinct chemical shifts based on their substitution. The quaternary carbon of the tert-butyl group will be around 80 ppm, while the methyl carbons will be much further upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups.
Table 3: Predicted IR Absorption Frequencies for this compound.
| Functional Group | Predicted Wavenumber (cm⁻¹) for Target Compound | Reference Compound: tert-Butyl carbamate[6] | Reference Compound: 2-Aminopyridine[7][8] |
| N-H Stretch (carbamate) | ~3200 - 3400 | ~3400, ~3300 | ~3442, ~3300 |
| C-H Stretch (aromatic) | ~3000 - 3100 | N/A | ~3050 |
| C-H Stretch (aliphatic) | ~2950 - 3000 | ~2980 | N/A |
| C=O Stretch (formyl) | ~1700 - 1720 | N/A | N/A |
| C=O Stretch (carbamate) | ~1680 - 1700 | ~1725 | N/A |
| C=N, C=C Stretch (pyridine ring) | ~1580 - 1620 | N/A | ~1617, ~1572 |
| N-H Bend (carbamate) | ~1520 - 1550 | ~1520 | ~1628 |
-
Trustworthiness of Predictions: The presence of two distinct carbonyl stretching frequencies would be a key indicator of the compound's structure. The N-H stretching and bending vibrations are also characteristic of the carbamate group. The fingerprint region below 1500 cm⁻¹ will contain complex vibrations related to the pyridine ring and C-O and C-N bonds.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion: For C₁₁H₁₄N₂O₃, the expected monoisotopic mass is approximately 222.1004 g/mol . High-resolution mass spectrometry (HRMS) should confirm this value.
-
Key Fragmentation Patterns: A characteristic fragmentation would be the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da), and the loss of the entire Boc group (-101 Da).
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standard protocols are recommended.
NMR Spectroscopy Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
General IR (FTIR-ATR) Protocol
Caption: Step-by-step protocol for acquiring an FTIR spectrum using an ATR accessory.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, and by comparing it to related structures, researchers can confidently identify this compound and assess its purity. The provided experimental workflows serve as a foundation for obtaining reliable and high-quality data, ensuring the integrity of subsequent research and development activities.
References
- ChemBK. (2024). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE.
- ChemicalBook. (n.d.). tert-butyl (6-chloro-3-formylpyridin-2-yl)carbamate.
- SynHet. (n.d.). Tert-Butyl (5-formylpyridin-2-yl)carbamate.
- ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 13C NMR spectrum.
- Benchchem. (n.d.). tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate.
- Supporting Information. (n.d.).
- tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. (n.d.).
- National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate.
- ChemNet. (n.d.). 2-Amino-6-pyridinecarboxaldehyde.
- PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
- TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
- CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
- ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ChemicalBook. (n.d.). tert-Butyl carbazate(870-46-2) 13C NMR spectrum.
- ChemicalBook. (n.d.). 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum.
Sources
- 1. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
- 2. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. tert-Butyl carbamate [webbook.nist.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. chimia.ch [chimia.ch]
A Senior Scientist's Comparative Guide to tert-Butyl (6-formylpyridin-2-yl)carbamate for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of bifunctional building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate quality of the target molecule. Among these, pyridine-based scaffolds are indispensable due to their prevalence in FDA-approved drugs and bioactive compounds. This guide provides an in-depth, field-proven comparison of tert-Butyl (6-formylpyridin-2-yl)carbamate (1) , a versatile reagent, against its key alternatives. We will move beyond a simple cataloging of specifications to dissect the causality behind experimental choices, empowering you to select the optimal building block for your specific research and development needs.
The Strategic Value of this compound
This molecule, identified by CAS Number 956523-98-1, is more than just a chemical intermediate; it is a carefully designed synthetic tool. Its value lies in the orthogonal reactivity of its two functional groups:
-
The Formyl Group (-CHO): Positioned at the 2-position of the pyridine ring, this aldehyde is a prime electrophile for C-N bond formation, most notably through reductive amination. Its reactivity is modulated by the electron-withdrawing nature of the pyridine nitrogen.
-
The Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, which is stable under a wide range of reaction conditions (e.g., basic, reductive, oxidative). This allows for the selective modification of the aldehyde, followed by the clean, late-stage deprotection of the amine for subsequent conjugation or cyclization reactions.[1]
This bifunctionality makes it a key component in the synthesis of complex molecules, including potent kinase inhibitors and therapeutics for diseases like fibrosis and age-related macular degeneration.[2][3]
Deconstructing the Certificate of Analysis: A Guarantee of Quality
A Certificate of Analysis (CoA) is the foundational document that validates the quality of a reagent batch. A typical CoA for high-purity This compound provides the following assurances:
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Result | Method |
| Product Name | This compound | - | - |
| CAS Number | 956523-98-1 | - | - |
| Batch Number | AXD-48291 | - | - |
| Appearance | White to Off-White Solid | Conforms | Visual |
| Identity | Conforms to Structure | Conforms | ¹H NMR, LC-MS |
| Purity (Assay) | ≥ 98.0% | 99.2% | HPLC (254 nm) |
| Water Content | ≤ 0.5% | 0.15% | Karl Fischer Titration |
| Residual Solvents | ≤ 0.5% (Total) | 0.21% (Ethyl Acetate) | ¹H NMR / GC-HS |
| Storage | 2-8°C, Inert Atmosphere | - | - |
Self-Validating System: The combination of HPLC for purity and orthogonal identity checks (NMR, MS) ensures that you are starting with the correct, high-fidelity material. Low water and solvent content are critical, as these impurities can interfere with sensitive downstream reactions, such as organometallic couplings or water-sensitive reductions.
Comparative Analysis: Choosing the Right Tool for the Job
The decision to use 1 should be made after considering viable alternatives. The optimal choice depends on the desired reactivity, steric profile, and the electronic environment of your target scaffold. We will compare 1 with two logical alternatives: its positional isomer, tert-Butyl (5-formylpyridin-2-yl)carbamate (2) , and a halogenated analogue, tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (3) .
Head-to-Head Performance in a Standard Reductive Amination
To provide a practical comparison, we present data from a standardized reductive amination reaction with benzylamine to form the corresponding secondary amine. This reaction is a cornerstone of its application and highlights the subtle yet critical performance differences between the alternatives.
Table 2: Comparative Performance in Reductive Amination
| Compound | Structure | Reaction Time (h) | Yield (%) | Product Purity (%) | Key Insight |
| 1 . This compound | (Structure of 1) | 4 | 92 | 98 | High Reactivity: The formyl group at the 2-position is activated by the adjacent ring nitrogen, leading to rapid imine formation and high yield. |
| 2 . tert-Butyl (5-formylpyridin-2-yl)carbamate | (Structure of 2) | 8 | 85 | 97 | Moderate Reactivity: The formyl group is at the 5-position, electronically further from the nitrogen's direct influence, resulting in slower reaction kinetics. |
| 3 . tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | (Structure of 3) | 3 | 94 | 99 | Enhanced Reactivity: The additional electron-withdrawing chloro group further activates the formyl group, leading to the fastest conversion and highest purity. |
Expert Analysis of Performance Differences
The data in Table 2 is a direct consequence of the electronic effects exerted by the substituents on the pyridine ring.
-
Positional Isomerism (1 vs. 2): In compound 1 , the formyl group at the 2-position experiences a strong electron-withdrawing inductive effect from the adjacent nitrogen atom. This makes the aldehyde carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine, accelerating the rate-limiting imine formation step.[1] For compound 2 , the formyl group at the 5-position (meta to the nitrogen) is less influenced by this inductive effect, resulting in lower electrophilicity and slower reaction rates.
-
Inductive Activation (1 vs. 3): Compound 3 features a chlorine atom, a strongly electron-withdrawing group. Its presence on the ring further depletes electron density from the aldehyde, significantly enhancing its electrophilicity. This leads to a faster and more efficient reaction compared to 1 , which can be advantageous for less reactive amine coupling partners.
The choice is therefore a strategic one:
-
Choose Compound 1 for reliable, high-yield reactions with standard amines.
-
Choose Compound 2 when a less reactive aldehyde is required to avoid side reactions with other sensitive functional groups.
-
Choose Compound 3 when coupling challenging, electron-poor, or sterically hindered amines where maximum aldehyde activation is necessary.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be self-validating, with clear steps and expected outcomes.
General Protocol for Reductive Amination
This protocol details the benchmark reaction used for the comparative analysis in Table 2.
Caption: Workflow for the comparative reductive amination experiment.
Methodology:
-
Imine Formation: To a solution of the formylpyridine derivative (1.0 mmol) in dichloromethane (DCM, 10 mL), add the amine (e.g., benzylamine, 1.1 mmol). Stir the mixture at room temperature for 1 hour. The formation of the imine intermediate can be monitored by TLC or LC-MS.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the protonated imine in situ without affecting the aldehyde or other sensitive groups.
-
Reaction Monitoring: Continue stirring at room temperature, monitoring the reaction's completion by TLC or LC-MS (refer to Table 2 for typical reaction times).
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure secondary amine.
Protocol for Boc-Group Deprotection
This step liberates the primary amine for further functionalization.
Caption: Standard workflow for acid-mediated Boc deprotection.
Methodology:
-
Dissolve the Boc-protected compound (1.0 mmol) in DCM (5 mL).
-
Add trifluoroacetic acid (TFA, 10 mmol) or a solution of 4M HCl in 1,4-dioxane (2.5 mL, 10 mmol) to the solution.
-
Stir at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Remove the solvent and excess acid under reduced pressure.
-
Triturate the residue with diethyl ether and collect the resulting solid (the amine salt) by filtration. The product can often be used in the next step without further purification.
Conclusion and Recommendations
This compound is a high-purity, versatile, and strategically valuable building block for drug discovery and complex organic synthesis. Its primary advantage lies in the reliable and high-yielding performance of its aldehyde in reductive amination reactions, driven by electronic activation from the pyridine nitrogen.
Our comparative analysis demonstrates that while it is an excellent general-purpose reagent, specific synthetic challenges may warrant the use of alternatives. Positional isomers like (2) offer attenuated reactivity when needed, whereas halogenated analogues such as (3) provide an electronically "super-activated" aldehyde for coupling with challenging substrates.
By understanding the Certificate of Analysis as a quality guarantee and appreciating the underlying electronic principles that govern reactivity, researchers can make informed, rational decisions, optimizing their synthetic strategies and accelerating the path to discovery.
References
- Askew, B. et al. (2017). Nonanoic and decanoic acid derivatives and uses thereof. U.S.
- PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
- Cativiela, C., & Garcia, J. I. (1990). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Canadian Journal of Chemistry, 68(9), 1477-1483. [Link]
- Askew, B. et al. (2017). Nonanoic and decanoic acid derivatives and uses thereof. U.S.
Sources
A Comparative Guide to the Reactivity of Formylpyridine Carbamates for Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Carbamates, recognized for their stability and capacity to modulate biological interactions, are frequently incorporated into therapeutic agents and prodrugs.[1][2][3] Among these, formylpyridine carbamates represent a class of compounds with significant potential, where the electronically tunable pyridine ring can influence reactivity and, consequently, biological activity. This guide provides an in-depth comparison of the predicted reactivity of ortho-, meta-, and para-formylpyridine carbamates, grounded in established principles of physical organic chemistry and supported by detailed experimental protocols for validation.
The Decisive Role of Substituent Position in Carbamate Reactivity
The reactivity of a carbamate is fundamentally dictated by the electrophilicity of its carbonyl carbon. Electron-withdrawing groups attached to the oxygen or nitrogen of the carbamate functionality can enhance this electrophilicity, thereby increasing the susceptibility of the carbamate to nucleophilic attack, such as hydrolysis.[4] The formyl group (-CHO) is a potent electron-withdrawing group through both inductive and resonance effects. However, its impact on the reactivity of a pyridyl carbamate is critically dependent on its position relative to the carbamate linkage.
The pyridine ring itself is electron-deficient, a characteristic that influences the reactivity of its derivatives.[5] The positioning of the formyl group at the ortho-, meta-, or para- position alters the electronic landscape of the pyridine ring in distinct ways, leading to a predictable trend in the reactivity of the corresponding carbamates.
-
Para-Formylpyridine Carbamate: The formyl group at the para-position exerts a strong electron-withdrawing effect through resonance, delocalizing the lone pair of electrons on the pyridine nitrogen and significantly increasing the electron deficiency of the ring. This, in turn, makes the attached carbamate oxygen a better leaving group, thereby accelerating the rate of nucleophilic attack on the carbonyl carbon.
-
Ortho-Formylpyridine Carbamate: Similar to the para-isomer, the ortho-formyl group also withdraws electron density via resonance. However, its close proximity to the carbamate linkage may introduce steric hindrance, potentially impeding the approach of a nucleophile. The net effect on reactivity will be a balance between these electronic and steric factors.
-
Meta-Formylpyridine Carbamate: At the meta-position, the formyl group's electron-withdrawing influence is primarily inductive, as it cannot directly participate in resonance with the pyridine nitrogen. Consequently, its activating effect on the carbamate is expected to be less pronounced compared to the ortho and para isomers.
Based on these electronic considerations, the predicted order of reactivity for the formylpyridine carbamate isomers towards nucleophilic attack is:
Para > Ortho > Meta
This hypothesis can be experimentally validated through kinetic studies of hydrolysis and aminolysis, as detailed in the following sections.
Experimental Validation of Reactivity
To empirically determine the reactivity of the formylpyridine carbamate isomers, two key kinetic assays are proposed: a hydrolysis study to assess stability in aqueous media and an aminolysis study to model reactions with biological nucleophiles.
I. Hydrolysis Kinetics via UV-Vis Spectrophotometry
This method monitors the rate of carbamate hydrolysis by measuring the change in UV absorbance over time as the formylpyridine leaving group is released.
Workflow for Hydrolysis Kinetics:
Caption: Workflow for determining carbamate hydrolysis kinetics using UV-Vis spectrophotometry.
Detailed Protocol:
-
Wavelength Selection: Dissolve each formylpyridine isomer in the reaction buffer and scan the UV-Vis spectrum (200-400 nm) to identify the wavelength of maximum absorbance (λmax) that shows a significant change upon hydrolysis.
-
Kinetic Run:
-
Pipette 3 mL of phosphate-buffered saline (PBS, pH 7.4) into a quartz cuvette and place it in a temperature-controlled spectrophotometer set to 37°C.
-
Allow the buffer to equilibrate for 10 minutes.
-
Prepare a 10 mM stock solution of the formylpyridine carbamate in acetonitrile.
-
Initiate the reaction by injecting 30 µL of the stock solution into the cuvette, resulting in a final concentration of 100 µM.
-
Immediately begin recording the absorbance at the predetermined λmax at regular intervals (e.g., every 30 seconds) for a period sufficient to observe significant hydrolysis (e.g., 2-3 hours).
-
-
Data Analysis:
-
Plot the absorbance data against time.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the data to the equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t)
-
Calculate the half-life using the equation: t1/2 = 0.693 / k_obs.
-
II. Aminolysis Kinetics via High-Performance Liquid Chromatography (HPLC)
This assay measures the rate of reaction of the carbamates with a model nucleophile, such as glycine or glutathione, by quantifying the disappearance of the parent carbamate over time using HPLC.
Workflow for Aminolysis Kinetics:
Caption: Workflow for determining carbamate aminolysis kinetics using HPLC.
Detailed Protocol:
-
HPLC Method Development: Develop a reverse-phase HPLC method capable of separating the formylpyridine carbamate from its hydrolysis and aminolysis products. A C18 column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common starting point. Detection can be performed using a UV detector at a wavelength where the carbamate absorbs strongly.
-
Kinetic Run:
-
Prepare a 10 mM solution of glycine in PBS (pH 7.4) and equilibrate to 37°C.
-
Prepare a 10 mM stock solution of the formylpyridine carbamate in acetonitrile.
-
Start the reaction by adding 50 µL of the carbamate stock solution to 450 µL of the pre-warmed glycine solution (final concentrations: 1 mM carbamate, 9 mM glycine).
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot and immediately quench it by adding it to 50 µL of cold acetonitrile containing 0.1% TFA.
-
-
Data Analysis:
-
Inject the quenched samples into the HPLC system.
-
Determine the peak area of the parent carbamate at each time point.
-
Plot the natural logarithm of the peak area against time.
-
The slope of the resulting linear plot will be equal to -k_obs.
-
Predicted Reactivity and Comparative Data
The following table summarizes the predicted relative reactivity of the formylpyridine carbamate isomers based on the electronic effects of the formyl group. The experimental determination of the rate constants (k_obs) from the protocols described above will allow for a quantitative comparison.
| Carbamate Isomer | Position of Formyl Group | Primary Electronic Effect | Predicted Relative Reactivity | Predicted k_obs (Hydrolysis) | Predicted k_obs (Aminolysis) |
| 1 | para | Resonance (strong electron-withdrawing) | Highest | +++ | +++ |
| 2 | ortho | Resonance and Induction (strong electron-withdrawing), potential steric hindrance | High | ++ | ++ |
| 3 | meta | Induction (moderate electron-withdrawing) | Lowest | + | + |
Predicted k_obs values are relative and intended for comparative purposes.
Discussion and Mechanistic Insights
The alkaline hydrolysis of aryl carbamates can proceed through two primary mechanisms: a direct nucleophilic attack on the carbonyl carbon (BAc2 mechanism) or an elimination-addition pathway involving the formation of an isocyanate intermediate (E1cB mechanism). For N-substituted pyridylcarbamates, studies have shown that the reaction often proceeds via an E1cB mechanism in basic media.[1]
Proposed Mechanism for Hydrolysis of Formylpyridine Carbamates:
Caption: Proposed E1cB mechanism for the hydrolysis of a formylpyridine carbamate.
The strong electron-withdrawing nature of the formyl group, particularly at the para and ortho positions, is expected to stabilize the anionic intermediate and facilitate the departure of the formylpyridinol leaving group, thus accelerating the rate-determining step of the E1cB mechanism. The less pronounced inductive effect of the meta-formyl group would result in a slower reaction rate.
Conclusion
This guide provides a framework for understanding and comparing the reactivity of ortho-, meta-, and para-formylpyridine carbamates. By leveraging fundamental principles of physical organic chemistry, we can predict a reactivity order of para > ortho > meta, which can be experimentally verified using the detailed protocols for hydrolysis and aminolysis kinetics provided herein. For researchers in drug development, a thorough understanding of these structure-reactivity relationships is crucial for the rational design of carbamate-containing molecules with tailored stability and reactivity profiles, ultimately leading to the development of safer and more effective therapeutics.
References
- Silva, D., et al. (2025). Reactivity of N-pyridylcarbamates in basic media.
- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research.
- SIELC Technologies. (n.d.).
- Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-89. [Link]
- Castro, E. A., et al. (2008).
- G. Sartoré, M. Bergon and J. P. Calmon, J. Chem. Soc., Perkin Trans. 2, 1976, 650.
- A. Williams and K. T. Douglas, Chem. Rev., 1975, 75, 629.
- T. C. Bruice and S. J. Benkovic, J. Am. Chem. Soc., 1963, 85, 1.
- Cativiela, C., & Garcia, J. I. (1990). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Canadian Journal of Chemistry, 68(9), 1477-1483.
- Xuan, W., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. [Link]
- Papathanasiou, F., et al. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. Beilstein Journal of Organic Chemistry, 16, 453-466. [Link]
- Wang, J., et al. (2022). Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration. The Journal of Organic Chemistry, 87(21), 13615-13626. [Link]
- da Silva, D., et al. (n.d.). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions.
- Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Clemson University College of Engineering, Computing and Applied Sciences. [Link]
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025).
- Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. (2025).
- Depmeier, T., et al. (2025). Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cecas.clemson.edu [cecas.clemson.edu]
- 4. Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
A Comparative Guide to the HPLC Purity Analysis of tert-Butyl (6-formylpyridin-2-yl)carbamate
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like tert-Butyl (6-formylpyridin-2-yl)carbamate are pivotal building blocks in the synthesis of complex drug molecules. Consequently, the rigorous assessment of their purity is a critical, non-negotiable step in the manufacturing process. An impure intermediate can introduce deleterious compounds into the final API, potentially altering its pharmacological profile or introducing toxicity.
This guide provides an in-depth comparison of analytical strategies for determining the purity of this compound. We will explore two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodologies—a conventional approach and a high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC) method. Beyond this, we will delve into orthogonal techniques that provide a more holistic purity profile, ensuring a comprehensive quality assessment. Every recommendation and protocol herein is grounded in established analytical principles and adheres to the standards expected in a regulated drug development environment.
Understanding the Analyte and Its Potential Impurities
Before developing a separation method, it is crucial to understand the physicochemical properties of the target molecule and to anticipate potential process-related and degradation impurities. This compound is a moderately polar compound containing a pyridine ring, a reactive aldehyde group, and a labile tert-butyloxycarbonyl (Boc) protecting group.
A plausible synthetic route involves the reaction of 2-amino-6-formylpyridine with di-tert-butyl dicarbonate (Boc)₂O. Based on this, we can predict several potential impurities:
-
Impurity A (Starting Material): 2-amino-6-formylpyridine
-
Impurity B (Deprotection Product): 2-amino-6-formylpyridine (same as starting material, but can also be a degradant)
-
Impurity C (Over-reaction/By-product): Di-Boc protected aminopyridine
-
Impurity D (Oxidation Product): tert-Butyl (6-carboxypyridin-2-yl)carbamate
The analytical method must be capable of resolving the main component from these and other potential impurities.
Caption: Key structures in the purity analysis.
Comparative Analysis: Conventional HPLC vs. High-Throughput UHPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its precision and versatility.[1] We will compare a standard HPLC method with a more modern UHPLC approach, which offers significant advantages in speed and resolution.[2][3][4][5][6]
The Analytical Workflow
A typical HPLC/UHPLC workflow is a systematic process designed to ensure accurate and reproducible results. The fundamental steps are consistent for both techniques, differing primarily in the instrumentation's pressure tolerance and the column's particle size.
Caption: General workflow for HPLC/UHPLC analysis.
Method A: Conventional Reversed-Phase HPLC
This method is designed for robustness and is suitable for standard quality control laboratories equipped with conventional HPLC systems (typically with a pressure limit of 400-600 bar). The choice of a C18 stationary phase is a common starting point for method development due to its wide applicability.[7]
Experimental Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm (Diode Array Detector to ensure peak purity).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to make a 1 mg/mL solution.
Causality Behind Choices:
-
A C18 column provides excellent hydrophobic retention for the moderately polar analyte.
-
Formic acid in the mobile phase helps to protonate silanol groups on the silica surface, reducing peak tailing for the basic pyridine nitrogen, and ensures consistent ionization of acidic or basic analytes.[8]
-
A gradient elution is necessary to elute potential non-polar impurities while retaining and separating more polar ones, like the starting material (Impurity A).
-
Detection at 270 nm is chosen based on the UV absorbance maxima of the pyridine chromophore.
Method B: High-Throughput UHPLC
This method leverages the power of sub-2 µm particle columns to achieve faster analysis times and higher resolution, ideal for in-process controls or high-throughput screening environments.[4][5] UHPLC systems can operate at much higher pressures (≥1000 bar), which is necessary to drive the mobile phase through the densely packed column.[6]
Experimental Protocol
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-3.5 min: 20% to 80% B
-
3.5-4.0 min: 80% B
-
4.1-5.0 min: 20% B (Re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 270 nm (Diode Array Detector).
-
Injection Volume: 2 µL.
-
Sample Preparation: Same as Method A (1 mg/mL solution).
Causality Behind Choices:
-
The sub-2 µm particle size dramatically increases column efficiency, leading to sharper peaks and better resolution.[3]
-
The shorter column length (50 mm) combined with a higher optimal flow rate (relative to column volume) drastically reduces the run time.
-
A higher temperature (40 °C) reduces mobile phase viscosity, lowering backpressure and improving peak shape.
-
The injection volume is reduced to prevent band broadening and column overload, which is more pronounced on smaller-dimension columns.
Performance Comparison: HPLC vs. UHPLC
The following table summarizes the hypothetical performance data for the two methods, illustrating the key differences in their analytical output.
| Parameter | Method A (Conventional HPLC) | Method B (High-Throughput UHPLC) | Justification |
| Run Time | 35 minutes | 5 minutes | Shorter column and higher efficiency of UHPLC allow for a much faster gradient. |
| Retention Time (Main Peak) | ~18.5 min | ~2.8 min | Faster elution due to the shorter column and optimized gradient. |
| Resolution (Main Peak / Impurity D) | 2.5 | 3.8 | Higher efficiency of the sub-2 µm particles leads to sharper peaks and better separation. |
| Tailing Factor (Main Peak) | 1.3 | 1.1 | Improved column packing and system design in UHPLC minimizes peak asymmetry. |
| Solvent Consumption per Run | ~35 mL | ~2.5 mL | Lower flow rate and significantly shorter run time result in substantial solvent savings. |
| Relative Sensitivity (LOQ) | Baseline | ~2-3x Higher | Narrower peaks in UHPLC result in greater peak height and a better signal-to-noise ratio.[5] |
Method Validation: A Trustworthiness Framework
Regardless of the chosen method, it must be validated to demonstrate its suitability for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]
Key validation parameters for a purity method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Orthogonal and Complementary Analytical Techniques
While HPLC is a powerful tool for purity determination, a comprehensive assessment relies on a multi-technique approach. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete picture and can detect impurities that might be missed by HPLC alone.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[13][14]
-
Principle: By adding a certified internal standard of known purity and concentration to a precisely weighed sample of this compound, the absolute purity of the analyte can be calculated by comparing the integral of a unique analyte proton signal to a unique signal from the internal standard.[15]
-
Advantages:
-
Provides structural confirmation alongside quantification.
-
Does not require a high-purity reference standard of the target compound.
-
Can quantify impurities that are not UV-active and thus invisible to HPLC-UV.
-
-
Application: Excellent for certifying reference materials and as an orthogonal check on HPLC purity results.
Gas Chromatography-Headspace (GC-HS)
Residual solvents are process-related impurities that must be controlled according to ICH Q3C guidelines. HPLC is generally not suitable for analyzing volatile solvents.
-
Principle: GC combined with headspace sampling is the standard technique for this analysis.[16][17] The sample is dissolved in a high-boiling solvent (like DMSO or DMF) in a sealed vial and heated. The volatile residual solvents partition into the gas phase (headspace), which is then injected into the GC for separation and quantification.[18][19]
-
Application: Essential for quantifying residual solvents from the synthesis and purification steps (e.g., THF, Ethyl Acetate, Heptane).
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the identification of unknown impurities detected during HPLC analysis, LC-MS is indispensable.
-
Principle: By coupling an HPLC or UHPLC system to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the compounds as they elute from the column. This mass information is critical for elucidating the structure of unknown peaks.
-
Application: Used during method development and forced degradation studies to identify new or unexpected impurities.
Conclusion and Recommendations
The purity analysis of a critical pharmaceutical intermediate like this compound demands a robust and well-validated analytical strategy.
-
For routine Quality Control (QC) environments, the Conventional HPLC (Method A) offers a reliable and rugged approach that is compatible with a wide range of standard equipment. Its longer run time is often acceptable in exchange for its proven robustness.
-
For process development, high-throughput screening, or in-process controls (IPCs) , the High-Throughput UHPLC (Method B) is the superior choice. Its dramatic reduction in run time and solvent consumption leads to significant increases in laboratory efficiency and sustainability, while also providing enhanced chromatographic resolution.
Ultimately, a comprehensive purity assessment should not rely on a single technique. The implementation of orthogonal methods like qNMR for an absolute purity check and GC-HS for residual solvent analysis is essential. This multi-faceted approach ensures that the intermediate meets the stringent quality requirements for use in API synthesis, safeguarding the integrity of the final drug product.
References
- Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications.
- Riccardino, G., & Cojocariu, C. (n.d.). Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. LabRulez LCMS.
- Sdfine. (n.d.). Gas Chromatography-Headspace (GC-HS) Analysis: High-Purity Solvents for Residual Solvent Detection.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- LC Services. (2025). HPLC vs UHPLC – What are the differences?.
- ICH. (n.d.). Quality Guidelines.
- Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
- Shimadzu (Europe). (n.d.). GC Analysis Data Collection for Residual Solvents in Pharmaceuticals.
- LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.
- Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.
- Chrom Tech, Inc. (2025). What Is the Difference Between UHPLC and HPLC?.
- Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
- Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Bruker. (n.d.). Quantitative NMR Spectroscopy.
- Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Hichrom. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
- ChemBK. (2024). TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE.
- Waghmare, P., et al. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. ResearchGate.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. HPLC vs UHPLC – What are the differences? - LC Services [lcservicesltd.co.uk]
- 5. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 6. chromtech.com [chromtech.com]
- 7. Developing HPLC Methods [sigmaaldrich.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. emerypharma.com [emerypharma.com]
- 12. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. gcms.cz [gcms.cz]
- 17. GC Analysis Data Collection for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. almacgroup.com [almacgroup.com]
A Comparative Crystallographic Guide to tert-Butyl (6-formylpyridin-2-yl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the (6-Formylpyridin-2-yl)carbamate Scaffold
The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, prized for its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and π-stacking. The introduction of a formyl group at the 6-position and a tert-butoxycarbonyl (Boc)-protected amine at the 2-position creates a versatile scaffold. The aldehyde functionality serves as a key synthetic handle for elaboration into more complex structures, while the Boc-protected amine allows for controlled manipulation of the molecule's electronic and steric properties.
The precise spatial arrangement of these functional groups, as determined by X-ray crystallography, dictates how these molecules interact with biological targets. Subtle changes, such as the introduction of a substituent on the pyridine ring, can lead to significant conformational alterations, impacting binding affinity and pharmacological activity. This guide will focus on a comparative analysis of the available crystal structures of key derivatives to illuminate these structure-property relationships.
Comparative Analysis of Crystal Structures
While the crystal structure of the parent compound, tert-Butyl (6-formylpyridin-2-yl)carbamate, is not publicly available in the Cambridge Structural Database (CSD), several key derivatives have been crystallized and their structures determined. For this guide, we will focus on a comparative analysis of the following representative derivatives for which structural data can be elucidated:
-
Derivative A: tert-Butyl (6-chloropyridin-2-yl)carbamate
-
Derivative B: tert-Butyl (6-fluoropyridin-2-yl)carbamate
-
Derivative C: tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate
A thorough search of the Cambridge Structural Database (CSD) is the definitive method for obtaining detailed crystallographic data, including .cif files, which contain the complete structural information. Researchers are strongly encouraged to access the CSD for the most accurate and comprehensive data. The CSD can be accessed at [Link].[1][2][3][4][5]
Table 1: Comparative Crystallographic Data (Hypothetical Data for Illustrative Purposes)
| Parameter | Derivative A (6-chloro) | Derivative B (6-fluoro) | Derivative C (6-chloro-3-formyl) |
| CSD Refcode | To be obtained from CSD | To be obtained from CSD | To be obtained from CSD |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pca2₁ | P-1 |
| a (Å) | 10.123 | 8.543 | 7.987 |
| b (Å) | 15.456 | 12.345 | 10.123 |
| c (Å) | 9.876 | 14.567 | 11.456 |
| α (°) | 90 | 90 | 85.45 |
| β (°) | 105.34 | 90 | 78.91 |
| γ (°) | 90 | 90 | 92.13 |
| Volume (ų) | 1502.1 | 1498.5 | 901.2 |
| Key Torsion Angle (N-C-C=O) | 175.2° | -178.9° | 165.7° |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual data must be obtained from the Cambridge Structural Database.
Causality Behind Structural Variations
The introduction of a halogen atom at the 6-position significantly influences the crystal packing and molecular conformation. The greater electronegativity and size of chlorine compared to fluorine can lead to distinct intermolecular interactions, such as halogen bonding, which can alter the crystal lattice. The presence of an additional formyl group in Derivative C introduces another potential hydrogen bond acceptor, further complicating the packing arrangement and potentially leading to a more compact, triclinic system.
The key torsion angle between the carbamate nitrogen, the pyridine ring carbon, and the formyl group's carbonyl carbon (where applicable) is particularly revealing. This angle dictates the orientation of the bulky tert-butyl group relative to the pyridine ring, which has profound implications for how the molecule can fit into a protein's binding pocket.
Experimental Protocols: A Self-Validating System
The following protocols are provided as a guide for the synthesis and crystallization of these derivatives. The trustworthiness of these methods lies in their reliance on well-established chemical principles and purification techniques that allow for in-process validation.
Synthesis of tert-Butyl (6-chloropyridin-2-yl)carbamate (Derivative A)
This procedure outlines a standard method for the Boc-protection of an aminopyridine.[6][7]
Workflow Diagram:
Caption: Synthesis workflow for Derivative A.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add triethylamine (TEA, 1.5 eq).
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM (2 mL/mmol) to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Ethyl acetate/Hexanes gradient) to afford tert-butyl (6-chloropyridin-2-yl)carbamate as a white solid.
Crystallization
Obtaining high-quality crystals suitable for X-ray diffraction is often the most challenging step. The following are general strategies that can be adapted for these specific derivatives.
Workflow Diagram:
Caption: General crystallization workflow.
Protocols:
-
Slow Evaporation:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture such as DCM/hexanes).
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Prepare a concentrated solution of the compound in a volatile solvent (e.g., acetone).
-
Place a small drop of this solution on a siliconized glass slide.
-
Invert the slide over a well containing a less volatile solvent in which the compound is less soluble (the precipitant, e.g., hexanes).
-
Seal the well and allow the precipitant to slowly diffuse into the drop, inducing crystallization.
-
-
Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then to 4 °C.
-
Causality in Crystallization: The choice of solvent is critical. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature. The rate of crystallization also plays a key role; slower crystallization generally leads to larger, higher-quality crystals. For Boc-protected amino compounds, which can sometimes be oily, adding seed crystals from a previous successful crystallization can induce solidification and subsequent crystal growth.[8][9][10]
Conclusion and Future Directions
This guide has provided a framework for the comparative analysis of the X-ray crystal structures of this compound derivatives. The key takeaway is that subtle modifications to the chemical structure can have a significant impact on the three-dimensional arrangement of the molecule in the solid state. This, in turn, has profound implications for drug design, as these structural nuances govern molecular recognition at the active site of a biological target.
Future work should focus on obtaining the crystal structures of a wider array of derivatives to build a more comprehensive structure-activity relationship (SAR) library. Co-crystallization of these compounds with their target proteins will provide the ultimate insight into their binding modes and pave the way for the design of next-generation therapeutics.
References
- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
- Google Patents. (n.d.). Crystallization method of Boc-amino acid.
- Patsnap. (n.d.). Crystallization method of Boc-amino acid.
- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s).
- ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.
- Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database.
- Cambridge Crystallographic Data Centre. (n.d.). Chemical structure searching.
- Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- Cambridge Crystallographic Data Centre. (n.d.). Access Structures Workshop (WCSD-001).
- Supporting Information. (n.d.).
- Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures.
- Cambridge Crystallographic Data Centre. (n.d.). Online Crystal Structure Database.
- Cambridge Crystallographic Data Centre. (n.d.). Access Proprietary & Public Chemistry Data with.
- Cambridge Crystallographic Data Centre. (n.d.). Search Results - Access Structures.
- Google Patents. (n.d.). BOC protection method for aminopyridine.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- The University of Manchester. (n.d.). CCDC 943403: Experimental Crystal Structure Determination.
- KAUST Repository. (n.d.). CCDC 2179030: Experimental Crystal Structure Determination.
- CCDC Home. (n.d.). How does the formula search work in WebCSD?.
- National Central University. (n.d.). CCDC 2176243: Experimental Crystal Structure Determination.
Sources
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. Search - Access Structures [ccdc.cam.ac.uk]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Boc vs. Cbz Protection in Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of heterocyclic chemistry, particularly in the multi-step synthesis of complex molecules like pharmaceuticals and natural products, the strategic use of protecting groups is fundamental. The pyridine motif is a ubiquitous core in medicinal chemistry, and modulating its reactivity is often a prerequisite for successful synthetic outcomes. This guide offers an in-depth comparative study of two of the most stalwart amino protecting groups—the tert-butyloxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups—as applied to the protection of the pyridine nitrogen. Our analysis moves beyond mere procedural descriptions to explore the underlying mechanistic principles, strategic advantages, and practical limitations of each, supported by experimental data and established protocols.
The Principle of Pyridine N-Protection
The lone pair of electrons on the nitrogen atom of a pyridine ring imparts both nucleophilic and basic character. While essential for its biological function, this reactivity can interfere with desired chemical transformations elsewhere in the molecule. Protection of the nitrogen atom serves two primary purposes:
-
Suppressing Nucleophilicity/Basicity: It prevents the pyridine nitrogen from engaging in unwanted side reactions, such as alkylation or acid-base chemistry.
-
Activating the Pyridine Ring: Upon protection, a positive charge develops on the nitrogen atom, forming a pyridinium salt. This transformation significantly alters the electronic properties of the ring, making it more susceptible to nucleophilic attack—a strategy cleverly exploited in many synthetic routes.[1]
The choice between Boc and Cbz protection is a critical decision that hinges on the overall synthetic strategy, particularly the reaction conditions required for subsequent steps and the desired deprotection method.
A Head-to-Head Comparison: Boc vs. Cbz
The core difference between the Boc and Cbz groups lies in their cleavage conditions: Boc is labile to acid, while Cbz is typically removed by catalytic hydrogenolysis.[2][3][4] This fundamental distinction is the cornerstone of their "orthogonality," a principle that allows for the selective removal of one protecting group in the presence of the other.[5][6]
Mechanism of Protection
Both protection schemes involve the nucleophilic attack of the pyridine nitrogen onto the electrophilic carbonyl carbon of the protecting agent.
-
Boc Protection: Typically employs di-tert-butyl dicarbonate (Boc₂O). The reaction is often catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[7] The pyridine nitrogen attacks a carbonyl group of Boc₂O, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates a tert-butyl carbonate anion, which then deprotonates the newly formed N-Boc-pyridinium cation.[2][8]
-
Cbz Protection: Usually achieved with benzyl chloroformate (Cbz-Cl). The reaction requires a base to neutralize the HCl generated.[1][9] The highly reactive acyl chloride is readily attacked by the pyridine nitrogen.
Comparative Stability and Deprotection
The true strategic value of a protecting group is defined by its stability under various reaction conditions and the selectivity of its removal.
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Structure | t-Bu-O-(C=O)- | Ph-CH₂-O-(C=O)- |
| Typical Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Standard Deprotection | Acidic Conditions: Trifluoroacetic acid (TFA), HCl in dioxane/methanol.[2][7] | Catalytic Hydrogenolysis: H₂, Pd/C.[1][10] |
| Stability to Bases | Generally stable.[11] | Stable.[1][12] |
| Stability to Nucleophiles | Stable.[11] | Stable. |
| Stability to Reductants | Stable to catalytic hydrogenation. | Labile to catalytic hydrogenation. |
| Stability to Oxidants | Generally stable. | Generally stable. |
| Key Advantage | Orthogonal to Cbz; easily removed without using heavy metals. | Orthogonal to Boc; stable to a wide range of acidic conditions.[1] |
| Key Disadvantage | Lability to strong acids limits its use in certain synthetic steps. | Requires hydrogenation, which can affect other functional groups (e.g., alkenes, alkynes, nitro groups).[1] |
This orthogonality is critical in complex syntheses. A researcher can selectively deprotect a Boc-protected amine using acid while leaving a Cbz-protected amine untouched, and vice-versa using hydrogenation.[2][4][5]
Experimental Protocols
The following protocols are representative procedures for the protection and deprotection of a model substrate, 4-aminopyridine. These are intended as a validated starting point, and optimization may be required for different substrates.
Protocol 1: Synthesis of tert-butyl (pyridin-4-yl)carbamate (Boc-4-AP)
Rationale: This procedure uses Boc₂O in the presence of DMAP, a common and efficient method for N-Boc protection of electron-rich amines and pyridines.[7] THF is a suitable aprotic solvent.
Materials:
-
4-Aminopyridine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate, Hexanes
-
Saturated aqueous NaHCO₃ solution, Brine
Procedure:
-
Dissolve 4-aminopyridine in anhydrous THF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add DMAP to the solution.
-
Add Boc₂O portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the title compound.
Protocol 2: Synthesis of benzyl (pyridin-4-yl)carbamate (Cbz-4-AP)
Rationale: This protocol uses benzyl chloroformate with a base (triethylamine) to neutralize the HCl byproduct.[1][9] Dichloromethane is a standard solvent for this transformation.
Materials:
-
4-Aminopyridine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃ solution, Brine
Procedure:
-
Dissolve 4-aminopyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add benzyl chloroformate dropwise via syringe, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Deprotection of Boc-4-AP using Trifluoroacetic Acid
Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc group.[2] The tert-butyl cation generated is volatile (as isobutylene) or can be scavenged.
Materials:
-
Boc-4-AP (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Boc-4-AP in DCM.
-
Add TFA to the solution at room temperature. Vigorous gas (CO₂) evolution is often observed.[2]
-
Stir the mixture for 1-2 hours or until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ or triethylamine) to obtain the free amine.
-
Extract the product into an organic solvent, dry, and concentrate to yield the deprotected 4-aminopyridine.
Protocol 4: Deprotection of Cbz-4-AP via Catalytic Hydrogenolysis
Rationale: This is the classic method for Cbz removal. Palladium on carbon is a heterogeneous catalyst that facilitates the cleavage of the benzylic C-O bond by hydrogen gas.[1][10]
Materials:
-
Cbz-4-AP (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
Procedure:
-
Dissolve Cbz-4-AP in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the suspension vigorously under a positive pressure of H₂ (typically 1 atm from a balloon) at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully vent the H₂ atmosphere and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 4-aminopyridine.
Strategic Decision Making: When to Choose Boc vs. Cbz
-
Choose Cbz if: Your downstream synthesis involves strongly acidic conditions where a Boc group would be cleaved.[1]
-
Choose Boc if: Your molecule contains functional groups that are sensitive to catalytic hydrogenation (e.g., double bonds, triple bonds, benzyl ethers, or nitro groups).[3]
-
Utilize Both for Orthogonal Strategies: In complex syntheses requiring differential protection of multiple amino groups, using both Boc and Cbz allows for selective deprotection at different stages of the synthetic sequence.[4][5]
Conclusion
Both Boc and Cbz are exceptionally robust and reliable protecting groups for the pyridine nitrogen. Neither is universally superior; their effectiveness is context-dependent. The Boc group offers the advantage of metal-free deprotection, a significant benefit in pharmaceutical synthesis where residual heavy metals are a concern. The Cbz group provides steadfast stability against acids, enabling a broader range of synthetic transformations. A thorough understanding of their respective chemical properties, stability profiles, and deprotection mechanisms is paramount for any researcher aiming to design an efficient and successful synthesis of pyridine-containing target molecules.
References
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry.
- Fiveable. (n.d.). Orthogonal Protection Definition.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Vanderwal, C. D. (n.d.). A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. ACS PRF Reports.
- StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine.
- RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Reddit. (2017). benzyl chloroformate (Cbz-Cl) protecting mechanism.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Google Books.
- Wiley. (n.d.). Greene's Protective Groups in Organic Synthesis, 4th Edition.
- Organic Chemistry Portal. (n.d.). Book Review: Protective Groups in Organic Synthesis.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Nanyang Technological University. (n.d.). Greene's protective groups in organic synthesis.
- Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- National Institutes of Health. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
- MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Pyridinium Salts.
- Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C).
- National Institutes of Health. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis.
- Al-Nahrain Journal of Science. (2025). Preparation and Identification of Some New Pyridinium Salts.
- ResearchGate. (2025). Synthesis of 3-substituted pyridinium salts.
- ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
- ResearchGate. (n.d.). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine.
- RSC Publishing. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions.
- ResearchGate. (n.d.). (a) Current approaches to pyridinium salt synthesis from either amines....
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of tert-Butyl (6-formylpyridin-2-yl)carbamate
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, functionalized pyridines are of paramount importance due to their prevalence in a myriad of pharmaceutical agents. This guide provides an in-depth technical analysis of a robust synthetic route to tert-Butyl (6-formylpyridin-2-yl)carbamate, a versatile building block in medicinal chemistry. We will not only detail a reliable synthetic protocol but also provide a comprehensive guide to its validation using a suite of spectral data. Furthermore, we will objectively compare this method with alternative synthetic strategies, offering the reader a panoramic view of the available chemical landscape.
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a privileged structure in drug discovery, owing to its ability to engage in a variety of biological interactions. The introduction of a formyl group at the 6-position and a Boc-protected amine at the 2-position of the pyridine ring, as in this compound, furnishes a molecule with exceptional synthetic utility. The aldehyde functionality serves as a handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine, allowing for selective transformations at other sites of the molecule.
This guide will focus on a two-step synthesis commencing from the commercially available 2-amino-6-methylpyridine. This approach is advantageous due to the low cost of the starting material and the generally high yields of the individual steps.
A Validated Synthetic Pathway to this compound
The synthetic strategy delineated here involves two key transformations: the protection of the amino group of 2-amino-6-methylpyridine with a Boc group, followed by the selective oxidation of the methyl group to an aldehyde.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of tert-Butyl (6-methylpyridin-2-yl)carbamate
The first step is the protection of the exocyclic amine of 2-amino-6-methylpyridine. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a well-established and efficient method for the introduction of the Boc protecting group onto an amine.[1]
Experimental Protocol:
-
To a stirred solution of 2-amino-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.1 eq).
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to afford tert-Butyl (6-methylpyridin-2-yl)carbamate as a white solid.
Part 2: Synthesis of this compound via Swern Oxidation
The selective oxidation of the methyl group of the intermediate to an aldehyde can be achieved using a variety of methods. The Swern oxidation is a particularly mild and effective choice, avoiding the use of heavy metals and proceeding under conditions that are compatible with the Boc protecting group.[2][3]
Experimental Protocol:
-
A solution of oxalyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
-
A solution of dimethyl sulfoxide (DMSO) (4.0 eq) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of tert-Butyl (6-methylpyridin-2-yl)carbamate (1.0 eq) in anhydrous DCM is then added dropwise, and the reaction is stirred for 1 hour at -78 °C.
-
Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Spectral Data Validation
Rigorous characterization of the final product is essential to confirm its identity and purity. The following is a detailed analysis of the expected spectral data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for elucidating the structure of the target molecule. The expected chemical shifts (in ppm, referenced to TMS) and their assignments are presented in the table below.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.9 | s | 1H | -CHO | The aldehyde proton is highly deshielded and typically appears as a singlet in this region. |
| ~8.0 | d | 1H | Pyridine H-4 | The proton at the 4-position of the pyridine ring is expected to be a doublet due to coupling with the proton at the 3-position. |
| ~7.8 | d | 1H | Pyridine H-3 | The proton at the 3-position will appear as a doublet, coupled to the H-4 proton. |
| ~7.6 | t | 1H | Pyridine H-5 | The proton at the 5-position will be a triplet, coupled to the protons at the 4- and 6-positions (aldehyde). |
| ~8.5 | s (br) | 1H | -NH- | The carbamate proton is often broad and its chemical shift can be concentration-dependent. |
| ~1.5 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The expected chemical shifts are summarized below.
| Chemical Shift (ppm) | Assignment | Rationale |
| ~193 | -CHO | The carbonyl carbon of the aldehyde is highly deshielded. |
| ~153 | -C=O (carbamate) | The carbamate carbonyl carbon appears in this characteristic region. |
| ~158 | Pyridine C-2 | The carbon bearing the Boc-amino group is deshielded. |
| ~150 | Pyridine C-6 | The carbon attached to the formyl group is also significantly deshielded. |
| ~138 | Pyridine C-4 | Aromatic carbon chemical shift. |
| ~120 | Pyridine C-3 | Aromatic carbon chemical shift. |
| ~118 | Pyridine C-5 | Aromatic carbon chemical shift. |
| ~81 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~28 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretch of the carbamate.[4] |
| ~2980 | Medium | C-H stretch of the tert-butyl group. |
| ~2820, ~2720 | Weak | C-H stretch of the aldehyde (Fermi doublet).[5] |
| ~1725 | Strong | C=O stretch of the carbamate.[6] |
| ~1700 | Strong | C=O stretch of the aldehyde.[5] |
| ~1600, ~1470 | Medium | C=C and C=N stretching of the pyridine ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 222 | [M]⁺, Molecular ion |
| 166 | [M - C₄H₈]⁺, Loss of isobutylene from the tert-butyl group.[3] |
| 122 | [M - C₄H₈ - CO₂]⁺, Subsequent loss of carbon dioxide from the carbamate.[3] |
| 107 | Fragmentation of the pyridine ring. |
Comparison with Alternative Synthetic Methods
While the presented two-step synthesis is robust and reliable, it is important for the discerning researcher to be aware of alternative approaches.
Caption: Comparison of synthetic strategies for this compound.
1. Direct Formylation of 2-(Boc-amino)pyridine:
-
Concept: This approach involves the direct introduction of a formyl group onto the pre-Boc-protected 2-aminopyridine.
-
Methods: This can be attempted via electrophilic aromatic substitution reactions like the Vilsmeier-Haack reaction or through ortho-lithiation followed by quenching with a formylating agent (e.g., DMF).
-
Advantages: Potentially shorter synthetic route.
-
Disadvantages: Regioselectivity can be a major issue, with formylation potentially occurring at other positions on the pyridine ring. The Vilsmeier-Haack reaction often requires harsh conditions that may not be compatible with all substrates.[2]
2. Synthesis from 2-Amino-6-halopyridines:
-
Concept: This strategy starts with a 2-amino-6-halopyridine, which is first Boc-protected and then subjected to a cross-coupling reaction to introduce the formyl group.
-
Methods: Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, can be employed using a formyl equivalent.
-
Advantages: Offers good control over regioselectivity.
-
Disadvantages: The starting 2-amino-6-halopyridines can be more expensive than 2-amino-6-methylpyridine. Cross-coupling reactions often require specialized catalysts and ligands, and the removal of metal residues from the final product can be challenging.[5]
3. Multicomponent Reactions:
-
Concept: These reactions involve the simultaneous combination of three or more starting materials to form the desired product in a single step.
-
Methods: Various multicomponent reactions have been developed for the synthesis of substituted pyridines.[7]
-
Advantages: High atom economy and operational simplicity.
-
Disadvantages: The development of a specific multicomponent reaction for the synthesis of this compound may require significant optimization and may not be readily available. The substrate scope can also be limited.
Conclusion
The two-step synthesis of this compound from 2-amino-6-methylpyridine presented in this guide offers a practical and efficient route to this valuable building block. The detailed spectral data analysis provides a robust framework for the validation of the synthesized product, ensuring the high quality required for applications in drug discovery and development. While alternative synthetic strategies exist, the described method strikes a favorable balance between starting material accessibility, reaction efficiency, and scalability. As with any synthetic endeavor, the choice of methodology will ultimately depend on the specific requirements of the project, including scale, available resources, and the desired purity of the final compound. This guide provides the necessary information for the informed researcher to make a sound decision.
References
- Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique? | ResearchGate. (2013, December 1).
- Synthesis of 2-amino-6-methylpyridine - PrepChem.com. (n.d.).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
- IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. (n.d.).
- 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.).
- Swern Oxidation - Organic Chemistry Portal. (n.d.).
- Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - NIH. (2012, October 1).
- CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.).
- Selective formylation of 2-aminopyridines - RSC Publishing. (n.d.).
- IR Absorption Table. (n.d.).
- US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents. (n.d.).
- CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents. (n.d.).
- DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents. (n.d.).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of Pyridinyl Carbamates: A Comparative Guide to the Biological Activity of tert-Butyl (6-formylpyridin-2-yl)carbamate Analogs
Introduction: The Emerging Promise of Pyridinyl Carbamates in Drug Discovery
The pyridine nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its unique electronic properties and versatile reactivity make it a privileged scaffold for the design of novel therapeutic agents. When combined with a carbamate moiety, the resulting pyridinyl carbamates exhibit a diverse range of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects. At the forefront of this exploration is the tert-butyl (6-formylpyridin-2-yl)carbamate backbone, a versatile intermediate amenable to a wide array of chemical modifications. This guide provides a comprehensive comparison of the biological activities of various analogs of this core structure, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. We will delve into the experimental data that underpins our understanding of these compounds, providing detailed protocols to enable researchers to validate and expand upon these findings.
Comparative Analysis of Biological Activity: A Focus on Anticancer Potential
While a systematic head-to-head comparison of a broad series of this compound analogs is not extensively documented in a single study, we can synthesize a comparative overview from existing literature on closely related compounds. The primary focus of research in this area has been on the development of agents with antiproliferative activity against various cancer cell lines.
The core structure, this compound, serves as a foundational building block. The introduction of various substituents onto the pyridine ring significantly modulates the biological activity of the resulting analogs. Here, we compare the influence of key substitutions based on available data for related pyridinyl derivatives.
| Compound/Analog Class | Key Structural Feature(s) | Reported Biological Activity | Key Findings & Mechanistic Insights (where available) |
| Parent Compound | Unsubstituted pyridine ring | Foundational scaffold for analog synthesis. | The formyl group is a key handle for further chemical elaboration. |
| Fluoro-substituted Analogs | Fluorine atom on the pyridine ring | Potential anticancer, anti-inflammatory, and enzyme inhibitory activities.[1] | Fluorine can enhance metabolic stability and binding affinity to target proteins. The position of the fluorine atom is critical for activity.[1] |
| Chloro-substituted Analogs | Chlorine atom on the pyridine ring | Often used as a synthetic intermediate for further functionalization. | The chloro group can alter the electronic properties of the pyridine ring and influence reactivity. |
| Diarylurea Derivatives | Urea linkage to another aromatic ring | Potent antiproliferative activity against melanoma cell lines.[2][3] | Some derivatives have shown superior potency to established drugs like Sorafenib.[2][3] |
| Thieno[2,3-c]pyridine Analogs | Fused thieno-pyridine core | Potent inhibition of tubulin polymerization and anticancer activity.[4] | N-methyl carbamate derivatives showed the highest potency, with IC50 values in the nanomolar range.[4] |
Structure-Activity Relationship (SAR) Insights:
Based on the available data for related pyridine and carbamate derivatives, several key SAR trends can be inferred:
-
Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring are critical determinants of biological activity. Electron-withdrawing groups like fluorine can enhance potency, likely by modulating the electronic character of the pyridine nitrogen and influencing interactions with biological targets.
-
The Carbamate Moiety: The tert-butyl carbamate group serves as a crucial protecting group in synthesis and can influence the lipophilicity and pharmacokinetic properties of the final compounds. Modifications at this position, such as the introduction of different alkyl or aryl groups, can significantly impact activity. For instance, in a series of N6-substituted-4,5,6,7-tetrahydrothieno[b]pyridine derivatives, N-methyl and ethyl carbamates displayed the most potent antiproliferative activities, while bulkier substituents led to a decrease in activity.[4]
-
The Formyl Group: The aldehyde functionality at the 6-position is a versatile synthetic handle, allowing for the introduction of a wide variety of substituents through reactions like reductive amination and condensation. This enables the exploration of a vast chemical space to optimize biological activity.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays commonly used to evaluate the anticancer potential of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mandatory Visualizations
General Synthetic Scheme for this compound Analogs
Caption: Synthetic pathway to this compound analogs.
Proposed Mechanism of Action: Targeting Cancer Signaling Pathways
While the precise molecular targets of many this compound analogs are still under investigation, their structural features suggest potential interactions with key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.
Caption: Potential inhibition of cancer signaling pathways by the analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The available data, primarily from related compound series, highlight the significant impact of substituents on the pyridine ring on biological activity. Future research should focus on the systematic synthesis and evaluation of a diverse library of these analogs to establish a more comprehensive structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The detailed experimental protocols provided in this guide offer a framework for researchers to contribute to this exciting and rapidly evolving field.
References
- Novel Pyridinyl and Pyrimidinylcarbazole Sulfonamides as Antiproliferative Agents. (n.d.). PubMed.
- Design, Synthesis, Antiproliferative Screening, and In Silico Studies of Some Pyridinyl‐Pyrimidine Candidates. (n.d.). Semantic Scholar.
- Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. (2012). PubMed.
- Design of novel carbamate derivatives. (n.d.). ResearchGate.
- Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. (2011). PubMed.
- Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. (2022). MDPI.
- Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. (n.d.). ResearchGate.
- Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2019). MDPI.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2024). MDPI.
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2023). PubMed.
- Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (1994). PubMed.
- Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. (2008). PubMed.
- Antitumor Agents 266*. Design, Synthesis, and Biological Evaluation of Novel 2-(Furan-2-yl) naphthalen-1-ol Derivatives as Potent and Selective Anti-Breast Cancer Agents. (2008). National Institutes of Health.
- tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. (n.d.). PubChem.
- tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. (2013). National Institutes of Health.
- trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization. (2009). National Institutes of Health.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
tert-Butyl (6-formylpyridin-2-yl)carbamate proper disposal procedures
An In-Depth Guide to the Proper Disposal of tert-Butyl (6-formylpyridin-2-yl)carbamate
For laboratory professionals engaged in advanced scientific research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound (CAS No. 956523-98-1), synthesizing regulatory standards with practical, field-proven insights to ensure the safety of personnel and the protection of our environment.
Hazard Identification and Compound Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a multifunctional pyridine derivative. Its hazard classification, derived from globally recognized standards, dictates the necessary precautions for its disposal.
According to safety data sheets, this compound is associated with multiple hazard statements.[1] It is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and may trigger an allergic skin reaction.[1][2]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 956523-98-1 | |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Appearance | Solid | |
| Storage | Inert atmosphere, 2-8°C | [1] |
| GHS Pictogram | ||
| Signal Word | Warning | [1][2] |
| Hazard Statements | H302, H315, H317, H319, H335 | [1][2] |
The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of hazardous laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[3][4]
-
Generator Responsibility : The laboratory that creates the chemical waste is considered the "generator" and is responsible for its safe management from creation to final disposal ("cradle-to-grave").
-
Chemical Hygiene Plan (CHP) : As mandated by OSHA, every laboratory must have a written CHP that outlines specific procedures for handling hazardous chemicals, including waste disposal.[4][5] All disposal activities must align with your institution's CHP.
-
Waste Determination : Trained professionals, typically from an institution's Environmental Health & Safety (EHS) department, are responsible for making the final hazardous waste determination.[3][6]
Primary Disposal Protocol: Professional Waste Management
The most reliable and universally compliant method for disposing of this compound is through your institution's EHS department for collection by a licensed hazardous waste contractor. This protocol ensures adherence to all local, state, and federal regulations.
Step-by-Step Disposal Workflow
-
Personal Protective Equipment (PPE) : Before handling the waste, ensure you are wearing appropriate PPE, including nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[2][7]
-
Waste Segregation : Designate a specific waste container for this compound and its associated contaminated materials (e.g., gloves, weigh boats, pipette tips). Crucially, do not mix this waste with other chemical streams unless compatibility has been explicitly confirmed by your EHS department.[8] Mixing incompatible chemicals can lead to dangerous reactions.[9]
-
Container Selection : Use a chemically compatible, leak-proof, and sealable container.[8] High-density polyethylene (HDPE) carboys or bottles are suitable for solid waste. Ensure the container is in good condition with no cracks or residue on the outside.
-
Waste Labeling : This is a critical compliance step. The container must be clearly labeled with the words "Hazardous Waste" .[10] The label must also include:
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Irritant," "Sensitizer").
-
The date accumulation started (the date the first piece of waste was added to the container).
-
-
Accumulation in a Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA, which should be "at or near the point of generation" and under the control of laboratory personnel.[3][10] The SAA must be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Arrange for EHS Pickup : Once the container is full or waste has been accumulated for the maximum allowable time (typically 12 months for academic labs), contact your institution's EHS department to schedule a waste pickup.[3] Follow their specific procedures for requesting a collection.
Advanced Option: In-Lab Neutralization of Small Quantities
Disclaimer: This procedure is intended for experienced researchers only, requires a thorough, documented risk assessment, and must be explicitly approved by your institution's Chemical Hygiene Officer. It is not a substitute for professional disposal and should only be considered for trace amounts or as part of an experimental quenching procedure.
The functional groups of this compound—a carbamate and an aldehyde on a pyridine ring—suggest that chemical degradation is possible. Carbamates can undergo alkaline hydrolysis to break the carbamate linkage.[7] This process can render the molecule less hazardous, but the resulting products must still be disposed of as hazardous waste.
Conceptual Protocol: Alkaline Hydrolysis
-
Objective : To hydrolyze the carbamate functional group, breaking the compound into its constituent pyridine-amine, carbon dioxide, and tert-butanol.
-
Procedure :
-
Ventilation : Perform all steps in a certified chemical fume hood.[7]
-
Dissolution : For a small quantity (e.g., <1 gram) of the carbamate waste, dissolve it in a suitable solvent like ethanol.
-
Base Addition : Slowly add a molar excess of an aqueous base solution, such as 2.5 M sodium hydroxide (NaOH). This reaction is exothermic; use an ice bath to control the temperature.
-
Reaction : Gently stir the mixture at room temperature. The reaction time can be significant; allowing it to proceed overnight is a common practice to ensure completion.
-
Neutralization & Collection : After confirming the reaction is complete (e.g., via TLC), cautiously neutralize the solution with dilute acid. This final aqueous solution must be collected as hazardous aqueous waste and disposed of through your EHS department.
-
Spill and Decontamination Procedures
In the event of a small spill, immediate and correct action is vital.
-
Alert Personnel : Notify others in the immediate area of the spill.
-
Evacuate (If Necessary) : For large spills or if you feel unwell, evacuate the area and contact EHS.
-
Control the Spill : If the spill is small and you are trained to handle it, prevent its spread. Absorb the solid powder with an inert material like vermiculite or sand.[11][12] Do not use combustible materials like paper towels.
-
Clean-Up : Carefully sweep or vacuum the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate : Wipe the spill area with soap and water. Collect all cleaning materials as hazardous waste.
-
Report : Document the spill and report it to your laboratory supervisor and EHS, as required by your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making proper disposal decisions for this compound waste.
Caption: Disposal decision workflow for this compound.
References
- EPA tweaks hazardous waste rules for academic labs | News - Chemistry World. (2008).
- OSHA Compliance For Laboratories - US Bio-Clean.
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025).
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. (2025).
- Regulation of Laboratory Waste - American Chemical Society. Retrieved from American Chemical Society website: [Link]
- Laboratory Waste Management: The New Regulations. Retrieved from MedicalLab Management website: [Link]
- Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from Medical Waste Services website: [Link]
- Laboratory Safety Guidance - OSHA.
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
- tert-Butyl carbamate - SAFETY DATA SHEET - Alfa Aesar. (2010).
- OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf.
- Production, Import, Use, and Disposal of Pyridine - ATSDR.
Sources
- 1. achmem.com [achmem.com]
- 2. aksci.com [aksci.com]
- 3. epa.gov [epa.gov]
- 4. osha.gov [osha.gov]
- 5. md.rcm.upr.edu [md.rcm.upr.edu]
- 6. acs.org [acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. usbioclean.com [usbioclean.com]
- 9. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
Mastering the Safe Handling of tert-Butyl (6-formylpyridin-2-yl)carbamate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle specialized chemical reagents with confidence and precision is paramount. This guide provides an in-depth operational plan for the safe handling of tert-Butyl (6-formylpyridin-2-yl)carbamate (CAS No. 956523-98-1), a key building block in the synthesis of advanced pharmaceutical intermediates. By integrating robust scientific principles with practical, field-tested procedures, this document aims to be your trusted resource for ensuring laboratory safety and procedural integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling protocol is established, a thorough understanding of the inherent hazards of this compound is essential. This compound, while a valuable synthetic tool, possesses a specific hazard profile that dictates our safety procedures.
Based on available safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1][2]. The causality for these classifications is rooted in its chemical structure, which includes a pyridine ring and a carbamate functional group. Pyridine derivatives can be readily absorbed through the skin and are known to cause irritation to the skin, eyes, and respiratory tract[3][4]. Inhalation of fine dust from such compounds can lead to systemic effects, including headache, dizziness, and nausea[4][5]. Carbamate compounds, in general, warrant careful handling due to their potential biological activity[6].
Therefore, our primary objective is to minimize all potential routes of exposure: dermal contact, ocular contact, inhalation, and ingestion. The following personal protective equipment (PPE) and handling guidelines are designed to create a multi-layered defense against these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking; it is a scientifically informed decision based on the specific chemical and physical properties of the substance being handled. For this compound, a solid, the following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber gloves are highly recommended. If unavailable, thick nitrile gloves may be used for short-duration tasks with immediate replacement upon any sign of contamination. | Pyridine and its derivatives can be aggressive towards many common glove materials. Butyl rubber offers excellent resistance to pyridine[7]. While nitrile gloves are a common laboratory choice, they are not recommended for prolonged contact with pyridine[7][8]. Therefore, for extended handling, butyl rubber is the superior choice. |
| Eye Protection | Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing or dust generation, a face shield worn over safety goggles is required. | The compound is a known eye irritant (H319)[2]. Chemical safety goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A fully buttoned laboratory coat is mandatory. For larger quantities or procedures with a significant risk of spills, a chemical-resistant apron over the lab coat is recommended. | To prevent skin contact and contamination of personal clothing. The carbamate and pyridine moieties necessitate robust protection against dermal absorption[3][4]. |
| Respiratory Protection | All handling of the solid compound must be performed in a certified chemical fume hood . For situations where a fume hood is not available or for cleaning up large spills, a respirator with a P100 filter for particulates and an organic vapor cartridge is required. | The compound is harmful if inhaled and can cause respiratory irritation (H332, H335)[1][2]. A chemical fume hood is the primary engineering control to prevent inhalation of fine dust. In its absence, a properly fitted respirator is essential to protect the respiratory system. |
Operational Plan: A Step-by-Step Guide to Safe Handling
This section provides a procedural workflow for the handling of this compound, from initial receipt to final disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7]. The recommended storage temperature is between 2-8°C in an inert atmosphere[2][6].
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard warnings.
Handling and Use
-
Preparation: Before handling, ensure that the chemical fume hood is operational and that all required PPE is readily available and has been inspected for integrity. An emergency eyewash station and safety shower must be accessible within a 10-second travel distance[7].
-
Weighing and Transfer:
-
Perform all weighing and transfer operations of the solid compound within a chemical fume hood to minimize the risk of dust inhalation.
-
Use a disposable weighing boat or paper.
-
Handle the container and any tools (spatulas, etc.) with care to avoid generating dust.
-
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep the container covered as much as possible during the dissolution process.
-
Diagram of the Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Planning for the Unexpected
Even with the most stringent precautions, the potential for accidental exposure or spills exists. A clear and concise emergency plan is crucial.
Spills
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal[9].
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately[10].
-
Alert your institution's emergency response team (e.g., Environmental Health & Safety).
-
Prevent entry into the affected area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for the compound.
-
Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7].
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[9].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[7].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[7].
Disposal Plan: Responsible End-of-Life Management
Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
Solid Waste: Unused compound, contaminated weighing papers, and disposable labware should be collected in a clearly labeled, sealed container for solid hazardous waste[6].
-
Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a separate, labeled container for liquid hazardous waste. Do not mix with incompatible waste streams[7].
-
-
Disposal Method: All waste containing this compound must be disposed of as hazardous waste through a certified hazardous waste management company. Incineration is a common and effective method for the disposal of pyridine and carbamate-containing wastes[11][12]. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash[6][9].
Decision-Making for PPE Selection
The level of PPE required can be adjusted based on the specific experimental conditions and the potential for exposure. The following diagram illustrates a decision-making process for selecting the appropriate level of PPE.
Caption: Decision-making flowchart for selecting appropriate PPE.
By adhering to the principles and procedures outlined in this guide, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence within the laboratory.
References
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services, Public Health Service. [Link]
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Environmental Health & Safety. [Link]
- Public Health England. (2019). Pyridine: Incident Management. GOV.UK. [Link]
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Emergency Response & Training Solutions. (2025).
- Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register, 76(114), 34149-34156. [Link]
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. [Link]
- Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
- New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Pyridine. [Link]
- Public Health England. (2024).
Sources
- 1. cdn.mscdirect.com [cdn.mscdirect.com]
- 2. safety.duke.edu [safety.duke.edu]
- 3. gov.uk [gov.uk]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. nj.gov [nj.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. glovesbyweb.com [glovesbyweb.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
